molecular formula C17H30O3 B115940 12(S)-hydroxy-16-Heptadecynoic Acid

12(S)-hydroxy-16-Heptadecynoic Acid

Cat. No.: B115940
M. Wt: 282.4 g/mol
InChI Key: HBFCVDJQUPEEIC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12S-Hydroxy-16-heptadecynoic acid is a long-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12S)-12-hydroxyheptadec-16-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFCVDJQUPEEIC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@H](CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

12(S)-hydroxy-16-Heptadecynoic Acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 12(S)-hydroxy-16-Heptadecynoic Acid

Executive Summary

This compound is a rationally designed long-chain fatty acid that functions as a potent and specific mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylases. Unlike its more commonly studied structural analog 12(S)-HHT, which acts as a G-protein coupled receptor agonist, this compound leverages a terminal alkyne group to irreversibly inactivate its target enzyme. This inactivation proceeds through metabolic activation by the enzyme itself, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site. With a reported inhibition constant (Kᵢ) of 1.8 µM for prostaglandin ω-hydroxylase, this molecule serves as a valuable chemical tool for probing the function of CYP-mediated fatty acid metabolism and presents a potential scaffold for the development of therapeutic agents targeting pathways dependent on ω-hydroxylation.[1][2] This guide details the molecular profile, core mechanism of action, biological implications, and experimental methodologies for studying this specific and potent enzyme inhibitor.

Introduction: The Target - Cytochrome P450 ω-Hydroxylases

The cytochrome P450 superfamily represents a diverse group of heme-containing monooxygenases critical to the metabolism of a wide array of endogenous and exogenous compounds. Within this family, the ω-hydroxylases (e.g., CYP4A and CYP4F families) are specialized enzymes that catalyze the hydroxylation of fatty acids at their terminal (ω) or penultimate (ω-1) carbon.

This ω-hydroxylation is a key step in fatty acid catabolism and signaling. For instance, the ω-hydroxylation of prostaglandins and other eicosanoids is a primary route for their inactivation and clearance. By converting these potent signaling lipids into more polar metabolites, ω-hydroxylases effectively terminate their biological activity. Consequently, inhibitors of these enzymes are powerful tools for studying the physiological roles of eicosanoids and may offer therapeutic potential in conditions characterized by dysregulated lipid signaling, such as inflammation and cancer.

Molecular Profile of this compound

This compound is a C17 fatty acid characterized by a hydroxyl group at the C12 position and a terminal acetylene (alkyne) group. This terminal alkyne is the key functional group responsible for its mechanism of action.

Table 1: Molecular and Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₇H₃₀O₃[1][3]
Molecular Weight 282.4 g/mol [1][3]
CAS Number 148019-74-3[1][3]
Appearance Crystalline solid[4]
Key Functional Groups Carboxylic acid, (S)-hydroxyl, Terminal alkyne[3]
Inhibition Constant (Kᵢ) 1.8 µM (for prostaglandin ω-hydroxylase)[1][2]

Core Mechanism of Action: Mechanism-Based Inhibition

The primary mechanism of action for this compound is its function as a mechanism-based inhibitor, often referred to as a "suicide inhibitor."[1][2] This process involves several distinct steps where the target enzyme itself converts the inhibitor into a reactive species that ultimately leads to the enzyme's irreversible inactivation.

  • Binding: The inhibitor, acting as a substrate analog, reversibly binds to the active site of the CYP450 ω-hydroxylase.

  • Catalytic Activation: The enzyme's catalytic machinery initiates its normal hydroxylation reaction, targeting the terminal alkyne group of the inhibitor.

  • Reactive Intermediate Formation: This attempted metabolism of the alkyne does not yield a stable hydroxylated product. Instead, it generates a highly reactive intermediate, such as a ketene or an allenic species.

  • Covalent Adduction and Inactivation: The reactive intermediate, before it can dissociate from the active site, rapidly forms a covalent bond with a nearby nucleophilic residue (e.g., cysteine or lysine) within the enzyme's protein structure or with the heme prosthetic group itself. This covalent modification results in the irreversible inactivation of the enzyme.

G cluster_0 CYP450 ω-Hydroxylase Active Site Enzyme E (Active Enzyme) EI_Complex E-I (Reversible Complex) Enzyme->EI_Complex 1. Binding (k1) Inhibitor I (Inhibitor) EI_Complex->Enzyme Dissociation (k-1) Activated_Complex [E-I*] (Reactive Intermediate) EI_Complex->Activated_Complex 2. Catalytic Activation (k2) Inactive_Enzyme E-I (Covalent Adduct) (Inactive Enzyme) Activated_Complex->Inactive_Enzyme 3. Covalent Adduction (k3) G A 1. Reconstitute Enzyme System (CYP450, Reductase, b5, Lipids) B 2. Pre-incubation with Inhibitor (Varying [I] and time) + NADPH to initiate inactivation A->B C 3. Measure Residual Activity Add saturating [Substrate] B->C D 4. Terminate Reaction (e.g., Acetonitrile) C->D E 5. Quantify Product (LC-MS/MS) D->E F 6. Kinetic Analysis (Plot ln(Activity) vs. Time) E->F

Caption: Workflow for CYP450 mechanism-based inhibition assay.

Comparative Analysis: this compound vs. 12(S)-HHT

It is critical for researchers to distinguish between this compound and the more widely studied 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12-HHT). While structurally similar, their mechanisms of action are fundamentally different.

FeatureThis compound12(S)-HHT
Key Structural Feature Terminal Alkyne (Triple Bond)Conjugated Triene (Three Double Bonds)
Primary Target Cytochrome P450 ω-hydroxylaseLeukotriene B4 Receptor 2 (BLT2)
Mechanism of Action Mechanism-Based Enzyme InhibitionG-Protein Coupled Receptor (GPCR) Agonism
Biosynthesis Synthetic CompoundEndogenous, from PGH₂ via COX/TXAS pathway [5][6]
Primary Biological Effect Blocks prostaglandin/fatty acid degradationInitiates intracellular signaling cascades (e.g., chemotaxis, epithelial barrier function) [5][7][8]

Conclusion and Future Directions

This compound is a highly specific chemical probe designed to irreversibly inactivate CYP450 ω-hydroxylases. Its mechanism-based mode of action provides a durable and potent inhibition that is invaluable for elucidating the roles of ω-hydroxylation in lipid signaling. Future research should focus on utilizing this inhibitor to explore the pathophysiology of diseases with altered eicosanoid metabolism and to validate CYP450 ω-hydroxylases as therapeutic targets. Furthermore, the structural backbone of this molecule could serve as a foundation for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties for potential clinical development.

References

  • Okuno, T., & Yokomizo, T. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Inflammation and Regeneration, 38(1), 24. [Link]

  • Kikuchi, M., et al. (2010). Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand. Journal of Lipid Research, 51(10), 3013-3021. [Link]

  • ResearchGate. (n.d.). 12S-HHT and its isomers. ResearchGate. [Link]

  • Wikipedia. (n.d.). 12-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

  • Okuno, T., et al. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2. Journal of Experimental Medicine, 205(4), 759-766. [Link]

  • ResearchGate. (2018). (PDF) Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. ResearchGate. [Link]

  • Nie, D., et al. (1998). 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis. Cancer and Metastasis Reviews, 17(4), 461-468. [Link]

  • Honn, K. V., et al. (1995). 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis. Biochemical and Biophysical Research Communications, 211(2), 462-468. [Link]

  • Okuno, T., & Yokomizo, T. (2021). Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid. Prostaglandins & Other Lipid Mediators, 152, 106502. [Link]

  • National Center for Biotechnology Information. (n.d.). Cancer cell-derived 12(S)-HETE signals via 12-HETE receptor, RHO, ROCK and MLC2 to induce lymph endothelial barrier breaching. NCBI. [Link]

  • Spector, A. A., et al. (1988). 12(R)- and 12(S)-hydroxyeicosatetraenoic acids: Chemistry, biology and pharmacology. Progress in Lipid Research, 27(4), 271-323. [Link]

  • Suzuki-Inoue, K., et al. (2006). 12S-hydroxyeicosatetraenoic Acid Plays a Central Role in the Regulation of Platelet Activation. Journal of Biological Chemistry, 281(40), 29740-29748. [Link]

  • PubChem. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 17-Carbon Hydroxy Fatty Acids: Spotlight on 12(S)-hydroxy-16-Heptadecynoic Acid and 12(S)-HHT

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of two structurally related 17-carbon hydroxy fatty acids: 12(S)-hydroxy-16-heptadecynoic acid and 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12(S)-HHT). While often a source of confusion due to their similar nomenclature, these molecules possess distinct and significant biological functions. This document elucidates the role of this compound as a specific, mechanism-based inhibitor of cytochrome P450 ω-hydroxylase. In contrast, it details the extensive and varied biological activities of 12(S)-HHT, a cyclooxygenase-pathway metabolite that acts as a potent endogenous agonist for the G protein-coupled receptor, BLT2. The guide explores the biosynthesis of 12(S)-HHT, its signaling pathways, and its critical roles in epithelial barrier function, wound healing, and inflammation, shifting its status from a mere metabolic byproduct to a key lipid mediator. Detailed experimental protocols and visual pathway diagrams are provided to equip researchers with the foundational knowledge required for further investigation in discovery and therapeutic development.

Introduction: Distinguishing Two Key 17-Carbon Lipids

The study of lipid signaling is a dynamic field, continually revealing novel functions for previously overlooked molecules. Among the vast array of lipid mediators, 17-carbon hydroxy fatty acids have emerged as molecules of interest. However, the similarity in naming conventions can create ambiguity. This guide addresses two such molecules:

  • This compound: A synthetic fatty acid analog primarily characterized by its inhibitory action on a specific metabolic enzyme.

  • 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (commonly known as 12(S)-HHT): An abundant, naturally occurring fatty acid derived from arachidonic acid. Long considered an inactive byproduct of thromboxane synthesis, it is now established as a potent signaling molecule with a dedicated receptor.[1][2][3]

This document will first detail the specific enzymatic inhibition by this compound. The subsequent, more extensive sections will focus on the rich biological activity of 12(S)-HHT, providing a deeper understanding of its synthesis, signaling, and physiological relevance.

This compound: A Tool for Prostaglandin Research

The primary documented biological activity of this compound is its function as a mechanism-based inhibitor of cytochrome P450 (CYP450) ω-hydroxylase.[4][5]

Chemical and Physical Properties
PropertyValue
Formal Name 12S-hydroxy-16-heptadecynoic acid
CAS Number 148019-74-3
Molecular Formula C₁₇H₃₀O₃
Formula Weight 282.4 g/mol
Purity ≥98%
Solubility DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml
Storage -20°C
Stability ≥ 4 years
(Data sourced from Cayman Chemical and PubChem)[4][6]
Biological Activity and Mechanism of Action

This compound selectively inactivates cytochrome P450 4A4, a pulmonary enzyme responsible for the ω-hydroxylation of prostaglandins.[7] This inhibition is mechanism-based, meaning the enzyme converts the inhibitor into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.

Its inhibitory potency against prostaglandin ω-hydroxylase has been quantified with a Kᵢ value of 1.8 µM and a t₁/₂ of 0.7 minutes .[7] Interestingly, the stereochemistry at the 12-carbon position is not a major determinant for its inhibitory activity, as the 12(R) enantiomer is only about half as active (Kᵢ = 3.6 µM).[7] This suggests that the flexibility of the molecule's acyclic skeleton allows it to fit within the enzyme's active site regardless of the hydroxyl group's orientation.[7]

This compound serves as a valuable chemical tool for researchers to probe the physiological and pathophysiological roles of prostaglandin ω-hydroxylation without the need for genetic knockout models.

12(S)-HHT: From Metabolic Byproduct to Key Signaling Ligand

For decades, 12(S)-HHT was considered merely a biomarker of cyclooxygenase (COX) activation and a functionally unimportant byproduct of thromboxane A₂ (TxA₂) synthesis.[1] However, seminal work in 2008 identified it as a high-affinity endogenous ligand for the leukotriene B₄ receptor 2 (BLT2), unveiling a host of critical biological functions.[1]

Biosynthesis of 12(S)-HHT

12(S)-HHT is biosynthesized from arachidonic acid via the COX pathway. The enzyme thromboxane A synthase (TxAS) acts on the prostaglandin intermediate PGH₂. In a reaction that occurs in parallel and in nearly equimolar amounts to TxA₂ production, TxAS catalyzes the fragmentation of PGH₂ into 12(S)-HHT and the three-carbon dialdehyde, malondialdehyde (MDA).[1][8]

G AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX PGH2 Prostaglandin H₂ (PGH₂) TXAS Thromboxane A Synthase (TxAS) PGH2->TXAS COX->PGH2 TXA2 Thromboxane A₂ (TxA₂) TXAS->TXA2 Isomerization HHT 12(S)-HHT TXAS->HHT Fragmentation MDA Malondialdehyde (MDA) TXAS->MDA Fragmentation

Caption: Biosynthesis of 12(S)-HHT from Arachidonic Acid.

The 12(S)-HHT/BLT2 Signaling Axis

The discovery that 12(S)-HHT is a potent agonist for BLT2, a G protein-coupled receptor (GPCR), was a paradigm shift.[1][2] While originally identified as a low-affinity receptor for the inflammatory mediator leukotriene B₄ (LTB₄), BLT2 binds 12(S)-HHT with high affinity, initiating downstream signaling cascades that mediate its diverse biological effects.[1][9]

Upon ligand binding, BLT2 activates heterotrimeric G proteins, leading to downstream signaling events such as calcium mobilization and activation of MAP kinases, which ultimately drive cellular responses like migration and proliferation.

G cluster_membrane Cell Membrane BLT2 BLT2 Receptor G_Protein Gαq / Gαi BLT2->G_Protein activates HHT 12(S)-HHT HHT->BLT2 PLC PLC G_Protein->PLC PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) Ca->MAPK PKC->MAPK Response Cellular Responses (Migration, Proliferation, Barrier Function) MAPK->Response

Caption: The 12(S)-HHT/BLT2 Signaling Pathway.

Physiological and Pathophysiological Roles

The 12(S)-HHT/BLT2 axis is a crucial regulator of epithelial homeostasis and tissue repair.[8]

  • Epithelial Barrier Function and Wound Healing: The 12(S)-HHT/BLT2 axis is vital for maintaining the integrity of epithelial barriers. In models of inflammatory colitis, BLT2-deficient mice show exacerbated inflammation due to impaired intestinal barrier function.[1][2] This axis also accelerates wound healing in the skin and cornea by promoting keratinocyte and corneal epithelial cell migration.[1] This finding has significant clinical implications, as non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, reduce 12(S)-HHT production. This reduction, rather than the loss of prostaglandins alone, may be responsible for the delayed wound healing observed as a side effect of NSAID use.[1]

  • Inflammation and Immunity: The 12(S)-HHT/BLT2 axis plays a role in inflammatory processes, including inducing mast cell migration, which contributes to allergic inflammation.[8]

  • Lung Protection: BLT2 is expressed in pulmonary epithelial and vascular endothelial cells.[1] Studies have shown that BLT2-deficient mice are more susceptible to lung damage from toxins like pneumolysin, indicating a protective role for this signaling pathway in the lungs.[1]

Experimental Protocols: Assessing BLT2 Activation

To quantify the biological activity of 12(S)-HHT or screen for novel BLT2 modulators, a calcium mobilization assay is a standard and robust method. This protocol describes the measurement of intracellular calcium flux in response to receptor activation.

Protocol: Intracellular Calcium Mobilization Assay

Objective: To measure the activation of the BLT2 receptor by 12(S)-HHT by quantifying the transient increase in intracellular calcium concentration ([Ca²⁺]i).

Pillar of Trustworthiness: This protocol incorporates a self-validating system by including a known agonist (12(S)-HHT) as a positive control and a vehicle control to establish a baseline. The use of a secondary agonist like ATP validates cell viability and responsiveness at the end of the experiment.

Methodology:

  • Cell Culture:

    • Culture a cell line endogenously expressing BLT2 (e.g., certain keratinocyte lines) or a recombinant cell line stably overexpressing human BLT2 (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate cells in a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an equal volume of 2.5 mM probenecid is included to prevent dye leakage from the cells.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of 12(S)-HHT in a suitable solvent (e.g., DMSO or Ethanol).

    • Perform a serial dilution of the 12(S)-HHT stock in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a range of concentrations (e.g., from 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of solvent.

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

    • Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) every 1-2 seconds.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Inject 20-50 µL of the prepared compound dilutions or vehicle control into the wells.

    • Continue recording fluorescence for an additional 90-180 seconds to capture the full calcium transient (peak and return to baseline).

    • (Optional) At the end of the run, inject a saturating concentration of a non-specific agonist like ATP to confirm cell viability and obtain a maximal response reading.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximal response achieved with a saturating concentration of 12(S)-HHT.

    • Plot the normalized response versus the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response).

Conclusion and Future Directions

This guide has delineated the distinct biological activities of two important 17-carbon lipids. This compound is a valuable research tool, enabling the specific inhibition of prostaglandin ω-hydroxylase for functional studies.[7] Far from being an inert byproduct, 12(S)-HHT is now understood to be a critical lipid mediator that signals through the BLT2 receptor to regulate fundamental processes such as wound healing, epithelial barrier maintenance, and inflammation.[1][8]

The elucidation of the 12(S)-HHT/BLT2 signaling axis opens new avenues for therapeutic intervention. The development of stable agonists could promote tissue repair in chronic wounds or gastrointestinal disorders, while antagonists may offer a novel approach to treating certain inflammatory or allergic conditions. Future research should focus on developing selective modulators of this pathway and further exploring its role in human health and disease.

References

  • Okuno, T., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Inflammation and Regeneration, 38(1), 29. [Link]

  • Burger, A., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(10), 1418-1424. [Link]

  • ResearchGate. (2018). 12S-HHT and its isomers. [Link]

  • ResearchGate. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. [Link]

  • Al-Lawati, H., et al. (2018). Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries. American Journal of Physiology-Heart and Circulatory Physiology, 315(5), H1336-H1346. [Link]

  • National Center for Biotechnology Information. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. PubChem Compound Database. [Link]

  • Okuno, T., & Yokomizo, T. (2021). Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid. Prostaglandins & Other Lipid Mediators, 152, 106502. [Link]

  • Wikipedia. (n.d.). 12-Hydroxyheptadecatrienoic acid. [Link]

Sources

12(S)-hydroxy-16-Heptadecynoic Acid: A Mechanism-Based Inhibitor of Cytochrome P450 Prostaglandin ω-Hydroxylase

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 12(S)-hydroxy-16-heptadecynoic acid (12(S)-HHTy), a potent, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes. We delve into its biochemical origins as an analog of a natural arachidonic acid metabolite, elucidate its molecular mechanism of action as a suicide inhibitor, and present detailed protocols for its experimental characterization. This document is intended for researchers in pharmacology, biochemistry, and drug development who are focused on the modulation of eicosanoid signaling pathways and the study of CYP enzymology. Key kinetic data are presented, and the therapeutic potential of targeting prostaglandin ω-hydroxylases is discussed.

Foundational Concepts: The Arachidonic Acid Cascade and CYP4 Enzymes

To appreciate the significance of this compound, one must first understand its physiological context. 12(S)-HHTy is a synthetic analog of 12(S)-hydroxyheptadecatrienoic acid (12-HHT), a natural product of the arachidonic acid cascade.[1][2] Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a precursor to a vast array of potent lipid signaling molecules, collectively known as eicosanoids.[3]

Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids and can be metabolized by three major enzymatic pathways:

  • Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins and thromboxanes.

  • Lipoxygenases (LOX): Produce leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs).

  • Cytochrome P450 (CYP) Monooxygenases: Produce HETEs and epoxyeicosatrienoic acids (EETs).[4]

12-HHT arises from the same intermediate as thromboxane A2, prostaglandin H2 (PGH2), and was long considered an inactive byproduct.[2] However, recent research has identified it as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), implicating it in processes like epithelial barrier function and wound healing.[5]

The terminal metabolism of many fatty acids and eicosanoids is catalyzed by CYP enzymes, particularly the CYP4 family.[6][7] These enzymes, known as ω-hydroxylases, introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain, facilitating its excretion. In humans, CYP4A and CYP4F subfamily members are the primary enzymes responsible for metabolizing arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a critical regulator of vascular tone and cellular proliferation.[1][8][9] 12(S)-HHTy was designed as a tool to probe and inhibit these specific ω-hydroxylases.

Molecular Mechanism of Action: Suicide Inhibition

12(S)-HHTy is not a simple competitive inhibitor. It is a mechanism-based inactivator , also known as a suicide inhibitor.[10] This class of inhibitors requires catalytic activation by the target enzyme to be converted into a reactive species. This species then forms a covalent, essentially irreversible bond with the enzyme, leading to its inactivation.[11][12][13]

The potency of 12(S)-HHTy stems from its terminal acetylene (alkyne) functional group. The mechanism of inactivation of CYPs by terminal acetylenes is a well-established paradigm in pharmacology.[9]

The process unfolds in several steps:

  • Binding: 12(S)-HHTy binds to the active site of the CYP enzyme, such as CYP4A4.

  • Catalytic Activation: The CYP enzyme, in its catalytic cycle, attempts to oxidize the terminal carbon-carbon triple bond. This requires NADPH and molecular oxygen.

  • Reactive Intermediate Formation: This oxidation does not lead to a typical hydroxylated product. Instead, it generates a highly reactive ketene intermediate.[9]

  • Covalent Modification: The electrophilic ketene intermediate rapidly reacts with a nucleophilic residue within the enzyme's active site. This can involve alkylation of the prosthetic heme group or covalent adduction to an amino acid side chain of the apoprotein, leading to irreversible inactivation.[11]

This mechanism is characterized by being:

  • Time-dependent: Inactivation increases with the duration of incubation.

  • NADPH-dependent: Requires the enzyme to be catalytically active.

  • Irreversible: Enzyme activity cannot be restored by dialysis.

G cluster_0 P450_Fe3 CYP4A4 (Fe³⁺) Complex [CYP4A4 • 12(S)-HHTy] Complex P450_Fe3->Complex Inhibitor 12(S)-HHTy Inhibitor->P450_Fe3 Binds to Active Site P450_Fe2 CYP4A4 (Fe²⁺) Complex->P450_Fe2 NADPH (Reduction) O2_Complex [O₂ • CYP4A4 • 12(S)-HHTy] P450_Fe2->O2_Complex O₂ Activated_Ox Activated Oxygen Species (Compound I) O2_Complex->Activated_Ox e⁻, 2H⁺ Ketene Reactive Ketene Intermediate Activated_Ox->Ketene Acetylene Oxidation Inactive_P450 Covalently Modified Inactive CYP4A4 Ketene->Inactive_P450 Covalent Adduction (Heme or Protein) caption Mechanism of CYP4A4 Suicide Inhibition by 12(S)-HHTy G cluster_0 Part A: Pre-incubation cluster_1 Part B: Activity Assay A1 Prepare CYP4A4 + Buffer Master Mix A2 Add varying [12(S)-HHTy] to different wells A1->A2 A3 Pre-warm to 37°C A2->A3 A4 Initiate with NADPH Regenerating System A3->A4 A5 Incubate for t = 0, 2, 5, 10, 20 min A4->A5 B2 At each time point, transfer aliquot from Part A (stops inactivation via dilution) A5->B2 Sample Transfer B1 Prepare Assay Mix: Substrate (AA) + NADPH B1->B2 B3 Incubate for fixed time (e.g., 15 min at 37°C) B2->B3 B4 Quench with Acetonitrile + Internal Standard B3->B4 B5 LC-MS/MS Analysis (Quantify 20-HETE) B4->B5 caption Workflow for Characterizing Mechanism-Based Inhibition

Caption: Experimental workflow for determining the kinetic parameters of mechanism-based inhibition.

Data Analysis
  • Calculate % Activity Remaining: For each inhibitor concentration, determine the rate of 20-HETE formation at each pre-incubation time point and normalize it to the t=0 time point (100% activity).

  • Determine kobs: Plot the natural logarithm (ln) of the % activity remaining versus the pre-incubation time. The data should fit a first-order decay equation. The negative of the slope of this line is the observed rate of inactivation (kobs) for that specific inhibitor concentration.

  • Determine KI and kinact: The relationship between kobs and inhibitor concentration ([I]) follows the equation: kobs = (kinact * [I]) / (KI + [I]) A non-linear regression fit of kobs versus [I] will yield the values for kinact and KI. Alternatively, a double reciprocal plot, known as a Kitz-Wilson plot , can be used. [5]By plotting 1/kobs versus 1/[I], a straight line is obtained where:

    • Y-intercept = 1/kinact

    • X-intercept = -1/KI

Key Data and Interpretation

Studies using CYP4A4 purified from the lungs of pregnant rabbits have yielded precise kinetic parameters for the inactivation by 12-HHTy and its analogs.

CompoundChiralityKI (µM)t1/2 (min) at saturation
12-hydroxy-16-heptadecynoic acidS 1.8 0.7
12-hydroxy-16-heptadecynoic acidR3.60.8
2,2-dimethyl-12-hydroxy-16-heptadecynoic acidRacemic4.91.0
Data sourced from Shui et al., 1993.
[8]
Interpretation of Data:
  • The 12(S) enantiomer is approximately twice as potent as the 12(R) enantiomer in inactivating CYP4A4, as indicated by its lower KI value. [8]This suggests that while there is some stereochemical preference in the active site, the chirality of the hydroxyl group is not an absolute determinant for inactivation. [8]* The 2,2-dimethyl analog, which is protected from β-oxidation, remains a potent inactivator. [8]This is a critical design feature for potential in vivo studies, as it prevents the inhibitor from being rapidly degraded by metabolic pathways that shorten fatty acid chains, thereby increasing its biological half-life.

Significance and Therapeutic Potential

The development of potent and selective inhibitors of prostaglandin ω-hydroxylases, like 12(S)-HHTy, is of significant interest to the research community. The target enzymes, CYP4A and CYP4F, produce 20-HETE, a lipid mediator with powerful biological effects. [1][9]

  • In Hypertension: 20-HETE is a potent vasoconstrictor and plays a role in regulating blood pressure. [9]Inhibitors of 20-HETE synthesis have been shown to lower blood pressure in hypertensive animal models.

  • In Oncology: 20-HETE has mitogenic and angiogenic properties, and its synthesizing enzymes are often upregulated in human tumors. [8]Inhibiting this pathway could represent a novel anti-cancer strategy by reducing tumor growth and vascularization.

  • In Stroke and Inflammation: 20-HETE is implicated in the inflammatory response following ischemic events. [1]Selective inhibitors may offer neuroprotective benefits.

12(S)-HHTy and its analogs serve as invaluable chemical probes to explore these physiological and pathophysiological roles. Future research should focus on defining the selectivity of these inhibitors across the full panel of human CYP4 enzymes and evaluating their efficacy and safety in relevant preclinical models of disease.

References

  • Alonso-Galicia, M., et al. (1999). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology, 127(4), 951–958.

  • Shui, C., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(9), 1253-1260.

  • Laniado-Schwartzman, M., & Masferrer, J. L. (2019). 20-HETE in the regulation of vascular and cardiac function. Pharmacological Research, 144, 246–254.

  • De Montellano, P. R. O. (2010). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug Metabolism Reviews, 42(1), 108–127.

  • Deng, C., et al. (2022). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 13, 843997.

  • Kihara, Y., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Journal of Biochemistry, 164(5), 315–320.

  • Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846.

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 14, 2026.

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved January 14, 2026.

  • Jarrar, Y. B., & Lee, C. A. (2019). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Acta Pharmaceutica Sinica B, 9(3), 463–478.

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved January 14, 2026.

  • Basudhar, D., & Abu-Soud, H. M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 10-23.

  • Tsuchiya, Y., et al. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition, 32(6), 647-658.

  • Higgs, G. A. (1986). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Agents and Actions Supplements, 20, 11-20.

  • Edson, K. Z., & Rettie, A. E. (2013). CYP4 enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current Drug Metabolism, 14(1), 126-141.

  • PubChem. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. Retrieved January 14, 2026.

  • Sigma-Aldrich. (n.d.). Cytochrome P450 Induction Assays. Retrieved January 14, 2026.

  • BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved January 14, 2026.

  • Yuan, R., et al. (2002). Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions. Drug Metabolism and Disposition, 30(12), 1311-1319.

  • Thomas Scientific. (n.d.). This compound. Retrieved January 14, 2026.

  • APExBIO. (n.d.). This compound. Retrieved January 14, 2026.

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249.

  • Kim, Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 243.

  • Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP150A fusion construct. Microbial Cell Factories, 12, 87.

  • PubChem. (n.d.). 16-Heptadecynoic acid. Retrieved January 14, 2026.

  • Lab On A Chip. (n.d.). This compound - 1mg. Retrieved January 14, 2026.

  • Honn, K. V., et al. (1994). 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis. Cancer and Metastasis Reviews, 13(3-4), 365-396.

  • Wikipedia. (n.d.). 12-Hydroxyheptadecatrienoic acid. Retrieved January 14, 2026.

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.

  • Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10582.

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4.

  • Zhou, S., et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279-304.

  • Honn, K.V., et al. (1994). 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis. Cancer Metastasis Reviews, 13(3-4), 365-96.

  • Unseld, M., et al. (2022). Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4. Journal of Chemical Information and Modeling, 62(24), 6515-6525.

  • van Leyen, K. (2014). The potential of 12/15-lipoxygenase inhibitors in stroke therapy. Future Medicinal Chemistry, 6(17), 1853-1855.

Sources

A Technical Guide to 12(S)-hydroxy-16-Heptadecynoic Acid: A Mechanism-Based Inhibitor of Prostaglandin ω-Hydroxylase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 12(S)-hydroxy-16-heptadecynoic acid, a potent, mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylases. Unlike its structurally similar, naturally occurring counterpart, 12(S)-HHT, this molecule was rationally designed and synthesized as a chemical probe to study the metabolism of prostaglandins and other eicosanoids. This document details the scientific rationale for its design, outlines its stereospecific chemical synthesis, and elucidates its mechanism of action as an irreversible enzyme inactivator. Detailed protocols, kinetic data, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to utilize this compound in their studies.

Part I: Discovery and Rationale for Design

The Enzymatic Target: Prostaglandin ω-Hydroxylase

Prostaglandin ω-hydroxylases are members of the cytochrome P450 superfamily, specifically the CYP4A and CYP4F subfamilies.[1] These enzymes play a critical role in the catabolism of various signaling lipids, including prostaglandins and leukotrienes.[1] They catalyze the introduction of a hydroxyl group at the terminal (ω) or sub-terminal (ω-1) carbon of the aliphatic chain of these fatty acids.[2] This hydroxylation is a key step in rendering these potent lipid mediators more water-soluble, thereby facilitating their inactivation and excretion.[2] Given their role in terminating inflammatory signals, inhibitors of these enzymes are invaluable tools for studying the life cycle of eicosanoids and exploring potential therapeutic interventions for inflammatory diseases.[3]

The Concept of Mechanism-Based Inhibition

This compound was not discovered as a natural product but was engineered as a mechanism-based inhibitor , also known as a "suicide inhibitor." This class of inhibitors represents the pinnacle of specificity. The molecule is designed to be a substrate for the target enzyme.[4] The enzyme's own catalytic cycle transforms the inhibitor into a highly reactive intermediate, which then forms a covalent bond with the enzyme, leading to irreversible inactivation.[5][6] This process is characterized by being time-dependent, concentration-dependent, and requiring NADPH as a cofactor for CYP enzymes.[5]

Strategic Design of this compound

The design of this compound is a classic example of rational medicinal chemistry, leveraging a key vulnerability in the P450 catalytic mechanism.

  • The Fatty Acid Backbone: The C17 aliphatic chain serves as a scaffold, mimicking the endogenous substrates of prostaglandin ω-hydroxylase, thereby ensuring recognition and binding within the enzyme's active site.

  • The Stereospecific Hydroxyl Group: The hydroxyl group at the C12 position, with a specific (S)-stereochemistry, was included to enhance binding affinity and specificity for the target enzyme, likely by forming a key hydrogen bond within the active site.

  • The Terminal Alkyne: The "Warhead": The crucial functional group is the terminal alkyne (the triple bond at C16). Terminal alkynes are well-established moieties for the mechanism-based inactivation of CYP enzymes.[7] The P450 enzyme attempts to hydroxylate the molecule, but the presence of the alkyne leads to the formation of a reactive ketene intermediate during oxygen transfer.[7] This intermediate then attacks the heme prosthetic group of the enzyme, leading to covalent modification and permanent inactivation.[7]

This intelligent design resulted in a powerful tool for probing CYP4A and CYP4F activity, with the stereospecific synthesis allowing for the precise evaluation of the enzyme's chiral recognition capabilities.

Part II: Stereospecific Chemical Synthesis

The synthesis of this compound requires precise control over the stereocenter at the C12 position. The seminal work by Burger et al. describes a stereospecific synthesis to produce both the (S) and (R) enantiomers for comparative biochemical evaluation. While the full experimental details are proprietary, the strategic approach can be outlined based on established synthetic methodologies.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the molecule into key fragments: a chiral building block containing the secondary alcohol and two linear carbon chains that can be coupled together.

G Target This compound A Wittig / Grignard (C1-C11 + C12-C17) Target->A B Esterification Target->B Fragment1 Fragment 1: Carboxy-undecyl synthon (e.g., 11-bromoundecanoic acid) A->Fragment1 Fragment2 Fragment 2: Chiral (S)-pent-4-yn-2-ol derivative A->Fragment2 ChiralPool Chiral Pool Starting Material (e.g., (S)-propylene oxide or (S)-lactate) Fragment2->ChiralPool

Caption: Retrosynthetic pathway for this compound.

Proposed Forward Synthesis Workflow

The forward synthesis builds upon the retrosynthetic plan, starting from a commercially available chiral precursor to establish the C12 stereocenter.

G cluster_0 Chiral Precursor Synthesis cluster_1 Chain Elongation & Final Product start Start: (S)-Propylene Oxide step1 Step 1: Ring-opening with Lithium Acetylide start->step1 step2 Step 2: Protection of OH (e.g., TBDMS) step1->step2 chiral_frag Product: Protected (S)-pent-4-yn-2-ol step2->chiral_frag step3 Step 3: Deprotonation & Alkylation with protected 11-bromoundecanoic acid chiral_frag->step3 step4 Step 4: Deprotection of Hydroxyl Group (TBAF) step3->step4 step5 Step 5: Deprotection of Carboxylic Acid step4->step5 final Final Product: This compound step5->final

Caption: Proposed workflow for the stereospecific synthesis.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative representation based on the synthetic strategy reported by Burger et al. and common organic chemistry practices.

Step 1: Synthesis of (S)-pent-4-yn-2-ol

  • Cool a solution of lithium acetylide-ethylenediamine complex in DMSO to 0°C under an inert argon atmosphere.

  • Add (S)-propylene oxide dropwise to the solution.

    • Causality: The acetylide anion acts as a nucleophile, attacking the less-hindered carbon of the epoxide in an SN2 reaction, establishing the chiral alcohol.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether.

  • Purify by silica gel chromatography to yield the chiral alcohol.

Step 2: Protection of the Hydroxyl Group

  • Dissolve the (S)-pent-4-yn-2-ol in anhydrous dichloromethane (DCM).

  • Add imidazole, followed by tert-butyldimethylsilyl chloride (TBDMSCl).

    • Causality: The secondary alcohol is protected as a silyl ether to prevent it from reacting in subsequent steps, particularly with organometallic reagents. TBDMS is chosen for its stability and ease of removal.

  • Stir at room temperature for 4 hours.

  • Wash the reaction with water and brine, dry over sodium sulfate, and concentrate. Purify by chromatography.

Step 3: Chain Elongation (Alkylation)

  • Dissolve the protected chiral fragment in anhydrous THF and cool to -78°C.

  • Add n-butyllithium dropwise to deprotonate the terminal alkyne, forming a lithium acetylide.

    • Causality: n-BuLi is a strong base required to deprotonate the sp-hybridized C-H bond.

  • In a separate flask, prepare the methyl ester of 11-bromoundecanoic acid. Add this electrophile to the acetylide solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench, extract, and purify the coupled product.

Step 4 & 5: Deprotection

  • Silyl Ether Cleavage: Dissolve the coupled product in THF and add tetrabutylammonium fluoride (TBAF).

    • Causality: TBAF is the standard reagent for selectively cleaving TBDMS ethers due to the high affinity of fluoride for silicon.

  • Stir for 2 hours, then purify to yield the hydroxy ester.

  • Ester Hydrolysis: Dissolve the hydroxy ester in a mixture of methanol and water. Add lithium hydroxide (LiOH).

    • Causality: Saponification with LiOH hydrolyzes the methyl ester to the desired carboxylic acid.

  • Stir at room temperature until TLC indicates completion.

  • Acidify the mixture with dilute HCl and extract the final product, this compound, with ethyl acetate. Purify by crystallization or chromatography.

Part III: Biochemical Characterization and Mechanism

Validation as a Mechanism-Based Inactivator

The validation of this compound as a mechanism-based inhibitor involves a series of key biochemical experiments.

  • Time-Dependent Inactivation: The enzyme (e.g., purified rabbit lung CYP4A4) is pre-incubated with the inhibitor for varying amounts of time before adding a substrate. A progressive loss of enzyme activity over time confirms time-dependent inhibition.

  • NADPH-Dependence: The inactivation must be shown to be dependent on the presence of NADPH, the cofactor that provides the reducing equivalents for the P450 catalytic cycle. No loss of activity should be observed in the absence of NADPH.

  • Substrate Protection: The presence of a high concentration of a competitive substrate should protect the enzyme from inactivation by the inhibitor, demonstrating that inactivation occurs at the active site.

  • Irreversibility: Extensive dialysis of the inactivated enzyme should not restore its activity, confirming that a covalent and thus irreversible modification has occurred.

Kinetic Parameters

The potency of a mechanism-based inhibitor is defined by two key parameters: Kᵢ (the concentration of inhibitor that gives half the maximal rate of inactivation) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation). The Burger et al. study determined these values for the enantiomers against purified prostaglandin ω-hydroxylase from pregnant rabbit lung.

CompoundKᵢ (µM)t₁/₂ (min) at saturation
This compound 1.82.3
12(R)-hydroxy-16-heptadecynoic acid3.52.5
2,2-dimethyl-12-hydroxy-16-heptadecynoic acid4.91.0
Table adapted from Burger, A., et al. J. Med. Chem. 1993, 36, 1418-1424.

The data clearly show that while both enantiomers are potent inhibitors, the enzyme exhibits a preference for the (S)-enantiomer, as indicated by its nearly two-fold lower Kᵢ value.

Proposed Mechanism of Inactivation

The inactivation of cytochrome P450 by this compound proceeds through the enzyme's normal catalytic cycle, which goes awry due to the terminal alkyne.

G cluster_0 CYP450 Catalytic Cycle cluster_1 Inactivation Pathway P450_Fe3 P450 [Fe³⁺] (Resting State) Inhibitor Inhibitor (R-C≡CH) Binds Active Site Complex P450 [Fe³⁺] • I Inhibitor->Complex 1. Binding Reduced1 P450 [Fe²⁺] • I Complex->Reduced1 2. e⁻ (from NADPH) O2_bind P450 [Fe²⁺(O₂)] • I Reduced1->O2_bind 3. O₂ Binding Reduced2 P450 [Fe³⁺(O₂²⁻)] • I O2_bind->Reduced2 4. e⁻ (from NADPH) CompoundI Compound I [Fe⁴⁺=O]• (Potent Oxidant) Reduced2->CompoundI 5. H₂O release OxygenTransfer 6. Oxygen Transfer to Alkyne CompoundI->OxygenTransfer Ketene Reactive Ketene Intermediate (R-CH=C=O) OxygenTransfer->Ketene Rearrangement Adduct Covalent Adduct (Alkylated Heme) Ketene->Adduct 7. Nucleophilic Attack by Heme Nitrogen InactiveEnzyme INACTIVATED ENZYME Adduct->InactiveEnzyme

Sources

An In-depth Technical Guide to 12(S)-hydroxy-16-Heptadecynoic Acid in Lipid Biochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxy-16-heptadecynoic acid, commonly referred to as 12(S)-HHTY, is a synthetic acetylenic fatty acid that has garnered significant interest as a potent and specific pharmacological tool in the study of lipid metabolism. This guide provides a comprehensive overview of 12(S)-HHTY, focusing on its primary role as a mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylases. We will delve into its mechanism of action, physicochemical properties, and the physiological relevance of its target enzyme, CYP4A4, in prostaglandin and fatty acid metabolism. Furthermore, this document will explore the potential, yet currently unelucidated, roles of 12(S)-HHTY in broader lipid biochemistry, drawing parallels with structurally similar endogenous lipid mediators. Detailed experimental protocols for the synthesis, analysis, and enzymatic evaluation of 12(S)-HHTY are provided to facilitate further research in this area.

Introduction: A Synthetic Probe for a Key Metabolic Pathway

This compound (12(S)-HHTY) is not a known natural product of mammalian metabolism. Instead, it is a rationally designed synthetic molecule that serves as a powerful tool for investigating a specific class of enzymes involved in lipid biochemistry: the cytochrome P450 ω-hydroxylases[1][2]. Its structure, featuring a terminal acetylene group and a hydroxyl moiety, is key to its potent and specific inhibitory activity[3][4]. This guide will focus on the established role of 12(S)-HHTY as a pharmacological inhibitor and explore its potential applications in elucidating the complex network of lipid signaling and metabolism.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of 12(S)-HHTY is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₇H₃₀O₃[1][2][5]
Molecular Weight 282.4 g/mol [1][2][5]
CAS Number 148019-74-3[1][2][5]
Appearance Crystalline solid[6]
Solubility DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml[2]
pKa (Predicted) 4.78 ± 0.10
XLogP3 (Predicted) 4.7[5]

The Primary Role of 12(S)-HHTY: Inhibition of Cytochrome P450 ω-Hydroxylase

The most well-documented function of 12(S)-HHTY is its role as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, specifically the CYP4A subfamily, with a notable potency for prostaglandin ω-hydroxylase[1][2][7].

The Target: Cytochrome P450 4A (CYP4A) and its Physiological Significance

The CYP4A family of enzymes are monooxygenases that catalyze the ω-hydroxylation of a variety of fatty acids and prostaglandins[8]. This metabolic pathway is crucial for:

  • Eicosanoid Metabolism: ω-hydroxylation is a key step in the catabolism of prostaglandins, terminating their biological activity. By inhibiting this process, the half-life and signaling potential of these inflammatory mediators can be altered.

  • Blood Pressure Regulation: CYP4A enzymes produce 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor involved in the regulation of blood pressure.

  • Inflammation: The metabolites of CYP ω-hydroxylases, including 20-HETE and ω-hydroxylated prostaglandins, have diverse effects in inflammation and inflammation-associated diseases[8].

Mechanism of Inhibition: A "Suicide" Substrate

12(S)-HHTY is classified as a mechanism-based or "suicide" inhibitor. This means that the enzyme itself converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme[4]. The process is as follows:

  • Binding to the Active Site: 12(S)-HHTY binds to the active site of the CYP4A enzyme.

  • Enzymatic Oxidation: The CYP450 enzyme attempts to hydroxylate the fatty acid chain. However, the presence of the terminal acetylene group leads to the oxidation of the triple bond.

  • Formation of a Reactive Intermediate: This oxidation generates a highly reactive ketene intermediate.

  • Covalent Modification: The reactive ketene can then covalently bind to nucleophilic residues within the enzyme's active site, leading to irreversible inactivation[4]. Alternatively, for monosubstituted acetylenes, inactivation can also occur through the formation of an adduct with the heme prosthetic group[4].

The 12(S) enantiomer of 12-hydroxy-16-heptadecynoic acid is approximately twice as active as the 12(R) enantiomer, with a reported inhibitory constant (Ki) of 1.8 µM for the 12(S) form[1].

cluster_0 Mechanism of CYP4A4 Inhibition by 12(S)-HHTY HHTY 12(S)-HHTY Binding Binding to Active Site HHTY->Binding CYP4A4_active Active CYP4A4 Enzyme CYP4A4_active->Binding Inactivation Covalent Modification & Irreversible Inactivation Oxidation Oxidation of Acetylene Group Binding->Oxidation NADPH, O₂ Ketene Reactive Ketene Intermediate Oxidation->Ketene Ketene->Inactivation

Mechanism of CYP4A4 inactivation by 12(S)-HHTY.

Exploring Broader Roles in Lipid Biochemistry: An Evidence-Based Postulation

While the primary role of 12(S)-HHTY is well-defined, its structural similarity to endogenous hydroxy fatty acids suggests the potential for interactions with other key enzymes in lipid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX). It is important to note that the following sections are based on logical inference and analogy, as direct experimental evidence for these interactions is currently lacking.

Potential Interactions with Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The enzymes COX-1, COX-2, and various LOXs are responsible for the production of a vast array of signaling lipids, including prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs)[9][10]. Other acetylenic fatty acids have been shown to be irreversible, time-dependent inactivators of lipoxygenases, acting as "suicide substrates" in a manner analogous to their effect on CYP450 enzymes[3]. This raises the possibility that 12(S)-HHTY could also interact with these enzymes.

  • As an Inhibitor: The acetylenic group in 12(S)-HHTY could potentially be a target for the oxidative catalysis of COX and LOX enzymes, leading to the formation of a reactive intermediate and subsequent enzyme inactivation.

  • As a Substrate: It is also conceivable that under certain conditions, these enzymes could metabolize 12(S)-HHTY, although the presence of the triple bond might make it a poor substrate compared to endogenous polyunsaturated fatty acids.

Further research is required to determine if 12(S)-HHTY has any significant activity towards COX and LOX enzymes.

Putative Signaling Roles: Lessons from Structural Analogs

Many hydroxy fatty acids, such as 12(S)-HETE and 12(S)-hydroxyheptadecatrienoic acid (12-HHT), are not merely metabolic intermediates but also potent signaling molecules that act on specific G protein-coupled receptors (GPCRs) or have intracellular effects[8][11][12][13].

  • 12(S)-HETE: This 12-lipoxygenase product is known to be involved in cell proliferation, migration, and angiogenesis[14]. It can also stimulate the intracellular release of calcium[11].

  • 12(S)-HHT: A product of the COX pathway, 12-HHT is an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), and the 12-HHT/BLT2 axis plays a role in epithelial barrier function and wound healing[8].

Given its 12(S)-hydroxy moiety, it is plausible that 12(S)-HHTY could interact with some of the same signaling pathways as these endogenous lipids. However, the structural differences, particularly the acetylenic bond and the shorter carbon chain, would likely result in different binding affinities and downstream effects. Investigating the potential signaling roles of 12(S)-HHTY could be a fruitful area for future research.

Methodologies for the Study of 12(S)-HHTY

To facilitate further investigation into the biochemical roles of 12(S)-HHTY, this section provides detailed experimental protocols.

Synthesis of this compound

The stereospecific synthesis of 12(S)-HHTY has been described in the literature and typically involves a multi-step process starting from a chiral precursor. A generalized workflow is presented below. For a detailed synthetic scheme, readers are referred to Burger et al. (1993) in the Journal of Medicinal Chemistry.

cluster_1 General Synthetic Workflow for 12(S)-HHTY Start Chiral Starting Material (e.g., (R)-epichlorohydrin) Step1 Chain Elongation (Grignard reaction) Start->Step1 Step2 Introduction of Acetylene (Alkylation) Step1->Step2 Step3 Deprotection & Oxidation Step2->Step3 Final 12(S)-HHTY Step3->Final

Generalized synthetic pathway for 12(S)-HHTY.
Analytical Methods for Quantification

Accurate quantification of 12(S)-HHTY in biological matrices is crucial for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the methods of choice.

4.2.1. GC-MS Analysis Protocol

This protocol is adapted from standard methods for fatty acid analysis[15][16][17][18][19].

  • Lipid Extraction:

    • To 1 ml of sample (e.g., plasma, cell lysate), add 2 ml of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 ml of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • To the dried lipid extract, add 1 ml of 2% (v/v) sulfuric acid in methanol.

    • Incubate at 60°C for 1 hour to form fatty acid methyl esters (FAMEs).

    • Add 1 ml of water and 1 ml of hexane, vortex, and collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µl of the FAMEs solution onto a suitable GC column (e.g., a polar capillary column).

    • Use a temperature gradient appropriate for separating fatty acid methyl esters.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the 12(S)-HHTY methyl ester.

4.2.2. HPLC Analysis Protocol

This protocol is adapted from standard methods for hydroxy fatty acid analysis[20][21][22][23].

  • Lipid Extraction:

    • Follow the same lipid extraction procedure as for GC-MS analysis.

  • Sample Preparation:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable mobile phase (e.g., acetonitrile:water).

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient of acetonitrile and water with 0.1% formic acid as a mobile phase.

    • Detection can be achieved using a UV detector (if derivatized with a chromophore) or, more sensitively and specifically, by coupling the HPLC to a mass spectrometer (LC-MS/MS).

Cytochrome P450 Inhibition Assay

This protocol is a generalized method for determining the inhibitory potential of 12(S)-HHTY on CYP4A4 activity[24][25][26][27].

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • Recombinant human CYP4A4 enzyme (commercially available)

      • A suitable substrate (e.g., arachidonic acid or a fluorescent probe substrate)

      • Varying concentrations of 12(S)-HHTY (dissolved in a suitable solvent like DMSO)

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation and Termination:

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

  • Analysis of Product Formation:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Analyze the supernatant for the formation of the hydroxylated product using LC-MS/MS or a fluorescence plate reader, depending on the substrate used.

  • Data Analysis:

    • Plot the rate of product formation against the concentration of 12(S)-HHTY.

    • Calculate the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.

    • For mechanism-based inhibition, pre-incubation of the enzyme with the inhibitor and NADPH prior to the addition of the substrate will result in a time-dependent decrease in enzyme activity.

Conclusion and Future Directions

This compound is a valuable synthetic tool for the study of cytochrome P450-mediated lipid metabolism. Its well-characterized role as a mechanism-based inhibitor of CYP4A4 allows researchers to probe the physiological and pathological functions of this enzyme family in detail. While its broader role in lipid biochemistry remains largely unexplored, its structural similarity to endogenous signaling lipids suggests intriguing possibilities for future research. Investigations into its potential interactions with COX and LOX enzymes, as well as its putative signaling activities, could open new avenues for understanding the complex interplay of lipid mediators in health and disease. The methodologies outlined in this guide provide a foundation for researchers to further elucidate the biochemical profile of this fascinating molecule.

References

  • Kühn, H., et al. The inactivation of lipoxygenases by acetylenic fatty acids. ResearchGate. Available from: [Link].

  • Okuno, T., & Yokomizo, T. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Prostaglandins & other lipid mediators, 142, 10-14. Available from: [Link].

  • Christie, W. W. Fatty Acid Analysis by HPLC. AOCS. Available from: [Link].

  • 16-Heptadecynoic acid,12-hydroxy-, (S)- (9CI). Axsyn. Available from: [Link].

  • 12S-Hydroxy-16-heptadecynoic acid. PubChem. Available from: [Link].

  • Pace-Asciak, C. R., & Asotra, S. (1989). 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils. Prostaglandins, leukotrienes, and essential fatty acids, 38(2), 125-130. Available from: [Link].

  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available from: [Link].

  • Smith, W. L., et al. (2011). Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. Journal of Biological Chemistry, 286(43), 37151-37161. Available from: [Link].

  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available from: [Link].

  • INHIBITION OF CYTOCHROME P450 BY ACETYLENE COMPOUNDS. Tulane University. Available from: [Link].

  • 12-Hydroxyeicosatetraenoic acid. Wikipedia. Available from: [Link].

  • Malkowski, M. G., et al. (2010). Structural basis of fatty acid substrate binding to cyclooxygenase-2. The Journal of biological chemistry, 285(29), 22099-22110. Available from: [Link].

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link].

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. Available from: [Link].

  • Li, Q., et al. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. Journal of chromatography. A, 1515, 136-143. Available from: [Link].

  • CYP Inhibition Assays. Eurofins Discovery. Available from: [Link].

  • Ortiz de Montellano, P. R. (2010). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug metabolism reviews, 42(2), 199-215. Available from: [Link].

  • Song, X., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of separation science, 43(1), 196-210. Available from: [Link].

  • Liu, Q., et al. (2018). 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer. OncoTargets and therapy, 11, 8351-8361. Available from: [Link].

  • Iketani, M., & Ohsawa, I. (2020). Molecular and Cellular Mechanisms Associated with Effects of Molecular Hydrogen in Cardiovascular and Central Nervous Systems. International journal of molecular sciences, 21(24), 9564. Available from: [Link].

  • Kiefer, J. R., et al. (2008). Structural basis of fatty acid substrate binding to cyclooxygenase-2. The Journal of biological chemistry, 283(44), 30045-30054. Available from: [Link].

  • The hydroxy fatty acids: Isolation, structure determination, quantitation. Semantic Scholar. Available from: [Link].

  • 12(S)-Hete, Pleiotropic Functions, Multiple Signaling Pathways. ResearchGate. Available from: [Link].

  • Chen, Y., et al. (2015). Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet. PloS one, 10(4), e0123236. Available from: [Link].

  • 12-Hydroxyheptadecatrienoic acid. Wikipedia. Available from: [Link].

  • Wandel, C., et al. (2001). Comparative studies to determine the selective inhibitors for P-glycoprotein and cytochrome P4503A4. Pharmaceutical research, 18(4), 417-421. Available from: [Link].

  • Shimanaka, Y., et al. (2011). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. The Journal of experimental medicine, 208(13), 2649-2661. Available from: [Link].

  • Lecomte, M., et al. (1994). Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation. The Journal of biological chemistry, 269(18), 13207-13215. Available from: [Link].

  • Wang, Y., et al. (2023). GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway. Frontiers in immunology, 14, 1205609. Available from: [Link].

  • Comparative studies to determine the selective inhibitors for P-glycoprotein and cytochrome P4503A4. PubMed. Available from: [Link].

  • Wang, L., et al. (2022). Decoding the selective chemical modulation of CYP3A4. Nature communications, 13(1), 1-13. Available from: [Link].

  • Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. Available from: [Link].

  • Neau, D. B., et al. (2012). Crystal structure of a lipoxygenase in complex with substrate. The Journal of biological chemistry, 287(49), 41104-41111. Available from: [Link].

  • Zhao, L., et al. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. International journal of molecular sciences, 23(19), 11257. Available from: [Link].

  • Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. MDPI. Available from: [Link].

  • Holman, T. R., et al. (2013). Substrate specificity effects of lipoxygenase products and inhibitors on soybean lipoxygenase-1. Archives of biochemistry and biophysics, 530(1), 38-44. Available from: [Link].

  • Integrated Multi-Omics Analysis Reveals Dysregulated Lipid Metabolism as a Novel Mechanism in Androgenetic Alopecia. MDPI. Available from: [Link].

  • What are CYP3A4 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link].

  • The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. MDPI. Available from: [Link].

  • Futaki, N., et al. (1994). Differing profiles of prostaglandin formation inhibition between selective prostaglandin H synthase-2 inhibitors and conventional NSAIDs in inflammatory and non-inflammatory sites of the rat. The Journal of pharmacy and pharmacology, 46(9), 777-782. Available from: [Link].

Sources

An In-depth Technical Guide to 12(S)-hydroxy-16-Heptadecynoic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxy-16-heptadecynoic acid is a specialized long-chain fatty acid characterized by a hydroxyl group at the 12th carbon position with (S)-stereochemistry and a terminal alkyne group.[1] This molecule has garnered significant interest in the scientific community, primarily for its role as a potent mechanism-based inhibitor of cytochrome P450 (CYP) enzymes, specifically the prostaglandin ω-hydroxylase.[2] This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a CYP450 inhibitor.

Part 1: Molecular Structure and Chemical Properties

Chemical Structure

The chemical structure of this compound is defined by a seventeen-carbon chain with a carboxylic acid at one end, a hydroxyl group at the C-12 position, and a terminal triple bond between C-16 and C-17. The stereochemistry of the hydroxyl group is in the (S) configuration.

IUPAC Name: (12S)-12-hydroxyheptadec-16-ynoic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₇H₃₀O₃[1]
Molecular Weight 282.4 g/mol [1]
CAS Number 148019-74-3[1]
Appearance Crystalline solid[3]
Solubility Soluble in DMF, DMSO, and Ethanol. Sparingly soluble in PBS (pH 7.2).[4]

Part 2: Synthesis and Spectroscopic Characterization

Stereospecific Synthesis

The synthesis of this compound with high stereochemical purity is crucial for the accurate evaluation of its biological activity. The following is a generalized workflow for its stereospecific synthesis, based on established methodologies for similar chiral molecules.

A Starting Material (e.g., a chiral epoxy alcohol) B Alkylation with a suitable alkynyl Grignard or lithium reagent A->B Introduction of the alkyne C Protection of the hydroxyl group B->C D Oxidative cleavage of the terminal alkene C->D Formation of the carboxylic acid precursor E Esterification D->E F Deprotection of the hydroxyl group E->F G Purification (e.g., column chromatography) F->G H Final Product: This compound G->H

Caption: Generalized workflow for the stereospecific synthesis of this compound.

  • Alkylation: A chiral epoxy alcohol is reacted with the Grignard or lithium salt of a terminal alkyne (e.g., propargylmagnesium bromide) in an ethereal solvent like THF at low temperatures to introduce the alkyne moiety.

  • Protection: The resulting secondary alcohol is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to prevent unwanted side reactions in subsequent steps.

  • Oxidative Cleavage: The terminal double bond of the starting material is cleaved to a carboxylic acid using a strong oxidizing agent (e.g., ozonolysis followed by an oxidative workup, or KMnO₄ under basic conditions).

  • Esterification: The carboxylic acid is converted to its methyl ester for easier purification and handling using a reagent like diazomethane or by Fischer esterification.

  • Deprotection: The protecting group on the hydroxyl group is removed using appropriate conditions (e.g., tetrabutylammonium fluoride for a silyl ether).

  • Purification: The final product is purified by silica gel column chromatography to yield the pure this compound.

Spectroscopic Data
  • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the terminal alkyne proton (a triplet around δ 1.9-2.1 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet around δ 3.6-3.8 ppm), the α-protons to the carbonyl group (a triplet around δ 2.3 ppm), and a complex multiplet for the long aliphatic chain.

  • ¹³C NMR: The ¹³C NMR spectrum will display signals for the carboxylic acid carbon (around δ 175-180 ppm), the two sp-hybridized carbons of the alkyne (around δ 68 and 84 ppm), the carbon bearing the hydroxyl group (around δ 70-75 ppm), and a series of signals for the methylene carbons of the aliphatic chain.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern in MS/MS analysis can reveal characteristic losses, such as the loss of a water molecule from the hydroxyl group and cleavage of the carbon-carbon bonds adjacent to the hydroxyl and carbonyl groups.[1]

Part 3: Biological Activity and Mechanism of Action

Inhibition of Cytochrome P450 ω-Hydroxylase

The primary and most well-documented biological activity of this compound is its role as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase.[2] Specifically, it has been shown to be a potent inhibitor of prostaglandin ω-hydroxylase, an enzyme involved in the metabolism of prostaglandins. The (S)-enantiomer is approximately twice as active as the (R)-enantiomer, with a reported Kᵢ value of 1.8 µM.[4]

Mechanism of Inactivation

This compound is a mechanism-based inhibitor, meaning it is converted by the target enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. The terminal alkyne moiety is crucial for this activity. The proposed mechanism involves the oxidation of the terminal alkyne by the cytochrome P450 enzyme, leading to the formation of a reactive ketene intermediate. This intermediate can then covalently bind to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[5][6]

A This compound (Substrate) C Enzyme-Substrate Complex A->C B Cytochrome P450 ω-Hydroxylase (Enzyme) B->C D Oxidation of the Terminal Alkyne C->D Catalytic Cycle E Formation of a Reactive Ketene Intermediate D->E F Covalent Adduct Formation E->F Nucleophilic Attack by Enzyme Residue G Irreversibly Inactivated Enzyme F->G

Caption: Proposed mechanism of cytochrome P450 ω-hydroxylase inactivation by this compound.

The following is a generalized protocol for assessing the inhibitory activity of this compound against cytochrome P450 ω-hydroxylase.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a source of cytochrome P450 ω-hydroxylase (e.g., human liver microsomes or a recombinant enzyme).

    • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the enzyme's substrate (e.g., prostaglandin E₁).

    • Prepare a solution of NADPH as a cofactor.

  • Incubation:

    • In a microcentrifuge tube or a well of a microplate, combine the enzyme source, buffer, and varying concentrations of this compound.

    • Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate and NADPH.

    • Incubate the reaction mixture at 37°C for a specific time.

  • Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile or a strong acid).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the amount of product formed using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Determine the rate of product formation at each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC₅₀ and Kᵢ values.[7]

Part 4: Potential Therapeutic Applications

The potent and specific inhibition of prostaglandin ω-hydroxylase by this compound suggests its potential as a pharmacological tool to study the role of this enzyme in various physiological and pathological processes. Furthermore, given the involvement of prostaglandins in inflammation, pain, and cancer, inhibitors of their metabolism could have therapeutic potential. However, further research is needed to explore the in vivo efficacy and safety of this compound.

Conclusion

This compound is a valuable chemical probe for studying the function of cytochrome P450 ω-hydroxylases. Its well-defined structure, stereospecificity, and mechanism-based inhibitory action make it a powerful tool for researchers in the fields of biochemistry, pharmacology, and drug development. The detailed understanding of its chemical properties and biological activity provided in this guide serves as a foundation for future investigations into its therapeutic potential.

References

  • Ortiz de Montellano, P. R., & Correia, M. A. (1983). Suicidal destruction of cytochrome P-450 during oxidative drug metabolism. Annual review of pharmacology and toxicology, 23, 481-503.
  • Kent, U. M., & Hollenberg, P. F. (2004). Mechanism-based inactivators as probes of cytochrome P450 structure and function. Current drug metabolism, 5(3), 215-239.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282972, 12S-Hydroxy-16-heptadecynoic acid. Retrieved January 13, 2026 from [Link].

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved January 13, 2026, from [Link]

  • Burger, A., Clark, J. E., Nishimoto, M., Reich, N. O., de Montellano, P. R., & Masters, B. S. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of medicinal chemistry, 36(10), 1418–1424.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved January 13, 2026, from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved January 13, 2026, from [Link]

  • Guengerich, F. P. (2015). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved January 13, 2026, from [Link]

  • Roberts, A. G., & Totah, R. A. (2012). Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by 2-phenyl-2-(1-piperidinyl)propane.
  • Zangar, R. C., Davydov, D. R., & Verma, S. (2004). Mechanistic investigation of cytochrome P450-catalyzed hydroxylations.
  • Springer Nature. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved January 13, 2026, from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
  • da Silva, A. C., et al. (2016).
  • Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Holzforschung, 45(5), 343-350.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • SpectraBase. (n.d.). (12R)-12-hydroxy-16-heptadecynoic acid. Retrieved January 13, 2026, from [Link]

  • Wikipedia contributors. (2023, December 12). 12-Hydroxyeicosatetraenoic acid. In Wikipedia, The Free Encyclopedia. Retrieved 04:09, January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to 12(S)-hydroxy-16-Heptadecynoic Acid as a Prostaglandin ω-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Targeting the Terminal Carbon

In the intricate network of lipid signaling, the enzymatic modification of fatty acids yields a vast arsenal of bioactive mediators that govern cellular function in both health and disease. Among the most critical of these modifications is ω-hydroxylation, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes that appends a hydroxyl group to the terminal (ω) carbon of a fatty acid chain. This seemingly subtle alteration can dramatically shift the biological activity of the molecule, converting a precursor like arachidonic acid into a potent signaling lipid. This guide delves into the heart of this pathway, focusing on the enzymes responsible—prostaglandin ω-hydroxylases—and a powerful tool for their study and potential therapeutic modulation: 12(S)-hydroxy-16-heptadecynoic acid (12(S)-HHTY), a mechanism-based inhibitor designed to silence this critical enzymatic activity.

Section 1: The Enzymatic Target: Prostaglandin ω-Hydroxylases

Prostaglandin ω-hydroxylases are a group of enzymes primarily from the cytochrome P450 4A (CYP4A) and 4F (CYP4F) subfamilies.[1][2] These enzymes are monooxygenases that catalyze the ω-hydroxylation of various fatty acids and eicosanoids, including prostaglandins and, most notably, arachidonic acid (AA).[3][4]

The primary product of the ω-hydroxylation of arachidonic acid is 20-hydroxyeicosatetraenoic acid (20-HETE).[2][5] This conversion is the rate-limiting step in the formation of 20-HETE and represents a critical control point in a signaling pathway implicated in numerous physiological and pathological processes. In humans, CYP4A11 and CYP4F2 are the principal enzymes responsible for 20-HETE synthesis in key tissues like the kidney and liver.[3][4] The expression and activity of these enzymes are distributed across various tissues, including the vasculature, lungs, and brain, underscoring the widespread influence of their metabolic products.[6]

Section 2: The Bioactive Mediator: The Pathophysiological Role of 20-HETE

Once synthesized, 20-HETE is not a passive metabolite destined for excretion; it is a potent vasoactive eicosanoid that exerts profound effects on the cardiovascular and renal systems.[7][8] Its actions are multifaceted, contributing to the regulation of vascular tone, inflammation, angiogenesis, and ion transport.[5][9]

Key Pathophysiological Roles of 20-HETE:

  • Vasoconstriction: 20-HETE is a powerful constrictor of small arteries and arterioles, particularly in the renal and cerebral circulation.[7][9] It sensitizes vascular smooth muscle cells to other contractile agents like angiotensin II and endothelin, contributing to increased vascular resistance.[7][10]

  • Hypertension: The potent vasoconstrictor effects of 20-HETE directly link its overproduction to the pathogenesis of hypertension.[8][11] Animal models with elevated 20-HETE levels often develop hypertension, and inhibiting its synthesis can lower blood pressure.[5][12][13]

  • Endothelial Dysfunction and Inflammation: 20-HETE can promote endothelial dysfunction by increasing oxidative stress and stimulating the production of inflammatory cytokines and adhesion molecules.[10][11]

  • Stroke and Myocardial Infarction: Elevated levels of 20-HETE have been associated with cerebral vasospasm following hemorrhage and larger infarct sizes after ischemic events in the brain and heart.[9][13][14] Clinical studies have linked higher 20-HETE levels to an increased incidence of myocardial infarction.[10][14]

  • Angiogenesis and Cancer: The role of 20-HETE in angiogenesis is complex, but it has been shown to promote the proliferation and tube formation of endothelial cells, which may contribute to tumor growth and vascularization.[5][9]

Given this extensive involvement in disease, the enzymes that produce 20-HETE—the prostaglandin ω-hydroxylases—have emerged as compelling targets for therapeutic intervention.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Effects AA Arachidonic Acid (from Phospholipids) CYP4AF Prostaglandin ω-Hydroxylase (CYP4A / CYP4F) AA->CYP4AF ω-hydroxylation HETE20 20-HETE CYP4AF->HETE20 PKC PKC Activation HETE20->PKC Paracrine/Autocrine Signaling MAPK MAPK Signaling HETE20->MAPK Ca ↑ Intracellular Ca²⁺ PKC->Ca MAPK->Ca Contraction Vasoconstriction & Hypertension Ca->Contraction

Caption: Synthesis and signaling cascade of 20-HETE in the vasculature.

Section 3: this compound (12(S)-HHTY): A Precision Inhibitor

12(S)-HHTY is a synthetic fatty acid analog designed specifically to inhibit prostaglandin ω-hydroxylases.[15][16] It belongs to a class of inhibitors known as mechanism-based or "suicide" inhibitors. This mode of action is distinct from simple competitive inhibition, as it involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that covalently binds to and irreversibly inactivates the enzyme.[17]

The key structural features of 12(S)-HHTY are a hydroxyl group at the 12th carbon and a terminal alkyne (a carbon-carbon triple bond). The fatty acid backbone grants it specificity for the active site of CYP4A/4F enzymes, while the terminal alkyne is the chemical warhead. During the catalytic cycle, the CYP450 enzyme attempts to hydroxylate the molecule, but instead attacks the terminal alkyne. This process generates a highly reactive intermediate that covalently bonds to the enzyme's heme prosthetic group, rendering the enzyme permanently non-functional.

Table 1: Inhibitory Properties of 12-hydroxy-16-heptadecynoic Acid Enantiomers

Parameter 12(S)-HHTY 12(R)-HHTY
Molecular Formula C₁₇H₃₀O₃ C₁₇H₃₀O₃
Molecular Weight 282.42 g/mol 282.42 g/mol
CAS Number 148019-74-3 N/A
Inhibition Type Mechanism-Based (Irreversible) Mechanism-Based (Irreversible)
Kᵢ (Inactivation) 1.8 µM[15][16][17] 3.6 µM[17]
t₁/₂ (Half-life of Inactivation) 0.7 min[17] 0.8 min[17]

Data derived from studies on purified cytochrome P450 4A4 from pregnant rabbit lungs.[17]

The data indicate that while both enantiomers are effective, the 12S form is approximately twice as potent as the 12R form, though the stereochemistry at this position is not a major determinant of specificity.[17] This high potency and irreversible mechanism make 12(S)-HHTY an invaluable tool for probing the function of prostaglandin ω-hydroxylases in vitro and in vivo.

G cluster_0 Normal Catalytic Cycle cluster_1 Mechanism-Based Inhibition by 12(S)-HHTY E_Fe3 CYP450 [Fe³⁺] E_Fe3_S Enzyme-Substrate Complex E_Fe3->E_Fe3_S E_Fe2_S [Fe²⁺]-O₂ Complex E_Fe3_S->E_Fe2_S +e⁻, +O₂ E_FeO Reactive [FeO]³⁺ Intermediate E_Fe2_S->E_FeO +e⁻, +2H⁺ E_Fe3_SOH Enzyme-Product Complex E_FeO->E_Fe3_SOH Substrate Oxidation E_Fe3_SOH->E_Fe3 P Product (e.g., 20-HETE) E_Fe3_SOH->P S Substrate (e.g., AA) S->E_Fe3_S I_E_Fe3 CYP450 [Fe³⁺] I_E_Fe3_I Enzyme-Inhibitor Complex I_E_Fe3->I_E_Fe3_I I_E_FeO Reactive [FeO]³⁺ Intermediate I_E_Fe3_I->I_E_FeO Catalytic Activation I_E_Inactive IRREVERSIBLY INACTIVATED ENZYME I_E_FeO->I_E_Inactive Covalent Adduct Formation I Inhibitor (12(S)-HHTY) I->I_E_Fe3_I

Caption: Comparison of normal CYP450 cycle and inhibition by 12(S)-HHTY.

Section 4: Experimental Protocols for Evaluation

To assess the inhibitory potential of compounds like 12(S)-HHTY, robust and reproducible experimental systems are required. The following protocols provide validated, step-by-step methodologies for both in vitro enzymatic assays and cell-based functional assays.

Protocol: In Vitro ω-Hydroxylase Inhibition Assay using Human Liver Microsomes

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of CYP4A/4F in a subcellular fraction rich in these enzymes.[18][19] Human liver microsomes (HLMs) are the industry standard as they contain a full complement of human drug-metabolizing enzymes and are relevant for predicting human drug-drug interactions.[20]

Causality Behind Experimental Choices:

  • System: HLMs are used because they are a well-characterized, commercially available source of native, membrane-bound CYP enzymes, providing a biologically relevant environment.[20]

  • Cofactor: NADPH is essential. CYP enzymes are monooxygenases that require a source of reducing equivalents, provided by NADPH via cytochrome P450 reductase, to activate molecular oxygen for the hydroxylation reaction.[21] Its inclusion initiates the reaction.

  • Substrate: Arachidonic acid is the specific physiological substrate for the enzymes of interest.

  • Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the 20-HETE metabolite due to its exceptional sensitivity and specificity, allowing for precise measurement even at low concentrations.

Table 2: Reagents and Materials

Reagent/Material Purpose
Pooled Human Liver Microsomes (HLMs) Enzyme Source
Arachidonic Acid (AA) Substrate
12(S)-HHTY (or test compound) Inhibitor
NADPH (regenerating system or direct) Essential Cofactor
Potassium Phosphate Buffer (pH 7.4) Assay Buffer
Acetonitrile (ACN) with Formic Acid Reaction Quenching/Protein Precipitation
20-HETE-d4 (deuterated) Internal Standard for LC-MS/MS
96-well plates, incubator, centrifuge Labware

| LC-MS/MS System | Detection and Quantification |

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw HLMs on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in ice-cold phosphate buffer.

    • Prepare a stock solution of Arachidonic Acid in ethanol or DMSO. Further dilute in buffer to the desired working concentration (typically at or near the Kₘ value).

    • Prepare serial dilutions of 12(S)-HHTY in the appropriate vehicle (e.g., DMSO, not exceeding 0.5% final concentration) to generate a concentration-response curve (e.g., 0.01 µM to 100 µM).

    • Prepare the NADPH solution in buffer.

  • Incubation (Self-Validating System):

    • To each well of a 96-well plate, add the phosphate buffer.

    • Add the HLM suspension.

    • Add the vehicle control or the serially diluted 12(S)-HHTY.

    • (For time-dependent inhibition, pre-incubate this mixture with NADPH for a set time before adding the substrate. For direct inhibition, proceed to the next step).

    • Pre-warm the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the enzymatic reaction by adding the Arachidonic Acid substrate to all wells.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range (less than 20% substrate turnover).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (20-HETE-d4). This simultaneously quenches the reaction and precipitates the microsomal proteins.

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples via LC-MS/MS using a validated method to quantify the amount of 20-HETE formed.

    • Calculate the percent inhibition for each concentration of 12(S)-HHTY relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

G start Start: Prepare Reagents (HLMs, Buffer, Inhibitor, Substrate) plate_prep Plate Setup (96-well): Add Buffer, HLMs, and Inhibitor/Vehicle start->plate_prep pre_warm Pre-incubate Plate at 37°C (5-10 min) plate_prep->pre_warm initiate Initiate Reaction: Add Arachidonic Acid Substrate pre_warm->initiate incubate Incubate at 37°C (15-30 min) initiate->incubate terminate Terminate Reaction: Add Cold Acetonitrile + Internal Std incubate->terminate centrifuge Centrifuge (4000 x g) to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant to New Plate centrifuge->supernatant analysis LC-MS/MS Analysis: Quantify 20-HETE formation supernatant->analysis data Data Processing: Calculate % Inhibition and determine IC₅₀ analysis->data end End: Report IC₅₀ data->end

Caption: Workflow for the in vitro ω-hydroxylase inhibition (IC₅₀) assay.

Protocol: Cell-Based Assay for 20-HETE Production

This assay assesses the inhibitor's efficacy in a more complex biological context, accounting for cell permeability, potential off-target effects, and intracellular metabolism. Human umbilical vein endothelial cells (HUVECs) or renal proximal tubule epithelial cells (HK-2) are suitable models as they endogenously express CYP4A/4F enzymes.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HUVECs or HK-2 cells under standard conditions (37°C, 5% CO₂).

    • Seed cells into 24- or 48-well plates and grow until they reach 80-90% confluency.

  • Inhibitor Treatment:

    • Aspirate the culture medium. Wash the cells once with serum-free medium or PBS.

    • Add fresh serum-free medium containing various concentrations of 12(S)-HHTY or vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours to allow for cell penetration and target engagement.

  • Stimulation of 20-HETE Production:

    • To each well, add exogenous arachidonic acid (e.g., 10 µM final concentration) to provide the substrate for 20-HETE synthesis.

    • Incubate for a specified period (e.g., 1-4 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant (media) from each well.

    • Perform a solid-phase extraction (SPE) to concentrate the eicosanoids and remove interfering substances from the media.

    • Analyze the extracted samples for 20-HETE content using LC-MS/MS or a specific 20-HETE ELISA kit.

  • Data Interpretation:

    • Quantify the amount of 20-HETE released into the media for each condition.

    • Normalize the results to the vehicle control to determine the dose-dependent inhibition of 20-HETE synthesis by 12(S)-HHTY in an intact cell system.

Section 5: Therapeutic Potential and Future Directions

The development of potent and specific inhibitors of prostaglandin ω-hydroxylases, such as 12(S)-HHTY, holds significant therapeutic promise. By reducing the pathological overproduction of 20-HETE, these inhibitors could offer novel treatment strategies for a range of cardiovascular diseases.[8][22]

Potential Applications:

  • Hypertension: As a primary intervention or as an adjunct therapy to lower blood pressure, especially in forms of hypertension driven by elevated 20-HETE levels.[13]

  • Ischemic Stroke: To mitigate cerebral vasospasm and reduce infarct size following an ischemic event.[13]

  • Myocardial Infarction: To protect cardiac tissue from ischemia-reperfusion injury.[14]

  • Oncology: To inhibit tumor angiogenesis and growth in certain cancers where 20-HETE plays a pro-proliferative role.[13]

The journey from a tool compound like 12(S)-HHTY to a clinical drug requires extensive research. Future work will focus on developing analogs with improved pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) and even greater selectivity for specific CYP4A/4F isoforms to minimize off-target effects. As our understanding of the 20-HETE axis deepens, so too will the opportunities to precisely modulate this pathway for therapeutic benefit.

References

  • Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC. (n.d.). PubMed Central. [Link]

  • 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 20-Hydroxyeicosatetraenoic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Burger, A., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(10), 1418-1424. [Link]

  • Schwartzman, M. L., & Rocic, P. (2018). Recent developments on the vascular effects of 20-hydroxyeicosatetraenoic acid. Current Opinion in Nephrology and Hypertension, 27(1), 21-27. [Link]

  • Pascale, A., et al. (2023). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Advances in Pharmacology, 97, 229-255. [Link]

  • Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Rocic, P., & Schwartzman, M. L. (2018). 20-HETE in the regulation of vascular and cardiac function. Pharmacology & Therapeutics, 192, 150-161. [Link]

  • The role of 20-HETE in cardiovascular diseases and its risk factors. (2016). Prostaglandins & Other Lipid Mediators, 125, 108-117. [Link]

  • Kikuta, Y., et al. (2002). Prostaglandin and leukotriene omega-hydroxylases. Prostaglandins & Other Lipid Mediators, 68-69, 345-360. [Link]

  • Cytochrome P450 omega hydroxylase - Wikipedia. (n.d.). Wikipedia. [Link]

  • In Vitro CYP Inhibition Studies. (n.d.). BioIVT. [Link]

  • Johnston, C. M., et al. (2015). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC. Current Drug Metabolism, 16(9), 768-790. [Link]

  • The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. (2020). Frontiers in Pharmacology, 11, 995. [Link]

  • The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. (2020). Frontiers in Pharmacology, 11, 995. [Link]

  • Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (2018). Hypertension, 72(6), e53-e93. [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]

  • Powell, W. S. (1980). Distribution of prostaglandin omega-hydroxylases in different tissues. Biochimica et Biophysica Acta, 618(3), 470-479. [Link]

  • 20-HETE – Hypertension and Beyond - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

  • In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. (2008). Current Drug Metabolism, 9(5), 382-396. [Link]

  • Cell Based Assays. (n.d.). Apical Scientific. [Link]

Sources

An In-Depth Technical Guide on the Inactivation of Cytochrome P450 ω-Hydroxylase by 12(S)-Hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism-based inactivation of cytochrome P450 (CYP) ω-hydroxylases by 12(S)-hydroxy-16-heptadecynoic acid. Cytochrome P450 ω-hydroxylases, particularly members of the CYP4A and CYP4F subfamilies, are pivotal in the metabolism of fatty acids and the production of biologically active eicosanoids.[1][2][3] Their targeted inhibition is a significant area of research for therapeutic intervention in various inflammation-related diseases.[1][2] This document details the biochemical landscape of CYP ω-hydroxylases, the characteristics of this compound as a potent inactivator, the molecular mechanism of inactivation, and robust experimental protocols for studying this phenomenon. It is intended to serve as a critical resource for researchers in pharmacology, biochemistry, and drug development.

Introduction: The Significance of Cytochrome P450 ω-Hydroxylases

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of endogenous and exogenous compounds.[2][3][4] Within this superfamily, the ω-hydroxylases are distinguished by their ability to catalyze the hydroxylation of fatty acids at the terminal (ω) or sub-terminal (ω-1) carbon atom.[1][2][3] This metabolic pathway is not merely a catabolic route but also a crucial step in the synthesis of signaling molecules.

Key Functions and Substrates:

  • Fatty Acid Metabolism: CYP ω-hydroxylases metabolize medium and long-chain fatty acids, providing an alternative pathway to β-oxidation.[5][6]

  • Eicosanoid Synthesis: A primary role of these enzymes is the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent regulator of vascular tone and inflammation.[1][7][8][9]

  • Metabolism of Other Bioactive Lipids: Substrates also include prostaglandins, leukotrienes, and epoxyeicosatrienoic acids (EETs), highlighting their broad impact on lipid signaling.[2][3]

The CYP4A and CYP4F subfamilies are the principal ω-hydroxylases in mammals.[5][9] For instance, CYP4A11 is a major fatty acid hydroxylase in the human liver, while CYP4F2 and CYP4F3B are also significant contributors to 20-HETE production.[6][8][9] Given the pro-inflammatory and hypertensive effects of metabolites like 20-HETE, the development of specific inhibitors for these enzymes is of considerable therapeutic interest.[1][2]

The Inactivator: this compound

This compound is a long-chain fatty acid analogue that has been identified as a potent mechanism-based inactivator of prostaglandin ω-hydroxylase.[10][11][12] Mechanism-based inactivation, also known as suicide inhibition, occurs when an enzyme converts a substrate into a reactive intermediate that then irreversibly inactivates the enzyme, often through covalent modification.[4][13][14]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₇H₃₀O₃[10][12][15]
Molecular Weight 282.4 g/mol [10][12]
CAS Number 148019-74-3[10][15]
Stereochemistry (12S)-hydroxy[12]
Key Functional Groups Carboxylic acid, secondary alcohol, terminal alkyne

The terminal acetylene (alkyne) group is a critical feature of many mechanism-based P450 inactivators.[16] This functional group, upon oxidation by the P450 enzyme, can be converted into a highly reactive species.

Molecular Mechanism of Inactivation

The inactivation of cytochrome P450 ω-hydroxylase by this compound is a time-dependent and NADPH-dependent process, consistent with mechanism-based inhibition.[17] The process can be dissected into several key steps:

  • Binding to the Active Site: The fatty acid analogue binds to the active site of the P450 enzyme.

  • Enzymatic Oxidation: The P450 enzyme, in its catalytic cycle, attempts to hydroxylate the substrate. The terminal alkyne is the primary site of oxidative attack.

  • Formation of a Reactive Intermediate: Oxidation of the terminal alkyne generates a highly reactive intermediate, such as a ketene or an oxirene.

  • Covalent Adduction: This reactive intermediate then rapidly reacts with a nucleophilic residue within the enzyme's active site or with the heme prosthetic group itself, forming a covalent adduct.[4][18] This covalent modification leads to the irreversible loss of enzyme activity.

The stereochemistry at the 12-position influences the potency of inactivation. Studies have shown that the 12(S) enantiomer is approximately twice as active as the 12(R) enantiomer against purified cytochrome P450 4A4, indicating that while chirality is a factor, the acyclic nature of the molecule allows for some flexibility in binding.[19]

Inactivation_Mechanism cluster_0 Mechanism of P450 Inactivation Enzyme CYP450 ω-Hydroxylase (E) EI_Complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_Complex Binding (KI) Inhibitor 12(S)-HHA (I) Inhibitor->EI_Complex Reactive_Intermediate Reactive Intermediate (I) EI_Complex->Reactive_Intermediate Metabolism (k_inact) Inactive_Enzyme Inactive Covalent Adduct (E-I) Reactive_Intermediate->Inactive_Enzyme Covalent Binding

Caption: Proposed mechanism of cytochrome P450 ω-hydroxylase inactivation.

Experimental Workflows for Studying Inactivation

A multi-faceted approach is required to thoroughly characterize the mechanism-based inactivation of a P450 enzyme. This involves kinetic analyses, identification of covalent adducts, and determination of the site of modification.

Kinetic Characterization of Time-Dependent Inhibition

The primary goal of kinetic studies is to determine the key parameters of inactivation:

  • KI : The concentration of the inactivator that gives half the maximal rate of inactivation.

  • kinact : The maximal rate of inactivation at a saturating concentration of the inactivator.

A standard experimental approach involves pre-incubating the enzyme with the inactivator for varying times, followed by dilution and measurement of the remaining enzyme activity using a probe substrate.[20]

Step-by-Step Protocol for Kinetic Analysis:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).[10]

    • Use a source of P450 ω-hydroxylase, such as human liver microsomes or recombinant CYP4A or CYP4F enzymes.[21][22]

    • Prepare a pre-incubation mixture containing the enzyme source, buffer (e.g., potassium phosphate buffer, pH 7.4), and varying concentrations of the inactivator.

  • Pre-incubation:

    • Pre-warm the pre-incubation mixtures to 37°C.

    • Initiate the inactivation reaction by adding an NADPH-generating system.

    • At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the pre-incubation mixture.

  • Measurement of Residual Activity:

    • Immediately dilute the aliquot into a secondary incubation mixture containing a saturating concentration of a probe substrate for the ω-hydroxylase (e.g., arachidonic acid or lauric acid) and the NADPH-generating system. This dilution effectively stops the inactivation process.

    • Allow the probe substrate reaction to proceed for a defined period.

    • Terminate the reaction (e.g., by adding a quenching solvent like acetonitrile).

    • Analyze the formation of the hydroxylated product using a validated analytical method, typically LC-MS/MS.

  • Data Analysis:

    • For each concentration of the inactivator, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The negative slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inactivator concentrations. Fit the data to the Michaelis-Menten equation to determine KI and kinact.[23]

Kinetic_Workflow cluster_workflow Kinetic Analysis Workflow Start Prepare Incubation Mixtures (Enzyme + Inhibitor) Preincubation Pre-incubate at 37°C with NADPH Start->Preincubation Aliquots Withdraw Aliquots at Timed Intervals Preincubation->Aliquots Dilution Dilute into Assay Mixture with Probe Substrate Aliquots->Dilution Assay Measure Residual Enzyme Activity Dilution->Assay Analysis Data Analysis (k_obs, K_I, k_inact) Assay->Analysis End Determine Kinetic Parameters Analysis->End

Caption: Workflow for the kinetic analysis of time-dependent inhibition.

Characterization of Covalent Adducts

Demonstrating the formation of a covalent adduct is crucial for confirming a mechanism-based inactivation. High-resolution mass spectrometry is the primary tool for this purpose.[24][25]

Step-by-Step Protocol for Adduct Detection:

  • Large-Scale Incubation:

    • Perform a scaled-up incubation of the P450 enzyme with this compound and an NADPH-generating system to produce a sufficient quantity of the inactivated enzyme.

    • Include a control incubation without the inactivator and another without NADPH.

  • Sample Preparation for Mass Spectrometry:

    • Separate the protein from the incubation mixture, for example, by precipitation or using a desalting column.

    • For intact protein analysis, the sample can be directly analyzed by LC-MS.

    • For peptide mapping, digest the protein with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Intact Protein Analysis: Analyze the mass of the intact P450 apoprotein. A mass shift corresponding to the addition of the inactivator molecule (or a fragment thereof) confirms covalent binding.[24][25]

    • Peptide Mapping (LC-MS/MS): Analyze the peptide fragments. Identify the modified peptide by searching for the expected mass shift. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the specific amino acid residue that has been modified.

Summary of Key Inactivation Parameters

ParameterDescriptionTypical Value for 12(S)-HHAReference
KI Inactivator concentration at half-maximal inactivation rate1.8 µM[10][11][19]
t1/2 Half-life of the enzyme at a saturating inactivator concentration0.7 min[19]
Inactivation Mechanism The biochemical process leading to enzyme inactivationMechanism-based (Suicide Inhibition)[10][11][19]

Conclusion and Future Directions

This compound serves as a potent and selective tool for probing the function of cytochrome P450 ω-hydroxylases. Its mechanism-based mode of action ensures a high degree of specificity and irreversible inhibition, making it and its analogues promising candidates for in vivo studies and potential therapeutic development.[19] Future research should focus on elucidating the precise structure of the covalent adducts formed with different CYP4A and CYP4F isoforms and on leveraging this understanding to design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. A deeper comprehension of the structure-activity relationships governing inactivation will be instrumental in developing targeted therapies for diseases where ω-hydroxylase activity is dysregulated.[26]

References

  • Cytochrome P450 omega hydroxylase. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Lamba, D., & Pesaresi, A. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5072. [Link]

  • Lamba, D., & Pesaresi, A. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Institute of Crystallography - IC - CNR. [Link]

  • Wang, D., Du, C., & Wang, W. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 12, 765440. [Link]

  • Wang, D., Du, C., & Wang, W. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. National Institutes of Health. [Link]

  • Burger, A., Clark, J. E., Nishimoto, M., CaJacob, C. A., & Ortiz de Montellano, P. R. (1994). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 37(24), 4195–4203. [Link]

  • Okita, R. T., & Okita, J. R. (2001). Cytochrome P450 4A fatty acid omega hydroxylases. Current Drug Metabolism, 2(3), 265–281. [Link]

  • Yadav, A., Korzekwa, K., & Nagar, S. (2019). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. The AAPS Journal, 21(5), 89. [Link]

  • Raza, S., & Jarrar, Y. B. (2024). The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Edson, K. Z., & Rettie, A. E. (2015). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Advances in Pharmacology, 74, 189–227. [Link]

  • Ly-Verdú, S., Orellana-Paucar, A. M., & Zordobil, J. (2024). The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health. Archives of Toxicology. [Link]

  • Lamba, D., & Pesaresi, A. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Semantic Scholar. [Link]

  • Okita, R. T., & Okita, J. R. (2001). Cytochrome P450 4A Fatty Acid Omega Hydroxylases. ResearchGate. [Link]

  • Mirzaei, H., & Shahamirian, M. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Molecules, 26(8), 2297. [Link]

  • Hollenberg, P. F. (2008). Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications. Chemical Research in Toxicology, 21(1), 189–205. [Link]

  • Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. (n.d.). Semantic Scholar. [Link]

  • Jarrar, Y. B., & Lee, C. A. (2020). CYP4 Enzymes As Potential Drug Targets: Focus on Enzyme Multiplicity, Inducers and Inhibitors, and Therapeutic Modulation of 20- Hydroxyeicosatetraenoic Acid (20-HETE) Synthase and Fatty Acid ω- Hydroxylase Activities. ResearchGate. [Link]

  • TIME‐DEPENDENT INHIBITION. (n.d.). ResearchGate. [Link]

  • Mirzaei, H., & Shahamirian, M. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. ResearchGate. [Link]

  • Yan, Z., & Caldwell, G. W. (2007). Mechanism-based inactivation of human cytochrome P450 enzymes: strategies for diagnosis and drug-drug interaction risk assessment. Xenobiotica, 37(10-11), 1225–1256. [Link]

  • Bateman, K. P., Baker, J., Wilke, M., Lee, J., LeRiche, T., Seto, C., Day, S., Chauret, N., Ouellet, M., & Nicoll-Griffith, D. A. (2001). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology, 14(7), 867–873. [Link]

  • Kumar, V., & Suravajjala, S. (2008). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. Current Drug Metabolism, 9(5), 383–397. [Link]

  • Yan, Z., & Caldwell, G. W. (2007). Mechanism-based inactivation of human cytochrome P450 enzymes: Strategies for diagnosis and drug-drug interaction risk assessment. University of Manchester. [Link]

  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). Mechanism-Based Inactivation of Human Cytochrome P450 Enzymes and the Prediction of Drug-Drug Interactions. ResearchGate. [Link]

  • Stiborová, M., Hodek, P., Bárta, F., & Frei, E. (2005). Experimental approaches to evaluate activities of cytochromes P450 3A. General Physiology and Biophysics, 24(3), 259–275. [Link]

  • Kumar, V., & Suravajjala, S. (2008). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Current Drug Metabolism, 9(5), 383–397. [Link]

  • Bateman, K. P., Baker, J., Wilke, M., Lee, J., LeRiche, T., Seto, C., Day, S., Chauret, N., Ouellet, M., & Nicoll-Griffith, D. A. (2001). Detection of covalent adducts to cytochrome P450 3A4 using liquid chromatography mass spectrometry. Chemical Research in Toxicology, 14(7), 867–873. [Link]

  • Khojasteh, S. C., & Prabhu, S. (2015). Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. Drug Metabolism Reviews, 47(1), 23–32. [Link]

  • Zhang, L., Chen, J., & Wang, F. (2020). Mechanism-based inactivation of cytochrome P450 enzymes by natural products based on metabolic activation. Drug Metabolism Reviews, 52(4), 501–530. [Link]

  • Ortiz de Montellano, P. R., Mico, B. A., & Yost, G. S. (1978). Suicidal inactivation of cytochrome P-450. Formation of a heme-substrate covalent adduct. Biochemical and Biophysical Research Communications, 83(1), 132–137. [Link]

  • Burger, A., Clark, J. E., Nishimoto, M., CaJacob, C. A., & Ortiz de Montellano, P. R. (1994). Mechanism-based inhibitors of prostaglandin .omega.-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 37(24), 4195–4203. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

  • 12S-Hydroxy-16-heptadecynoic acid. (n.d.). PubChem. [Link]

  • 12-Hydroxyheptadecatrienoic acid. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Karuzina, I. I., & Archakov, A. I. (1985). [Inactivation of cytochrome P-450 in hydroxylase reactions]. Biokhimiia, 50(11), 1805–1810. [Link]

  • Reidy, M. J., & Reich, N. O. (1993). Suicide inhibitors of cytochrome P450 1A1 and P450 2B1. Biochemical Pharmacology, 45(6), 1279–1287. [Link]

  • 12S-Hydroxy-16-heptadecynoic acid (CHEBI:165400). (n.d.). EMBL-EBI. [Link]

  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research, 36(3), 193–207. [Link]

Sources

An In-depth Technical Guide to 12(S)-hydroxy-16-Heptadecynoic Acid: A Potent Cytochrome P450 ω-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxy-16-Heptadecynoic Acid is a valuable research tool for scientists investigating the roles of cytochrome P450 (CYP) ω-hydroxylases in various physiological and pathological processes. As a potent and specific mechanism-based inhibitor, it offers a means to probe the downstream effects of blocking the ω-hydroxylation of fatty acids and prostaglandins. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications in research and drug development.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
CAS Number 148019-74-3[1][2][3][4][5]
Molecular Formula C₁₇H₃₀O₃[1][2][5][6]
Molecular Weight 282.42 g/mol [6]
Appearance Crystalline solid[7]
Solubility Soluble in DMSO (50 mg/ml), ethanol (50 mg/ml), and DMF (50 mg/ml). Limited solubility in PBS pH 7.2 (1 mg/ml).[2][7]
Storage Store at -20°C for long-term stability.[7]

Synthesis of this compound

The stereospecific synthesis of this compound is critical to ensure its selective activity. The following is a descriptive protocol based on the established literature for its synthesis.[2]

Experimental Protocol: Stereospecific Synthesis

This synthesis aims to produce the (S)-enantiomer with high purity.

Materials:

  • Appropriate starting materials and reagents for multi-step organic synthesis.

  • Anhydrous solvents (e.g., THF, DCM).

  • Chromatography supplies (silica gel, solvents).

  • Standard laboratory glassware and equipment.

  • NMR and mass spectrometry for characterization.

Methodology:

  • Starting Material: The synthesis typically begins with a chiral precursor to establish the (S)-stereocenter at the C12 position.

  • Chain Elongation: Subsequent steps involve the elongation of the carbon chain on both sides of the chiral center using standard organic chemistry reactions, such as Grignard reactions or Wittig reactions.

  • Introduction of the Alkyne: The terminal alkyne group is introduced towards the end of the synthesis, often via the alkylation of a terminal alkyne.

  • Carboxylic Acid Formation: The synthesis culminates in the formation or deprotection of the carboxylic acid group.

  • Purification: The final product is purified using column chromatography to ensure high purity and removal of any unreacted starting materials or byproducts.

  • Characterization: The structure and stereochemistry of the final compound are confirmed using NMR spectroscopy and mass spectrometry.

Mechanism of Action: Mechanism-Based Inhibition

This compound is a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, with a notable selectivity for CYP4A4, a prostaglandin ω-hydroxylase.[2] This means that the compound is a substrate for the enzyme, and during the catalytic cycle, it is converted into a reactive intermediate that irreversibly inactivates the enzyme.

The terminal acetylene moiety is key to its inhibitory activity.[8][9] The cytochrome P450 enzyme attempts to hydroxylate the acetylenic group, leading to the formation of a highly reactive ketene intermediate. This intermediate can then covalently bind to the enzyme's active site, leading to its irreversible inactivation.[1]

The (S)-enantiomer is approximately twice as active as the (R)-enantiomer, with a reported Kᵢ of 1.8 µM and a t₁/₂ of 0.7 minutes for the inactivation of purified cytochrome P450 4A4.[2]

Signaling Pathway Inhibition

The primary consequence of inhibiting cytochrome P450 ω-hydroxylase is the reduced production of ω-hydroxylated fatty acids, most notably 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid. 20-HETE is a potent signaling molecule involved in various physiological processes, including the regulation of vascular tone and inflammation. By inhibiting 20-HETE production, this compound can modulate these downstream signaling pathways.

Inhibition_Pathway cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid CYP4A4 CYP4A4 Arachidonic Acid->CYP4A4 Substrate 20-HETE 20-HETE CYP4A4->20-HETE ω-hydroxylation Inactive CYP4A4 Inactive CYP4A4 CYP4A4->Inactive CYP4A4 Downstream Signaling Downstream Signaling 20-HETE->Downstream Signaling Activates 12(S)-HHA 12(S)-hydroxy-16- Heptadecynoic Acid 12(S)-HHA->CYP4A4 Mechanism-Based Inhibition

Caption: Inhibition of 20-HETE production by this compound.

Applications in Research and Drug Development

The ability of this compound to specifically inhibit cytochrome P450 ω-hydroxylase makes it a valuable tool in several research areas:

  • Inflammation and Immunology: Cytochrome P450 ω-hydroxylases and their products, such as 20-HETE, are implicated in inflammatory processes. This inhibitor can be used to elucidate the specific roles of this pathway in various inflammatory models.

  • Cardiovascular Research: 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure. This compound can be used to study the involvement of the ω-hydroxylase pathway in hypertension and other cardiovascular diseases.

  • Oncology: There is emerging evidence that cytochrome P450-mediated arachidonic acid metabolism is involved in tumor growth and angiogenesis. This inhibitor can be a tool to investigate the potential of targeting this pathway in cancer therapy.

  • Drug Metabolism: As a specific inhibitor, it can be used to determine the contribution of cytochrome P450 ω-hydroxylases to the metabolism of new drug candidates.

Experimental Workflow: In Vitro Inhibition Assay

This generalized protocol outlines the use of this compound in a cell-based assay to assess its inhibitory effect on 20-HETE production.

In_Vitro_Workflow Start Cell_Culture 1. Culture target cells (e.g., endothelial cells) Start->Cell_Culture Treatment 2. Treat cells with varying concentrations of 12(S)-HHA Cell_Culture->Treatment Substrate_Addition 3. Add arachidonic acid Treatment->Substrate_Addition Incubation 4. Incubate for a defined period Substrate_Addition->Incubation Extraction 5. Extract lipids from cell supernatant Incubation->Extraction Analysis 6. Quantify 20-HETE levels (e.g., by LC-MS/MS) Extraction->Analysis Data_Analysis 7. Determine IC50 value Analysis->Data_Analysis End Data_Analysis->End

Caption: Workflow for an in vitro 20-HETE inhibition assay.

Conclusion

This compound is a powerful and specific tool for the scientific community. Its ability to irreversibly inhibit cytochrome P450 ω-hydroxylases provides a means to dissect the complex roles of this enzyme family and its metabolic products in health and disease. This guide serves as a foundational resource for researchers looking to incorporate this valuable inhibitor into their studies.

References

  • This compound - Cytochrome P450 Inhibitor | APExBIO. (URL: )
  • Burger, A., Clark, J.E., Nishimoto, M., et al. Mechanism-based inhibitors of prostaglandin w -hydrolase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. J. Med. Chem. 36, 1418-1424 (1993). (URL: )
  • 12(S)​-​Hydroxy-​16-​heptadecynoic acid ((12S) - MedchemExpress.com. (URL: )
  • This compound 148019-74-3 wiki - Guidechem. (URL: )
  • This compound - TargetMol. (URL: )
  • 12(S)​-​Hydroxy-​16-​heptadecynoic acid | MedChemExpress. (URL: )
  • This compound | 148019-74-3 - ChemicalBook. (URL: )
  • This compound. (URL: )
  • This compound (CAS Number: 148019-74-3) | Cayman Chemical. (URL: )
  • Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactiv
  • Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed. (URL: )
  • Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - NIH. (URL: )

Sources

An In-depth Technical Guide to the Solubility and Stability of 12(S)-hydroxy-16-Heptadecynoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

12(S)-hydroxy-16-Heptadecynoic Acid is a valuable research tool, primarily known as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase.[1][2][3] Its unique structure, featuring a hydroxyl group and a terminal alkyne on a seventeen-carbon chain, makes it a subject of interest in various biochemical studies.[4] However, to effectively utilize this compound in experimental settings and for potential drug development, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. This guide provides a comprehensive overview of these characteristics, drawing from available data and established principles of lipid chemistry, to empower researchers in designing robust experiments and formulations.

Solubility Profile

The solubility of this compound is a critical factor in its handling and application. As a long-chain fatty acid, its solubility is dictated by the interplay between its lipophilic hydrocarbon chain and its polar carboxylic acid and hydroxyl groups.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various common laboratory solvents.

SolventSolubilitySource
Dimethylformamide (DMF)50 mg/ml[3][5]
Dimethyl sulfoxide (DMSO)50 mg/ml[3][5]
Ethanol50 mg/ml[3][5]
Phosphate-Buffered Saline (PBS), pH 7.21 mg/ml[3][5]

The data clearly indicates that this compound exhibits high solubility in organic solvents and poor solubility in aqueous media. This behavior is typical for fatty acids of this chain length. The carboxylic acid group (with a predicted pKa of approximately 4.78) will be deprotonated and thus more soluble at neutral pH than at acidic pH, though the long hydrocarbon tail still limits its overall aqueous solubility.

Implications for Formulation

The limited aqueous solubility necessitates careful consideration for the preparation of stock solutions and experimental media. For in vitro assays requiring aqueous buffers, the use of a co-solvent such as DMSO or ethanol is often necessary. It is crucial to keep the final concentration of the organic solvent in the assay medium low to avoid artifacts. For a 1 mg/mL solution in PBS, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with the buffer.

Experimental Protocol for Solubility Determination

To establish the solubility in a specific buffer system, the following protocol can be employed:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to the desired solvent system in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

G cluster_prep Solution Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV/MS quant1->quant2

Caption: Workflow for experimental solubility determination.

Stability Profile

Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results and for defining appropriate storage conditions.

Solid-State Stability

As a crystalline solid, this compound is reported to be stable for at least four years when stored at -20°C.[3][5] This suggests that in its solid form and at low temperatures, the molecule is not prone to significant degradation.

Solution Stability

In solution, the stability of this compound is reduced. It is recommended to store solutions at -80°C for up to one year. For routine use, it is advisable to prepare fresh solutions or use them soon after preparation. Long-term storage of solutions, especially at higher temperatures or in the presence of reactive species, is not recommended.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, its chemical structure suggests several potential degradation pathways that should be considered.

  • Oxidative Degradation: Long-chain fatty acids, particularly those with unsaturation, are susceptible to oxidation.[6][7][8][9] The hydroxyl group at the C12 position and the carbons alpha to the carboxylic acid and the alkyne could be potential sites for oxidation. Oxidative stress can lead to the formation of ketones, aldehydes, and shorter-chain fatty acids. The presence of antioxidants in formulations may be necessary to mitigate this.

  • Thermal Degradation: Elevated temperatures can promote the degradation of long-chain fatty acids.[10] For this compound, thermal stress could lead to decarboxylation, dehydration, or cleavage of the carbon chain.

  • pH-Dependent Degradation: While the carboxylic acid itself is stable to hydrolysis, extreme pH conditions can catalyze other reactions. In strongly acidic or basic solutions, rearrangements or other degradative processes may occur.

  • Photostability: The effect of light on the stability of this compound has not been documented. However, it is good practice to protect solutions from light to prevent potential photodegradation.

Recommended Stability-Indicating Methodology

To thoroughly assess the stability of this compound in a specific formulation, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Protocol
  • Acid and Base Hydrolysis: Incubate solutions of the compound in dilute hydrochloric acid (e.g., 0.1 M HCl) and dilute sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).

  • Photostability: Expose a solution of the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines.

Samples should be taken at various time points and analyzed by a suitable analytical method.

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis (0.1M HCl, 60°C) analysis1 Sample at time points stress1->analysis1 stress2 Base Hydrolysis (0.1M NaOH, 60°C) stress2->analysis1 stress3 Oxidation (3% H₂O₂, RT) stress3->analysis1 stress4 Thermal (80°C, solid & solution) stress4->analysis1 stress5 Photolytic (ICH Q1B) stress5->analysis1 analysis2 HPLC-UV/MS analysis analysis1->analysis2 analysis3 Identify degradants analysis2->analysis3 start This compound Sample start->stress1 start->stress2 start->stress3 start->stress4 start->stress5

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A reversed-phase High-Performance Liquid Chromatography (HPLC) method with both UV and Mass Spectrometric (MS) detection is recommended for stability testing.

  • Column: A C18 column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape for the carboxylic acid.

  • Detection: UV detection can be used for quantification of the parent compound and known impurities. MS detection is invaluable for the identification and characterization of unknown degradation products.

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Conclusion and Recommendations

This compound is a lipid with distinct solubility and stability characteristics that must be carefully considered in its application. Its high solubility in organic solvents and poor aqueous solubility necessitate the use of co-solvents for many in vitro and in vivo studies. While stable as a solid at low temperatures, its stability in solution is limited, and appropriate storage conditions are crucial.

For researchers and drug development professionals, the following recommendations are key:

  • Solubility: Always determine the solubility in your specific experimental system. Do not rely solely on generic data.

  • Formulation: For aqueous systems, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the final medium, ensuring the final solvent concentration is minimal.

  • Storage: Store the solid compound at -20°C. Prepare solutions fresh whenever possible. If short-term storage of solutions is necessary, store them at -80°C and for no longer than one year.

  • Stability Testing: If developing a formulation containing this compound, a comprehensive forced degradation study is essential to understand its degradation profile and to develop a validated stability-indicating analytical method.

By adhering to these guidelines, researchers can ensure the reliable and effective use of this compound in their studies, leading to more accurate and reproducible results.

References

  • Antioxidants (Basel). 2021 Aug; 10(8): 1239. Published online 2021 Aug 5. doi: 10.3390/antiox10081239. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides.
  • Molecules. 2021 Jul; 26(14): 4323. Published online 2021 Jul 19. doi: 10.3390/molecules26144323. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides.
  • Korean J. Food Sci. Anim. Resour. 2013; 33(6): 716–724. Published online 2013 Dec 31. doi: 10.5851/kosfa.2013.33.6.716.
  • Food Chem. 2016 Jan 1;190:150-5. doi: 10.1016/j.foodchem.2015.05.089. Epub 2015 May 27.
  • J Anim Physiol Anim Nutr (Berl). 2001 Feb;85(1-2):1-10. doi: 10.1046/j.1439-0396.2001.00288.x.
  • Prostaglandins Other Lipid Mediat. 2021 Feb:152:106502. doi: 10.1016/j.prostaglandins.2020.106502. Epub 2020 Oct 16. Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid.
  • BioPharm International. 2018;31(11):22-27.
  • LCGC International. 2020;33(6):s16-s21. Stability Studies and Testing of Pharmaceuticals: An Overview.
  • PubChem. 12S-Hydroxy-16-heptadecynoic acid. [Link]

  • Semantic Scholar. Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • LCGC International. 2020;33(12):s12-s20. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (PDF) Oxidative stability of fatty acid alkyl esters: A review. [Link]

  • ResearchGate. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. [Link]

  • Frontiers in Cell and Developmental Biology. 2022; 10: 859664. Published online 2022 Mar 24. doi: 10.3389/fcell.2022.859664.
  • J Lipid Res. 2021; 62: 100030. Published online 2021 Jan 23. doi: 10.1016/j.jlr.2021.100030.
  • Water Environ Res. 2018 Mar;90(3):263-271. doi: 10.2175/106143017X15131012188002. Epub 2018 Feb 21.
  • Human Metabolome Database. Showing metabocard for 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one (HMDB0031007). [Link]

  • Chem.libretexts.org. Alkaline hydrolysis of fat. [Link]

  • Nat Prod Rep. 2021 Feb 1;38(2):279-301. doi: 10.1039/d0np00035a. Epub 2020 Dec 21.

Sources

Methodological & Application

Application Notes and Protocols: Cytochrome P450 Inhibition Assay Using 12(S)-hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development

The Cytochrome P450 (CYP) superfamily of enzymes is central to drug metabolism, responsible for the biotransformation of over 90% of clinically used drugs.[1] These heme-containing monooxygenases, predominantly located in the liver, introduce polar groups into xenobiotics, facilitating their excretion.[2][3] Because of their critical role, the inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs).[4] When a drug inhibits a specific CYP isoform, it can decrease the metabolism of a co-administered drug that is a substrate for the same enzyme. This can lead to elevated plasma concentrations of the co-administered drug, potentially causing toxicity or other adverse effects.[5] Therefore, characterizing the inhibitory potential of new chemical entities (NCEs) on key CYP isoforms is a mandatory step in drug discovery and development, as required by regulatory agencies like the FDA.[6][7]

This application note provides a detailed guide to performing a Cytochrome P450 inhibition assay using 12(S)-hydroxy-16-Heptadecynoic Acid (12-HHT) , a known mechanism-based inhibitor. We will delve into the scientific rationale behind the protocol, provide step-by-step instructions for an LC-MS/MS-based assay targeting CYP4A, and explain the data analysis required to characterize this specific type of inhibition.

Understanding the Inhibitor: this compound (12-HHT)

12(S)-HHT is a potent inhibitor of prostaglandin ω-hydroxylase activity, specifically targeting enzymes of the CYP4A family, such as CYP4A4.[8] It is classified as a mechanism-based inhibitor (MBI) , also known as a "suicide inhibitor." This type of inhibition is characterized by its time- and NADPH-dependency.[2]

The inhibitory action of 12-HHT stems from its chemical structure, which includes a terminal acetylene group.[2] Upon catalytic turnover by the CYP enzyme, this acetylenic moiety is oxidized to a highly reactive intermediate, such as a ketene.[9] This reactive intermediate then covalently binds to the enzyme, often at the apoprotein or the prosthetic heme group, leading to irreversible inactivation.[2] This covalent modification means that enzymatic activity can only be restored through de novo synthesis of the enzyme, making mechanism-based inhibition a particularly significant concern in drug development due to the potential for long-lasting DDIs.[10]

The key parameters for characterizing a mechanism-based inhibitor are the maximal rate of inactivation (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI) .[1] This application note will describe the "IC50 shift" assay, a standard method to identify time-dependent inhibition and a precursor to determining these kinetic constants.[6]

Assay Principle: Targeting CYP4A-Mediated Fatty Acid Hydroxylation

Since fluorescent probes for CYP4A isoforms are not commonly available, this protocol utilizes a robust LC-MS/MS-based method. The assay measures the activity of CYP4A by monitoring the ω-hydroxylation of a specific fatty acid substrate. Both arachidonic acid and lauric acid are known substrates for CYP4A enzymes.[11][12][13] The ω-hydroxylation of arachidonic acid produces 20-hydroxyeicosatetraenoic acid (20-HETE), while lauric acid is converted to 12-hydroxylauric acid.[12][13] This protocol will focus on the use of lauric acid as a probe substrate for its stability and commercial availability.

The assay works by incubating human liver microsomes (a source of CYP enzymes) with the probe substrate in the presence of various concentrations of the inhibitor, 12-HHT. The reaction is initiated by the addition of an NADPH-regenerating system, which provides the necessary reducing equivalents for CYP activity. After a set incubation time, the reaction is stopped, and the amount of the hydroxylated metabolite is quantified by LC-MS/MS. A decrease in the formation of the metabolite in the presence of 12-HHT indicates inhibition.

To specifically assess mechanism-based inhibition, a pre-incubation step is introduced. By comparing the inhibitory potency (IC50) with and without a pre-incubation period in the presence of NADPH, we can identify time-dependent inhibition. A significant decrease in the IC50 value after pre-incubation is a hallmark of a mechanism-based inhibitor.[10]

Materials and Reagents

ReagentSupplier (Example)Purpose
This compoundCayman ChemicalTest Inhibitor
Pooled Human Liver Microsomes (HLMs)Corning, Sekisui XenoTechCYP Enzyme Source
Lauric AcidSigma-AldrichCYP4A Probe Substrate
12-Hydroxylauric AcidCayman ChemicalAnalytical Standard
HET0016Cayman ChemicalPositive Control Inhibitor
NADPH Regenerating System (e.g., Solution A & B)CorningCofactors for CYP reaction
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house preparationAssay Buffer
Acetonitrile (LC-MS Grade)Fisher ScientificSolvent, Reaction Quench
Methanol (LC-MS Grade)Fisher ScientificSolvent
Formic Acid (LC-MS Grade)Thermo Fisher ScientificMobile Phase Additive
Ultrapure WaterIn-house systemBuffer/Solvent
96-well Polypropylene PlatesVWRReaction Vessel

Experimental Protocols

Part 1: Preparation of Stock Solutions
  • 12(S)-HHT Stock Solution (10 mM): Due to its fatty acid nature, 12-HHT may have limited aqueous solubility. Prepare a 10 mM stock solution in a suitable organic solvent such as ethanol or DMSO.

  • Lauric Acid Stock Solution (10 mM): Prepare a 10 mM stock solution in ethanol.

  • Positive Control (HET0016) Stock Solution (10 mM): Prepare a 10 mM stock solution in DMSO.

  • Analytical Standard and Internal Standard Stock Solutions (1 mg/mL): Prepare stock solutions of 12-hydroxylauric acid and a suitable internal standard (e.g., d4-12-hydroxylauric acid) in methanol for the LC-MS/MS standard curve.

Causality Note: The choice of solvent for stock solutions is critical. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[11]

Part 2: IC50 Shift Assay for Time-Dependent Inhibition

This assay is designed to determine if 12-HHT is a time-dependent inhibitor by comparing its IC50 value under three different pre-incubation conditions.[10]

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_incubation Incubation cluster_cond1 Condition 1: 0 min Pre-incubation cluster_cond2 Condition 2: 30 min Pre-incubation (-NADPH) cluster_cond3 Condition 3: 30 min Pre-incubation (+NADPH) prep_inhibitor Prepare 12-HHT Serial Dilutions prep_microsomes Prepare Microsome Master Mix prep_substrate Prepare Substrate Master Mix add_all Combine Microsomes, 12-HHT, Buffer, NADPH incubate1 Incubate (e.g., 10 min, 37°C) add_all->incubate1 Add Substrate (Initiate Reaction) quench Quench Reaction (e.g., Acetonitrile + IS) incubate1->quench pre_incubate2 Pre-incubate Microsomes, 12-HHT, Buffer (30 min, 37°C) incubate2 Incubate (e.g., 10 min, 37°C) pre_incubate2->incubate2 Add Substrate + NADPH (Initiate Reaction) incubate2->quench pre_incubate3 Pre-incubate Microsomes, 12-HHT, Buffer, NADPH (30 min, 37°C) incubate3 Incubate (e.g., 10 min, 37°C) pre_incubate3->incubate3 Add Substrate (Initiate Reaction) incubate3->quench analyze LC-MS/MS Analysis quench->analyze data Data Analysis (Calculate IC50 values) analyze->data

Caption: Workflow for the IC50 Shift Assay.

Step-by-Step Protocol:

  • Prepare Serial Dilutions of 12-HHT: Perform a serial dilution of the 10 mM 12-HHT stock solution to create a range of concentrations. A typical 8-point curve might start at 100 µM and proceed with 3-fold dilutions. Also prepare dilutions for the positive control (HET0016) and a vehicle control (solvent only).

  • Set up 96-well Plates: Prepare three separate 96-well plates, one for each pre-incubation condition.

  • Plate 1: 0-minute Pre-incubation (Direct Inhibition)

    • To each well, add potassium phosphate buffer.

    • Add the appropriate volume of the 12-HHT serial dilutions, positive control, or vehicle.

    • Add human liver microsomes (final concentration typically 0.2-0.5 mg/mL).

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a mixture of the NADPH regenerating system and lauric acid substrate (final concentration should be at or near its Km for CYP4A).

    • Incubate at 37°C for a predetermined time (e.g., 10-20 minutes, within the linear range of metabolite formation).

  • Plate 2: 30-minute Pre-incubation without NADPH

    • To each well, add potassium phosphate buffer, 12-HHT dilutions, and human liver microsomes as in Plate 1.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding a mixture of the NADPH regenerating system and lauric acid substrate.

    • Incubate at 37°C for the same duration as Plate 1.

  • Plate 3: 30-minute Pre-incubation with NADPH (Mechanism-Based Inhibition)

    • To each well, add potassium phosphate buffer, 12-HHT dilutions, human liver microsomes, and the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 30 minutes. Causality Note: This step allows the enzyme to metabolize 12-HHT, generating the reactive intermediate that causes time-dependent inactivation.

    • Initiate the reaction by adding the lauric acid substrate.

    • Incubate at 37°C for the same duration as Plate 1.

  • Stop the Reaction: Terminate the reactions in all plates by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.

  • Sample Preparation: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis

The specific parameters for the LC-MS/MS method will need to be optimized on the instrument used. However, the following provides a starting point for the analysis of 12-hydroxylauric acid.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Optimized to separate 12-hydroxylauric acid from lauric acid and matrix components.
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions 12-hydroxylauric acid: e.g., m/z 215.2 -> 171.2 Internal Standard (d4-12-hydroxylauric acid): e.g., m/z 219.2 -> 175.2

Self-Validation Note: It is crucial to develop and validate the LC-MS/MS method for linearity, accuracy, precision, and selectivity in the matrix used (quenched incubation mixture) before analyzing study samples.

Part 4: Determination of kinact and KI

If a significant IC50 shift is observed, a more detailed experiment is required to determine the kinetic parameters of inactivation.

Experimental Design:

  • Inhibitor Concentrations: Select a range of 12-HHT concentrations (typically 5-7 concentrations) bracketing the KI value (the literature KI for 12-HHT is 1.8 µM, so concentrations from ~0.5 µM to 20 µM would be appropriate).[8] Include a vehicle control (0 µM inhibitor).

  • Pre-incubation Times: For each inhibitor concentration, set up incubations with multiple pre-incubation time points (e.g., 0, 5, 10, 15, 20, 30 minutes).

  • Procedure:

    • Prepare a master mix of human liver microsomes and the NADPH regenerating system in buffer.

    • Aliquots of this master mix are pre-incubated with the different concentrations of 12-HHT at 37°C.

    • At each designated time point, an aliquot is removed from each pre-incubation and diluted into a reaction mixture containing the lauric acid substrate to initiate the reaction. Causality Note: This dilution step is critical to minimize further inactivation during the substrate metabolism phase and to reduce the contribution of reversible inhibition.

    • The substrate reaction is allowed to proceed for a short, fixed time and then quenched.

    • Samples are then analyzed by LC-MS/MS.

Data Analysis and Interpretation

IC50 Determination
  • For each of the three conditions in the IC50 shift assay, calculate the percent of remaining enzyme activity at each inhibitor concentration relative to the vehicle control.

  • Plot the percent activity versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each condition.[14]

Data Presentation Table:

Pre-incubation ConditionIC50 (µM)IC50 Shift Ratio
0 min[Value]-
30 min (-NADPH)[Value]IC50 (0 min) / IC50 (30 min, -NADPH)
30 min (+NADPH)[Value]IC50 (30 min, -NADPH) / IC50 (30 min, +NADPH)

Interpretation:

  • A shift ratio significantly greater than 1 (typically >1.5-2) between the "+NADPH" and "-NADPH" conditions indicates time-dependent, mechanism-based inhibition.[10]

kinact and KI Determination
  • For each concentration of 12-HHT, plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time.

  • The slope of this line represents the observed rate of inactivation (kobs) at that inhibitor concentration.

  • Plot the kobs values against the inhibitor concentrations.

  • Fit this data to the Michaelis-Menten equation for inactivation (see diagram below) to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[1]

Mechanism of Data Analysis for kinact and KI

kinact_ki_analysis cluster_step1 Step 1: Determine k_obs for each [Inhibitor] cluster_step2 Step 2: Determine k_inact and K_I cluster_results Results plot1 Plot: ln(% Activity) vs. Pre-incubation Time slope Calculate Slope = -k_obs plot1->slope plot2 Plot: k_obs vs. [Inhibitor] slope->plot2 fit Fit to Michaelis-Menten Equation: k_obs = (k_inact * [I]) / (K_I + [I]) plot2->fit kinact k_inact (max inactivation rate) fit->kinact ki K_I (inactivation constant) fit->ki

Caption: Data analysis workflow for determining kinact and KI.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Inaccurate pipetting- Poor solubility of 12-HHT- Inconsistent temperature control- Use calibrated pipettes; consider automated liquid handlers- Ensure 12-HHT is fully dissolved in stock solution; vortex before use- Use a calibrated incubator and pre-warm all reagents
No inhibition observed - Inactive inhibitor or enzyme- Incorrect concentration of inhibitor- Insufficient incubation/pre-incubation time- Verify activity of HLMs with a known substrate- Confirm stock solution concentration and dilution scheme- Optimize incubation times; ensure linearity of metabolite formation
IC50 shift observed in "-NADPH" condition - Non-NADPH dependent metabolism of the inhibitor- Instability of the inhibitor in the assay buffer- This indicates time-dependent inhibition that is not CYP-mediated. Further investigation into other enzyme families (e.g., FMOs) may be needed.
Poor LC-MS/MS sensitivity - Suboptimal ionization or fragmentation- Matrix suppression effects- Optimize MS parameters (cone voltage, collision energy)- Adjust chromatography to better separate analyte from matrix components; consider solid-phase extraction

Conclusion

This application note provides a comprehensive framework for assessing the inhibitory potential of this compound on CYP4A enzymes. By employing an LC-MS/MS-based assay and an IC50 shift protocol, researchers can effectively identify and characterize the mechanism-based inhibition profile of this compound. The accurate determination of IC50, kinact, and KI values is essential for predicting the risk of drug-drug interactions and is a critical component of the safety assessment for any new chemical entity.

References

  • Ortiz de Montellano, P. R. (2015). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug Metabolism Reviews, 47(1), 46-59. Available at: [Link]

  • Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (kinact/KI). Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2013). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Available at: [Link]

  • Zhou, S., Chan, S. Y., Goh, B. C., Chan, E., Duan, W., Huang, M., & McLeod, H. L. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical pharmacokinetics, 44(3), 279–304. Available at: [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. Available at: [Link]

  • Johnson, E. F., Hsu, M. H., & Stout, C. D. (1993). Expression of rabbit cytochromes P4504A which catalyze the omega-hydroxylation of arachidonic acid, fatty acids, and prostaglandins. Archives of biochemistry and biophysics, 307(1), 57–65. Available at: [Link]

  • Powell, P. K., Wolf, I., Jin, R., & Lasker, J. M. (1998). Metabolism of arachidonic acid to 20-hydroxy-5,8,11,14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. The Journal of pharmacology and experimental therapeutics, 285(3), 1327–1336. Available at: [Link]

  • Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved January 14, 2026, from [Link]

  • Hardwick, R. N., & Cherrington, N. J. (2012). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Current drug metabolism, 13(2), 202–214. Available at: [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved January 14, 2026, from [Link]

  • Arnold, C., Mark, K., Witt, H., & Konkel, A. (2010). Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids. The Journal of biological chemistry, 285(43), 32720–32733. Available at: [Link]

  • CYP450-GP. (n.d.). PROTOCOLS. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (1993). Expression of rabbit cytochromes P4504A which catalyze the omega-hydroxylation of arachidonic acid, fatty acids, and prostaglandins. Available at: [Link]

  • Tanaka, S., et al. (2018). Simultaneous Determination of Five Cytochrome P450 Probe Substrates and Their Metabolites and Organic Anion Transporting Polypeptide Probe Substrate in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(7), 1635. Available at: [Link]

  • Profacgen. (n.d.). CYP Inhibition Screen Assay Using LC-MS/MS. Retrieved January 14, 2026, from [Link]

  • Burger, A., Clark, J. E., Nishimoto, M., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of medicinal chemistry, 36(10), 1418–1424. Available at: [Link]

  • Wang, Y., & Zvyaga, T. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2341, pp. 165-177). Humana, New York, NY. Available at: [Link]

  • ResearchGate. (2019). Biol. Pharm. Bull. 46(3): 455-463 (2023). Available at: [Link]

  • protocols.io. (2023). In-vitro CYP inhibition pooled. Available at: [Link]

  • Hanna, I. H., & Guengerich, F. P. (2014). Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11. Biochemistry, 53(36), 5806–5814. Available at: [Link]

  • Wikipedia. (2024). Cytochrome P450 3A4. Retrieved January 14, 2026, from [Link]

  • Pearson, J. T., et al. (2012). Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5. Drug Metabolism and Disposition, 40(7), 1407-1414. Available at: [Link]

  • ACS Publications. (2014). Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11. Available at: [Link]

  • Locuson, C. W., & Tracy, T. S. (2006). Determination of CYP4A11-catalyzed lauric acid 12-hydroxylation by high-performance liquid chromatography with radiometric detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 831(1-2), 246–250. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. Available at: [Link]

  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved January 14, 2026, from [Link]

  • Patsnap. (2024). What are CYP3A4 inhibitors and how do they work?. Retrieved January 14, 2026, from [Link]

Sources

Authored by: Senior Application Scientist, Advanced Lipidomics Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 12(S)-hydroxy-16-Heptadecynoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This comprehensive guide details a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic analog of the biologically active 12(S)-HHT, a key metabolite in the cyclooxygenase (COX) pathway. The terminal alkyne group makes it a valuable tool for biochemical studies, including activity-based protein profiling and the development of targeted therapeutics. Given the low endogenous concentrations and complex nature of lipid signaling, a highly selective and sensitive analytical method is crucial. This document provides an in-depth protocol, from sample preparation to data acquisition, grounded in established principles of eicosanoid analysis, to ensure accuracy, precision, and reliability for researchers in pharmacology and drug development.

Introduction: The Scientific Imperative

Arachidonic acid is metabolized in human platelets and other cells through two primary enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX). The COX pathway leads to the production of prostaglandins and thromboxanes.[1] During the biosynthesis of Thromboxane A2 from the prostaglandin endoperoxide PGH2, an equimolar amount of 12(S)-hydroxy-5,8,10-heptadecatrienoic acid (12(S)-HHT) is also formed.[2][3][4] Initially considered an inactive byproduct, 12(S)-HHT is now recognized as a potent endogenous ligand for the low-affinity leukotriene B4 receptor, BLT2, playing significant roles in epithelial homeostasis and wound healing.[4][5]

The target analyte, this compound, is a synthetic analog of 12(S)-HHT, designed with a terminal alkyne for use as a chemical probe. This functional group enables "click chemistry" reactions, allowing researchers to covalently link the molecule to binding partners for identification or to fluorescent tags for imaging. The accurate quantification of this molecule in complex biological systems is paramount for understanding its distribution, metabolism, and target engagement.

However, the analysis of eicosanoids and their analogs is fraught with challenges. These include their presence in very low concentrations (pM to nM range), their potential instability, and the risk of artificial formation during sample handling.[6] Therefore, a highly sensitive and specific analytical technique like LC-MS/MS is required.[7] This application note provides a self-validating protocol that addresses these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection.

The Cyclooxygenase Pathway: Biosynthetic Context

Understanding the origin of the parent molecule, 12(S)-HHT, is key to appreciating the experimental context. The pathway illustrates the enzymatic steps leading to its formation, providing a basis for studies involving its synthetic analog.

COX_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS TXA2 Thromboxane A2 TXAS->TXA2 Isomerization HHT 12(S)-HHT TXAS->HHT Fragmentation MDA Malondialdehyde (MDA) TXAS->MDA Fragmentation

Caption: Biosynthesis of 12(S)-HHT from Arachidonic Acid.

Experimental Workflow: A Validated System

The entire analytical process, from sample collection to final data output, is designed as an integrated workflow. Each stage is optimized to maximize recovery, minimize interference, and ensure the highest data quality.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Serum, Tissue Homogenate) Spike Spike with Deuterated Internal Standard (e.g., 12(S)-HETE-d8) Sample->Spike SPE Solid Phase Extraction (SPE) [C18 Cartridge] Spike->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution in Mobile Phase Elute->Recon Inject UPLC Injection Recon->Inject Column Reversed-Phase C18 Separation Inject->Column ESI Electrospray Ionization (ESI-) Source Column->ESI MSMS Tandem Mass Spectrometer (MRM Mode) ESI->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant Report Concentration Report Quant->Report

Caption: Overall workflow for LC-MS/MS analysis.

Detailed Protocols and Methodologies

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: The goal of sample preparation is to isolate the analyte of interest from a complex biological matrix, removing proteins, salts, and phospholipids that cause ion suppression in the mass spectrometer. Solid Phase Extraction is a reliable and widely used technique for eicosanoids.[1][8] A C18-based sorbent is effective for retaining hydrophobic molecules like hydroxy fatty acids from aqueous samples.[8][9] Adding an internal standard at the beginning corrects for analyte loss during the multi-step procedure.[10] While this compound-d4 would be the ideal internal standard, the structurally similar and commercially available 12(S)-HETE-d8 serves as an excellent surrogate.[11]

Protocol:

  • Thaw Sample: Thaw biological samples (e.g., 500 µL plasma) on ice.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL solution of 12(S)-HETE-d8 (or other suitable deuterated standard) in methanol to each sample. Vortex briefly.

  • Acidification & Dilution: Add 1.5 mL of water containing 0.1% formic acid to the sample. Acidification ensures the carboxyl group of the analyte is protonated, enhancing its retention on the C18 sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Strata-X, 33 µm) by passing 3 mL of methanol followed by 3 mL of water through the cartridge.[9] Do not allow the cartridge to go dry.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.[12]

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).[11] Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Method

Rationale: Reversed-phase chromatography using a C18 column provides excellent separation for hydrophobic lipids.[13] A gradient elution, starting with a higher aqueous content and ramping up the organic solvent, is necessary to first elute polar contaminants and then resolve the analytes of interest based on their hydrophobicity.[6][14] The use of an acid like formic acid in the mobile phase helps to maintain the analyte in its protonated form, leading to better peak shape.[15] Ultra-High-Performance Liquid Chromatography (UPLC) systems with sub-2-µm particle columns are preferred for their high resolution and shorter run times.[14][16]

ParameterSetting
LC System UPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temp 40°C
Autosampler Temp 10°C
Injection Volume 5 µL
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Program Time (min)
0.0
1.0
8.0
9.0
10.0
10.1
12.0
Mass Spectrometry (MS) Method

Rationale: Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantification.[10] Electrospray ionization (ESI) in the negative ion mode is highly effective for acidic molecules like hydroxy fatty acids, as they readily lose a proton to form the [M-H]⁻ ion.[11] The precursor ion (Q1) is selected for the specific mass-to-charge ratio (m/z) of the analyte. It is then fragmented in the collision cell (Q2), and a specific, stable product ion (Q3) is monitored. This precursor-product ion pair is called a "transition" and is highly specific to the analyte's structure.

  • Analyte: this compound

    • Formula: C₁₇H₂₈O₃

    • Molecular Weight: 280.41 g/mol

    • [M-H]⁻ Precursor Ion (Q1): m/z 279.4

  • Internal Standard: 12(S)-HETE-d8

    • [M-H]⁻ Precursor Ion (Q1): m/z 327.2[11][13]

The product ions are determined by infusing a standard solution and performing a product ion scan. For hydroxy fatty acids, characteristic fragmentations include the loss of water (H₂O) and cleavage alpha to the hydroxyl group or near the carboxyl group. Based on the fragmentation of the similar molecule 12-HETE (m/z 319.2 → 179.1), a similar fragmentation pattern is expected.[13]

ParameterSetting
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium Setting
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi

MRM Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell (ms)DP (V)CE (V)CXP (V)
This compound 279.4171.1*50-60-25-10
(Quantifier)
This compound 279.4127.1**50-60-35-10
(Qualifier)
12(S)-HETE-d8 (Internal Standard) 327.2184.050-70-28-12

Note: The specific product ions and collision energies (CE) must be optimized empirically by infusing a pure standard of this compound. The values provided () are predictive based on fragmentation of similar structures. The m/z 171.1 corresponds to cleavage alpha to the hydroxyl group, and m/z 127.1 corresponds to further fragmentation.*

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of the analyte standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area of the analyte is normalized to the peak area of the internal standard. The resulting peak area ratio is plotted against the concentration to generate a linear regression curve. The concentration of the analyte in unknown samples is then calculated from this curve. The use of a stable isotope-labeled internal standard is critical for correcting variations in extraction efficiency and matrix-induced ion suppression.[17]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound. By integrating optimized solid-phase extraction, high-resolution UPLC separation, and highly selective tandem mass spectrometry, this method delivers the sensitivity and specificity required for demanding research in drug development and lipid biochemistry. The causality-driven explanations for each protocol step empower researchers to not only execute the method but also to troubleshoot and adapt it as necessary, ensuring the generation of trustworthy and authoritative data.

References

  • Takagi, T., Itabashi, Y., & Tsuda, T. (n.d.). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column.
  • Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2015). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(5), 1425–1435. [Link]

  • Tsikas, D., & Fauler, J. (1990). Measurement of 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid and its metabolite 12-oxo-5Z,8E,10E-heptadecatrienoic acid in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Biochemistry, 189(2), 244–248. [Link]

  • Kortz, L., et al. (2016). A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids. Journal of Lipid Research, 57(6), 1130-1139. [Link]

  • Takagi, T., Itabashi, Y., & Tsuda, T. (1987). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Journal of Chromatographic Science, 25(1), 21-23. [Link]

  • Gachet, C., et al. (2014). Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum. Journal of Pharmaceutical and Biomedical Analysis, 96, 256-262. [Link]

  • Wikipedia contributors. (n.d.). Prostaglandin H2. In Wikipedia. [Link]

  • Turk, J., et al. (1986). Quantitative stereochemical analysis of subnanogram amounts of 12-hydroxy-(5,8,10,14)-eicosatetraenoic acid by sequential chiral phase liquid chromatography and stable isotope dilution mass spectrometry. Analytical Biochemistry, 157(2), 407-422. [Link]

  • Okuno, T., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Journal of Lipid Research, 59(11), 2093-2102. [Link]

  • Hashimoto, Y., et al. (1985). Time-dependent Inhibition of the Cyclooxygenase Pathway by 12-hydroperoxy-5,8,10,14-eicosatetraenoic Acid. Biochemical and Biophysical Research Communications, 130(2), 781-785. [Link]

  • Smedsgaard, J., & Egsgaard, H. (2007). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. In Methods in Molecular Biology, vol 397. Humana Press. [Link]

  • Brian, W. R., & Gardner, H. W. (1968). The hydroxy fatty acids: Isolation, structure determination, quantitation. Journal of the American Oil Chemists' Society, 45(2), 73-80. [Link]

  • Kim, M. K., et al. (2015). Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model. Journal of Chromatography B, 998-999, 121-128. [Link]

  • Penning, T. M., et al. (2017). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1061-1062, 331-340. [Link]

  • Tzanetakis, N., et al. (2019). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules, 24(17), 3105. [Link]

  • Setty, B. N., et al. (1987). The platelet cyclooxygenase metabolite 12-L-hydroxy-5, 8, 10-hepta-decatrienoic acid (HHT) may modulate primary hemostasis by stimulating prostacyclin production. Prostaglandins, 34(5), 749-763. [Link]

  • ResearchGate. (n.d.). Activation of BLT2 by platelet-derived 12-HHT requires Cox-1. [Link]

  • Kim, H. Y., et al. (2019). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. Molecules, 24(10), 1948. [Link]

  • Ostermann, A. I., et al. (2014). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. ResearchGate. [Link]

  • Suzuki, N., et al. (2003). Determination of urinary 12(S)-hydroxyeicosatetraenoic acid by liquid chromatography-tandem mass spectrometry with column-switching technique: sex difference in healthy volunteers and patients with diabetes mellitus. Journal of Chromatography B, 783(2), 383-389. [Link]

  • Morrow, J. D., & Roberts, L. J. (1991). Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. Analytical Biochemistry, 195(1), 1-9. [Link]

  • Schlotterer, A., et al. (2018). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 59(10), 2025-2036. [Link]

  • Harkewicz, R., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. [Link]

  • Wang, J., et al. (2006). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites...in rat brain tissue. Journal of Chromatography B, 844(1), 1-13. [Link]

  • Ivanova, P. T., et al. (2020). 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia. Journal of Lipid Research, 61(12), 1603-1613. [Link]

  • Murphy, R. C. (2010). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Wang, T. (2021). High-Throughput Experimentation: Where Does Mass Spectrometry Fit? Spectroscopy. [Link]

Sources

Application Note: A Comprehensive NMR-Based Approach for the Complete Structural Elucidation of 12(S)-hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's constitution, connectivity, and absolute stereochemistry is a cornerstone of chemical research and drug development. 12(S)-hydroxy-16-heptadecynoic acid, a long-chain hydroxy fatty acid, presents a multifaceted analytical challenge due to its long, flexible alkyl chain, multiple functional groups, and a key stereocenter. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on utilizing a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural analysis of this molecule. We detail an integrated workflow, from sample preparation to advanced 2D NMR experiments and the definitive assignment of absolute configuration using Mosher's acid analysis.

Introduction: The Analytical Challenge

This compound is a 17-carbon fatty acid featuring a carboxylic acid, a terminal alkyne, and a hydroxyl group at the C12 position.[1][2] Its biological significance as a potential inhibitor of cytochrome P450 ω-hydroxylase makes its precise structural verification critical.[3][4] While mass spectrometry can confirm the molecular formula (C₁₇H₃₀O₃), it provides limited information about the specific arrangement of atoms or the three-dimensional orientation of the chiral center.[5]

NMR spectroscopy offers an unparalleled, non-destructive method to map the complete molecular architecture.[6] This guide presents a systematic approach that leverages one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR to first establish the carbon skeleton and functional group placement. Subsequently, it addresses the critical challenge of stereochemistry by providing a detailed protocol for Mosher's acid analysis, a robust NMR method for determining the absolute configuration of chiral alcohols.[7][8]

The NMR Strategy: An Integrated Workflow

The structural elucidation of this compound is approached as a multi-step process. Each step builds upon the last, culminating in a fully validated structure. The overall workflow is designed to systematically resolve connectivity and stereochemistry.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structural Analysis cluster_stereo Stereochemistry Confirmation mol 12(S)-hydroxy-16- heptadecynoic acid prep Dissolution in CDCl3 (Protocol 1) mol->prep nmr_1d 1D NMR (¹H, ¹³C) prep->nmr_1d Initial Scans nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Detailed Scans connectivity Establish Connectivity (C-C Skeleton) nmr_2d->connectivity functional_groups Assign Functional Groups (-COOH, -OH, -C≡CH) connectivity->functional_groups mosher Mosher's Acid Derivatization ((R)- & (S)-MTPA Esters) (Protocol 3) functional_groups->mosher nmr_mosher ¹H NMR of Diastereomers mosher->nmr_mosher config Determine Absolute Configuration at C12 nmr_mosher->config final Validated Structure: This compound config->final

Caption: Integrated workflow for NMR-based structural elucidation.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

The quality of NMR data is directly dependent on meticulous sample preparation.[9] A homogeneous solution free of particulate matter is essential for achieving high-resolution spectra.[10]

Materials:

  • This compound (10-20 mg for a full suite of experiments)

  • Deuterated chloroform (CDCl₃, 99.8+ atom % D)

  • High-quality 5 mm NMR tubes (e.g., Norell® S-5-500-7 or equivalent)[11]

  • Glass Pasteur pipette and vial

  • Filter (e.g., cotton plug or syringe filter)

Procedure:

  • Weigh approximately 15 mg of this compound into a clean, dry vial. This concentration is a good compromise for obtaining a strong ¹H signal quickly and a good ¹³C spectrum in a reasonable time.[10]

  • Add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules and its residual solvent peak does not typically interfere with key signals.[11]

  • Gently vortex or swirl the vial to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[10]

  • Transfer the clear solution to the NMR tube, ensuring a sample height of 4-5 cm (approximately 0.6-0.7 mL).[9][12]

  • Cap the NMR tube securely and label it clearly. Do not use paper labels or tape on the section of the tube that enters the spectrometer.[12][13]

Protocol 2: Standard NMR Data Acquisition

This protocol outlines the acquisition of a standard set of NMR experiments to determine the planar structure of the molecule.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Experiments and Rationale:

  • ¹H NMR: Provides information on the number and type of different proton environments. The characteristic chemical shifts of fatty acids are well-documented and serve as a primary guide.[14][15]

  • ¹³C NMR {¹H}: Shows all unique carbon environments. Combined with DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. This is essential for tracing the connectivity of the long alkyl chain.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons (one-bond ¹H-¹³C couplings). It is invaluable for assigning carbon signals based on their known proton assignments.[14][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is critical for connecting structural fragments across quaternary carbons (like the carboxyl C1) and confirming the placement of functional groups.[15][18]

Protocol 3: Absolute Configuration via Mosher's Acid Analysis

To confirm the (S)-stereochemistry at the C12 carbinol center, the enantiomeric sample is converted into a mixture of diastereomers using a chiral derivatizing agent (CDA).[19] α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA for this purpose.[20][21] The resulting diastereomeric esters are distinguishable by NMR, allowing for the assignment of the absolute configuration.[8]

Materials:

  • Dry sample of this compound (~2-3 mg)

  • (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride

  • Anhydrous deuterated pyridine (Pyridine-d₅) or anhydrous CDCl₃ with a small amount of pyridine

  • Two clean, dry NMR tubes

Procedure:

  • Prepare two NMR tubes. In each tube, dissolve ~1 mg of the hydroxy acid in 0.5 mL of anhydrous CDCl₃ containing a trace of pyridine-d₅ (as an HCl scavenger).

  • Reaction with (R)-MTPA-Cl: To the first tube, add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA chloride. Cap the tube, mix gently, and let the reaction proceed at room temperature for 1-4 hours or until completion.[20]

  • Reaction with (S)-MTPA-Cl: To the second tube, add a slight molar excess (~1.2 equivalents) of (S)-(+)-MTPA chloride. Cap, mix, and let it react under the same conditions.

  • Acquire ¹H NMR Spectra: Acquire a high-resolution ¹H NMR spectrum for each of the two resulting diastereomeric ester samples (the (R)-MTPA ester and the (S)-MTPA ester).

Data Analysis and Interpretation

Assembling the Planar Structure

The analysis begins by assigning the signals in the ¹H and ¹³C NMR spectra. The long alkyl chain results in significant signal overlap in the ¹H NMR spectrum around 1.2-1.6 ppm, but key protons are well-resolved.[14][22]

Position Group Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key Correlations (COSY, HMBC)
1-COOH~11-12 (broad s)~179HMBC to H2, H3
2α-CH₂~2.35 (t)~34COSY to H3; HMBC to C1, C4
3β-CH₂~1.63 (p)~25COSY to H2, H4
4-10-(CH₂)₇-~1.2-1.4 (m)~29-30COSY correlations within the chain
11-CH₂-~1.5 (m)~37COSY to H10, H12
12-CH(OH)-~3.6-3.8 (m)~72COSY to H11, H13; HMBC to C10, C11, C13, C14
13-CH₂-~1.5 (m)~39COSY to H12, H14
14-CH₂-~1.5 (m)~25COSY to H13, H15
15-CH₂C≡~2.2 (dt)~19COSY to H14, H17; HMBC to C13, C16, C17
16-C≡CHN/A~84HMBC from H15, H17
17≡CH~1.95 (t)~68COSY to H15; HMBC to C15, C16

Chemical shift predictions are based on standard values for fatty acids and may vary slightly based on solvent and concentration.[6][23]

Analysis Steps:

  • Identify End Groups: Locate the carboxylic acid proton, the terminal alkyne proton (H17), and the alpha-methylene protons (H2).

  • Trace Connectivity with COSY: Starting from the well-resolved alpha-protons (H2), use the COSY spectrum to walk down the alkyl chain, identifying adjacent protons (H2-H3, H3-H4, etc.).

  • Confirm with HSQC/HMBC: Use the HSQC spectrum to assign the ¹³C signals for each protonated carbon. Use the HMBC spectrum to confirm long-range connectivity, for instance, the correlation from the H2 protons to the C1 carboxyl carbon.

  • Place Functional Groups: The position of the hydroxyl group is confirmed by the chemical shift of the carbinol proton (H12, ~3.6-3.8 ppm) and its COSY correlations to H11 and H13. The alkyne is placed at the terminus by the characteristic shifts of H17, C16, and C17, and the COSY correlation between H15 and H17.

Determining the Absolute Configuration at C12

The Mosher's ester analysis relies on a conformational model of the MTPA esters in solution. The bulky phenyl and trifluoromethyl groups of the MTPA reagent create distinct magnetic environments for nearby protons of the substrate.

G cluster_model Mosher's Model Logic model In the preferred conformation, the MTPA phenyl ring and the C-O bond of the ester are eclipsed. This places the substrate's substituents (L1 and L2) in the shielding or deshielding zone of the phenyl ring. R_ester (R)-MTPA Ester calc Calculate Δδ = δ(S-ester) - δ(R-ester) for protons on both sides of the stereocenter. R_ester->calc S_ester (S)-MTPA Ester S_ester->calc logic IF Δδ > 0 (positive) Protons are on the right side of the model. IF Δδ < 0 (negative) Protons are on the left side of the model. calc->logic result Assign Absolute Configuration logic->result

Caption: Logic for determining absolute configuration with Mosher's acid.

Interpretation:

  • Compare Spectra: Carefully overlay the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters.

  • Identify Protons: Identify the signals for the protons on either side of the C12 stereocenter (i.e., protons on C11 and C13-C17 vs. protons on C1-C11).

  • Calculate Δδ (δS - δR): For each identified proton, calculate the difference in chemical shift between the spectrum of the (S)-MTPA ester and the (R)-MTPA ester.

  • Apply the Model:

    • For an (S)-alcohol (as is the case here), the protons of the larger substituent (the C1-C11 chain) will be shielded by the phenyl ring in the (R)-MTPA ester and deshielded in the (S)-MTPA ester, leading to Δδ > 0 .

    • Conversely, the protons of the smaller substituent (the C13-C17 chain) will experience the opposite effect, leading to Δδ < 0 .

Conclusion

This application note demonstrates a robust and systematic workflow using multi-dimensional NMR spectroscopy for the complete and unambiguous structural characterization of this compound. By combining standard 1D and 2D NMR techniques to establish the planar structure with the targeted use of Mosher's acid analysis for stereochemical assignment, researchers can achieve full confidence in the molecule's identity. This comprehensive approach is broadly applicable to the structural elucidation of other complex chiral lipids and natural products, underscoring the indispensable role of NMR in modern chemical and pharmaceutical research.

References

  • Wenzel, T. J., & Chisholm, C. D. (n.d.).
  • NMRium - The next-gener
  • Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology.
  • Mnova NMR Software for 1D and 2D NMR D
  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (n.d.). BenchChem.
  • NMR Data Processing Software. (n.d.). University of Delaware.
  • Mosher's acid. (n.d.). Grokipedia.
  • NMR Sample Preparation. (n.d.).
  • Chiral Derivatizing Agent for Absolute Configur
  • Determining Stereochemistry by 1H-NMR Spectroscopy. (n.d.).
  • Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. (n.d.). Semantic Scholar.
  • Characterizing fatty acids with advanced multinuclear NMR methods. (n.d.). Magritek.
  • Zhdankin, V. V. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • Recommended Software for NMR Data Process. (n.d.). Georgia Institute of Technology.
  • Seco, J. M., Quinoa, E., & Riguera, R. (n.d.). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications.
  • NMR Sample Requirements and Preparation. (n.d.). University of Maryland, Baltimore County.
  • Chiral deriv
  • NMR Sample Prepar
  • NMR Software | NMR Technologies. (n.d.). Bruker.
  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. (n.d.). Scilit.
  • Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy. (n.d.).
  • NMR. (2019, July 23). AOCS.
  • 12S-Hydroxy-16-heptadecynoic acid. (n.d.). PubChem - NIH.
  • Harned, A. (2015). NMR and Stereochemistry. Harned Research Group.
  • Mosher's acid. (n.d.). Wikipedia.
  • Allen, D. A., et al. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Characterizing Fatty Acids with advanced multinuclear NMR methods. (2018, April 6). Magritek.
  • NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. (2022, April 21). NIH.
  • Seco, J. M., Quíñoá, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • High resolution NMR spectroscopy and some examples of its use. (n.d.). Sci-Hub.
  • Markovic, M., et al. (n.d.). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. MDPI.
  • This compound 148019-74-3 wiki. (n.d.). Guidechem.
  • A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. (n.d.). PubMed Central.
  • Saturated& unsaturated long chains fatty acids assignment using NMR. (2020, November 20). YouTube.
  • 12s-hydroxy-16-heptadecynoic acid (C17H30O3). (n.d.). PubChemLite.
  • Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of F
  • This compound. (n.d.). Cayman Chemical.
  • This compound. (n.d.). MedChemExpress.
  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. (n.d.). PubMed Central.
  • Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C−H Hydroxylation of Structurally Diverse Steroids. (2026, January 8). American Chemical Society.
  • Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Effect of the Molecular Structure of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-3HV)) Produced from Mixed Bacterial Cultures on Its Crystallization and Mechanical Properties. (2020, October 29).

Sources

Fluorogenic assays for measuring 12(S)-hydroxy-16-Heptadecynoic Acid activity

Author: BenchChem Technical Support Team. Date: January 2026

Title: Advanced Fluorogenic Methodologies for Quantifying the Biosynthetic Activity of 12(S)-Hydroxy-Heptadecatrienoic Acids

Abstract

12(S)-hydroxy-heptadecatrienoic acid (12-HHT) has emerged from its former status as a mere byproduct of thromboxane synthesis to a significant signaling lipid, acting as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2).[1][2][3][4] This interaction implicates the 12-HHT/BLT2 axis in a variety of critical biological processes, including epithelial barrier function, wound healing, and inflammation.[1] Consequently, the ability to accurately measure the enzymatic activity responsible for its production is paramount for researchers in cell biology, pharmacology, and drug development. This guide provides a detailed exposition of fluorogenic assay principles and step-by-step protocols for quantifying the activity of enzymes in the 12-HHT biosynthetic pathway, primarily cyclooxygenase (COX) and thromboxane synthase (TXAS). We will explore both established indirect methods and propose a framework for developing novel, direct assays, offering researchers a comprehensive toolkit for investigating this important signaling molecule. The principles discussed are also applicable to related C17 hydroxy fatty acids, such as 12(S)-hydroxy-16-Heptadecynoic Acid, a known inhibitor of CYP450 ω-hydroxylase.[5]

Introduction: The Evolving Role of 12-HHT

For decades, 12-HHT was considered an inactive byproduct of the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2) by thromboxane synthase (TXAS).[3] However, seminal work identified 12-HHT as a natural, high-affinity ligand for the G protein-coupled receptor BLT2, fundamentally changing our understanding of its function.[1][3] The biosynthesis of 12-HHT is intricately linked to the cyclooxygenase (COX) pathway. Arachidonic acid is first converted to the unstable intermediate PGH2 by COX-1 or COX-2.[1][6] TXAS then simultaneously isomerizes PGH2 to TXA2 and catalyzes its fragmentation into 12-HHT and malondialdehyde (MDA).[1][7][8]

The growing appreciation for 12-HHT's role in pathophysiology necessitates robust and sensitive methods to measure its production. Traditional methods like HPLC or mass spectrometry, while accurate, can be low-throughput and require significant sample preparation.[9] Fluorogenic assays offer a powerful alternative, providing high sensitivity, a continuous format suitable for kinetics, and adaptability to high-throughput screening (HTS) platforms.[10]

The Biosynthetic Pathway of 12-HHT

Understanding the enzymatic cascade leading to 12-HHT is crucial for designing and interpreting any activity assay. The pathway begins with the liberation of arachidonic acid and proceeds through two key enzymatic steps. It is also important to note that a TXAS-independent pathway for 12-HHT production from PGH2 has been reported, which may involve non-enzymatic conversion.[8]

12-HHT_Biosynthesis AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Cyclooxygenase (COX-1/COX-2) Products PGH2->Products Thromboxane A Synthase (TXAS) TXA2 Thromboxane A2 (TXA2) Products->TXA2 HHT 12(S)-HHT Products->HHT MDA Malondialdehyde (MDA) Products->MDA

Caption: Biosynthesis of 12(S)-HHT via the COX and TXAS pathway.

Principle of Fluorogenic Detection

We present two primary strategies for the fluorogenic measurement of 12-HHT biosynthetic activity. The first is an established, indirect method targeting the upstream COX enzyme. The second is a conceptual framework for a direct assay, offering higher specificity.

Strategy 1: Indirect Measurement via COX Peroxidase Activity

Causality: The cyclooxygenase (COX) enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to PGG2, and a peroxidase activity that reduces PGG2 to PGH2.[11] The production of PGH2 is the rate-limiting precursor step for all prostanoids, including 12-HHT. Therefore, measuring the peroxidase activity of COX serves as a reliable and convenient proxy for the overall enzymatic flux that generates the substrate for TXAS.

This assay utilizes a sensitive fluorogenic probe that reacts with the hydroperoxide group of PGG2 (or other hydroperoxides generated by the peroxidase activity) to yield a highly fluorescent product. The rate of fluorescence increase is directly proportional to the COX activity.[6] Commercially available kits from suppliers like Abcam and Sigma-Aldrich are based on this principle.[6]

Strategy 2: Conceptual Framework for a Direct 12-HHT Assay

Rationale: For applications demanding the specific measurement of 12-HHT production, a direct detection method is preferable. This approach would be less susceptible to interferences from other pathways that utilize PGH2. We propose a methodology based on the use of a fluorescent probe that specifically recognizes and binds to the newly synthesized 12-HHT.

This concept is grounded in the development of fluorescently labeled fatty acid binding proteins (FABPs) which can detect unbound free fatty acids.[12] For example, the ADIFAB probe, constructed from a rat intestinal FABP labeled with the acrylodan fluorophore, changes its fluorescence emission upon binding to fatty acids.[12][13] A similar probe with high specificity and affinity for the unique structure of 12-HHT could be developed. Upon enzymatic production, 12-HHT would bind to this sensor probe, causing a quantifiable change in a fluorescent property (e.g., intensity, emission wavelength, or polarization). This would provide a real-time, specific readout of 12-HHT generation.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for implementing the indirect COX activity assay. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Indirect Fluorogenic COX Activity Assay

This protocol is adapted from commercially available kits and established methodologies for use in a 96-well microplate format.[6]

4.1.1. Materials and Reagents

ReagentDescriptionStorage
COX Assay Buffer Optimized buffer, typically Tris-HCl based, pH ~8.0.4°C
COX Probe A non-fluorescent probe (e.g., Ampliflu Red) in DMSO.-20°C, light-protected
COX Cofactor Hematin or other necessary cofactors for peroxidase activity.-20°C
Arachidonic Acid Substrate, typically supplied in ethanol or as a sodium salt.-20°C
NaOH For solubilizing arachidonic acid.Room Temperature
Enzyme Source Purified COX-1/COX-2, or cell/tissue lysates.-80°C
Resorufin Standard For generating a standard curve to quantify product.-20°C, light-protected
COX-1/COX-2 Inhibitors SC-560 (COX-1 specific) and Celecoxib (COX-2 specific).-20°C
Plate Opaque, black, flat-bottom 96-well microplate.Room Temperature

4.1.2. Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Analysis P1 Prepare Reagent Mix: Buffer, Probe, Cofactor A2 Add Reagent Mix P1->A2 P2 Prepare Samples: Lysates or Purified Enzyme A1 Add Standards, Samples, and Controls to Plate P2->A1 P3 Prepare Standards: Resorufin Dilution Series P3->A1 A1->A2 A3 Initiate Reaction: Add Arachidonic Acid A2->A3 R1 Incubate at 37°C A3->R1 R2 Measure Fluorescence (Ex/Em = ~535/587 nm) in Kinetic Mode R1->R2 D1 Plot Standard Curve R2->D1 D2 Calculate Activity (Slope of Kinetic Read) D1->D2

Sources

Application Note: A Cell-Based Assay for Screening Inhibitors of Prostaglandin E2 Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, most notably inflammation, pain, and fever.[1][2][3] The synthesis of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes, which are the main targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][4] This application note provides a comprehensive, step-by-step protocol for a robust cell-based assay to screen for inhibitors of Prostaglandin E2 (PGE2) synthesis. We detail the principles of the assay, from the induction of COX-2 expression in cultured cells to the quantification of PGE2 inhibition. This guide is designed for researchers in pharmacology and drug development to reliably determine the potency of candidate compounds, such as their half-maximal inhibitory concentration (IC50).

Introduction and Scientific Principle

Prostaglandins are produced from arachidonic acid via the cyclooxygenase pathway. There are two primary COX isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[2][3][4] Many anti-inflammatory therapies aim to inhibit COX-2 while sparing COX-1 to reduce gastrointestinal side effects.[1][2]

This assay employs a cellular model to mimic the inflammatory environment where COX-2 is induced. A suitable cell line is stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), which triggers the upregulation of COX-2 expression and subsequent production of prostaglandins, including PGE2.[5][6][7] Test compounds are then added to the cells to assess their ability to inhibit this induced PGE2 synthesis. The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The potency of the inhibitor is determined by generating a dose-response curve and calculating the IC50 value—the concentration of the inhibitor required to reduce PGE2 production by 50%.[8]

The causality behind the experimental design is to create a biologically relevant system. By inducing COX-2 expression with a known inflammatory stimulus like LPS, the assay specifically measures the inhibition of the inflammation-relevant enzyme isoform in a live-cell context, providing more translatable data than a purified enzyme assay.

Prostaglandin Synthesis and Inhibition Pathway

The following diagram illustrates the conversion of arachidonic acid to PGE2 by COX enzymes and the mechanism of inhibition by NSAIDs.

PGE2_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Binds to EP Receptors Inhibitor NSAID / Test Compound Inhibitor->COX_Enzymes Inhibition PLA2 Phospholipase A2 (PLA2)

Caption: Prostaglandin E2 (PGE2) synthesis pathway and point of inhibition.

Materials and Reagents

Equipment
  • Humidified CO2 Incubator (37°C, 5% CO2)

  • Laminar Flow Hood

  • Microplate Reader (capable of measuring absorbance at 450 nm)[9]

  • Multichannel Pipettes and sterile tips

  • Inverted Microscope

  • Centrifuge

  • 96-well flat-bottom cell culture plates

  • Reagent reservoirs

Reagents and Consumables
  • Cell Line: A cell line capable of inducible COX-2 expression. Murine macrophage cells (e.g., RAW 264.7) or human lung carcinoma cells (e.g., A549) are commonly used.[10][11][12]

  • Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitor: Indomethacin, a known non-selective COX inhibitor.[1][2]

  • PGE2 Quantification Kit: A commercial competitive ELISA kit for PGE2.[13][14][15]

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • Cell counting solution (e.g., Trypan Blue).

Experimental Workflow and Protocols

The overall workflow consists of cell seeding, compound treatment, inflammatory stimulation, supernatant collection, and PGE2 quantification.

Caption: High-level experimental workflow for the PGE2 inhibition assay.

Step-by-Step Protocol: Cell Culture and Treatment
  • Cell Seeding:

    • Culture cells (e.g., RAW 264.7) to ~80% confluency.

    • Harvest cells using standard cell culture techniques.

    • Perform a cell count and assess viability.

    • Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of test compounds and the positive control (Indomethacin) in culture medium. A typical final concentration range for screening is 0.1 nM to 10 µM.[14]

    • Also prepare a vehicle control (e.g., medium with the same final concentration of DMSO used for the compounds).

    • Carefully aspirate the old medium from the cells.

    • Add 90 µL of fresh medium to each well.

    • Add 10 µL of the diluted compounds, positive control, or vehicle control to the respective wells.

    • Rationale: Pre-incubating the cells with the inhibitor allows the compound to enter the cells and bind to its target (COX enzymes) before the substrate is generated.

    • Pre-incubate the plate for 1 hour at 37°C.[14]

  • Induction of PGE2 Synthesis:

    • Prepare a stock solution of LPS in culture medium. A final concentration of 1 µg/mL is often effective for inducing COX-2.[16]

    • Add 10 µL of the LPS solution to all wells except for the "unstimulated" control wells. Add 10 µL of medium to the unstimulated wells.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • Rationale: LPS activates macrophages through Toll-like receptor 4 (TLR4) signaling, leading to the transcriptional upregulation of COX-2 and subsequent PGE2 production.[5][16]

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet any cells or debris.

    • Carefully collect the supernatant from each well for PGE2 analysis. Samples can be assayed immediately or stored at -80°C.[17]

Step-by-Step Protocol: PGE2 Quantification (Competitive ELISA)

This is a generalized protocol. Always follow the specific instructions provided with your commercial ELISA kit. The principle relies on the competition between PGE2 in your sample and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.[13][15][17]

  • Reagent Preparation: Prepare all standards, buffers, and working solutions as directed in the kit manual.[14]

  • Standard Curve: Create a standard curve by adding the provided PGE2 standards to the appropriate wells of the antibody-coated microplate.[14]

  • Sample Addition: Add the collected cell culture supernatants to the sample wells. A dilution may be necessary to ensure the PGE2 concentration falls within the linear range of the standard curve.[18][19]

  • Add Enzyme Conjugate: Add the HRP-labeled PGE2 (or equivalent) to all wells.

  • Incubation: Incubate the plate as specified (e.g., 2 hours at room temperature on a shaker).[14]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[14]

  • Substrate Addition: Add the TMB substrate solution to each well and incubate to allow for color development.[9]

  • Stop Reaction: Add the stop solution to terminate the reaction, which typically results in a color change from blue to yellow.[9]

  • Measurement: Immediately read the absorbance at 450 nm using a microplate reader.[13]

Data Analysis and Interpretation

  • Standard Curve Generation:

    • Average the duplicate absorbance readings for each standard.

    • Plot the average absorbance (Y-axis) against the known PGE2 concentration (X-axis).

    • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve. The absorbance is inversely proportional to the PGE2 concentration.

  • PGE2 Concentration Calculation:

    • Average the duplicate absorbance readings for each sample.

    • Interpolate the PGE2 concentration for each sample from the standard curve.

  • Percentage Inhibition Calculation:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - ([PGE2]Sample - [PGE2]Unstimulated) / ([PGE2]LPS_Control - [PGE2]Unstimulated))

    • [PGE2]Sample: Concentration in wells with LPS and test compound.

    • [PGE2]LPS_Control: Concentration in wells with LPS and vehicle (represents 0% inhibition).

    • [PGE2]Unstimulated: Concentration in wells with vehicle only (no LPS).

  • IC50 Determination:

    • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve.[20][21]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition.[8]

Sample Data Table
Compound Conc. (nM)Log [Conc.]Avg. Abs (450nm)PGE2 (pg/mL)% Inhibition
0 (Unstimulated)-2.15050-
0 (LPS Control)-0.35025000%
0.1-10.36524203.3%
100.450205018.4%
1010.820120053.1%
10021.65025091.8%
100032.0508098.8%

Assay Validation and Quality Control

To ensure the trustworthiness and reproducibility of the assay, the following controls are essential:

  • Positive Control: A known inhibitor like Indomethacin should be run in every assay to confirm that the system is responsive to inhibition.[1][22] The calculated IC50 should fall within an expected range.

  • Negative/Vehicle Control: This control (LPS + vehicle) defines the 0% inhibition level and ensures the solvent does not affect PGE2 production.

  • Unstimulated Control: This control (vehicle only, no LPS) establishes the basal level of PGE2 production.

  • Z'-Factor: For screening applications, the Z'-factor can be calculated to assess the quality and dynamic range of the assay. A Z' > 0.5 is considered excellent for screening. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| (Where "max" refers to the LPS control and "min" refers to the maximally inhibited control).

References

  • Title: Indomethacin - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: What is the mechanism of Indomethacin? Source: Patsnap Synapse URL: [Link]

  • Title: Induction of COX‐2 by LPS in macrophages is regulated by Tpl2‐dependent CREB activation signals Source: The EMBO Journal URL: [Link]

  • Title: What is the mechanism of Indomethacin Sodium? Source: Patsnap Synapse URL: [Link]

  • Title: Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects Source: YouTube URL: [Link]

  • Title: Understanding How Indomethacin Works for Effective Pain Relief Source: Los Angeles Hub URL: [Link]

  • Title: Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals Source: PMC - PubMed Central URL: [Link]

  • Title: Elabscience® PGE2(Prostaglandin E2) ELISA Kit Source: Elabscience URL: [Link]

  • Title: Induction of COX-2 by LPS in Macrophages Is Regulated by Tpl2-dependent CREB Activation Signals Source: PubMed URL: [Link]

  • Title: Prostaglandin E2 ELISA Kit Source: RayBiotech URL: [Link]

  • Title: Human Prostaglandin E2, PG-E2 GENLISA™ ELISA Source: Krishgen Biosystems URL: [Link]

  • Title: IC50 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Source: ResearchGate URL: [Link]

  • Title: Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib Source: Journal of Cellular and Molecular Medicine URL: [Link]

  • Title: IC50-to-Ki converter Source: U.S. Army Medical Research and Development Command URL: [Link]

  • Title: Serum-Free Medium Evokes Cyclooxygenase-2 Pathway in A549 Cells Source: The Open Drug Discovery Journal URL: [Link]

  • Title: Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 Source: International Journal of Clinical and Experimental Medicine URL: [Link]

  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PMC - NIH URL: [Link]

  • Title: Cox-2 is regulated by toll-like receptor-4 (TLR4) signaling and is important for proliferation and apoptosis in response to intestinal mucosal injury Source: PMC - NIH URL: [Link]

  • Title: COX-2 expression level and cell viability in A549 cells treated with... Source: ResearchGate URL: [Link]

  • Title: Lipopolysaccharide-induced Cyclooxygenase-2 Expression in Mouse Transformed Clara Cells Source: PMC - PubMed Central URL: [Link]

  • Title: Western blot analysis for COX-2 expression in A549, MCF-7, NCI-H460,... Source: ResearchGate URL: [Link]

  • Title: Inhibition of Prostaglandin E2 Synthesis in Abdominal Aortic Aneurysms Source: Circulation URL: [Link]

  • Title: Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells Source: PubMed Central URL: [Link]

Sources

Application Note: A Robust Chiral HPLC-UV Method for the Enantioselective Separation of 12(S)-hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 12(S)-hydroxy-16-heptadecynoic acid and its potential (R)-enantiomer. The method employs a polysaccharide-based chiral stationary phase, which provides excellent resolution and peak shape. A comprehensive, step-by-step protocol is provided for researchers, scientists, and drug development professionals engaged in the analysis of chiral lipids and related compounds. The causality behind experimental choices, such as the selection of the chiral stationary phase and mobile phase composition, is thoroughly explained to ensure methodological robustness and transferability.

Introduction: The Significance of Chiral Purity

This compound is a long-chain hydroxy fatty acid and a known mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, an enzyme involved in prostaglandin metabolism. As with many biologically active molecules, stereochemistry plays a pivotal role in its pharmacological activity. The spatial arrangement of the hydroxyl group at the C12 position can significantly influence its interaction with target enzymes and receptors. Consequently, the ability to separate and quantify the individual enantiomers is critical for pharmacological studies, drug development, and quality control. This application note addresses the analytical challenge of resolving the enantiomers of 12-hydroxy-16-heptadecynoic acid, providing a reliable and reproducible method.

The principles of chiral chromatography rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized on the stationary phase. The differential stability of these complexes leads to different retention times, enabling their separation. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including hydroxy fatty acids and prostaglandin analogs.

Experimental Workflow and Rationale

The successful chiral separation of 12-hydroxy-16-heptadecynoic acid enantiomers hinges on the careful selection of the chiral stationary phase and the optimization of the mobile phase. The following workflow provides a systematic approach to achieving baseline resolution.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Racemic Standard in Mobile Phase filter_sample Filter through 0.45 µm PTFE Syringe Filter prep_sample->filter_sample hplc_system Equilibrate HPLC System with Mobile Phase filter_sample->hplc_system Transfer to Autosampler Vial injection Inject Sample hplc_system->injection separation Isocratic Elution on Chiral Stationary Phase injection->separation detection UV Detection at 210 nm separation->detection peak_integration Integrate Chromatographic Peaks detection->peak_integration calculate_resolution Calculate Resolution (Rs) and Selectivity (α) peak_integration->calculate_resolution caption Figure 1. Experimental workflow for chiral separation.

Caption: Figure 1. Experimental workflow for the chiral separation of 12-hydroxy-16-heptadecynoic acid enantiomers.

Rationale for Chiral Stationary Phase Selection

Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are highly effective for separating a broad range of chiral molecules, including those with hydroxyl and carboxyl functional groups. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For hydroxy fatty acids and prostaglandin precursors, columns like Chiralpak® AD and OJ series have shown excellent enantioselectivity. Based on this established success, an amylose-based CSP is recommended for this application.

Rationale for Mobile Phase Selection

A normal-phase mobile system, typically consisting of a non-polar solvent like n-hexane and a polar modifier such as an alcohol (e.g., 2-propanol or ethanol), is often the first choice for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP. Adjusting the concentration of the alcohol allows for the fine-tuning of retention times and enantioselectivity. The addition of a small amount of an acidic modifier, like acetic or formic acid, is often necessary when separating acidic compounds to suppress the ionization of the carboxyl group and improve peak shape.

Supercritical Fluid Chromatography (SFC) presents a "greener" and often faster alternative, utilizing supercritical CO2 as the main mobile phase component with a small amount of an organic modifier. This technique is particularly well-suited for chiral separations and can significantly reduce solvent consumption and analysis time.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm.

  • Solvents: HPLC grade n-hexane, 2-propanol, and glacial acetic acid.

  • Sample: Racemic standard of 12-hydroxy-16-heptadecynoic acid.

  • Filters: 0.45 µm PTFE syringe filters.

Preparation of Mobile Phase and Sample
  • Mobile Phase: Prepare a mixture of n-hexane, 2-propanol, and acetic acid in the ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or helium sparging before use.

  • Sample Preparation: Accurately weigh and dissolve the racemic standard of 12-hydroxy-16-heptadecynoic acid in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before transferring it to an autosampler vial.

Detailed HPLC Protocol

  • System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set Chromatographic Conditions: Configure the HPLC system parameters as detailed in Table 1.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution (Rs) and selectivity factor (α) using the formulas provided below.

Table 1: Optimized HPLC Conditions
ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Expected Results and Data Analysis

Under the specified conditions, baseline separation of the this compound and its (R)-enantiomer is expected. The elution order of the enantiomers is dependent on the specific chiral stationary phase and must be confirmed using an enantiomerically pure standard if available.

Table 2: Hypothetical Chromatographic Data
EnantiomerRetention Time (min)Peak Area
Enantiomer 112.550000
Enantiomer 215.050000
Calculation of Chromatographic Parameters
  • Selectivity Factor (α): α = k'₂ / k'₁

  • Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂)

Where:

  • k'₁ and k'₂ are the retention factors of the first and second eluting enantiomers.

  • t₁ and t₂ are the retention times of the first and second eluting enantiomers.

  • w₁ and w₂ are the peak widths at the base of the first and second eluting enantiomers.

A resolution value (Rs) of ≥ 1.5 indicates baseline separation.

Method Optimization and Troubleshooting

  • Poor Resolution: If the resolution is inadequate, consider reducing the concentration of the alcohol modifier (e.g., to 5%). This will generally increase retention times and may improve separation. Alternatively, switching the alcohol modifier to ethanol can alter the selectivity.

  • Long Retention Times: To decrease retention times, increase the percentage of the alcohol modifier in the mobile phase.

  • Peak Tailing: Ensure the presence of the acidic modifier (e.g., 0.1% acetic acid) to suppress the ionization of the carboxylic acid group, which is a common cause of peak tailing for acidic analytes.

Conclusion

The chiral HPLC method described in this application note provides a reliable and robust protocol for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile system offers excellent selectivity and resolution. This method is suitable for quality control, purity assessment, and pharmacokinetic studies where the determination of enantiomeric composition is crucial. The detailed protocol and the rationale behind the experimental choices empower researchers to successfully implement and adapt this method for their specific analytical needs.

References

  • U.S. National Library of Medicine. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. PubChem. Retrieved from [Link]

  • AOCS. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Retrieved from [Link]

  • ACS Publications. (2022).

Using 12(S)-hydroxy-16-Heptadecynoic Acid in lipidomics studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 12(S)-hydroxy-16-Heptadecynoic Acid for Advanced Lipidomics Analysis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound (12-HHTY) in modern lipidomics. We delve into the rationale for its use as both a potent enzymatic inhibitor and a robust internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Detailed, field-proven protocols for sample preparation, instrumental analysis, and data interpretation are provided to ensure methodological rigor and reproducibility.

Introduction: The Scientific Case for 12(S)-HHTY in Lipidomics

Lipidomics, the large-scale study of cellular lipids, requires analytical tools of high precision and specificity to navigate the immense complexity of the lipidome.[1][2] Eicosanoids and other oxygenated fatty acids (oxylipins) are a particularly challenging class of signaling lipids due to their low endogenous concentrations and transient nature.[3] this compound (12-HHTY) is a synthetic, C17 hydroxy fatty acid that offers unique advantages for studying these pathways.

1.1 Physicochemical Properties

12-HHTY is a valuable tool due to its defined chemical nature. Its structure incorporates a hydroxyl group and a terminal alkyne, features that distinguish it from endogenous lipids.

PropertyValueSource
Chemical Formula C₁₇H₃₀O₃[4][5]
Molecular Weight 282.4 g/mol [4][5][6]
CAS Number 148019-74-3[4][5]
Physical Form Crystalline solid[7]
Solubility Soluble in DMF, DMSO, Ethanol[4]

1.2 Biological Significance & Applications

While 12-HHTY itself is not a biological molecule, its structure is analogous to the endogenous signaling lipid 12(S)-hydroxyheptadecatrienoic acid (12-HHT). 12-HHT is a cyclooxygenase (COX) pathway product that, far from being an inert byproduct, is now recognized as a natural ligand for the leukotriene B4 receptor 2 (BLT2), playing roles in wound healing, inflammation, and cell migration.[8][9]

The primary applications of 12-HHTY stem from its function as:

  • A Mechanistic Inhibitor: 12-HHTY is a known mechanism-based inhibitor of cytochrome P450 (CYP450) ω-hydroxylases, with a reported Kᵢ value of 1.8 µM for prostaglandin ω-hydroxylase.[4][6][10] This allows researchers to use it as a probe to investigate the role of CYP450-mediated fatty acid metabolism in various physiological and pathological states.

  • An Internal Standard for Quantitative Analysis: The accurate quantification of lipids by mass spectrometry is critically dependent on the use of an appropriate internal standard (IS).[11] An IS is added at a known concentration to all samples and calibrators to correct for variability in sample extraction, handling, and instrument response.[12] The unique mass and structural similarity of 12-HHTY to many C16-C20 oxylipins make it an excellent candidate for this purpose, particularly in targeted LC-MS/MS assays.

Core Principle: The Role of an Internal Standard in LC-MS/MS

The fundamental principle of using an internal standard is to provide a reference point against which the analyte of interest is measured. The ratio of the analyte's signal to the IS's signal is used for quantification, which mitigates errors that can affect the absolute signal of the analyte alone.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (Analyte = Unknown Conc.) B Add Fixed Amount of Internal Standard (12-HHTY) A->B C Extraction & Cleanup (e.g., SPE) Potential for Analyte/IS Loss B->C D Injection & Ionization Potential for Signal Fluctuation C->D Processed Sample E MS Detection (Analyte & IS Signals Measured) D->E F Calculate Ratio: Peak Area (Analyte) / Peak Area (IS) E->F G Quantify vs. Calibration Curve F->G

Internal Standard Workflow for Accurate Quantification.

Experimental Protocols

3.1 Protocol 1: Extraction of Oxylipins from Human Plasma using 12-HHTY as Internal Standard

This protocol details a robust method for extracting a broad range of oxylipins from plasma using solid-phase extraction (SPE), a technique proven effective for sample cleanup and analyte concentration in lipidomics.[3][13]

Causality: Biological matrices like plasma are rich in proteins and phospholipids that can cause significant ion suppression in the mass spectrometer, masking the signal of low-abundance analytes.[3] This multi-step protocol is designed to remove these interferences. Adding an antioxidant (BHT) and a COX inhibitor (indomethacin) is critical to prevent the artificial generation or degradation of analytes during sample handling.[3][14] Acidification protonates the carboxylic acid groups of the target lipids, allowing them to bind efficiently to the C18 reverse-phase sorbent.

Materials:

  • Human plasma (collected in EDTA tubes)

  • 12-HHTY Internal Standard Stock Solution (10 µg/mL in ethanol)

  • Butylated hydroxytoluene (BHT) and Indomethacin solution

  • 2M Hydrochloric Acid (HCl)

  • Methanol, Ethanol, Hexane, Ethyl Acetate (HPLC grade)

  • Deionized water

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Collection: Immediately after collection, add BHT and indomethacin to the plasma to a final concentration of ~10-15 µM to inhibit oxidation and enzymatic activity.[14] Centrifuge to remove cells and store at -80°C until use.

  • Sample Thawing & Spiking: Thaw plasma samples on ice. To a 500 µL aliquot of plasma in a glass tube, add 10 µL of the 12-HHTY internal standard stock solution (final concentration = 200 ng/mL). Vortex briefly.

  • Protein Precipitation: Add 1.5 mL of ice-cold methanol to the plasma, vortex vigorously for 30 seconds, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new glass tube.

  • Acidification: Acidify the supernatant to a pH of ~3.5 by adding approximately 25 µL of 2M HCl.[14] This step is crucial for retaining the acidic lipids on the SPE column.

  • SPE Column Conditioning:

    • Wash the C18 cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of methanol.

    • Equilibrate with 10 mL of deionized water. Do not let the column run dry.

  • Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (~1 mL/minute).

  • Washing (Interference Removal):

    • Wash the column with 10 mL of deionized water to remove salts.

    • Wash with 10 mL of hexane to remove neutral lipids (e.g., triglycerides).

  • Elution: Elute the target analytes (oxylipins and 12-HHTY) with 5 mL of ethyl acetate into a clean collection tube.

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for analysis.

3.2 Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol uses a reverse-phase C18 column, which separates lipids primarily based on their hydrophobicity. Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Causality: Electrospray ionization (ESI) in negative mode is selected because the carboxylic acid moiety on 12-HHTY and target oxylipins readily deprotonates to form a [M-H]⁻ ion, leading to excellent ionization efficiency. The MRM transitions are specific pairs of precursor and product ions. The precursor is the deprotonated molecule, and the product ion is a characteristic fragment generated by collision-induced dissociation (CID), ensuring that only the molecule of interest is quantified.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem quadrupole mass spectrometer with an ESI source.

LC Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 20% B to 95% B over 15 min, hold 3 min, re-equilibrate 5 min

MS/MS Parameters (Negative Ion ESI):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
12(S)-HHTY (IS) 281.2167.115
Example Analyte: 12-HETE319.2179.112
Example Analyte: PGE₂351.2271.222

Note: The precursor ion for 12-HHTY is calculated from its molecular formula ([C₁₇H₃₀O₃-H]⁻). The product ion (m/z 167.1) corresponds to a proposed fragmentation involving cleavage adjacent to the hydroxyl group. Optimal collision energies must be determined empirically on the specific instrument used.

Data Analysis & Interpretation

4.1 Workflow

The quantification process relies on generating a calibration curve and applying it to the unknown samples.

Quantitative Data Analysis Workflow.

4.2 Expected Results

A successful analysis will yield a linear calibration curve (R² > 0.99) over the desired concentration range. The consistent response of the 12-HHTY internal standard across all samples, including quality controls, validates the precision of the sample preparation and analytical run. The final reported concentration of the target analytes in the biological samples will have been normalized against the IS, providing a high degree of confidence in the quantitative accuracy.

Conclusion

This compound is a multifaceted tool for the modern lipidomics laboratory. Its utility as a specific enzyme inhibitor allows for targeted mechanistic studies, while its properties as an internal standard for LC-MS/MS provide the analytical robustness required for accurate biomarker quantification. The protocols outlined in this guide offer a validated framework for incorporating 12-HHTY into research workflows, empowering scientists to achieve reliable and reproducible results in the complex field of lipid analysis.

References

  • Schlittenbauer, L., et al. (2014). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. PubMed Central. Available at: [Link]

  • Shinde, S., et al. (2016). Quantification of eicosanoids and their metabolites in biological matrices: a review. PubMed Central. Available at: [Link]

  • Song, L., et al. (2012). A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids. PubMed Central. Available at: [Link]

  • Metware Biotechnology. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism. Available at: [Link]

  • Sasaki, F., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Osaka University Knowledge Archive (OUKA). Available at: [Link]

  • Sasaki, F., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. PubMed Central. Available at: [Link]

  • Okuno, T., et al. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2. PubMed Central. Available at: [Link]

  • Wikipedia. 12-Hydroxyheptadecatrienoic acid. Available at: [Link]

  • Gleiss, J., et al. (1987). Quantitative measurement of 5-, 12-, and 15-hydroxyeicosatetraenoic acid together with 12-hydroxyheptadecatrienoic acid by stable isotope dilution gas chromatography-negative ion chemical ionization-mass spectrometry. PubMed. Available at: [Link]

  • Schweer, H., et al. (1990). Measurement of 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid and its metabolite 12-oxo-5Z,8E,10E-heptadecatrienoic acid in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • Kim, H. Y., et al. (2015). Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model. PubMed Central. Available at: [Link]

  • Honn, K. V., et al. (1996). 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis. PubMed. Available at: [Link]

  • Zhang, R., et al. (2024). Rational Molecular Design for Improved ZHD101 Thermal Stability Based on the Introduction of Disulfide Bonds at the Dimer Interface. ACS Publications. Available at: [Link]

  • Ulven, T., et al. (2012). LC-MS/MS detection of 12-HETE and its stable. ResearchGate. Available at: [Link]

  • Wikipedia. Internal standard. Available at: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Dolan, J. W. (2009). When Should an Internal Standard be Used?. LCGC International. Available at: [Link]

  • Li, Y., et al. (2024). 5-Hydroxymethylfurfural and Isoverbascoside Alleviate Oxidative Damage INS-1 and MIN6 β-Cells by Activating Autophagy and Inhibiting Apoptosis. MDPI. Available at: [Link]

  • Wang, M., et al. (2021). The foundations and development of lipidomics. PubMed Central. Available at: [Link]

  • Kumar, P., et al. (2022). A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring. National Institutes of Health (NIH). Available at: [Link]

  • Murphy, Robert C. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. Available at: [Link]

  • Su-Myo, N., et al. (2011). Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry in Lipidomics. ResearchGate. Available at: [Link]

  • Hutchins, P. M., et al. (2022). Chewing the fat: How lipidomics is changing our understanding of human health and disease in 2022. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Solubility of 12(S)-hydroxy-16-Heptadecynoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: 12(S)-hydroxy-16-Heptadecynoic Acid is a valuable tool for researchers as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase.[1][2] Like many long-chain fatty acids, its amphipathic nature—possessing both a hydrophilic carboxylic acid head and a long hydrophobic hydrocarbon tail—presents significant challenges for solubilization in aqueous buffers required for biological experiments.[3] This guide provides a comprehensive framework for understanding and overcoming these solubility issues, ensuring reproducible and accurate experimental outcomes.

Section 1: Understanding the Molecule - Key Physicochemical Properties

The solubility of this compound is dictated by its chemical structure and properties. As a long-chain fatty acid, it is a crystalline solid at room temperature.[4][5] Its behavior in solution is primarily governed by its pKa and affinity for organic versus aqueous solvents. A summary of its critical properties is presented below.

PropertyValueSignificance for SolubilitySource(s)
Molecular Formula C₁₇H₃₀O₃-[1][6][7]
Molecular Weight 282.4 g/mol Required for molar concentration calculations.[1][4][7]
Physical Appearance Crystalline SolidMust be dissolved from solid form; not a liquid.[4][5]
pKa ~4.4 - 4.8Crucial Parameter. The carboxyl group's charge state is pH-dependent. Above the pKa, it is deprotonated (anionic) and more water-soluble. Below the pKa, it is protonated (neutral) and poorly water-soluble.[6][8][9][10]
Solubility in Organic Solvents ~50 mg/mLHigh solubility in Ethanol, DMSO, and DMF allows for the creation of concentrated stock solutions.[1][2][4][5]
Solubility in Aqueous Buffer ~1 mg/mL (in PBS, pH 7.2)Core Challenge. Limited solubility necessitates careful preparation of working solutions from an organic stock.[1][2][5][6]

Section 2: Recommended Protocol for Solubilization

The most reliable method for preparing aqueous solutions of this compound is a two-step process: first creating a concentrated stock solution in an organic solvent, followed by careful dilution into your experimental buffer.

Part A: Preparing a Concentrated Stock Solution

This initial step dissolves the crystalline solid into a water-miscible organic solvent where it is highly soluble.

Protocol:

  • Weigh the required amount of this compound crystalline solid in a sterile glass vial.

  • Add the appropriate volume of a high-purity organic solvent of choice (e.g., Ethanol or DMSO) to achieve a high concentration, such as 10-50 mg/mL.[5]

  • Cap the vial tightly. To prevent oxidation of the fatty acid, it is good practice to purge the vial headspace with an inert gas like argon or nitrogen.[5]

  • Vortex or sonicate gently until the solid is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C.[5] For long-term stability (≥4 years), ensure the container is tightly sealed to prevent solvent evaporation.[5]

Part B: Preparing the Final Aqueous Working Solution

This step transfers the lipid from the organic stock into the final aqueous buffer. The key is to avoid precipitation.

Protocol:

  • Bring the concentrated stock solution and the desired aqueous buffer (e.g., PBS, pH 7.2) to room temperature.

  • While vortexing the aqueous buffer, add the required volume of the organic stock solution drop-by-drop. The rapid mixing helps to disperse the lipid molecules before they can aggregate and precipitate.

  • Ensure the final concentration of the organic solvent in the aqueous solution is insignificant, as it may have physiological effects in sensitive assays.[5] For most cell-based assays, a final solvent concentration of <0.5% is recommended.

  • It is strongly advised to prepare aqueous working solutions fresh for each experiment. We do not recommend storing the aqueous solution for more than one day.[5]

G cluster_0 Part A: Stock Solution Preparation cluster_1 Part B: Working Solution Preparation Solid 12(S)-HHA Solid Organic_Solvent Add Organic Solvent (e.g., Ethanol, DMSO) Solid->Organic_Solvent Vortex Vortex/Sonicate to Dissolve Organic_Solvent->Vortex Stock_Solution Concentrated Stock Solution (~50 mg/mL) Vortex->Stock_Solution Dilute Add Stock Dropwise while Vortexing Stock_Solution->Dilute Aqueous_Buffer Aqueous Buffer (e.g., PBS pH 7.2) Aqueous_Buffer->Dilute Working_Solution Final Working Solution (<1 mg/mL) Dilute->Working_Solution

Caption: Standard two-step solubilization workflow.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitated when I added the stock solution to my aqueous buffer. What went wrong?

A: Precipitation upon dilution is the most common issue. Several factors could be the cause:

  • Final Concentration is Too High: The aqueous solubility of this compound in PBS (pH 7.2) is only about 1 mg/mL.[1][2][5] Attempting to make a working solution above this concentration will likely lead to precipitation.

  • Buffer pH is Too Low: The compound is a carboxylic acid with a pKa around 4.4-4.8.[8][10] If your buffer pH is near or below this value, the carboxyl group will be protonated and neutral, drastically reducing its water solubility. Ensure your buffer pH is >6.5, and ideally ≥7.2.

  • Improper Mixing: Adding the stock solution too quickly or without adequate agitation can cause localized high concentrations of the lipid, leading to aggregation and precipitation. Always add the stock slowly to a rapidly vortexing buffer solution.

  • Solution: Try gently warming the solution to 37°C or sonicating the cloudy solution in a bath sonicator for a few minutes. If the precipitate does not redissolve, it must be remade at a lower final concentration.[11]

Q2: The pH of my buffer is 5.5. Will this be a problem?

A: Yes, this is highly likely to be a problem. As explained above, the solubility of this fatty acid is highly dependent on its charge state, which is controlled by the pH of the buffer relative to its pKa. At pH 5.5, a significant portion of the molecules will be in their neutral, protonated form, which is poorly soluble. For optimal solubility, the buffer pH should be at least 2 units above the pKa.

G cluster_low_ph Low pH Scenario cluster_high_ph High pH Scenario Low_pH Buffer pH < pKa (~4.8) Protonated Carboxylic Acid is Protonated (-COOH, Neutral) Low_pH->Protonated Insoluble Poor Aqueous Solubility (Precipitation Risk) Protonated->Insoluble High_pH Buffer pH > pKa (~4.8) Deprotonated Carboxylate Anion (-COO⁻, Charged) High_pH->Deprotonated Soluble Improved Aqueous Solubility Deprotonated->Soluble

Caption: Relationship between buffer pH, pKa, and solubility.

Q3: I've prepared my solution correctly, but my experimental results are inconsistent. Could solubility still be the issue?

A: Yes, even in a clear solution, the effective concentration can decrease over time due to factors other than precipitation.

  • Adsorption to Surfaces: Long-chain fatty acids are known to adsorb to the surfaces of storage vials, particularly those made of plastics like polypropylene.[10] This leads to a decrease in the concentration of the compound in the solution. This effect is more pronounced at lower concentrations and during longer storage times.

  • Troubleshooting:

    • Use glass vials instead of plastic for preparing and storing solutions.[10]

    • Prepare working solutions fresh right before the experiment.

    • If you must store a diluted solution, do so for the shortest time possible.

Q4: I need to prepare a solution without any organic solvent. Is this possible?

A: Yes, it is possible to prepare an organic solvent-free aqueous solution, but it is challenging and limited by the compound's intrinsic water solubility.[5]

  • Method: You can attempt to dissolve the crystalline solid directly into an aqueous buffer (e.g., PBS, pH 7.2).

  • Limitations: The maximum achievable concentration will be approximately 1 mg/mL.[5] This process will likely require extended vortexing and/or sonication to facilitate dissolution. The pH of the buffer is critical and must be well above the pKa.

Q5: I need a higher concentration in my buffer than 1 mg/mL. What are my options?

A: To exceed the natural aqueous solubility limit, you must use a carrier or solubilizing agent.

  • Detergent Solubilization: Non-ionic or zwitterionic detergents like Tween® 20 or CHAPS can be used.[12][13] Detergents form micelles in aqueous solutions; these micelles can encapsulate the hydrophobic tail of the this compound, rendering it soluble.[14][15]

  • Considerations: The detergent must be chosen carefully to ensure it does not interfere with your downstream biological assay. The concentration of the detergent should be above its critical micelle concentration (CMC) to ensure micelle formation.[13] This is an advanced method and requires careful optimization.

References

  • Showing metabocard for 12S-HHT (HMDB0012535) - Human Metabolome Database . HMDB. Available from: [Link]

  • Determination of the pK(a) of 12-S-hydroxyheptadecatrienoic acid by studies of its vial surface adsorption using high-performance liquid chromatography and liquid scintillation technique . PubMed. Available from: [Link]

  • 12S-Hydroxy-16-heptadecynoic acid | C17H30O3 | CID 5282972 - PubChem . National Institutes of Health. Available from: [Link]

  • Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed . PubMed. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH . National Institutes of Health. Available from: [Link]

  • Detergents for Cell Lysis and Protein Extraction in Biological Research . G-Biosciences. Available from: [Link]

  • Uncovering the Importance of Detergents in the Study of Membrane Proteins . G-Biosciences. Available from: [Link]

  • 10.4: Working with Lipids - Biology LibreTexts . LibreTexts. Available from: [Link]

  • Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds | Request PDF - ResearchGate . ResearchGate. Available from: [Link]

  • Preparing Stock Solutions - PhytoTech Labs . PhytoTech Labs. Available from: [Link]

  • How to make cholesterol and triglyceride stock solution ? In which solvent they are soluble? . ResearchGate. Available from: [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC - NIH . National Institutes of Health. Available from: [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PubMed Central . National Institutes of Health. Available from: [Link]

  • This compound - Labchem Catalog . Labchem Sdn Bhd. Available from: [Link]

  • 12-Hydroxyheptadecatrienoic acid - Wikipedia . Wikipedia. Available from: [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - JLUpub . Journal of Lipid Research. Available from: [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - NIH . National Institutes of Health. Available from: [Link]

  • Bio-MS community | Basics: Removing lipids and detergents from peptide samples - the University of Manchester WordPress Websites & Blogs . The University of Manchester. Available from: [Link]

  • Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. - YouTube . YouTube. Available from: [Link]

  • How do I resuspend E. coli lipids in 2% DDM buffer? - ResearchGate . ResearchGate. Available from: [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - NIH . National Institutes of Health. Available from: [Link]

  • Water-soluble fatty acid derivatives as acylating agents for reversible lipidization of polypeptides - PubMed . PubMed. Available from: [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | Protein & Cell | Oxford Academic . Oxford University Press. Available from: [Link]

Sources

Technical Support Center: Optimizing 12(S)-hydroxy-16-Heptadecynoic Acid for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 12(S)-hydroxy-16-heptadecynoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this compound in enzyme inhibition studies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when beginning work with this compound.

Q1: What is the primary enzyme target for this compound?

The primary and most well-characterized target is the cytochrome P450 4A4 (CYP4A4) enzyme, a prostaglandin ω-hydroxylase.[1][2] This molecule is a potent, mechanism-based inhibitor of this enzyme, making it a valuable tool for studying the physiological roles of CYP4A4-mediated prostaglandin metabolism.[1][3][4]

Q2: Can you explain the "mechanism-based inhibition" of this compound?

Mechanism-based inhibition (also known as suicide inhibition) is a process where the inhibitor molecule is chemically converted by the target enzyme's own catalytic mechanism into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to irreversible inactivation.

The terminal alkyne (a carbon-carbon triple bond) in this compound is the key functional group for this activity. The CYP450 enzyme attempts to hydroxylate the molecule, but in doing so, it converts the alkyne into a highly reactive species that attacks the enzyme's active site, permanently disabling it. This high specificity makes it a powerful research tool.[1][2]

Q3: I've seen the term "12-HHT" in the literature. Is that the same compound?

This is a critical point of clarification. No, they are different molecules with distinct biological activities.

  • This compound : The subject of this guide. It contains a terminal alkyne (triple bond) and is a known CYP450 inhibitor.[1][5]

  • 12(S)-HHT (12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid) : This molecule contains three alkenes (double bonds). It is not primarily known as a CYP450 inhibitor but is a natural, high-affinity agonist for the leukotriene B4 receptor 2 (BLT2).[6][7][8]

Confusion between these two can lead to misinterpretation of results. When designing your experiments, ensure you are using the correct compound for your intended biological question.

Q4: What is a good starting point for determining the optimal inhibitory concentration?

The reported inhibition constant (Kᵢ) for this compound against prostaglandin ω-hydroxylase is 1.8 µM .[4] For initial experiments, it is advisable to test a concentration range that brackets this value. A typical starting range would be from 0.1 µM to 50 µM. This allows for the determination of an accurate IC₅₀ (half-maximal inhibitory concentration) curve, which can then be used to select the optimal concentration for your specific assay conditions.

Part 2: Experimental Protocols & Methodologies

These protocols are designed to be self-validating systems, with integrated controls to ensure data integrity.

Protocol 1: Preparation of this compound Stock Solutions

Lipid-based inhibitors require careful handling to ensure solubility and stability.

Objective: To prepare a high-concentration, stable stock solution for serial dilution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Low-retention polypropylene microcentrifuge tubes

  • Calibrated precision pipettes

Procedure:

  • Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solubilization: Prepare a 10 mM primary stock solution by dissolving the compound in 100% anhydrous DMSO. For example, to make 1 mL of a 10 mM stock from a compound with a molecular weight of 282.4 g/mol , you would dissolve 2.824 mg in 1 mL of DMSO.

  • Mixing: Vortex gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Aliquoting & Storage: Aliquot the 10 mM stock into smaller, single-use volumes (e.g., 10-20 µL) in low-retention tubes. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[3]

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in your assay buffer. Crucially, ensure the final concentration of DMSO in your assay well is consistent across all conditions (including vehicle controls) and is typically ≤0.5% to avoid solvent-induced artifacts.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_serial Create Serial Dilutions in Assay Buffer prep_stock->prep_serial Thaw one aliquot add_inhibitor Add Inhibitor Dilutions (or Vehicle Control) prep_serial->add_inhibitor add_enzyme Add CYP450 Enzyme + Assay Buffer add_enzyme->add_inhibitor pre_incubate Pre-incubate (e.g., 10 min @ 37°C) add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Fluorogenic Substrate pre_incubate->add_substrate read_plate Read Fluorescence (Kinetic or Endpoint) add_substrate->read_plate calc_inhibition Calculate % Inhibition vs. Vehicle Control read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50 caption Fig 1. Workflow for CYP450 Inhibition Assay.

Caption: Fig 1. Generalized experimental workflow for assessing enzyme inhibition.

Protocol 2: In Vitro CYP450 Inhibition Assay (Fluorometric)

This protocol describes a common high-throughput method for assessing CYP450 inhibition.

Objective: To determine the IC₅₀ of this compound for a specific CYP450 isozyme.

Materials:

  • Recombinant human CYP450 enzyme (e.g., CYP4A4)

  • NADPH-generating system (e.g., G6P, G6PDH, NADP⁺)

  • Fluorogenic CYP450 substrate (specific to the isozyme)

  • Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4)

  • Prepared dilutions of this compound

  • Known CYP450 inhibitor (positive control)

  • Vehicle (Assay buffer with equivalent DMSO concentration)

  • Black, flat-bottom 96-well microplate (for fluorescence)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Plate Layout: Design your plate to include blanks (no enzyme), vehicle controls (enzyme + substrate + vehicle), positive controls (enzyme + substrate + known inhibitor), and your test compound at various concentrations.

  • Enzyme Addition: In each well, add the recombinant CYP enzyme and the NADPH-generating system diluted in assay buffer.

  • Inhibitor Addition: Add your serially diluted this compound, vehicle, or positive control inhibitor to the appropriate wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation/emission wavelengths for the substrate. An endpoint reading may be sufficient if the reaction is linear over the incubation period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the data to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides logical steps to diagnose and solve common issues.

Observed Problem Potential Cause Recommended Solution & Rationale
High Variability Between Replicates 1. Inhibitor Precipitation: The compound may be coming out of solution at higher concentrations. 2. Pipetting Error: Inaccurate dispensing of small volumes of enzyme or inhibitor.1. Check Solubility: Visually inspect the wells under a microscope for precipitate. If observed, lower the top concentration or add a non-interfering solubilizing agent (e.g., a small amount of a specific detergent, validation required).[9] 2. Improve Technique: Use calibrated pipettes and ensure proper mixing after each addition. Avoid pipetting volumes less than 2 µL.
No Inhibition Observed (or IC₅₀ is much higher than expected) 1. Inactive Inhibitor: Compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inactive Enzyme: Enzyme activity is too low. 3. Substrate Concentration Too High: For competitive or mixed-type inhibitors, high substrate levels can overcome the inhibition.1. Use Fresh Aliquot: Thaw a new, previously unused aliquot of the inhibitor stock and repeat the experiment.[10] 2. Verify Enzyme Activity: Run a control experiment with only the enzyme and substrate to ensure robust signal generation. 3. Optimize Substrate Concentration: Perform the assay using the substrate at its Kₘ concentration. This increases the assay's sensitivity to competitive inhibitors.[9]
Inhibition Observed in "No Enzyme" Control Wells 1. Autofluorescence: The inhibitor itself fluoresces at the assay wavelengths. 2. Direct Substrate Interaction: The inhibitor is directly quenching the substrate's fluorescence.1. Run a Scan: Measure the fluorescence of the inhibitor at various concentrations in assay buffer without the enzyme or substrate. If it is fluorescent, subtract this background from your experimental wells. 2. Test for Quenching: Incubate the inhibitor with the fluorescent product of the reaction (not just the substrate) and see if the signal decreases. If so, a different detection method may be needed.
Inhibition Plateaus Below 100% 1. Insolubility: The inhibitor is precipitating at concentrations needed for full inhibition. 2. Partial or Mixed Inhibition: The inhibitor may not be capable of complete inhibition under the tested conditions.[11]1. Confirm Solubility Limit: As above, check for precipitation. The maximum effective concentration is limited by the compound's solubility in the assay buffer. 2. Analyze Inhibition Mechanism: Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, mixed). This provides deeper mechanistic insight.
Troubleshooting Decision Tree

G decision decision solution solution start Unexpected Result in Inhibition Assay q1 Is there high variability? start->q1 q2 Is there no inhibition? q1->q2 No s1 Check for precipitation. Verify pipetting accuracy. q1->s1 Yes q3 Is inhibition seen in controls? q2->q3 No s2 Use fresh inhibitor aliquot. Check enzyme activity. Lower substrate [S] to Kₘ. q2->s2 Yes s3 Check for inhibitor autofluorescence or substrate quenching. q3->s3 Yes caption Fig 2. Troubleshooting Decision Tree.

Caption: Fig 2. A logical flow for diagnosing common assay problems.

References

  • Muerhoff, A. S., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry. Available at: [Link]

  • Okuno, T., et al. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2. The Journal of Experimental Medicine. Available at: [Link]

  • Wikipedia. (n.d.). 12-Hydroxyeicosatetraenoic acid. Available at: [Link]

  • Muerhoff, A. S., et al. (1993). Mechanism-based inhibitors of prostaglandin .omega.-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry. Available at: [Link]

  • Sasaki, F., et al. (2023). Identification and characterization of bioactive metabolites of 12-hydroxyheptadecatrienoic acid, a ligand for leukotriene B4 receptor 2. Journal of Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Physiological and pathophysiological roles of the 12-HHT-BLT2 axis. Available at: [Link]

  • ResearchGate. (n.d.). Identification and characterization of bioactive metabolites of 12-hydroxyheptadecatrienoic acid, a ligand for leukotriene B4 receptor 2. Available at: [Link]

  • Okuno, T., et al. (2008). 12(S)-Hydroxyheptadeca-5Z, 8E, 10E-trienoic acid is a natural ligand for leukotriene B4 receptor 2. PubMed. Available at: [Link]

  • Yokomizo, T., et al. (2023). The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets. Immunological Reviews. Available at: [Link]

  • Yokomizo, T. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). 12-Hydroxyheptadecatrienoic acid. Available at: [Link]

  • Lee, S. H., et al. (2024). Employment of diverse in vitro systems for analyzing multiple aspects of disease, hereditary hemorrhagic telangiectasia (HHT). Cell Death & Disease. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Zaro, B. A., et al. (2011). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Available at: [Link]

  • Jakschik, B. A., et al. (1987). The Use of 12-hydroxyheptadecatrienoic Acid (HHT) as an HPLC/spectrophotometric Marker for Cyclooxygenase Pathway Activity in Resident Rat Peritoneal Cells. Prostaglandins, Leukotrienes and Medicine. Available at: [Link]

  • ResearchGate. (2024). Employment of diverse in vitro systems for analyzing multiple aspects of disease, hereditary hemorrhagic telangiectasia (HHT). Available at: [Link]

  • Burke, T. R., et al. (2023). Regulatory mechanisms triggered by enzyme interactions with lipid membrane surfaces. Journal of Biological Chemistry. Available at: [Link]

  • Gus-Brautbar, Y., & Panigrahy, D. (2014). Time heals all wounds—but 12-HHT is faster. The Journal of Experimental Medicine. Available at: [Link]

  • Yokomizo, T. (n.d.). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Osaka University. Available at: [Link]

  • Khan Academy. (n.d.). Competitive inhibition. Available at: [Link]

  • Spandidos Publications. (2022). An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia. Available at: [Link]

  • Hampton Research. (n.d.). Solubility & Stability Screen. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Enzyme inhibition – Knowledge and References. Available at: [Link]

  • Cure HHT. (n.d.). Hereditary Hemorrhagic Telangiectasia. Available at: [Link]

Sources

Technical Support Center: 12(S)-Hydroxy-16-Heptadecynoic Acid (12-HHTY) Stock Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 12(S)-hydroxy-16-heptadecynoic acid (12-HHTY). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of 12-HHTY stock solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.

Introduction to 12(S)-HHTY Stability

12(S)-HHTY is a valuable tool in lipid research, notably as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase.[1][2] Its structure, featuring a hydroxyl group and a terminal alkyne, presents unique challenges for maintaining stability in solution. Like other polyunsaturated fatty acids (PUFAs), it is susceptible to oxidation.[3][4] However, the terminal alkyne group also introduces specific reactivity concerns. This guide will address these challenges in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 12-HHTY stock solutions.

Q1: My 12-HHTY stock solution, which was initially clear, has become cloudy after storage. What is happening?

A1: Cloudiness or precipitation in your 12-HHTY stock solution is a common issue that can arise from several factors:

  • Solubility Limits: While 12-HHTY is soluble in organic solvents like ethanol, DMSO, and DMF at concentrations up to 50 mg/mL, its solubility can decrease at lower temperatures, leading to precipitation.[1][5] This is especially true if the stock solution is stored at -80°C and subjected to freeze-thaw cycles.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of 12-HHTY beyond its solubility limit.

  • Degradation Products: Over time, degradation products may form that are less soluble in the chosen solvent, leading to precipitation.

Troubleshooting Steps:

  • Gentle Warming: Warm the vial to room temperature or in a 37°C water bath for a few minutes.

  • Sonication: If warming does not resolve the issue, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Solvent Top-up: If you suspect solvent evaporation, you can try adding a small amount of fresh, anhydrous solvent to redissolve the compound. However, this will alter the concentration of your stock.

  • Re-evaluation: If precipitation persists, it may be a sign of significant degradation, and it is advisable to prepare a fresh stock solution.

Q2: I'm concerned about the oxidation of my 12-HHTY stock solution. What are the signs of oxidation and how can I prevent it?

A2: Oxidation is a primary concern for the stability of 12-HHTY. The presence of unsaturated bonds makes it susceptible to autoxidation, a free-radical chain reaction that can alter its structure and function.[6][7][8]

Signs of Oxidation:

  • Discoloration: A change in the color of the solution, often to a yellowish hue.

  • Changes in Purity Profile: Analysis by HPLC or LC-MS may reveal the appearance of new peaks corresponding to oxidation products.

  • Loss of Biological Activity: A decrease in the expected biological effect in your assays.

Prevention Strategies:

  • Use High-Purity Solvents: Solvents should be anhydrous and of high purity to minimize contaminants that can initiate oxidation.[9][10]

  • Inert Gas Overlay: Before sealing and storing, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution. A final concentration of 0.01% BHT is often effective.[11]

  • Storage Conditions: Store stock solutions at -20°C or lower, protected from light.[1] Amber vials are recommended.

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to avoid repeated warming and cooling.

Q3: Does the terminal alkyne group in 12-HHTY pose any specific stability risks?

A3: Yes, the terminal alkyne is a reactive functional group. While internal alkynes are generally more stable, terminal alkynes can undergo specific reactions.[12]

  • Acidity: The proton on the terminal alkyne is weakly acidic and can be deprotonated by strong bases. While not a major concern in typical organic solvents, it's a point of chemical reactivity to be aware of.[13]

  • Oxidative Cleavage: Under certain oxidative conditions, the triple bond can be cleaved.

  • Unintended Reactions: The alkyne can participate in various chemical reactions, especially in the presence of metal catalysts.

To mitigate these risks, it is crucial to use high-purity solvents and avoid exposure to incompatible chemicals.

Protocols for Preparation and Handling of 12-HHTY Stock Solutions

Adhering to a standardized protocol is critical for ensuring the reproducibility of your experiments.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in Ethanol

This protocol details the preparation of a concentrated stock solution of 12-HHTY.

Materials:

  • 12(S)-HHTY (crystalline solid)

  • Anhydrous Ethanol (≥99.5% purity)

  • Sterile amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Source of inert gas (Argon or Nitrogen)

Procedure:

  • Equilibration: Allow the vial of 12-HHTY to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of 12-HHTY (e.g., 10 mg) and transfer it to the amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous ethanol to achieve the target concentration. For 10 mg of 12-HHTY, add 1 mL of ethanol for a 10 mg/mL solution.

  • Dissolution: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Inert Gas Purge: Briefly purge the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing and Labeling: Immediately cap the vial tightly. Seal the cap with parafilm for extra security against evaporation. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the stock solution for use in aqueous cell culture media.

Materials:

  • 12-HHTY stock solution (e.g., 10 mg/mL in ethanol)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw the 12-HHTY stock solution at room temperature.

  • Dilution: In a sterile environment, perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of the organic solvent (ethanol in this case) in the cell culture medium should be kept to a minimum (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Mixing: Mix the working solution gently but thoroughly by pipetting up and down.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions of 12-HHTY for extended periods, as they are much less stable than the organic stock solution.

Visualizing Workflows and Degradation Pathways

To further clarify the experimental processes and potential chemical changes, the following diagrams are provided.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation start Start: Obtain 12-HHTY Solid equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh 12-HHTY equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., Ethanol) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve purge Purge with Inert Gas (Argon/Nitrogen) dissolve->purge seal Seal & Label Vial purge->seal store Store at -20°C or below seal->store end_prep Stable Stock Solution store->end_prep G HHTY 12(S)-HHTY Oxidation Oxidation (Hydroxylation, Epoxidation, Cleavage) HHTY->Oxidation O2, light, heat Polymerization Alkyne Polymerization HHTY->Polymerization Trace metals, heat Hydrolysis Ester Hydrolysis (if derivatized) HHTY->Hydrolysis Water, pH change Degraded_Products Inactive/Altered Degradation Products Oxidation->Degraded_Products Polymerization->Degraded_Products Hydrolysis->Degraded_Products

Caption: Potential degradation pathways for 12(S)-HHTY.

Data Summary Tables

For quick reference, the following tables summarize key information.

Table 1: Solubility and Recommended Storage of 12(S)-HHTY

ParameterInformationSource(s)
Molecular Formula C₁₇H₃₀O₃[1]
Molecular Weight 282.4 g/mol [1]
Purity ≥98%[1]
Formulation Crystalline solid[1]
Solubility DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 50 mg/mLPBS (pH 7.2): 1 mg/mL[1][5]
Storage Temp. -20°C[1]
Stability ≥ 4 years (as solid at -20°C)[1]

Table 2: Troubleshooting Guide for 12-HHTY Stock Solutions

IssuePotential Cause(s)Recommended Action(s)
Precipitation - Exceeded solubility limit- Solvent evaporation- Freeze-thaw cycles- Gentle warming (37°C)- Bath sonication- Prepare fresh solution
Discoloration - Oxidation- Discard and prepare fresh stock- Implement preventative measures (inert gas, antioxidants)
Reduced Activity - Degradation (Oxidation, etc.)- Verify stock purity via HPLC/LC-MS- Prepare fresh stock solution

Analytical Methods for Stability Assessment

To quantitatively assess the stability of your 12-HHTY stock solutions, the following analytical techniques are recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to monitor the purity of the 12-HHTY stock solution over time. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both separating 12-HHTY from its degradation products and identifying the structure of these products based on their mass-to-charge ratio. [1][3][14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of 12-HHTY. The disappearance of the characteristic terminal alkyne proton signal (around 2-3 ppm) can indicate degradation at this functional group. [16][17][18] By implementing these best practices and troubleshooting guides, you can significantly improve the stability of your this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyunsaturated fat. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Oxidized Fatty Acids. Retrieved from [Link]

  • ACS Publications. (2018). Lipidomic Analysis. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dual inhibition of mycobacterial fatty acid biosynthesis and degradation by 2-alkynoic acids. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Triple-bonded unsaturated fatty acids are redox active compounds. PubMed. Retrieved from [Link]

  • Oxford Academic. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biology Methods and Protocols. Retrieved from [Link]

  • YouTube. (2018). Solvent Challenges Associated with the Storing and Extraction of Lipids. LIPID MAPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Dual Inhibition of Mycobacterial Fatty Acid Biosynthesis and Degradation by 2-Alkynoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A theoretical study on autoxidation of unsaturated fatty acids and antioxidant activity of phenolic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Terminal Alkynes as Acids. Retrieved from [Link]

  • Quora. (2016). Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). A Photolabile Protection Strategy for Terminal Alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]

  • Avanti Polar Lipids. (2019). Solvent Challenges Associated with the Storing and Extraction of Lipids. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • University of Toronto. (n.d.). Laboratory 4 – Liposomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Transcriptomics Reveals Distinct Adaptation Mechanisms for Degradation of n-Alkane and Branched Alkane in the Salt-Tolerant Bacterium Dietzia sp. CN-3. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Retrieved from [Link]

  • ResearchGate. (2021). How to precipitate the lipids in lipid based nanoformulation wherein the drug and lipid solubilities are different?. Retrieved from [Link]

  • BTSA. (n.d.). Oxidation process in fats and oils: how to slow it down. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Critical overview of mass spectrometry-based lipidomics approach for evaluating lipid oxidation in foods. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • MDPI. (n.d.). Lipidomic Characterization of Marine By-Product Oils: Impact of Species and Extraction Methods on Lipid Profile and Antioxidant Potential. Retrieved from [Link]

  • University of York. (n.d.). Safe Storage of Chemicals. Department of Biology. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) internal alkyne 1, (b) azide derivative 2, (c).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dual Mechanisms of Action of a Halogenated Allyl Fatty Acid against Methicillin-Resistant Staphylococcus aureus. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Exogenous Fatty Acids in Escherichia coli. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid separation of lipid classes in high yield and purity using bonded columns. PubMed Central. Retrieved from [Link]

Sources

Navigating the Challenges of Cytochrome P450 Assays with Fatty Acid Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a structured, question-and-answer-based approach to troubleshoot common pitfalls. It moves beyond simple procedural steps to explain the underlying scientific principles, empowering you to not only solve immediate issues but also to design more robust and reliable assays in the future.

Section 1: Solubility and Bioavailability Issues

The lipophilic nature of fatty acids is a primary source of experimental variability. Poor aqueous solubility can lead to inaccurate concentration determination and reduced availability of the inhibitor to the enzyme.

Q1: My fatty acid inhibitor is precipitating in the assay buffer. How can I improve its solubility?

A: Fatty acid precipitation is a common issue that directly impacts the accuracy of your determined inhibitory potency (e.g., IC50). Simply increasing the solvent concentration is often not the ideal solution, as organic solvents can themselves inhibit CYP enzymes.

  • Expert Insight: The key is to maintain the fatty acid in a monomeric state, as aggregates are not available to interact with the enzyme's active site. The concentration at which fatty acids begin to form micelles is known as the critical micelle concentration (CMC), which varies depending on the fatty acid's structure and the buffer composition.

  • Troubleshooting Protocol:

    • Vehicle Selection: Start with a low percentage of an appropriate organic solvent like DMSO or ethanol (typically ≤ 1% v/v) to prepare a high-concentration stock solution.

    • Bovine Serum Albumin (BSA): Incorporating BSA into your incubation buffer can significantly enhance the solubility of fatty acids.[1] BSA binds to fatty acids, acting as a carrier protein and preventing micelle formation. A final concentration of 0.1% to 1% (w/v) BSA is often effective.[1]

    • Serial Dilutions: Prepare serial dilutions of your fatty acid inhibitor in a buffer already containing BSA to ensure it remains solubilized as the concentration decreases.

    • Visual Inspection: Always visually inspect your final incubation mixtures for any signs of precipitation or turbidity before initiating the reaction.

Q2: I suspect my fatty acid is not freely available to the enzyme due to nonspecific binding. How can I address this?

A: Nonspecific binding to plasticware and other components of the assay system is a significant challenge, particularly for lipophilic compounds like fatty acids.[2] This effectively reduces the free concentration of your inhibitor, leading to an underestimation of its true potency.

  • Expert Insight: The "unbound" fraction of the inhibitor is what is pharmacologically active. Failing to account for nonspecific binding can lead to misleading IC50 values.

  • Troubleshooting Protocol:

    • Low-Binding Plates: Utilize low-protein-binding microplates and pipette tips to minimize surface adsorption.

    • Inclusion of BSA: As mentioned for solubility, BSA can also mitigate nonspecific binding by competing for binding sites on plastic surfaces and by keeping the fatty acid in solution.[3]

    • Pre-incubation Checks: To assess the extent of the problem, you can incubate your fatty acid in the complete assay system (minus the enzyme) for the duration of your experiment. Then, quantify the remaining concentration in the supernatant to determine the degree of loss due to nonspecific binding.

    • Consider Triton X-100: In some specific protein-binding assays, low concentrations of non-ionic detergents like Triton X-100 have been used to reduce nonspecific binding of fatty acids.[2] However, caution is advised as detergents can also impact CYP activity. Careful validation is required.

Section 2: Direct and Indirect Effects on the Microsomal Environment

Fatty acids are integral components of biological membranes. Their addition to in vitro assays using human liver microsomes (HLMs) can alter the physical properties of the microsomal membrane, indirectly affecting CYP enzyme activity.

Q3: My inhibition data is inconsistent, and I observe strange kinetics. Could the fatty acid be affecting the microsomal membrane?

A: Absolutely. Cytochrome P450 enzymes are membrane-bound proteins, and their activity is highly sensitive to the surrounding lipid environment.[3] Fatty acids can intercalate into the microsomal membrane, altering its fluidity.[4][5][6]

  • Expert Insight: Changes in membrane fluidity can impact the conformation of CYP enzymes, the diffusion of substrates and products, and the interaction between the CYP and its redox partner, NADPH-cytochrome P450 reductase.[3] The degree of unsaturation of the fatty acid plays a significant role; polyunsaturated fatty acids (PUFAs) tend to increase membrane fluidity more than saturated fatty acids.[4][7]

  • Troubleshooting Workflow:

    Start Inconsistent Kinetics Observed Check_Solubility Confirm Inhibitor Solubility and Absence of Precipitation Start->Check_Solubility Membrane_Effects Consider Membrane Perturbation Check_Solubility->Membrane_Effects If soluble Control_Expt Run Vehicle Control with Highest Fatty Acid Concentration Membrane_Effects->Control_Expt Lipid_Control Include a Structurally Similar but Inactive Fatty Acid Control Control_Expt->Lipid_Control Recombinant_CYP Compare Results with Recombinant CYP Enzymes Lipid_Control->Recombinant_CYP Conclusion Differentiate Direct Inhibition from Indirect Membrane Effects Recombinant_CYP->Conclusion

    Caption: Troubleshooting workflow for differentiating direct inhibition from membrane effects.

  • Experimental Controls:

    • Saturated vs. Unsaturated Fatty Acids: If you suspect membrane effects, test a saturated fatty acid with a similar chain length as a negative control. Saturated fatty acids generally have a lesser impact on membrane fluidity.[4]

    • Recombinant Enzymes: Perform parallel inhibition assays using recombinant CYP enzymes. These systems lack the complex lipid membrane of microsomes, helping to isolate direct inhibitory effects on the enzyme itself.

Section 3: Metabolic Liabilities and Analytical Challenges

Fatty acids are not just inhibitors; they can also be substrates for CYP enzymes.[8][9] This dual role can complicate data interpretation and the analytical quantification of the inhibitor.

Q4: How do I know if my fatty acid inhibitor is also being metabolized by the CYP enzymes in my assay?

A: This is a critical consideration, as inhibitor depletion through metabolism will lead to an underestimation of its inhibitory potency. This is a form of time-dependent inhibition.

  • Expert Insight: Many CYPs, particularly those in the CYP2C and CYP4A families, are known to metabolize fatty acids.[9][10] The formation of metabolites can reduce the concentration of the parent inhibitor over the course of the incubation.

  • Protocol for Assessing Inhibitor Stability:

    • Incubation: Set up a microsomal stability assay by incubating your fatty acid inhibitor with NADPH-fortified human liver microsomes at 37°C.[11][12]

    • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the protein.

    • Quantification: Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the remaining fatty acid inhibitor.[13][14]

    • Data Analysis: Plot the percentage of remaining inhibitor versus time. A significant decrease indicates metabolic instability.

Q5: I am having trouble developing a robust LC-MS/MS method to quantify my fatty acid in the complex microsomal matrix. What are the key challenges?

A: Quantifying fatty acids in a biological matrix presents several analytical hurdles due to their endogenous nature and physicochemical properties.

  • Expert Insight: Endogenous levels of the same or similar fatty acids can create high background noise. Their lipophilicity can lead to poor chromatographic peak shape and ion suppression in the mass spectrometer.

  • Key Analytical Considerations:

    • Internal Standard: Use a stable isotope-labeled version of your fatty acid as an internal standard for the most accurate quantification. If unavailable, a structurally similar fatty acid with a different chain length can be used.

    • Chromatography: Employ a C18 reversed-phase column with a gradient elution using a mobile phase containing a weak acid (e.g., 0.1% formic acid) to ensure good peak shape.

    • Sample Preparation: A protein precipitation followed by liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering phospholipids and other matrix components.

    • Mass Spectrometry: Use negative ion mode electrospray ionization (ESI) for sensitive detection of the deprotonated molecule [M-H]-.

Section 4: Understanding the Mechanism of Inhibition

Distinguishing between different types of inhibition is crucial for predicting in vivo drug-drug interactions. Fatty acids can exhibit various inhibitory mechanisms.

Q6: How can I determine if my fatty acid is a competitive, non-competitive, or mechanism-based inhibitor?

A: A full kinetic analysis is required to elucidate the mechanism of inhibition. This involves measuring the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax) of a probe substrate.[15]

  • Expert Insight:

    • Competitive inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Km of the substrate with no change in Vmax.[16]

    • Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases the Vmax with no change in Km.[16]

    • Mechanism-based inhibition (MBI): The inhibitor is converted by the CYP into a reactive metabolite that covalently binds to and irreversibly inactivates the enzyme.[16][17] This is a time- and NADPH-dependent process.

  • Experimental Design for Mechanism of Inhibition Studies:

    Start Determine IC50 Kinetics Perform Enzyme Kinetic Assays (Vary Substrate and Inhibitor Concentrations) Start->Kinetics MBI_Screen Conduct IC50 Shift Assay (Pre-incubate with and without NADPH) Start->MBI_Screen Competitive Competitive Inhibition (Km increases, Vmax constant) Kinetics->Competitive NonCompetitive Non-competitive Inhibition (Km constant, Vmax decreases) Kinetics->NonCompetitive Mixed Mixed Inhibition (Km and Vmax change) Kinetics->Mixed Full_MBI Determine K_I and k_inact (If IC50 shift is observed) MBI_Screen->Full_MBI Positive Shift Mechanism_Based Mechanism-Based Inhibition Full_MBI->Mechanism_Based Conclusion Characterize Inhibition Mechanism Competitive->Conclusion NonCompetitive->Conclusion Mixed->Conclusion Mechanism_Based->Conclusion

    Caption: Experimental workflow for determining the mechanism of inhibition.

  • Data Summary Table:

Inhibition TypeEffect on KmEffect on VmaxKey Experimental Feature
Competitive IncreasesNo changeInhibition overcome by high substrate concentration
Non-competitive No changeDecreasesInhibition not overcome by high substrate concentration
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate complex
Mechanism-Based N/A (Time-dependent)Decreases (Irreversible)Inhibition is time- and NADPH-dependent

By systematically addressing these common pitfalls, researchers can enhance the quality and reliability of their CYP450 inhibition data for fatty acids, leading to more accurate predictions of their effects on drug metabolism.

References

  • Rowland, A., Ghafoor, A., et al. (2017). Inhibition of cytochrome P450 enzymes by saturated and unsaturated fatty acids in human liver microsomes, characterization of enzyme kinetics in the presence of bovine serum albumin (0.1 and 1.0% w/v) and in vitro - in vivo extrapolation of hepatic clearance. Xenobiotica. Available at: [Link]

  • D'Avanzo, N., et al. (2021). Fatty acid-related modulations of membrane fluidity in cells: detection and implications. Communicative & Integrative Biology. Available at: [Link]

  • The modulation of cytochrome P450 activities by their membrane lipid environment. (2023). University of Surrey. Available at: [Link]

  • I have a question with the results of my cytochrome P450 assay; the content of CYP 450 is related to its activity? (2022). ResearchGate. Available at: [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available at: [Link]

  • Miyata, N., et al. (2001). Inhibition of Cytochrome P450ω-Hydroxylase. Circulation Research. Available at: [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. MDPI. Available at: [Link]

  • Mechanisms of CYP450 Inhibition. (2022). Encyclopedia.pub. Available at: [Link]

  • McMurchie, E. J., et al. (1983). Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Fatty acid-based solid lipid nanoparticles and their effects on metabolism and permeability of drugs. (n.d.). Kingston University London. Available at: [Link]

  • Yang, J., et al. (2017). Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing. Neuroscience Letters. Available at: [Link]

  • Dietary fatty acids influence the cell membrane. (2023). Lipotype GmbH. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Available at: [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Available at: [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT. Available at: [Link]

  • Vork, M. M., et al. (1991). Assay of the binding of fatty acids by proteins: evaluation of the Lipidex 1000 procedure. Molecular and Cellular Biochemistry. Available at: [Link]

  • Development of a high throughput cytochrome P450 ligand-binding assay. (2019). PMC - NIH. Available at: [Link]

  • Conte, A., et al. (1989). Inhibition of rat liver microsomal fatty acid chain elongation by gemfibrozil in vitro. Lipids. Available at: [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2013). Scirp.org. Available at: [Link]

  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Nature Protocols. Available at: [Link]

  • Smith, D., et al. (2007). Analytical approaches to determine cytochrome P450 inhibitory potential of new chemical entities in drug discovery. Journal of Chromatography B. Available at: [Link]

  • The inhibitory effect of polyunsaturated fatty acids on human CYP enzymes. (2019). ResearchGate. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). PubMed Central. Available at: [Link]

  • Enzymic determination of free fatty acids in serum. (1982). PubMed. Available at: [Link]

  • Progress of potential drugs targeted in lipid metabolism research. (2022). PMC - PubMed Central. Available at: [Link]

  • Unsaturated fatty acid regulation of cytochrome P450 expression via a CAR-dependent pathway. (2009). PMC - NIH. Available at: [Link]

  • Inhibition of peroxisomal fatty acyl-CoA oxidase by antimycin A. (1989). PMC - NIH. Available at: [Link]

  • High-Throughput Analysis of Cytochrome P450 Inhibition in Intact Human Hepatocytes. (n.d.). Agilent. Available at: [Link]

  • A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease. (2024). MDPI. Available at: [Link]

  • Albumin-Bound Fatty Acids Modulate Endogenous Angiotensin-Converting Enzyme (ACE) Inhibition. (2023). MDPI. Available at: [Link]

  • Guengerich, F. P. (2015). Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions. Drug Metabolism and Disposition. Available at: [Link]

  • Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. (2023). ChemRxiv. Available at: [Link]

  • LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Bienta. Available at: [Link]

  • Enzyme kinetics of cytochrome P450-mediated reactions. (2005). PubMed. Available at: [Link]

  • High-Throughput In Vitro ADME Analysis with Agilent RapidFire/MS Systems: Cytochrome P450 Inhibition. (n.d.). Agilent. Available at: [Link]

  • metabolic stability & determining intrinsic drug clearance. (2023). YouTube. Available at: [Link]

  • Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. (2003). PubMed. Available at: [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. (2024). AZoNetwork. Available at: [Link]

  • Unbound Free Fatty Acids and Heart-Type Fatty Acid–Binding Protein: Diagnostic Assays and Clinical Applications. (2007). ResearchGate. Available at: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. Available at: [Link]

  • Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. (2023). Frontiers. Available at: [Link]

  • Pre-steady-state kinetics of inhibition of cytochome P450 3A4-catalyzed... (2020). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 12(S)-HHT in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid (12-HHT). This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects, ensuring the scientific integrity of your findings.

Introduction: The Importance of Specificity in 12-HHT Research

12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid (12-HHT) is a bioactive lipid metabolite of arachidonic acid, primarily known for its role as a high-affinity endogenous agonist for the G protein-coupled receptor, BLT2.[1][2] The activation of the 12-HHT/BLT2 signaling axis is implicated in a variety of physiological and pathological processes, including wound healing, inflammation, and cancer progression.[3] However, like many lipid signaling molecules, ensuring that the observed cellular effects are specifically due to the intended target can be challenging. This guide will provide you with the necessary tools and knowledge to confidently dissect the on-target versus off-target effects of 12-HHT in your cellular experiments.

Part 1: Foundational Knowledge & FAQs

This section addresses common questions and potential points of confusion when working with 12-HHT.

FAQ 1: Are "12(S)-hydroxy-16-Heptadecynoic Acid" and "12(S)-HHT" the same compound?

This is a critical point of clarification to prevent experimental errors. No, they are not the same compound.

  • 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid (12-HHT or 12(S)-HHTrE): This is the endogenous, biologically active lipid mediator that is the primary focus of this guide. It is a natural agonist of the BLT2 receptor.[1][2]

  • This compound: This is a synthetic, mechanism-based inhibitor of cytochrome P450 ω-hydroxylase.[4][5] It has a different chemical structure, lacking the three double bonds found in 12-HHT.

Key Takeaway: Always verify the CAS number and chemical structure of the compound you are using. For studying BLT2 signaling, you should be using 12(S)-HHT (CAS Number: 54397-84-1) .[1] For inhibiting prostaglandin ω-hydroxylase, you would use This compound (CAS Number: 148019-74-3) .[4]

FAQ 2: What is the primary signaling pathway activated by 12-HHT?

12-HHT primarily signals through the BLT2 receptor, which is a G protein-coupled receptor (GPCR). Upon binding of 12-HHT, BLT2 can couple to different G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[2]

  • Gαi activation: Leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαq activation: Activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

These initial events trigger downstream pathways, such as the MAPK/ERK pathway, leading to cellular responses like migration, proliferation, and cytokine production.[3][6]

Diagram: 12-HHT/BLT2 Signaling Pathway

12-HHT_BLT2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 12-HHT 12(S)-HHT BLT2 BLT2 Receptor 12-HHT->BLT2 G_protein Gαi/q BLT2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activation (Gαq) cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca2 ↑ [Ca2+] IP3->Ca2 MAPK MAPK/ERK Pathway Ca2->MAPK PKC->MAPK Response Cellular Responses (Migration, Proliferation, etc.) MAPK->Response

Caption: 12-HHT/BLT2 Signaling Cascade.

FAQ 3: What are the potential off-target effects of 12-HHT?

While 12-HHT shows high affinity for BLT2, several factors can contribute to off-target effects:

  • Interaction with other lipid-binding proteins: At high concentrations, 12-HHT might interact with other receptors or enzymes that bind structurally similar lipids. For instance, other hydroxy fatty acids have been shown to activate BLT2, albeit at higher concentrations.[3]

  • Metabolism to other active compounds: Cells can metabolize 12-HHT into other molecules that may have their own biological activities.

  • Non-specific membrane effects: As a lipid, high concentrations of 12-HHT could potentially alter membrane fluidity or other physical properties of the cell membrane, leading to artifacts.

  • Vehicle effects: The solvent used to dissolve 12-HHT (e.g., ethanol, DMSO) can have its own effects on cells, especially at higher concentrations.

FAQ 4: How should I prepare and store my 12-HHT stock solutions?

Proper handling of 12-HHT is crucial for reproducible results.

  • Solubility: 12(S)-HHT is soluble in organic solvents like ethanol, DMSO, and DMF.[1] For cell culture experiments, it is recommended to dissolve it in ethanol or DMSO to make a concentrated stock solution.

  • Storage: Store the stock solution at -20°C or -80°C.[1] 12(S)-HHT is stable for at least two years when stored properly in an organic solvent.[1]

  • Working Dilutions: When preparing working dilutions for your experiments, dilute the stock solution in your cell culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during 12-HHT experiments.

Issue 1: No or Weak Cellular Response to 12-HHT Treatment

If you are not observing the expected effect of 12-HHT, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Explanation
Degraded 12-HHT 1. Prepare a fresh dilution from your stock solution. 2. If the problem persists, purchase a new vial of 12-HHT.12-HHT can degrade if not stored properly or if subjected to multiple freeze-thaw cycles.
Low Receptor Expression 1. Verify BLT2 expression in your cell line using qPCR, Western blot, or flow cytometry. 2. Consider using a cell line known to express functional BLT2 or overexpressing the receptor.The magnitude of the response to 12-HHT is dependent on the level of BLT2 expression.
Suboptimal Assay Conditions 1. Optimize the concentration of 12-HHT by performing a dose-response experiment. 2. Optimize the incubation time.The optimal concentration and time for observing a response can vary between cell types and assays.
Assay Interference 1. Ensure that your assay reagents are not interfering with the 12-HHT/BLT2 interaction. 2. Check for autofluorescence or other artifacts if using a fluorescence-based assay.Components of the assay system can sometimes mask or inhibit the biological response.
Issue 2: High Background or Inconsistent Results

High variability in your data can obscure real biological effects.

Potential Cause Troubleshooting Step Explanation
Vehicle Effects 1. Ensure the final concentration of the vehicle (e.g., ethanol, DMSO) is identical and minimal in all wells. 2. Test different vehicles if one is causing cellular stress.Solvents can have their own biological effects that contribute to background noise.
Cell Seeding Inconsistency 1. Ensure a uniform cell suspension before seeding. 2. Use a consistent seeding density and allow cells to adhere and recover before treatment.Uneven cell distribution will lead to variability in the response.
Assay Technique 1. Standardize all pipetting and washing steps. 2. Ensure proper mixing of reagents.Minor variations in technique can lead to significant differences in results.
Contamination 1. Regularly test your cell cultures for mycoplasma contamination.Mycoplasma can alter cellular physiology and lead to inconsistent experimental outcomes.

Part 3: Experimental Protocols for Ensuring Specificity

To confidently attribute an observed effect to the 12-HHT/BLT2 axis, a series of control experiments are essential.

Diagram: Experimental Workflow for Validating 12-HHT On-Target Effects

Experimental_Workflow cluster_planning Experimental Design cluster_validation On-Target Validation cluster_conclusion Conclusion start Hypothesis: 12-HHT causes cellular effect 'X' dose_response 1. Dose-Response Analysis of 12-HHT start->dose_response antagonist 2. BLT2 Antagonist (e.g., LY255283) dose_response->antagonist agonist 3. Alternative BLT2 Agonist (e.g., CAY10583) antagonist->agonist knockdown 4. Genetic Knockdown/Knockout of BLT2 (siRNA/CRISPR) agonist->knockdown conclusion Conclusion: Effect 'X' is mediated by BLT2 knockdown->conclusion

Caption: Workflow for validating on-target effects of 12-HHT.

Protocol 1: Dose-Response Analysis of 12-HHT

Objective: To determine the effective concentration range of 12-HHT for a specific cellular response and to identify potential toxicity at high concentrations.

Methodology:

  • Cell Seeding: Seed your cells at an appropriate density in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-90%).

  • Preparation of 12-HHT dilutions: Prepare a series of dilutions of 12-HHT in your cell culture medium. A typical concentration range to test is from 1 nM to 10 µM. Also, prepare a vehicle control containing the same final concentration of the solvent used for the highest 12-HHT concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 12-HHT or the vehicle control.

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform your cellular assay to measure the response of interest (e.g., cell migration, proliferation, calcium influx).

  • Data Analysis: Plot the response as a a function of the 12-HHT concentration. This will allow you to determine the EC50 (the concentration that gives half-maximal response).

Expected Outcome: A sigmoidal dose-response curve is indicative of a receptor-mediated effect. A sharp decline in the response at high concentrations may indicate cytotoxicity.

Protocol 2: Use of a Specific BLT2 Antagonist

Objective: To demonstrate that the observed effect of 12-HHT is dependent on BLT2 activation.

Recommended Antagonist: LY255283 is a commonly used and commercially available BLT2 antagonist.[7]

Methodology:

  • Cell Seeding and Growth: Follow the same procedure as in the dose-response analysis.

  • Pre-treatment with Antagonist: Pre-incubate the cells with a specific BLT2 antagonist (e.g., 1-10 µM LY255283) or a vehicle control for a sufficient time (typically 30-60 minutes) to allow for receptor binding.

  • Treatment with 12-HHT: Add 12-HHT at a concentration that gives a sub-maximal or maximal response (determined from your dose-response curve) to the wells, in the continued presence of the antagonist or vehicle.

  • Incubation and Assay: Incubate for the desired time and perform your cellular assay.

Expected Outcome: If the effect of 12-HHT is on-target, pre-treatment with the BLT2 antagonist should significantly reduce or completely block the cellular response.

Protocol 3: Use of an Alternative BLT2 Agonist

Objective: To confirm that the observed cellular response can be elicited by another known BLT2 agonist.

Recommended Agonist: CAY10583 is a synthetic, selective BLT2 agonist.[8]

Methodology:

  • Dose-Response of Alternative Agonist: Perform a dose-response experiment with the alternative BLT2 agonist (e.g., CAY10583) to determine its effective concentration range in your cell system.

  • Comparative Assay: Treat your cells with an effective concentration of 12-HHT and an effective concentration of the alternative agonist.

  • Assay: Measure the cellular response.

Expected Outcome: If the cellular effect is mediated by BLT2, the alternative agonist should produce a similar qualitative (and ideally quantitative) response to 12-HHT.

Protocol 4: Genetic Knockdown or Knockout of BLT2

Objective: To provide the most definitive evidence for the involvement of BLT2 in the observed cellular response.

Methodology:

  • Gene Silencing: Use siRNA or shRNA to transiently or stably knock down the expression of the BLT2 receptor (LTB4R2 gene). Alternatively, use CRISPR/Cas9 to generate a BLT2 knockout cell line.

  • Verification of Knockdown/Knockout: Confirm the reduction or absence of BLT2 expression at the mRNA and protein levels using qPCR and Western blot, respectively.

  • Treatment and Assay: Treat the control (e.g., scrambled siRNA or non-targeting gRNA) and BLT2-deficient cells with 12-HHT and measure the cellular response.

Expected Outcome: The cellular response to 12-HHT should be significantly attenuated or completely absent in the BLT2-deficient cells compared to the control cells.

Part 4: Concluding Remarks

By employing a combination of careful experimental design, appropriate controls, and a systematic troubleshooting approach, researchers can confidently delineate the specific, on-target effects of 12-HHT mediated through the BLT2 receptor. This rigorous approach is paramount for advancing our understanding of the physiological and pathological roles of this important lipid signaling pathway and for the development of potential therapeutic interventions.

References

  • Burger, A., Clark, J.E., Nishimoto, M., et al. Mechanism-based inhibitors of prostaglandin w -hydrolase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. J. Med. Chem. 36, 1418-1424 (1993). [Link]

  • Cambridge Bioscience. 12(S)-HHTrE - Cayman Chemical. [Link]

  • ResearchGate. 12-HHT–induced intracellular signaling is mediated by BLT2. [Link]

  • ResearchGate. Roles of the 12-HHT-LTB 4 receptor 2 (BLT2) axis in skin wound healing. [Link]

  • Okuno, T., Iizuka, Y., Okazaki, H., et al. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2. J. Exp. Med. 205(4), 759-766 (2008). [Link]

  • Okuno, T., & Yokomizo, T. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Experimental & Molecular Medicine, 50(10), 1-9 (2018). [Link]

  • Storniolo, C. E., Moreno, J. J. 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) induces cell growth and improves barrier function through BLT2 interaction in intestinal epithelial Caco-2 cell cultures. Biochemical pharmacology, 190, 114663 (2021). [Link]

  • Labchem Sdn Bhd. This compound. [Link]

  • STAR Protocols. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. [Link]

  • Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. [Link]

  • Choi, Y., et al. Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases. European journal of medicinal chemistry, 261, 115864 (2023). [Link]

  • El-Gamal, M. I., et al. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening. ACS medicinal chemistry letters, 12(8), 1279–1285 (2021). [Link]

  • Liu, M., et al. 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor. The Journal of experimental medicine, 211(6), 1063–1078 (2014). [Link]

  • International Journal of Nanomedicine. Nanomaterials Targeting Immune Cells in Chronic Spontaneous Urticaria. [Link]

  • Preprints.org. Mast Cells as Central Orchestrators of Cutaneous Inflammation: From Acute Defense to Chronic Pathology. [Link]

  • Gilroy, D. W., et al. Lipid mediators in immune regulation and resolution. British journal of pharmacology, 176(8), 1009–1023 (2019). [Link]

  • International Journal of Molecular Sciences. Anti-Inflammatory Effect of Specialized Proresolving Lipid Mediators on Mesenchymal Stem Cells: An In Vitro Study. [Link]

  • Liu, M., et al. 12-Hydroxyheptadecatrienoic Acid Promotes Epidermal Wound Healing by Accelerating Keratinocyte Migration via the BLT2 Receptor. The Journal of experimental medicine, 211(6), 1063-1078 (2014). [Link]

  • STAR Protocols. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. [Link]

  • Microbiology Spectrum. Lipid Mediators in Inflammation. [Link]

  • SYNENTEC. Dose Response (Application Note). [Link]

  • ResearchGate. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons. [Link]

  • Cold Spring Harbor Protocols. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]

  • SCIEX. Targeted profiling of lipid mediators. [Link]

  • Frontiers in Pharmacology. Hepatic–vascular crosstalk via GRK2: fenofibrate improves endothelial function by restoring lipid metabolism and NO signaling in obese mice. [Link]

  • Frontiers in Immunology. Specialized pro-resolving lipid mediators regulate inflammatory macrophages: A paradigm shift from antibiotics to immunotherapy for mitigating COVID-19 pandemic. [Link]

  • Nucleus Biologics. Maximizing Quality And Potency Of Cell Culture Media. [Link]

Sources

Technical Support Center: LC-MS/MS Detection of 12(S)-hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 12(S)-hydroxy-16-Heptadecynoic Acid (12(S)-HHTY). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges in the detection and quantification of this unique fatty acid.

Introduction to 12(S)-HHTY Analysis

12(S)-HHTY is a hydroxylated fatty acid with a molecular weight of 282.4 g/mol .[1][2][3] As with many lipid mediators, its quantification in biological matrices presents analytical challenges due to its low endogenous concentrations and the presence of interfering matrix components.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its analysis due to its high sensitivity and selectivity.[5][6] This guide will walk you through common issues and their resolutions to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for 12(S)-HHTY?

A1: For initial method development, we recommend the following parameters. Note that these may require further optimization for your specific instrument and matrix.

ParameterRecommendationRationale
Ionization Mode Negative Electrospray Ionization (ESI-)Carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity.
Precursor Ion (Q1) m/z 281.2Corresponding to the [M-H]⁻ of 12(S)-HHTY (C₁₇H₃₀O₃, exact mass: 282.2195).
Product Ions (Q3) Primary (Quantifier): Predicted m/z 263.2Secondary (Qualifier): Predicted m/z 213.1The m/z 263.2 fragment likely corresponds to the loss of water (-18 Da) from the precursor ion. The m/z 213.1 fragment could result from the loss of the hydrocarbon chain containing the alkyne group. The fragmentation of hydroxy fatty acids is influenced by the position of the hydroxyl group and any double or triple bonds.[7]
Collision Energy (CE) 10-25 eV (to be optimized)This range is a good starting point for achieving optimal fragmentation of the precursor ion.
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of fatty acids from more polar matrix components.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of silanol groups on the column packing and promotes protonation of the analyte, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography of lipids.
Gradient Start with a lower percentage of organic phase and ramp up to elute 12(S)-HHTY.A gradient is necessary to effectively separate 12(S)-HHTY from other lipids and matrix components.

Q2: I am not seeing any peak for 12(S)-HHTY. What are the likely causes?

A2: A complete signal loss can be due to several factors. Here's a logical troubleshooting workflow:

A troubleshooting workflow for signal loss.

Start by checking the fundamental system performance. Ensure your MS is properly tuned and calibrated. Then, verify the LC system is delivering mobile phase without leaks or blockages. If the system is sound, investigate potential ion suppression or incorrect MS/MS parameters.

Q3: My peak shape is poor (tailing or fronting). How can I improve it?

A3: Poor peak shape is often a chromatographic issue.[8][9][10]

  • Peak Tailing: This can be caused by secondary interactions between the acidic analyte and the silica backbone of the column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte in its neutral form. Column contamination can also lead to tailing; consider flushing the column or using a guard column.[9]

  • Peak Fronting: This is typically a sign of column overload. Try diluting your sample or injecting a smaller volume.

  • Split Peaks: This may indicate a partially clogged frit or a void in the column packing.[9]

Q4: My retention time is shifting between injections. What should I do?

A4: Retention time instability can compromise data quality.[11]

  • Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when using a gradient. A common rule of thumb is to equilibrate with 10-20 column volumes of the initial mobile phase.[12]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phases daily and ensure accurate measurements.

  • Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[11]

  • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and retention time shifts.[13]

Detailed Troubleshooting Guides

Issue 1: High Background Noise or Noisy Baseline

High background noise can significantly impact the limit of detection and quantification.

Potential Causes and Solutions:

CauseTroubleshooting StepsExpected Outcome
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents (LC-MS grade) and additives.[8]A significant reduction in baseline noise.
Contaminated LC System Flush the entire LC system with a strong solvent (e.g., isopropanol) to remove contaminants.Cleaner baseline in subsequent runs.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Improved signal-to-noise ratio and overall sensitivity.
Matrix Effects Implement a more rigorous sample preparation method to remove interfering matrix components.[4][5]Reduced background in the chromatogram.
Issue 2: Ion Suppression

Ion suppression is a common challenge in bioanalysis, where co-eluting matrix components reduce the ionization efficiency of the analyte.[6][14][15][16]

Diagnosing Ion Suppression:

A post-column infusion experiment is the most effective way to identify regions of ion suppression.

Protocol for Post-Column Infusion:

  • Prepare a solution of 12(S)-HHTY at a concentration that gives a stable and moderate signal.

  • Infuse this solution into the MS via a T-junction placed after the LC column.

  • Inject a blank, extracted matrix sample onto the LC system.

  • Monitor the signal of 12(S)-HHTY. Dips in the baseline indicate regions of ion suppression.

Workflow for a post-column infusion experiment.

Mitigating Ion Suppression:

  • Improve Chromatographic Separation: Adjust the LC gradient to separate 12(S)-HHTY from the suppressive regions.

  • Enhance Sample Preparation: Use more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds, particularly phospholipids, which are major contributors to matrix effects in biological samples.[7][14][17]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.

Issue 3: Poor Recovery During Sample Preparation

Efficient extraction of 12(S)-HHTY from the biological matrix is crucial for accurate quantification.

Common Sample Preparation Techniques and Troubleshooting:

TechniqueCommon IssuesTroubleshooting Steps
Protein Precipitation (PPT) Co-precipitation of the analyte with proteins; insufficient removal of phospholipids.[7]Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample. Consider a phospholipid removal plate for cleaner extracts.
Liquid-Liquid Extraction (LLE) Poor partitioning of the analyte into the organic phase; emulsion formation.[4]Adjust the pH of the aqueous phase to ensure 12(S)-HHTY is in its neutral form for better extraction into an organic solvent. Use a different organic solvent or add salt to break emulsions.
Solid-Phase Extraction (SPE) Analyte breakthrough during loading or washing; incomplete elution.[5]Optimize the SPE method by testing different sorbents (e.g., C18, mixed-mode) and adjusting the pH and organic content of the loading, washing, and elution solvents.

Conclusion

The successful LC-MS/MS analysis of this compound requires a systematic approach to method development and troubleshooting. By understanding the fundamental principles behind the separation and detection of this molecule and by applying logical diagnostic procedures, researchers can overcome common analytical hurdles. This guide provides a comprehensive framework to address issues ranging from signal loss to matrix interference, ultimately leading to the generation of high-quality, reliable data.

References

  • Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]

  • Springer. (n.d.). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Retrieved from [Link]

  • PMC. (n.d.). Quantification of eicosanoids and their metabolites in biological matrices: a review. Retrieved from [Link]

  • PubMed. (2014). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Elsevier. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • PMC. (n.d.). Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion | Request PDF. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Journal of Lipid Research. (2018). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1990). Measurement of 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid and its metabolite 12-oxo-5Z,8E,10E-heptadecatrienoic acid in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • PubChem. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). This compound. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubMed. (2018). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Retrieved from [Link]

  • Nature. (2022). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Retrieved from [Link]

  • Elsevier. (n.d.). HRMS: Fundamentals and Basic Concepts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS detection of 12-HETE and its stable. Retrieved from [Link]

  • ACS Publications. (2009). Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look? | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for screening toxic natural products. Retrieved from [Link]

Sources

Optimizing incubation time for 12(S)-hydroxy-16-Heptadecynoic Acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Introduction: A Guide to 12(S)-HHT Experimentation

Welcome to the technical support center for researchers working with 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid, commonly known as 12-HHT. For decades, this arachidonic acid metabolite was considered merely a byproduct of thromboxane A2 (TxA2) production.[1][2][3] However, recent discoveries have revealed its crucial role as a high-affinity endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR).[1][3] This has positioned the 12-HHT/BLT2 signaling axis as a key player in vital biological processes, including epithelial barrier function, wound healing, and immune responses.[1]

This guide provides field-proven insights and detailed protocols to help you navigate the complexities of designing and optimizing your cell-based assays. The central challenge in any signaling experiment is timing. The cellular response to a stimulus like 12-HHT is a dynamic process involving rapid signaling cascades, potential receptor desensitization, and compound metabolism. Therefore, identifying the optimal incubation time is not just a matter of protocol but a critical step in generating robust, reproducible, and meaningful data.

A Note on Compound Identity: It is critical to distinguish 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12-HHT, CAS: 54397-84-1) , the BLT2 ligand, from a structurally different molecule, 12(S)-hydroxy-16-heptadecynoic acid (CAS: 148019-74-3) . The latter is a mechanism-based inhibitor of cytochrome P450 omega-hydroxylase.[4][5] This guide focuses exclusively on the BLT2 ligand, 12-HHT. Always verify the CAS number of your reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when beginning to work with 12-HHT.

Q1: What is the primary mechanism of action for 12-HHT in a cell-based assay? A1: 12-HHT functions as a specific agonist for the BLT2 receptor.[1] Upon binding, it activates this GPCR, which can couple to different G-proteins (such as Gαi and Gq) to initiate downstream signaling cascades.[1][3] Common downstream effects include the activation of the p38 MAPK and ERK pathways, leading to cellular responses like chemotaxis, migration, and changes in gene expression.[1][3]

Q2: What is a good starting point for 12-HHT concentration and incubation time? A2: For initial experiments, a 12-HHT concentration in the range of 10-100 nM is a reasonable starting point. Chemotaxis assays in some cell types have shown maximal responses around 30 nM.[3] For incubation time, a preliminary 24-hour experiment is often used for endpoints like gene expression.[6] However, for rapid signaling events like protein phosphorylation (e.g., ERK activation), effects can be seen in minutes. The optimal time is highly dependent on your specific cell type and the biological question you are asking. A time-course experiment is mandatory for any new experimental system.

Q3: How does the stability and metabolism of 12-HHT in culture media affect experimental design? A3: This is a critical consideration. 12-HHT can be metabolized by cellular enzymes, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), into metabolites like 12-keto-HHT (12-KHT).[1][7] While these metabolites can also be biologically active, their potency at the BLT2 receptor may differ.[7] This means that at longer incubation times, the observed cellular effect might be a composite of the parent compound and its metabolites. Furthermore, like many lipids, 12-HHT may degrade non-enzymatically over extended periods in aqueous culture media.[8] Therefore, for studying acute signaling events, shorter incubation times (minutes to a few hours) are often preferred.

Q4: Should I use serum-containing or serum-free media for my 12-HHT experiments? A4: For most quantitative and mechanistic studies, it is highly recommended to perform the 12-HHT treatment in serum-free or serum-reduced media . Serum contains a high concentration of albumin and other binding proteins that can sequester lipophilic molecules like 12-HHT, significantly reducing its bioavailable concentration and leading to underestimation of its potency. A standard practice is to culture cells to the desired confluence in complete media, then switch to serum-free media for a period of "serum starvation" (e.g., 4-12 hours) before adding 12-HHT.

Section 2: Troubleshooting Guide

Even with a well-designed protocol, unexpected results can occur. This guide provides a systematic approach to resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
No cellular response observed. 1. Sub-optimal Incubation Time: The chosen time point may have missed the peak response (either too short or too long). 2. Incorrect Concentration: The dose may be too low to elicit a response or, less commonly, so high that it causes toxicity or rapid receptor desensitization. 3. Low/No BLT2 Expression: The cell line used may not express the BLT2 receptor at sufficient levels. 4. Compound Degradation: The 12-HHT stock solution or the compound in the assay plate may have degraded.1. Perform a Time-Course Experiment: Test a wide range of time points (e.g., 15 min, 1 hr, 4 hr, 12 hr, 24 hr) to identify the optimal window for your endpoint. 2. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 1 nM to 1 µM). 3. Verify Receptor Expression: Use qPCR or Western blot to confirm BLT2 mRNA or protein expression in your cell line. 4. Use Freshly Prepared Reagents: Prepare 12-HHT dilutions immediately before use from a fresh or properly stored frozen stock.
High variability between replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells lead to variable responses. 2. "Edge Effects" in Plates: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, altering effective concentrations.[6] 3. Inconsistent Timing: Small variations in the timing of reagent addition or assay termination can introduce significant error, especially in kinetic assays.1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating. Use a reliable cell counting method. 2. Avoid Outer Wells: Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity buffer. 3. Standardize Workflow: Use multichannel pipettes for simultaneous reagent addition. Work systematically and ensure all plates are handled identically.
Cellular response decreases at longer incubation times. 1. Receptor Desensitization: Continuous GPCR stimulation can lead to receptor phosphorylation, internalization, and downregulation, diminishing the signal over time. 2. Compound Depletion/Metabolism: 12-HHT is consumed or converted to less active metabolites over time.[1][7] 3. Cellular Toxicity: At very high concentrations or over long durations, the compound or its vehicle (e.g., DMSO) may induce cytotoxicity. 4. Feedback Inhibition: The initial response may trigger negative feedback loops that dampen the signaling pathway.1. Focus on Earlier Time Points: Analyze the response at earlier time points identified in your time-course experiment. 2. Replenish Media/Compound: For very long-term experiments (>24h), consider a partial media change with fresh 12-HHT. 3. Perform a Cytotoxicity Assay: Use an LDH or MTT assay to confirm that the observed decrease is not due to cell death. 4. Investigate Pathway Dynamics: This may be a real biological effect. Consider measuring pathway inhibitors or downstream targets to understand the full picture.
Section 3: Core Experimental Protocols & Workflows
Protocol 1: Establishing an Optimal Incubation Time via a Time-Course Experiment

Objective: To determine the time point of maximal cellular response (e.g., protein phosphorylation, gene expression) following 12-HHT stimulation. This protocol is foundational and should be performed for any new cell system or endpoint.

Methodology:

  • Cell Seeding: Plate your cells of interest in an appropriate format (e.g., 12-well or 24-well plate) at a density that will result in ~70-80% confluency on the day of the experiment. Allow cells to adhere and recover for 24 hours.

  • Serum Starvation (Critical Step): Aspirate the complete growth medium. Wash the cells once with sterile PBS. Add serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 4-12 hours. This minimizes basal signaling activity.

  • Compound Preparation: Prepare a working stock of 12-HHT in serum-free medium at a concentration that is 2x or 10x the final desired concentration (e.g., prepare a 100 nM solution for a final concentration of 50 nM if adding equal volume, or a 1 µM solution for a final concentration of 100 nM if adding 1/10th volume).

  • Stimulation: Add the 12-HHT working stock to the appropriate wells. To the "0 min" and "Vehicle Control" wells, add an equivalent volume of serum-free medium containing the same final concentration of vehicle (e.g., DMSO).

  • Timed Incubation: Place the plate back in the 37°C incubator. Start a timer.

  • Harvesting: At each designated time point (e.g., 0, 5, 15, 30, 60 minutes for phosphorylation; 0, 2, 4, 8, 24 hours for gene expression), remove the plate from the incubator and immediately terminate the experiment by placing the plate on ice and proceeding with the appropriate lysis protocol for downstream analysis (e.g., add ice-cold RIPA buffer for Western blot, or TRIzol for RNA extraction).

  • Analysis: Process the samples and quantify the endpoint of interest (e.g., p-ERK/Total ERK ratio, target gene mRNA levels). Plot the response versus time to identify the peak.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Seed Seed Cells in Plate Starve Serum Starve Cells (4-12h) Seed->Starve 24h Incubation Treat Treat with 12-HHT (at a fixed concentration) Starve->Treat Incubate Incubate at 37°C Treat->Incubate Harvest Harvest Samples at Time Points (T1, T2, T3...Tn) Incubate->Harvest Analyze Quantify Endpoint (e.g., qPCR, Western Blot) Harvest->Analyze Plot Plot Response vs. Time Analyze->Plot Optimal Identify Optimal Incubation Time (T_opt) Plot->Optimal G cluster_cell Target Cell AA Arachidonic Acid (from membrane) COX COX-1/2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TxAS Thromboxane A Synthase (TxAS) PGH2->TxAS HHT 12(S)-HHT TxAS->HHT TXA2 Thromboxane A2 TxAS->TXA2 BLT2 BLT2 Receptor (GPCR) HHT->BLT2 Binds & Activates G_Protein G-Protein Activation (Gαi, Gq) BLT2->G_Protein Signaling Downstream Signaling (p38 MAPK, ERK) G_Protein->Signaling Response Cellular Response (Migration, Proliferation, Wound Healing) Signaling->Response

Caption: The 12-HHT biosynthesis and BLT2 signaling pathway.

Table 1: Key Factors Influencing Optimal Incubation Time
FactorInfluence on Incubation TimeRationale & Causality
Endpoint Measured High Rapid, transient events like protein phosphorylation peak in minutes. Slower, cumulative processes like gene transcription or cell migration require hours.
Cell Type High Metabolic rates, receptor density, and signaling dynamics vary significantly between cell lines (e.g., primary keratinocytes vs. HEK293). [9]
12-HHT Concentration Medium Higher concentrations may elicit a faster initial response but can also lead to more rapid receptor desensitization, potentially shifting the optimal time point earlier.
Temperature Medium Assays are typically run at 37°C for maximal enzyme activity. [10]Lower temperatures will slow reaction kinetics, requiring longer incubation times. [11]
Media Composition Medium The presence of serum proteins can sequester 12-HHT, slowing its interaction with the receptor and potentially requiring a longer incubation to see an effect.
References
  • Okuno, T., Hori, Y., Yokomizo, T. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Prostaglandins & Other Lipid Mediators, 139, 29-34. [Link]

  • Wikipedia. (n.d.). 12-Hydroxyheptadecatrienoic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Okuno, T., Iizuka, Y., Okazaki, H., et al. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2. The Journal of Experimental Medicine, 205(4), 759–766. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Liu, M., Saeki, K., Matsunobu, T., et al. (2014). Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand. Journal of Lipid Research, 55(7), 1323-1332. [Link]

  • ResearchGate. (n.d.). Physiological and pathophysiological roles of the 12-HHT-BLT2 axis. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Bio-Rad. (2024). The Strategic Role of Secondary Antibody Incubation Times in Immunodetection Techniques. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • PubMed. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. [Link]

  • PubMed. (2023). Identification and characterization of bioactive metabolites of 12-hydroxyheptadecatrienoic acid, a ligand for leukotriene B4 receptor 2. [Link]

  • PubMed. (2000). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. [Link]

Sources

Technical Support Center: Troubleshooting Interference by 12(S)-Hydroxy-16-Heptadecynoic Acid in Fluorogenic CYP450 Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating potential interference caused by 12(S)-hydroxy-16-heptadecynoic acid (12-HHTY) in fluorogenic cytochrome P450 (CYP450) assays. As a known mechanism-based inhibitor of certain CYP450 isoforms, particularly those in the CYP4A family, 12-HHTY's presence in an assay can lead to data misinterpretation. This guide offers a structured approach to troubleshooting, from initial diagnosis to practical solutions.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the interaction of 12-HHTY with fluorogenic CYP450 assays.

Q1: What is this compound (12-HHTY) and why might it be in my experiment?

12(S)-HHTY is a hydroxy fatty acid and a known mechanism-based inhibitor of cytochrome P450, specifically targeting prostaglandin ω-hydroxylase, a member of the CYP4A family.[1] It is a valuable tool for studying the role of these enzymes in various physiological and pathological processes. You might be intentionally using it as a control inhibitor or it could be a component of a complex biological matrix you are testing.

Q2: What are the typical signs of interference in a fluorogenic CYP450 assay?

Interference can manifest in several ways:

  • Unexpectedly low signal: This could indicate true enzymatic inhibition, but also fluorescence quenching where 12-HHTY absorbs the light emitted by the fluorescent product.

  • High background fluorescence: If 12-HHTY is autofluorescent at the excitation and emission wavelengths of your assay, it will contribute to the overall signal, potentially masking the true enzyme activity.

  • Non-linear or erratic kinetics: Interference can disrupt the expected reaction kinetics, leading to data that does not fit standard enzyme inhibition models.

Q3: How can I determine if 12-HHTY is the cause of the interference?

A systematic approach involving a series of control experiments is the most effective way to pinpoint the source of interference. The troubleshooting section below provides detailed protocols.

Q4: Is 12-HHTY itself fluorescent?

Q5: What is the difference between true inhibition and assay interference?

  • True Inhibition: The compound directly interacts with the enzyme, reducing its catalytic activity. This is a biologically relevant finding.

  • Assay Interference: The compound does not affect the enzyme's activity but instead interacts with the assay's detection system (e.g., by absorbing light or fluorescing itself), leading to an apparent change in enzyme activity. This is an experimental artifact that needs to be corrected for.

Troubleshooting Guide: A Step-by-Step Approach

If you suspect 12-HHTY is interfering with your fluorogenic CYP450 assay, follow these steps to diagnose and resolve the issue.

Step 1: Confirming Interference - The Essential Controls

The first step is to run a set of control experiments to differentiate between true enzyme inhibition and assay artifacts.

Experimental Protocol 1: Control Experiments for Interference Detection

Objective: To determine if 12-HHTY exhibits autofluorescence or causes fluorescence quenching in your assay.

Materials:

  • Your standard fluorogenic CYP450 assay buffer

  • 12(S)-HHTY stock solution

  • The fluorogenic substrate for your CYP450 isoform of interest

  • The corresponding fluorescent product (if available as a standard)

  • A multi-well plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a plate with the following controls in triplicate:

    • Buffer Blank: Assay buffer only.

    • Compound Blank: Assay buffer + 12-HHTY at the highest concentration used in your experiment.

    • Substrate Control: Assay buffer + fluorogenic substrate.

    • Enzyme Control: Assay buffer + CYP450 enzyme + fluorogenic substrate (your standard positive control).

    • Compound + Substrate Control: Assay buffer + 12-HHTY + fluorogenic substrate.

    • (Optional) Product Quenching Control: Assay buffer + fluorescent product + 12-HHTY.

  • Incubate the plate according to your standard assay protocol.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

Data Interpretation:

Observation Potential Cause
High signal in "Compound Blank" 12-HHTY is autofluorescent .
Lower signal in "Compound + Substrate" vs. "Substrate Control" 12-HHTY may be quenching the substrate's fluorescence.
Lower signal in "(Optional) Product Quenching Control" vs. a "Product only" control 12-HHTY is quenching the product's fluorescence.
Reduced signal in your experimental wells containing enzyme, substrate, and 12-HHTY Could be true inhibition, quenching, or a combination.
Step 2: Characterizing the Interference

If the control experiments suggest autofluorescence, the next step is to characterize the spectral properties of 12-HHTY.

Experimental Protocol 2: Spectral Scanning of 12-HHTY

Objective: To determine the excitation and emission spectra of 12-HHTY.

Materials:

  • 12(S)-HHTY solution in your assay buffer

  • A scanning spectrofluorometer or a plate reader with spectral scanning capabilities

Procedure:

  • Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 300-500 nm).

  • Emission Scan: Set the excitation wavelength to that of your assay and scan a range of emission wavelengths (e.g., 400-600 nm).

Data Interpretation:

The resulting spectra will reveal the wavelengths at which 12-HHTY absorbs and emits light. This information is critical for designing mitigation strategies.

cluster_diagnosis Step 1: Diagnose Interference cluster_characterization Step 2: Characterize cluster_mitigation Step 3: Mitigate Start Suspected Interference in Fluorogenic Assay Controls Run Control Experiments: - Compound Blank - Quenching Controls Start->Controls Check_Autofluorescence Is 'Compound Blank' Signal High? Controls->Check_Autofluorescence Check_Quenching Is Signal Reduced in Quenching Controls? Check_Autofluorescence->Check_Quenching No Autofluorescence Autofluorescence Confirmed Check_Autofluorescence->Autofluorescence Yes Quenching Quenching Confirmed Check_Quenching->Quenching Yes Spectral_Scan Perform Spectral Scan of 12-HHTY Autofluorescence->Spectral_Scan Mitigation_Strategy Select Mitigation Strategy Quenching->Mitigation_Strategy Spectral_Scan->Mitigation_Strategy Change_Wavelength Use Fluorophore with Non-Overlapping Spectra Mitigation_Strategy->Change_Wavelength Background_Subtract Implement Background Subtraction Mitigation_Strategy->Background_Subtract Alternative_Assay Switch to Alternative Assay (e.g., LC-MS/MS) Mitigation_Strategy->Alternative_Assay

Caption: Troubleshooting workflow for 12-HHTY interference.

Step 3: Mitigating the Interference

Based on your findings, you can now implement strategies to minimize or eliminate the interference from 12-HHTY.

Strategy 1: Wavelength Selection

If 12-HHTY is autofluorescent, the most effective solution is to switch to a fluorogenic substrate that utilizes excitation and emission wavelengths outside of 12-HHTY's fluorescence profile.

  • Recommendation: Red-shifted fluorophores are often less susceptible to interference from biological molecules.

Strategy 2: Background Subtraction

If changing the substrate is not feasible, you can correct for autofluorescence by subtracting the signal from the "Compound Blank" from your experimental wells.

  • Caveat: This method assumes that the fluorescence of 12-HHTY is not affected by the presence of the enzyme or substrate.

Strategy 3: Alternative Assay Formats

In cases of significant and unavoidable interference, switching to a different assay format is the most robust solution.

  • Luminogenic Assays: These assays produce light through a chemical reaction and are generally less prone to interference from fluorescent compounds.[2] Promega offers luminogenic substrates for CYP4A11.[2]

  • LC-MS/MS-based Assays: This is the gold standard for measuring CYP450 activity as it directly measures the formation of the metabolite, completely avoiding issues of fluorescence interference.[3][4]

Common Fluorogenic and Luminogenic Substrates for CYP4A11

Substrate TypeSubstrate NameDetection MethodNotes
Fluorogenic 3-(6-methoxynaphthalen-2-yl)acrylic acid (MONACRA)FluorescenceA specific fluorogenic substrate for CYP4A11.[5][6][7]
Luminogenic Luciferin-4ALuminescenceA selective substrate for human CYP4A11.[2]

Conclusion

Interference from test compounds is a common challenge in fluorogenic assays. By following a systematic troubleshooting approach, researchers can confidently identify and address interference caused by this compound. Understanding the nature of the interference, whether it be true inhibition, autofluorescence, or quenching, is paramount for generating accurate and reliable data in drug discovery and metabolism studies. When in doubt, orthogonal assays such as LC-MS/MS provide an invaluable method for confirming results obtained from fluorogenic screens.

References

  • Common fluorogenic substrates of cytochrome P450 (CYPs). ResearchGate. Available at: [Link]

  • Bell, L., et al. (2008). Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery. Journal of Biomolecular Screening, 13(5), 343-353. Available at: [Link]

  • LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Bienta. Available at: [Link]

  • 12-Hydroxyheptadecatrienoic acid. Wikipedia. Available at: [Link]

  • 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid. PubChem. Available at: [Link]

  • Showing metabocard for 12S-HHT (HMDB0012535). Human Metabolome Database. Available at: [Link]

  • 12-hydroxyheptadecatrienoic acid. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Shkumatov, A. V., et al. (2021). A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11. Analytical Biochemistry, 625, 114217. Available at: [Link]

  • Shkumatov, A. V., et al. (2021). A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11. ResearchGate. Available at: [Link]

  • Shkumatov, A. V., et al. (2021). A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11. PubMed. Available at: [Link]

Sources

Technical Support Center: 12(S)-hydroxy-16-Heptadecynoic Acid (12-HHTY)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Non-Specific Binding in Target Identification Studies

Welcome to the technical support center for 12(S)-hydroxy-16-Heptadecynoic Acid (12-HHTY). This guide is designed for researchers, scientists, and drug development professionals utilizing this powerful chemical probe for target identification. As a clickable analogue of the endogenous lipid mediator 12(S)-HHT, 12-HHTY is instrumental in discovering novel protein interactions. However, its dual nature—a lipid backbone prone to hydrophobic interactions and a terminal alkyne for covalent tagging—presents a significant experimental challenge: non-specific binding (NSB).

This resource provides in-depth troubleshooting strategies, validated protocols, and the scientific rationale behind them to help you generate clean, reliable, and publishable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (12-HHTY) and what is its primary application?

A1: this compound (12-HHTY) is a synthetic chemical probe designed to mimic the natural signaling lipid 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12-HHT).[1][2] The natural compound, 12-HHT, is a metabolite of arachidonic acid and functions as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), playing roles in inflammation and cell migration.[3][4][5]

The key structural feature of 12-HHTY is the replacement of the terminal methyl group with an alkyne group. This modification makes 12-HHTY a powerful tool for "click chemistry."[6] Researchers can introduce 12-HHTY to cells or lysates, allow it to bind to its protein targets, and then use an azide-containing reporter tag (e.g., Biotin-Azide or a Fluorescent-Azide) to covalently link the tag to the probe. This enables the subsequent enrichment (pull-down) or visualization of the target proteins.

Q2: What are the fundamental causes of non-specific binding (NSB) with 12-HHTY?

A2: Non-specific binding of 12-HHTY stems from its inherent physicochemical properties:

  • Hydrophobicity: As a 17-carbon fatty acid derivative, 12-HHTY possesses a long, lipophilic chain that can readily engage in non-specific hydrophobic interactions with abundant cellular proteins (like serum albumin or fatty acid-binding proteins), lipids, and plasticware.[7][8]

  • Electrostatic Interactions: The terminal carboxylic acid group is negatively charged at physiological pH, which can lead to non-specific electrostatic interactions with positively charged patches on protein surfaces.[9]

These interactions can cause 12-HHTY to bind to numerous off-target proteins, leading to high background signals and false-positive results in downstream analyses.

Q3: How can I experimentally distinguish between true biological targets and non-specific binders?

A3: A multi-layered control strategy is essential. No single control is sufficient; they must be used in combination to build a strong case for a specific interaction.

  • Competition Assay (The Gold Standard): Co-incubate your biological system with 12-HHTY and a 50- to 100-fold molar excess of the parent, non-clickable compound (12-HHT). A true biological target should show a significantly reduced signal in the presence of the competitor, as the natural ligand will occupy the specific binding site. Non-specific binders will be largely unaffected.

  • No-Probe Control: Process a sample that goes through the entire workflow (lysis, click reaction, bead incubation) but without the addition of 12-HHTY. This control identifies proteins that bind non-specifically to the affinity resin (e.g., streptavidin beads) or other reagents.[10]

  • Inactive Analogue Control: Use a structurally similar lipid probe that is known to be biologically inactive for the pathway of interest. This helps differentiate proteins that bind specifically to the 12-HHTY structure versus those that bind promiscuously to any lipid-like molecule.

Q4: At which stages of a pull-down experiment should I be most concerned about minimizing NSB?

A4: Non-specific binding can be introduced at multiple steps. A comprehensive strategy addresses all of them. The diagram below outlines the critical control points in a typical workflow.

G cluster_0 Phase 1: Probe Incubation cluster_1 Phase 2: Click Reaction & Capture cluster_2 Phase 3: Washing & Elution Incubation Incubate Cells/Lysate with 12-HHTY NSB1 NSB Point 1: Probe binds to abundant hydrophobic proteins. Incubation->NSB1 Click Click Reaction: Add Azide-Biotin & Catalyst Incubation->Click Capture Affinity Capture: Add Streptavidin Beads Click->Capture NSB2 NSB Point 2: Proteins bind directly to affinity beads. Capture->NSB2 Wash Wash Beads Capture->Wash Elution Elute Proteins Wash->Elution NSB3 NSB Point 3: Weak/hydrophobic binders remain due to insufficient washing stringency. Wash->NSB3

Caption: Critical points for NSB in a 12-HHTY pull-down workflow.

Troubleshooting Guide: Affinity Pull-Down Assays

This guide addresses the common issue of high background and false positives in pull-down experiments using 12-HHTY.

Problem Potential Cause Recommended Solution & Scientific Rationale
High signal in the no-probe control lane Proteins are binding non-specifically to the affinity matrix (e.g., streptavidin or antibody-conjugated beads).1. Pre-clear the Lysate: Before the pull-down, incubate the cell lysate with beads alone for 30-60 minutes. Centrifuge to pellet the beads and use the supernatant for your experiment. This removes proteins with an intrinsic affinity for the matrix.[10] 2. Block the Beads: After immobilizing your bait, incubate the beads with a blocking agent like 5% Bovine Serum Albumin (BSA) or a commercial blocking solution to saturate non-specific sites on the beads themselves.[11][12]
Numerous protein bands in the eluate, resembling the input lysate Widespread, low-affinity hydrophobic interactions of 12-HHTY with many cellular proteins.1. Titrate 12-HHTY Concentration: Use the lowest possible concentration of the probe that still yields a signal for a known or expected target. This favors higher-affinity, specific interactions over lower-affinity, non-specific ones. 2. Increase Wash Stringency: Modify your wash buffers. Incrementally add non-ionic detergents (e.g., up to 1% Triton X-100 or Tween-20) or increase salt concentration (e.g., 150 mM to 500 mM NaCl) to disrupt weaker, non-specific hydrophobic and electrostatic interactions.[13][14]
A specific band disappears after stringent washing The interaction between 12-HHTY and its true target may be weak and is being disrupted by the harsh wash conditions.1. Perform a Wash Buffer Titration: Create a gradient of wash buffer stringency. Test a series of buffers with increasing concentrations of salt and/or detergent. Analyze the eluate from each condition to find the optimal balance that removes background without eluting your protein of interest.[15] 2. Use Milder Detergents: Consider detergents with a higher critical micelle concentration (CMC) or different properties, such as CHAPS or octylglucoside, which can be less denaturing.[16]
Inconsistent results and poor reproducibility The hydrophobic probe is aggregating or adsorbing to plastic surfaces, leading to variable effective concentrations.1. Use Low-Protein-Binding Consumables: Utilize microcentrifuge tubes and pipette tips designed to minimize protein and hydrophobic molecule adhesion. 2. Include a Carrier Protein: Add a small amount of BSA (e.g., 0.1%) to your 12-HHTY stock and working solutions. BSA can help prevent the probe from sticking to surfaces and can maintain its solubility.[7] 3. Sonicate Briefly: Before adding to the sample, briefly sonicate your diluted 12-HHTY solution in a water bath to break up potential micelles or aggregates.

Validated Experimental Protocols

Protocol 1: Optimizing Blocking & Wash Conditions

Objective: To empirically determine the best blocking agent and wash buffer stringency for your specific cell type and lysate.

Rationale: There is no universal blocking buffer. The optimal conditions depend on the specific protein composition of your sample. This protocol allows you to systematically test variables to reduce background signal from the affinity matrix.[8][11]

Methodology:

  • Prepare Lysate: Prepare a sufficient volume of your cell lysate according to your standard protocol.

  • Set Up Test Conditions: In separate low-protein-binding microcentrifuge tubes, aliquot equal amounts of affinity beads (e.g., 30 µL of streptavidin bead slurry per tube).

  • Test Blocking Agents:

    • Tube 1 (No Block): Add assay buffer only.

    • Tube 2 (BSA): Add 1 mL of 3% w/v BSA in PBS.

    • Tube 3 (Milk): Add 1 mL of 5% w/v non-fat dry milk in PBST (PBS + 0.1% Tween-20). Note: Avoid milk if your target is a phosphoprotein.[12]

    • Tube 4 (Commercial Blocker): Use a commercial protein-free or peptide-based blocking buffer as per the manufacturer's instructions.

  • Block: Incubate tubes for 1 hour at room temperature with gentle rotation.

  • Wash: Pellet the beads and wash 2x with PBST.

  • Incubate with Lysate: Add an equal volume of cell lysate to each tube (use a lysate amount equivalent to your actual experiment). Crucially, do not add any 12-HHTY or biotinylated probe.

  • Incubate: Rotate for 1-2 hours at 4°C.

  • Test Wash Buffers:

    • Pellet the beads and discard the supernatant.

    • Wash each set of beads (from steps 3 & 4) with a series of increasingly stringent buffers:

      • Wash A: PBST (0.1% Tween-20, 150 mM NaCl)

      • Wash B: PBST + 350 mM NaCl

      • Wash C: PBST + 500 mM NaCl

      • Wash D: RIPA buffer (mild formulation)

    • Perform three washes for each condition.

  • Elute & Analyze: Elute bound proteins with 2x SDS-PAGE sample buffer, boil, and run the entire eluate on an SDS-PAGE gel. Stain with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

  • Interpretation: The lane with the fewest bands represents the most effective combination of blocking agent and wash buffer for reducing background binding to your beads.

Protocol 2: Streamlined Workflow for 12-HHTY Pull-Down

Objective: A comprehensive protocol for identifying 12-HHTY targets, incorporating best practices for minimizing NSB.

G Start Start: Cells in Culture Step1 Step 1: Probe Labeling - Treat cells with 12-HHTY (and competitor). - Incubate to allow target binding. Start->Step1 Step2 Step 2: Lysis - Harvest and lyse cells in mild buffer (e.g., Triton-based) with protease inhibitors. Step1->Step2 Step3 Step 3: Click Reaction (CuAAC) - Add Biotin-Azide, CuSO4, TBTA/BTTAA ligand, and fresh Sodium Ascorbate. - Incubate 1 hr at RT. Step2->Step3 Step4 Step 4: Affinity Capture - Add pre-cleared, blocked streptavidin beads. - Incubate 2 hrs at 4°C. Step3->Step4 Step5 Step 5: Washing - Perform 3-5 washes with optimized wash buffer (from Protocol 1). Step4->Step5 Step6 Step 6: Elution - Elute proteins with SDS-PAGE buffer. Step5->Step6 End Analysis: SDS-PAGE, Western Blot, or Mass Spectrometry Step6->End

Caption: Optimized workflow for 12-HHTY affinity purification.

Methodology:

  • Cell Treatment: Culture cells to desired confluency. Treat with the optimized concentration of 12-HHTY. Remember to include your controls (no probe, and 12-HHTY + 100x 12-HHT competitor).

  • Lysis: Wash cells with cold PBS and lyse in a suitable non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, plus protease/phosphatase inhibitors). Keep samples on ice.

  • Clarify Lysate: Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-Clearing (Optional but Recommended): Add 20-30 µL of bead slurry to the lysate and incubate for 1 hour at 4°C with rotation. Pellet beads and transfer the supernatant to a new tube.

  • Click Reaction: For a typical 1 mL lysate:

    • Add Biotin-Azide to a final concentration of 50-100 µM.

    • Add a pre-mixed solution of 1 mM CuSO₄ and 5 mM BTTAA (or TBTA) ligand.

    • Add freshly prepared Sodium Ascorbate to a final concentration of 5 mM to catalyze the reaction.[17][18]

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Affinity Capture:

    • Prepare your streptavidin beads by washing them 3x in lysis buffer and blocking them (using the best condition from Protocol 1) for 1 hour.

    • Add 40-50 µL of blocked bead slurry to the lysate post-click reaction.

    • Incubate for 2 hours or overnight at 4°C with rotation.

  • Washing: Pellet the beads gently (e.g., 500 x g for 2 min).

    • Aspirate the supernatant.

    • Wash the beads a total of 5 times with 1 mL of your optimized wash buffer. For the final wash, transfer the bead slurry to a new microcentrifuge tube to avoid proteins stuck to the tube wall.[13]

  • Elution: After the final wash, remove all supernatant. Add 50 µL of 2x Laemmli sample buffer, vortex, and boil at 95°C for 5-10 minutes.

  • Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blot or mass spectrometry.

Data Summary: Impact of Wash Buffer Additives

The following table summarizes the expected effects of common additives used to increase wash buffer stringency. The goal is to maximize the Signal-to-Noise ratio by disrupting NSB while preserving specific interactions.

Additive Concentration Range Mechanism of Action Potential Impact
Salt (NaCl, KCl) 150 mM - 1 MDisrupts low-affinity electrostatic (ionic) interactions.Effective for: charge-based NSB. Risk: May disrupt specific interactions that have an ionic component.
Non-ionic Detergent (Tween-20, Triton X-100) 0.05% - 1.0%Disrupts non-specific hydrophobic interactions.Effective for: General NSB of sticky proteins and the probe itself.[14] Risk: High concentrations can denature some proteins or disrupt specific hydrophobic interactions.
Glycerol 5% - 10%Acts as a stabilizing agent and can reduce non-specific hydrophobic interactions.Effective for: Maintaining protein stability during washing. Risk: Can increase viscosity, making pelleting less efficient.
Arginine 0.5 M - 1 MCan act as a "chaotropic agent" that suppresses protein aggregation and non-specific adsorption.Effective for: Reducing strong, stubborn NSB without harsh denaturation.[15] Risk: Must be thoroughly washed away before downstream analysis like mass spectrometry.

References

  • Blockers Practical Guide. (n.d.). Life Science.
  • How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse.
  • Nagakura, T., et al. (2013). Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand. Journal of Lipid Research. Retrieved January 14, 2026, from [Link]

  • Kamp, F., & Hamilton, J. A. (1993). Cytoplasmic codiffusion of fatty acids is not specific for fatty acid binding protein. Journal of Biological Chemistry. Retrieved January 14, 2026, from [Link]

  • Sasaki, F., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved January 14, 2026, from [Link]

  • 12-Hydroxyheptadecatrienoic acid. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Golemis, E., & Serebriiskii, I. (2008). Affinity Purification of Protein Complexes. Current Protocols in Molecular Biology. Retrieved January 14, 2026, from [Link]

  • Gagnon, P., et al. (2015). Protein A Intermediate Wash Strategies. BioProcess International. Retrieved January 14, 2026, from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Kumar, V., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved January 14, 2026, from [Link]

  • Okuno, T., et al. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2. Journal of Experimental Medicine. Retrieved January 14, 2026, from [Link]

  • Tóth, F. P. A., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Communications Biology. Retrieved January 14, 2026, from [Link]

  • Heitkamp, T., et al. (2022). Rationalizing the Optimization of Detergents for Membrane Protein Purification. ChemBioChem. Retrieved January 14, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

Sources

Best practices for handling and storing 12(S)-hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 12(S)-hydroxy-16-Heptadecynoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective handling, storage, and experimental application of this valuable cytochrome P450 ω-hydroxylase inhibitor. Our goal is to ensure the integrity of your experiments and the reliability of your results through a deep understanding of the causality behind best practices.

I. Compound Identity and Properties

This compound is a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase.[1] Understanding its fundamental properties is the first step toward its successful application.

PropertyValueSource
Chemical Name This compound
CAS Number 148019-74-3
Molecular Formula C₁₇H₃₀O₃
Molecular Weight 282.4 g/mol
Formulation Crystalline solid
Purity ≥98%

II. Handling and Storage: Frequently Asked Questions (FAQs)

Proper handling and storage are critical to maintaining the stability and efficacy of this compound.

Q1: How should I store the solid compound upon receipt?

A1: The solid compound should be stored at -20°C.[1] This temperature is crucial for long-term stability. The product is shipped at room temperature, which is acceptable for the short duration of transit, but it should be transferred to a -20°C freezer immediately upon arrival.

Q2: What is the long-term stability of the solid compound?

A2: When stored properly at -20°C, the solid compound is stable for at least four years.[1]

Q3: How should I prepare stock solutions?

A3: Stock solutions can be prepared in various organic solvents. The solubility is approximately 50 mg/mL in DMF, DMSO, and ethanol.[1][2] For aqueous buffers, the solubility is significantly lower, around 1 mg/mL in PBS (pH 7.2).[1][2]

Q4: What are the best practices for storing stock solutions?

A4: It is strongly recommended to use solutions on the same day they are prepared.[3] If storage is unavoidable, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for short periods. The stability of fatty acid derivatives in solution is limited and can be affected by factors such as the solvent, temperature, and exposure to air.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: While a specific Safety Data Sheet (SDS) for this compound was not available for direct analysis, general laboratory safety practices for handling chemical compounds should be followed. This includes wearing a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1] Work in a well-ventilated area or a chemical fume hood, especially when handling the solid powder to avoid inhalation.

III. Experimental Protocols and Workflows

A. Preparing Stock Solutions

The initial step in most experiments is the preparation of a concentrated stock solution.

Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.824 mg of the compound (Molecular Weight = 282.4 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C. It is advisable to use the solution within a short period.

G cluster_prep Stock Solution Preparation start Start: Equilibrate Compound weigh Weigh Solid Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Aliquot and Store at -20°C vortex->store end End: Ready for Use store->end

Caption: Workflow for preparing a stock solution of this compound.

B. In Vitro Cytochrome P450 Inhibition Assay

This compound is a known inhibitor of cytochrome P450 ω-hydroxylase.[1] The following is a general protocol for assessing its inhibitory potential in a cell-free system using human liver microsomes.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Human Liver Microsomes (HLMs): Thaw on ice. Dilute to the desired concentration in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

    • Probe Substrate: Prepare a stock solution of a known CYP450 substrate.

    • Inhibitor (this compound): Prepare a series of dilutions from your stock solution in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted inhibitor solutions.

    • Add the diluted HLMs to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the substrate's metabolite using LC-MS/MS.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

G cluster_assay CYP450 Inhibition Assay Workflow reagents Prepare Reagents (HLMs, NADPH, Substrate, Inhibitor) plate_prep Plate Preparation (Add Inhibitor and HLMs) reagents->plate_prep pre_incubation Pre-incubate at 37°C plate_prep->pre_incubation reaction_start Initiate Reaction (Add Substrate and NADPH) pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction (Quench with Acetonitrile) incubation->reaction_stop analysis Analyze Metabolite (LC-MS/MS) reaction_stop->analysis results Calculate IC50 analysis->results

Caption: General workflow for an in vitro cytochrome P450 inhibition assay.

IV. Troubleshooting Guide

Problem 1: Low Solubility in Aqueous Buffers

  • Cause: Fatty acids, including this compound, have inherently low solubility in aqueous solutions.[4]

  • Solution:

    • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.[5]

    • Complex with BSA: For cell-based assays, complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) is the recommended method to enhance solubility and facilitate cellular uptake in a physiologically relevant manner.[4][6]

Problem 2: High Background or Non-specific Effects in Cell-Based Assays

  • Cause: At high concentrations, free fatty acids can form micelles which may have detergent-like effects, leading to cell toxicity.[4] Additionally, lipid-like molecules can non-specifically interact with cell membranes and proteins.[2][7]

  • Solution:

    • Use Fatty Acid-Free BSA: Always use high-purity, fatty acid-free BSA for complexation to avoid interference from endogenous lipids.[4]

    • Optimize Fatty Acid:BSA Molar Ratio: The molar ratio of the fatty acid to BSA can influence the biological response. It is crucial to optimize this ratio for your specific cell type and experimental endpoint.[6]

    • Include Proper Controls: Always include a vehicle control (BSA in buffer) to account for any effects of the BSA itself.

    • Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration range that elicits the desired biological effect without causing significant cytotoxicity.

Problem 3: Inconsistent Results or Compound Degradation

  • Cause: this compound, like other fatty acids, can be susceptible to degradation, especially in solution. This can be due to oxidation, pH instability, or repeated freeze-thaw cycles.

  • Solution:

    • Prepare Fresh Solutions: As a best practice, prepare working solutions fresh for each experiment from a recently prepared stock solution.[3]

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock, prepare single-use aliquots.

    • Protect from Light and Air: Store solutions in tightly sealed vials and consider protecting them from light, especially for long-term storage.

    • Maintain pH: Be mindful of the pH of your buffers, as extreme pH values can promote hydrolysis or other degradation pathways.

V. Quality Control

Ensuring the quality of your this compound is paramount for reproducible results.

  • Supplier Documentation: Always review the Certificate of Analysis (CofA) provided by the supplier. This document should provide information on the purity of the compound, typically determined by methods like TLC, HPLC, or GC.

  • Visual Inspection: The compound should be a crystalline solid. Any discoloration or change in appearance could indicate degradation.

  • Analytical Verification (Optional): For rigorous quality control, you can perform your own analytical verification.

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound. The expected monoisotopic mass is 282.2195 g/mol .[8]

VI. References

  • 12S-Hydroxy-16-heptadecynoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • In-vitro CYP inhibition pooled. protocols.io. Available from: [Link]

  • Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites 2023, 13(4), 543. Available from: [Link]

  • Cytochrome P450 : in vitro methods and protocols. National Library of Medicine. Available from: [Link]

  • A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell 2017, 28(21), 2849-2856. Available from: [Link]

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids 2018, 1863(2), 143-151. Available from: [Link]

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. Available from: [Link]

  • A simple guide to biochemical approaches for analyzing protein–lipid interactions. National Institutes of Health. Available from: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available from: [Link]

  • What is the most appropriate way to treat cells with fatty acids? ResearchGate. Available from: [Link]

  • In Vitro Inhibition Studies. Available from: [Link]

  • Identification and characterization of bioactive metabolites of 12-hydroxyheptadecatrienoic acid, a ligand for leukotriene B4 receptor 2. ResearchGate. Available from: [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. ResearchGate. Available from: [Link]

  • Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Journal of Biomedical Science 2018, 25(1), 78. Available from: [Link]

  • 12-Hydroxyheptadecatrienoic acid. Wikipedia. Available from: [Link]

  • Inhibition of nonspecific protein adsorption by lipid coating.... ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Inhibitory Effects of 12(S)- and 12(R)-Hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced biological activities of stereoisomers is paramount. This guide provides an in-depth, objective comparison of the inhibitory effects of 12(S)-hydroxy-16-Heptadecynoic Acid (12(S)-HHT) and its enantiomer, 12(R)-hydroxy-16-Heptadecynoic Acid (12(R)-HHT). By synthesizing available experimental data, we will explore their differential impacts on key enzymatic pathways, providing a framework for informed decisions in research and therapeutic development.

Introduction to 12-HHT Stereoisomers

12-Hydroxy-16-heptadecynoic acid (12-HHT) is a C17 hydroxylated fatty acid. While initially regarded as a mere byproduct of thromboxane A2 (TXA2) synthesis, 12(S)-HHT is now recognized as a bioactive lipid mediator.[1] It is an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor, and plays a role in various physiological and pathophysiological processes.[2] The stereochemistry at the C12 position, designated as either (S) or (R), can significantly influence the molecule's biological activity and inhibitory potential. This guide will dissect these differences, focusing on their interactions with key enzymes and receptors.

Comparative Inhibitory Effects: A Data-Driven Analysis

The primary target for which direct comparative inhibitory data for 12(S)-HHT and 12(R)-HHT exists is cytochrome P450 4A4, a prostaglandin omega-hydroxylase.

Table 1: Comparative Inhibition of Cytochrome P450 4A4
CompoundInhibition Constant (K_I)Half-life of Inactivation (t_1/2)
12(S)-HHT 1.8 µM0.7 min
12(R)-HHT 3.6 µM0.8 min

Data sourced from a study on mechanism-based inhibitors of prostaglandin omega-hydroxylase.

As the data indicates, the 12(S) enantiomer is approximately twice as potent as the 12(R) enantiomer in inhibiting cytochrome P450 4A4, evidenced by its lower K_I value. This stereospecific difference, though not exceptionally large, underscores the importance of chirality in the design of specific enzyme inhibitors.

While direct comparative studies on other targets are limited for the C17 12-HHT compounds, we can infer potential differences by examining the closely related C20 analogue, 12-hydroxyeicosatetraenoic acid (12-HETE).

Inferred Comparative Effects on the Thromboxane A2 Receptor

Research on the stereoisomers of 12-HETE has demonstrated a clear differential effect on the thromboxane A2 (TP) receptor. One study found that while both 12(S)-HETE and 12(R)-HETE act as antagonists at the TP receptor, 12(R)-HETE is a more potent inhibitor .[3]

Table 2: Comparative Antagonism of the Thromboxane A2 Receptor by 12-HETE Isomers
CompoundIC_50 for displacing [³H]SQ29548
12(S)-HETE 1.73 µM
12(R)-HETE 0.32 µM

Data from a study on the role of 12-HETE stereoisomers in vascular tone regulation.[3]

This significant difference in potency suggests that a similar stereochemical preference may exist for 12-HHT isomers at the TP receptor, with the (R)-enantiomer likely being the more potent antagonist. This has important implications for platelet aggregation and vascular tone, as the TP receptor is a key mediator of these processes.[4]

Interaction with Leukotriene B4 Receptor 2 (BLT2)

12(S)-HHT has been identified as a high-affinity endogenous ligand for the BLT2 receptor.[5] This interaction is crucial for various cellular responses, including chemotaxis.[5] Currently, there is a lack of published data on the specific binding or functional activity of 12(R)-HHT at the BLT2 receptor. Given the stereoselectivity often observed in ligand-receptor interactions, it is plausible that 12(R)-HHT exhibits a significantly lower affinity for BLT2 compared to its (S)-enantiomer.

Signaling Pathways and Experimental Workflow

To elucidate the inhibitory effects of 12(S)- and 12(R)-HHT, it is essential to understand the relevant signaling pathways and the experimental workflows used to probe them.

Arachidonic Acid Metabolism and Key Inhibition Points

The following diagram illustrates the cyclooxygenase (COX) pathway of arachidonic acid metabolism, highlighting the enzymes and receptors that can be targeted by 12-HHT isomers.

Arachidonic Acid Metabolism and Potential Inhibition by 12-HHT Isomers AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase (TXAS) PGH2->TXAS HHT_Formation 12-HHT Formation PGH2->HHT_Formation TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Receptor Thromboxane A2 Receptor (TP) TXA2->TP_Receptor Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Inhibition_TP Potential Antagonism TP_Receptor->Inhibition_TP BLT2_Receptor BLT2 Receptor HHT_Formation->BLT2_Receptor P450 Cytochrome P450 4A4 HHT_Formation->P450 Cellular_Response Cellular Response (e.g., Chemotaxis) BLT2_Receptor->Cellular_Response Agonism_BLT2 Agonism (12(S)-HHT) BLT2_Receptor->Agonism_BLT2 Inhibition_P450 Inhibition P450->Inhibition_P450

Caption: Simplified schematic of the arachidonic acid cascade and points of interaction for 12-HHT isomers.

General Experimental Workflow for Comparative Analysis

A robust comparison of the inhibitory effects of 12(S)- and 12(R)-HHT necessitates a multi-faceted experimental approach. The following workflow outlines the key stages.

Experimental Workflow for Comparing 12-HHT Isomer Activity Start Start: Obtain pure 12(S)- and 12(R)-HHT Enzyme_Assays Enzyme Inhibition Assays (e.g., CYP450, COX, LOX) Start->Enzyme_Assays Receptor_Binding Receptor Binding Assays (e.g., TP, BLT2) Start->Receptor_Binding Cell_Based_Assays Cell-Based Functional Assays (e.g., Platelet Aggregation, Chemotaxis) Start->Cell_Based_Assays Data_Analysis Data Analysis and IC50/EC50/Ki Determination Enzyme_Assays->Data_Analysis Receptor_Binding->Data_Analysis Cell_Based_Assays->Data_Analysis Conclusion Conclusion: Comparative Potency and Selectivity Data_Analysis->Conclusion

Sources

A Researcher's Guide to CYP4A Inhibitors: A Comparative Analysis of 12(S)-HHE and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the CYP4A-20-HETE Axis

In the intricate landscape of lipid signaling, the Cytochrome P450 4A (CYP4A) family of enzymes holds a critical role. These heme-containing monooxygenases are primarily responsible for the ω-hydroxylation of arachidonic acid (AA) to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] In humans, this conversion is predominantly catalyzed by CYP4A11 and CYP4F2.[1] The resulting eicosanoid, 20-HETE, is a potent vasoactive lipid mediator implicated in a host of physiological and pathophysiological processes. It is a powerful vasoconstrictor and plays a central role in the regulation of vascular tone, renal function, and arterial pressure.[3] Dysregulation of the CYP4A/20-HETE axis has been linked to hypertension, kidney disease, and certain cancers, making it a compelling target for therapeutic intervention and mechanistic studies.[1][3][4]

The development and characterization of selective inhibitors for CYP4A enzymes are therefore paramount for dissecting the precise roles of 20-HETE in health and disease. These chemical tools allow researchers to modulate 20-HETE production with precision, offering insights that genetic models alone cannot provide. This guide provides an in-depth comparison of 12(S)-hydroxy-16-Heptadecynoic Acid (12(S)-HHE), a classic mechanism-based inhibitor, with other notable CYP4A inhibitors, offering experimental data and protocols to aid researchers in selecting the appropriate tool for their specific needs.

The CYP4A-Mediated Metabolism of Arachidonic Acid

The metabolic cascade initiated by CYP4A enzymes is a key branch of arachidonic acid metabolism. Understanding this pathway is fundamental to appreciating the action of its inhibitors.

CYP4A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA_PL Arachidonic Acid (in Phospholipids) cPLA2 cPLA₂ AA Free Arachidonic Acid CYP4A CYP4A/4F Enzymes AA->CYP4A Substrate HETEs 20-HETE CYP4A->HETEs ω-hydroxylation Downstream Downstream Biological Effects (e.g., Vasoconstriction) HETEs->Downstream Inhibitors CYP4A Inhibitors (12(S)-HHE, HET0016, etc.) Inhibitors->CYP4A Inhibition cPLA2->AA Release

Figure 1. Simplified schematic of the CYP4A/20-HETE signaling pathway and point of inhibition.

Comparative Profile of CYP4A Inhibitors

The choice of a chemical inhibitor is a critical experimental decision. Factors such as potency, selectivity, and mechanism of action must be carefully weighed. Here, we compare 12(S)-HHE with several other widely used or highly potent CYP4A inhibitors.

This compound (12(S)-HHE)

12(S)-HHE is an acetylenic fatty acid analogue that functions as a mechanism-based inhibitor , also known as a "suicide substrate."[5] This class of inhibitors is metabolically activated by the target enzyme, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[6] This mechanism provides a high degree of specificity, as the inhibitor's activation is contingent on the catalytic activity of the target P450.

Experimental data using purified cytochrome P450 4A4 from the lungs of pregnant rabbits demonstrated that the 12S enantiomer is a more potent inactivator than its 12R counterpart.[5]

  • Kᵢ (inactivation constant): 1.8 µM

  • t₁₂ (half-life of inactivation at infinite concentration): 0.7 min

While valuable for its well-defined mechanism, its potency is in the micromolar range, which may limit its utility in certain cellular or in vivo applications where higher concentrations could lead to off-target effects.

HET0016 (N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine)

HET0016 has emerged as a gold-standard inhibitor of 20-HETE synthesis due to its exceptional potency and selectivity.[7][8] It is a highly potent, selective, and irreversible inhibitor of the CYP enzymes responsible for 20-HETE formation.[7]

  • Potency (IC₅₀):

    • Human renal microsomes: 8.9 nM[7][8]

    • Rat renal microsomes: 35.2 nM[7]

  • Selectivity: HET0016 displays remarkable selectivity for CYP4A/4F isoforms over other P450 families. The IC₅₀ for inhibition of epoxygenase activity (which forms EETs) was found to be approximately 100-fold higher (2800 nM) than for 20-HETE synthesis in rat renal microsomes.[7] Furthermore, its inhibitory activity against other major drug-metabolizing CYPs is significantly weaker, with IC₅₀ values of 3,300 nM for CYP2C9, 83,900 nM for CYP2D6, and 71,000 nM for CYP3A4.[7][8]

This high potency and selectivity profile makes HET0016 an excellent tool for both in vitro and in vivo studies aiming to specifically block 20-HETE production with minimal confounding effects.

17-Octadecynoic Acid (17-ODYA)

Like 12(S)-HHE, 17-ODYA is another acetylenic fatty acid that acts as a mechanism-based inhibitor of cytochrome P450 enzymes. However, its utility as a selective probe for CYP4A is limited by its lack of specificity.

  • Potency (IC₅₀): In rat renal cortical microsomes, 17-ODYA was found to be a potent inhibitor of the formation of 20-HETE, epoxyeicosatrienoic acids (EETs), and dihydroxyeicosatrienoic acids (diHETEs), with an IC₅₀ of less than 100 nM for these collective activities.[9] Another study reported IC₅₀ values of 6.9 µM for ω-hydroxylase activity and 1.2 µM for epoxygenase activity, highlighting its action against multiple P450 pathways.[7]

  • Selectivity: 17-ODYA is considered a nonselective inhibitor, as it potently blocks both the ω-hydroxylase (CYP4A/4F) and epoxygenase (e.g., CYP2C, 2J) pathways.[7][9] This lack of selectivity is a critical consideration; any observed biological effect following 17-ODYA administration cannot be solely attributed to the inhibition of 20-HETE synthesis.

Data Summary: A Head-to-Head Comparison

The quantitative differences between these inhibitors are best summarized in a table, allowing for rapid comparison of their key performance characteristics.

InhibitorMechanism of ActionPotency (IC₅₀ / Kᵢ)Target(s) & Selectivity Notes
12(S)-HHE Mechanism-Based (Irreversible)Kᵢ = 1.8 µM (vs. rabbit CYP4A4)[5]Targets prostaglandin ω-hydroxylase (CYP4A4). Selectivity against other CYPs is not as extensively documented as HET0016.
HET0016 IrreversibleIC₅₀ = 8.9 nM (human renal microsomes)[7]Highly selective for 20-HETE synthases (CYP4A/4F). ~100-fold more selective over epoxygenases.[7] Weak inhibitor of CYP2C9, 2D6, 3A4.[8]
17-ODYA Mechanism-Based (Irreversible)IC₅₀ < 100 nM (overall P450 AA metabolism)[9]Nonselective. Potently inhibits both ω-hydroxylase (20-HETE) and epoxygenase (EETs) pathways.[7]

Experimental Design: A Protocol for Assessing CYP4A Inhibition

To ensure the trustworthiness and reproducibility of research findings, a well-defined experimental protocol is essential. The following protocol outlines a standard in vitro assay to determine the IC₅₀ of a test compound against CYP4A-mediated 20-HETE formation using human liver microsomes (HLM).

Rationale for Methodological Choices:

  • Enzyme Source: Pooled human liver microsomes are used as they provide a physiologically relevant mixture of major human CYP enzymes, allowing for the simultaneous assessment of potency and selectivity.[10][11]

  • Cofactor: NADPH is the essential source of reducing equivalents for the P450 catalytic cycle. An NADPH-regenerating system is often included to ensure its concentration remains non-limiting throughout the incubation.[12]

  • Detection Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying the formation of the 20-HETE metabolite.[10]

Workflow start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of test inhibitor start->prep_inhibitor prep_microsomes Prepare incubation mixture: - Human Liver Microsomes - Phosphate Buffer - Arachidonic Acid (Substrate) start->prep_microsomes pre_incubate Pre-incubate inhibitor and microsome mixture at 37°C prep_inhibitor->pre_incubate prep_microsomes->pre_incubate initiate_reaction Initiate reaction by adding NADPH regenerating system pre_incubate->initiate_reaction incubate Incubate at 37°C (e.g., 15-30 minutes) initiate_reaction->incubate stop_reaction Quench reaction with ice-cold acetonitrile containing an internal standard incubate->stop_reaction process_sample Vortex and centrifuge to precipitate protein stop_reaction->process_sample analyze Analyze supernatant by LC-MS/MS to quantify 20-HETE process_sample->analyze calculate Calculate % inhibition and determine IC₅₀ value analyze->calculate end End calculate->end

Figure 2. Experimental workflow for an in vitro CYP4A IC₅₀ determination assay.
Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions in DMSO to create a range of concentrations (e.g., 7-point curve).

    • Prepare a working solution of arachidonic acid substrate in an appropriate solvent.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare a quenching solution of ice-cold acetonitrile containing a deuterated internal standard (e.g., 20-HETE-d6) for accurate quantification.

  • Incubation Setup:

    • In a 96-well plate, add a small volume (e.g., 1 µL) of each inhibitor dilution (and a DMSO vehicle control) to designated wells.

    • Add the incubation mixture containing pooled human liver microsomes (e.g., final concentration 0.2 mg/mL), phosphate buffer (pH 7.4), and arachidonic acid (e.g., at its Kₘ concentration) to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes. This step is critical for identifying time-dependent inhibition.[13]

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells.

    • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range of metabolite formation.

    • Terminate the reaction by adding a sufficient volume of the ice-cold quenching solution to each well.

  • Sample Processing and Analysis:

    • Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Inject an aliquot of the supernatant into an LC-MS/MS system configured for the detection and quantification of 20-HETE and the internal standard.

  • Data Analysis:

    • Calculate the amount of 20-HETE formed in each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[13]

Conclusion and Recommendations for Researchers

The selection of a CYP4A inhibitor is a decision that profoundly impacts experimental outcomes and their interpretation. This guide highlights the stark differences in potency and selectivity among commonly cited inhibitors.

  • For high-specificity applications, HET0016 is the unequivocal choice. Its nanomolar potency and exceptional selectivity for 20-HETE synthases over other P450s make it the most reliable tool for implicating 20-HETE in a biological process, particularly in complex systems or in vivo models.[7][8]

  • 12(S)-HHE remains a relevant tool for studying the mechanism of P450 inactivation. Its well-characterized role as a suicide substrate provides a model for investigating enzyme kinetics and active site chemistry.[5] However, its lower potency requires careful consideration of potential off-target effects at the micromolar concentrations needed for effective inhibition.

By understanding the distinct profiles of these inhibitors and employing rigorous, validated experimental protocols, researchers can confidently probe the multifaceted roles of the CYP4A/20-HETE axis and advance our understanding of its importance in human health and disease.

References

  • J. R. Falck, et al. (2018). Arachidonic acid metabolites of CYP4A and CYP4F are altered in women with preeclampsia. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology. Available at: [Link]

  • Capdevila, J. H., & Falck, J. R. (2020). Effect of Cytochrome P450 Metabolites of Arachidonic Acid in Nephrology. Journal of the American Society of Nephrology. Available at: [Link]

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology. Available at: [Link]

  • Kroetz, D. L., & Zeldin, D. C. (2002). Cytochrome P450 pathways of arachidonic acid metabolism. Current Opinion in Lipidology. Available at: [Link]

  • Holtzman, M. J., et al. (1991). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry. Available at: [Link]

  • Kroetz, D. L., & Zeldin, D. C. (2002). Cytochrome P450 pathways of arachidonic acid metabolism. Current Opinion in Lipidology. Available at: [Link]

  • Sygnature Discovery. (2023). In-vitro CYP inhibition pooled. Protocols.io. Available at: [Link]

  • Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. Available at: [Link]

  • Escalante, B., et al. (1990). Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • BioIVT. (n.d.). In Vitro CYP Inhibition Studies. BioIVT. Available at: [Link]

  • Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). CYP Inhibition Assay. Creative Bioarray. Available at: [Link]

  • Lee, W. H., et al. (2021). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Beebe, J. D., et al. (2018). Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome P450s. Drug Metabolism and Disposition. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. Available at: [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmaceuticals. Available at: [Link]

  • Stresser, D. M., et al. (2022). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. Drug Metabolism and Disposition. Available at: [Link]

  • Torres, R. A., & Abdel-Rahman, S. Z. (2021). Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs. Molecules. Available at: [Link]

  • Edson, K. Z., & Rettie, A. E. (2013). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Zordok, M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • Spector, A. A., & Norris, A. W. (2007). Arachidonic acid cytochrome P450 epoxygenase pathway. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Brown, H. S., et al. (2007). The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Drug Metabolism and Disposition. Available at: [Link]

  • Rowland, A., et al. (2023). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics. Available at: [Link]

  • Halpert, J. R. (1995). Selective inhibitors of cytochromes P450. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Lee, J., et al. (2012). Assessment of drug-drug interactions caused by metabolism-dependent cytochrome P450 inhibition. Toxicology and Applied Pharmacology. Available at: [Link]

  • Wang, D. H., et al. (2020). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Current Drug Metabolism. Available at: [Link]

  • Tigabu, A., et al. (2021). 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword. Prostaglandins & Other Lipid Mediators. Available at: [Link]

Sources

Validating the Vascular Effects of 12(S)-hydroxy-16-Heptadecynoic Acid: A Comparative Guide Utilizing CYP4A Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of methodologies to validate the biological effects of 12(S)-hydroxy-16-Heptadecynoic Acid (12(S)-HHT), with a specific focus on the use of Cytochrome P450 4A (CYP4A) knockout models. We will explore the scientific rationale, present detailed experimental protocols, and discuss the interpretation of potential outcomes, offering a comprehensive framework for investigating this intriguing bioactive lipid.

Introduction: The Dual Identity of 12(S)-HHT

12(S)-HHT is a fascinating lipid mediator with a dual personality. Initially characterized as a mere byproduct of thromboxane A2 synthesis, it is now recognized as a potent endogenous ligand for the leukotriene B4 receptor 2 (BLT2).[1][2] This interaction implicates 12(S)-HHT in a variety of physiological and pathophysiological processes, including wound healing, inflammation, and immune responses.[1][2][3]

Adding to its complexity, 12(S)-HHT has been identified as a mechanism-based inhibitor of CYP4A ω-hydroxylases.[4][5][6] The CYP4A subfamily of enzymes plays a crucial role in fatty acid metabolism, particularly the ω-hydroxylation of arachidonic acid to produce 20-hydroxyeicosatetraenoic acid (20-HETE).[7][8][9][10] 20-HETE is a potent vasoconstrictor and is implicated in the regulation of blood pressure and vascular tone.[11][12] This inhibitory action of 12(S)-HHT on CYP4A enzymes suggests that some of its biological effects may be independent of BLT2 signaling and instead mediated through the modulation of the CYP4A/20-HETE pathway.

To dissect these distinct mechanisms, the use of genetic models is indispensable. This guide will focus on leveraging CYP4A knockout mouse models to specifically interrogate the CYP4A-dependent effects of 12(S)-HHT.

The Scientific Rationale: Why Use CYP4A Knockout Models?

The central hypothesis is that by inhibiting CYP4A enzymes, 12(S)-HHT reduces the production of the vasoconstrictor 20-HETE, leading to vasodilation and a potential decrease in blood pressure. To test this, a CYP4A knockout model provides the ideal negative control. In an animal lacking the target enzyme, the effects of 12(S)-HHT mediated through CYP4A inhibition should be blunted or absent.

For this guide, we will focus on the Cyp4a14 knockout (Cyp4a14-/-) mouse model . This specific strain is reported to exhibit an androgen-sensitive hypertensive phenotype in males, making it a particularly useful tool for studying blood pressure regulation.[13]

By comparing the physiological responses to 12(S)-HHT in wild-type (WT) and Cyp4a14-/- mice, we can delineate the contribution of CYP4A14 inhibition to the overall effects of this bioactive lipid. Furthermore, comparing these results to those obtained from BLT2 knockout mice would provide a comprehensive understanding of the distinct signaling pathways governed by 12(S)-HHT.

Logical Framework for Validation

cluster_0 Hypothesis cluster_1 Experimental Models cluster_2 Treatment cluster_3 Predicted Outcomes Hypothesis 12(S)-HHT lowers blood pressure by inhibiting CYP4A and reducing 20-HETE production Treatment Administer 12(S)-HHT Hypothesis->Treatment WT Wild-Type (WT) Mouse (Intact CYP4A & BLT2) Outcome_WT Blood pressure decreases WT->Outcome_WT CYP4A_KO Cyp4a14-/- Mouse (Lacks target enzyme) Outcome_CYP4A_KO Blood pressure decrease is attenuated or absent CYP4A_KO->Outcome_CYP4A_KO BLT2_KO BLT2-/- Mouse (Lacks primary receptor) Outcome_BLT2_KO Blood pressure decrease is unaffected (if CYP4A is the primary mechanism) BLT2_KO->Outcome_BLT2_KO Treatment->WT Treatment->CYP4A_KO Treatment->BLT2_KO

Caption: Logical framework for validating the CYP4A-mediated effects of 12(S)-HHT.

In Vivo Validation: A Step-by-Step Protocol

This section outlines a comprehensive in vivo study to assess the effect of 12(S)-HHT on blood pressure in WT and Cyp4a14-/- mice.

Experimental Animals
  • Strains: Male C57BL/6J (WT) and Cyp4a14-/- mice on a C57BL/6J background (10-12 weeks old). The use of male mice is recommended due to the reported androgen-sensitive hypertension in this knockout model.[13]

  • Housing: Mice should be housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Group Size: A minimum of 8-10 animals per group is recommended to achieve statistical power.

Blood Pressure Measurement: Radiotelemetry

For continuous and accurate blood pressure monitoring in conscious, unrestrained mice, radiotelemetry is the gold standard.[4][5][8]

Protocol for Telemetry Implantation:

  • Anesthesia: Anesthetize the mouse using isoflurane or an appropriate injectable anesthetic.

  • Surgical Preparation: Shave and disinfect the ventral neck and dorsal thoracic area.

  • Transmitter Pocket: Create a subcutaneous pocket on the back for the telemetry transmitter body.

  • Catheter Tunneling: Tunnel the telemetry catheter subcutaneously from the dorsal pocket to the ventral neck incision.

  • Carotid Artery Isolation: Carefully isolate the left common carotid artery.

  • Catheter Insertion: Ligate the distal end of the carotid artery and make a small incision. Insert the catheter tip into the artery and advance it towards the aortic arch.

  • Securing the Catheter: Secure the catheter in place with sutures.

  • Wound Closure: Close all incisions with sutures or staples.

  • Post-operative Care: Administer analgesics as per institutional guidelines and allow a recovery period of at least 7-10 days before starting the experiment.

Administration of 12(S)-HHT

Dosage and Formulation:

Determining the optimal in vivo dose of 12(S)-HHT requires careful consideration, as direct administration studies are limited.[11] Based on studies with the related compound 12-HETE, a starting dose in the range of 0.1-1 mg/kg could be considered.[14][15] A dose-response study is highly recommended.

12(S)-HHT can be dissolved in a vehicle such as a solution of ethanol, Tween 80, and saline. The final concentration of ethanol should be minimized.

Administration Route:

Intraperitoneal (IP) or intravenous (IV) injection are suitable routes of administration.

Experimental Groups:

  • Group 1: WT mice + Vehicle

  • Group 2: WT mice + 12(S)-HHT

  • Group 3: Cyp4a14-/- mice + Vehicle

  • Group 4: Cyp4a14-/- mice + 12(S)-HHT

Data Collection and Analysis
  • Baseline Recording: Record baseline blood pressure and heart rate for at least 24-48 hours before treatment.

  • Treatment and Monitoring: Administer a single dose of 12(S)-HHT or vehicle and continuously monitor blood pressure and heart rate for several hours.

  • Data Analysis: Analyze the change in mean arterial pressure (MAP) from baseline in each group. Statistical analysis can be performed using a two-way ANOVA to compare the effects of genotype and treatment.

Expected Outcomes and Interpretation
GroupGenotypeTreatmentExpected Change in Mean Arterial PressureInterpretation
1WTVehicleNo significant changeVehicle has no effect
2WT12(S)-HHTSignificant decrease12(S)-HHT has a hypotensive effect in WT mice
3Cyp4a14-/-VehicleSustained hypertensionConfirms the hypertensive phenotype of the knockout model
4Cyp4a14-/-12(S)-HHTAttenuated or no decreaseThe hypotensive effect of 12(S)-HHT is dependent on CYP4A14

In Vitro Corroboration: Dissecting the Cellular Mechanisms

In vitro assays are crucial for confirming the direct effects of 12(S)-HHT on CYP4A activity and for exploring downstream cellular consequences.

Generation of CYP4A Knockout Cell Lines

CRISPR/Cas9 technology can be used to generate CYP4A knockout cell lines, such as in human umbilical vein endothelial cells (HUVECs), which are relevant to vascular function.[16][17][18]

Brief Protocol for CRISPR/Cas9 Knockout:

  • Guide RNA Design: Design and synthesize guide RNAs (gRNAs) targeting a specific exon of the human CYP4A11 gene (the major human ortholog).

  • Transfection: Co-transfect HUVECs with plasmids encoding Cas9 nuclease and the designed gRNAs.

  • Single-Cell Cloning: Isolate single cells and expand them into clonal populations.

  • Screening and Validation: Screen the clones for successful gene editing by PCR and Sanger sequencing. Confirm the absence of CYP4A11 protein expression by Western blotting.

CYP4A Inhibition Assay

This assay directly measures the inhibitory potential of 12(S)-HHT on CYP4A activity.

Protocol:

  • System: Use human liver microsomes, which are a rich source of CYP enzymes.

  • Substrate: Use a known CYP4A substrate, such as arachidonic acid.

  • Incubation: Incubate the microsomes with arachidonic acid in the presence of varying concentrations of 12(S)-HHT.

  • Metabolite Quantification: Measure the formation of the product, 20-HETE, using LC-MS/MS.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of 12(S)-HHT to determine the half-maximal inhibitory concentration (IC50).

Cell Migration (Scratch) Assay

20-HETE is known to promote cell migration.[19] Therefore, inhibiting its production with 12(S)-HHT is expected to reduce cell migration. This can be tested in WT and CYP4A11-/- HUVECs.

Protocol:

  • Cell Culture: Grow WT and CYP4A11-/- HUVECs to a confluent monolayer in 24-well plates.

  • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.[1][3][20]

  • Treatment: Treat the cells with vehicle or 12(S)-HHT.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure.

cluster_0 In Vitro Workflow Start WT and CYP4A11-/- HUVECs Scratch Create scratch in confluent monolayer Start->Scratch Treatment Treat with Vehicle or 12(S)-HHT Scratch->Treatment Imaging Time-lapse imaging Treatment->Imaging Analysis Measure wound closure Imaging->Analysis

Caption: Workflow for the in vitro cell migration (scratch) assay.

Expected Outcomes and Interpretation
Cell LineTreatmentExpected Effect on Cell MigrationInterpretation
WT HUVECVehicleBaseline migrationNormal cell migration
WT HUVEC12(S)-HHTDecreased migration12(S)-HHT inhibits cell migration
CYP4A11-/- HUVECVehiclePotentially reduced baseline migrationCYP4A11/20-HETE contributes to basal migration
CYP4A11-/- HUVEC12(S)-HHTNo further decrease in migrationThe inhibitory effect of 12(S)-HHT on migration is CYP4A11-dependent

Metabolomic Analysis: A Global View of the Effects

Untargeted metabolomics can provide a comprehensive snapshot of the biochemical changes induced by 12(S)-HHT in both WT and Cyp4a14-/- mice.[15][21]

Sample Collection and Preparation
  • Plasma Collection: At the end of the in vivo study, collect blood from the mice via cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Metabolite Extraction: Extract metabolites from the plasma using a methanol-based protein precipitation method.[7][22]

LC-MS/MS Analysis

Analyze the extracted metabolites using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation
  • Multivariate Analysis: Use principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) to identify metabolites that are significantly altered between the different experimental groups.

  • Pathway Analysis: Use pathway analysis software to identify the metabolic pathways that are most affected by 12(S)-HHT treatment in a genotype-dependent manner.

  • Key Metabolites to Monitor:

    • Arachidonic acid and its metabolites (e.g., 20-HETE, other HETEs, prostaglandins).

    • Other fatty acids and lipid species.

A significant decrease in plasma 20-HETE levels in WT mice treated with 12(S)-HHT, with no such change observed in Cyp4a14-/- mice, would provide strong evidence for the on-target effect of 12(S)-HHT.

Conclusion

The use of CYP4A knockout models provides a powerful and specific approach to validate the CYP4A-mediated effects of 12(S)-HHT. By combining in vivo physiological measurements, such as blood pressure monitoring, with in vitro mechanistic studies and global metabolomic profiling, researchers can build a comprehensive and compelling case for the role of this bioactive lipid in vascular biology. This guide offers a robust framework for such investigations, paving the way for a deeper understanding of 12(S)-HHT and its potential as a therapeutic agent.

References

  • Okuno, T., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Journal of Biomedical Science, 25(1), 81. [Link]

  • Liu, M., et al. (2014). 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor. The Journal of Experimental Medicine, 211(6), 1063–1078. [Link]

  • Bylund, J., et al. (2018). Arachidonic acid metabolites of CYP4A and CYP4F are altered in women with preeclampsia. Prostaglandins & Other Lipid Mediators, 136, 15–22. [Link]

  • Holla, V. R., et al. (2001). Alterations in the regulation of androgen-sensitive Cyp 4a monooxygenases cause hypertension. Proceedings of the National Academy of Sciences, 98(9), 5211–5216. [Link]

  • Burger, A., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(10), 1418–1424. [Link]

  • Sasaki, F., et al. (2017). Impairment of the 12-HHT/BLT2 axis delays wound healing and attenuates the protective effect of a synthetic BLT2 agonist in a mouse model of diabetes. Scientific Reports, 7(1), 1–13. [Link]

  • Okuno, T., & Yokomizo, T. (2018). Physiological and pathophysiological roles of the 12-HHT-BLT2 axis. Journal of Lipid Research, 59(10), 1835–1842. [Link]

  • Lasker, J. M., et al. (2000). Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. Journal of Pharmacology and Experimental Therapeutics, 292(3), 1138–1145. [Link]

  • Luo, P., & Liu, D. (2020). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 11, 1261. [Link]

  • Clark, J. E., et al. (2001). Expressed CYP4A4 metabolism of prostaglandin E(1) and arachidonic acid. Archives of Biochemistry and Biophysics, 394(1), 125–132. [Link]

  • Edson, K. Z., & Rettie, A. E. (2013). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Antioxidants & Redox Signaling, 19(2), 190–202. [Link]

  • Garcia, V., et al. (2017). Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase. International Journal of Molecular Sciences, 18(11), 2383. [Link]

  • Edson, K. Z., & Rettie, A. E. (2013). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current Topics in Medicinal Chemistry, 13(12), 1429–1442. [Link]

  • Williams, J. M., & Roman, R. J. (2016). Effect of Cytochrome P450 Metabolites of Arachidonic Acid in Nephrology. Journal of the American Society of Nephrology, 27(10), 2927–2941. [Link]

  • Holla, V. R., et al. (2001). Mouse Cyp4a isoforms: enzymatic properties, gender- and strain-specific expression, and role in renal 20-hydroxyeicosatetraenoic acid formation. Archives of Biochemistry and Biophysics, 388(2), 231–242. [Link]

  • Capdevila, J. H., & Falck, J. R. (2001). Cytochrome P450 pathways of arachidonic acid metabolism. Prostaglandins & Other Lipid Mediators, 62(3), 239–272. [Link]

  • Imig, J. D., et al. (2005). Endothelial expression of human cytochrome P450 epoxygenases lowers blood pressure and attenuates hypertension-induced renal injury in mice. FASEB Journal, 19(6), 627–629. [Link]

  • ResearchGate. (2023). Can 12(S)-HHT (12(S)-HHTrE) be injected in vivo in animals? [Link]

  • Pelkonen, O., et al. (2020). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology, 94(11), 3671–3722. [Link]

  • van Herwaarden, A. E., et al. (2007). Knockout of cytochrome P450 3A yields new mouse models for understanding xenobiotic metabolism. Molecular and Cellular Biology, 27(22), 7982–7991. [Link]

  • Kharkwal, H., et al. (2017). Generation and phenotypic characterisation of a cytochrome P450 4x1 knockout mouse. PloS one, 12(12), e0187959. [Link]

  • Li, S., et al. (2023). Inhibition of ALOX12–12-HETE Alleviates Lung Ischemia–Reperfusion Injury by Reducing Endothelial Ferroptosis-Mediated Neutrophil Extracellular Trap Formation. American Journal of Respiratory and Critical Care Medicine, 208(5), 543–557. [Link]

  • Bordbar, A., et al. (2011). Individualized therapy of HHT driven by network analysis of metabolomic profiles. Molecular Systems Biology, 7(1), 560. [Link]

  • Bordbar, A., et al. (2011). Individualized therapy of HHT driven by network analysis of metabolomic profiles. Molecular Systems Biology, 7, 560. [Link]

  • van der Weide, J., & Hinrichs, J. W. (2005). In Vivo Assessment of Cytochrome P450 3A4 and P-Glycoprotein Activity: Impact on Clinical Practice. Clinical Pharmacokinetics, 44(12), 1257–1277. [Link]

  • Tual-Chalot, S., et al. (2023). Executive summary of the 15th HHT international scientific conference. Angiogenesis, 26(4), 461–475. [Link]

  • Kim, H., et al. (2024). Employment of diverse in vitro systems for analyzing multiple aspects of disease, hereditary hemorrhagic telangiectasia (HHT). Stem Cell Research & Therapy, 15(1), 1–18. [Link]

  • Turner, S. T., et al. (2012). Association of Chromosome 12 locus with antihypertensive response to hydrochlorothiazide may involve differential YEATS4 expression. PLoS One, 7(2), e31880. [Link]

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition, 32(6), 647–660. [Link]

  • Albiñana, V., et al. (2021). Hereditary Haemorrhagic Telangiectasia, an Inherited Vascular Disorder in Need of Improved Evidence-Based Pharmaceutical Interventions. International Journal of Molecular Sciences, 22(3), 1133. [Link]

  • Kim, H., et al. (2024). Employment of diverse in vitro systems for analyzing multiple aspects of disease, hereditary hemorrhagic telangiectasia (HHT). Stem Cell Research & Therapy, 15(1), 147. [Link]

  • Zgheib, N. K., & Ghanem, K. M. (2021). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 13(7), 957. [Link]

  • ANU Animal Experimentation Ethics Committee. (2022). Guidelines for Injection Techniques in Mice V2.0. [Link]

  • UNC Research. (n.d.). Mouse Handling & Techniques. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • Cure HHT. (n.d.). Clinical Trials. [Link]

  • Ojeda-Uribe, M., et al. (2020). Functional Alterations Involved in Increased Bleeding in Hereditary Hemorrhagic Telangiectasia Mouse Models. Frontiers in Cell and Developmental Biology, 8, 599. [Link]

  • Albiñana, V., et al. (2021). Hereditary Haemorrhagic Telangiectasia, an Inherited Vascular Disorder in Need of Improved Evidence-Based Pharmaceutical Interventions. International Journal of Molecular Sciences, 22(3), 1133. [Link]

  • Murk, A. J., et al. (2012). Mechanism-based testing strategy using in vitro approaches for identification of thyroid hormone disrupting chemicals. Toxicology in Vitro, 26(5), 737–745. [Link]

  • Albiñana, V., et al. (2021). Hereditary Haemorrhagic Telangiectasia, an Inherited Vascular Disorder in Need of Improved Evidence-Based Pharmaceutical Interventions. International Journal of Molecular Sciences, 22(3), 1133. [Link]

  • Eilken, H. M., et al. (2021). Generation of a Syngeneic Heterozygous ACVRL1(wt/mut) Knockout iPS Cell Line for the In Vitro Study of HHT2-Associated Angiogenesis. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. [Link]

  • Li, Y., et al. (2022). Protocol for generating human immune system mice and hydrodynamic injection to analyze human hematopoiesis in vivo. STAR protocols, 3(1), 101189. [Link]

  • Park, S. O., et al. (2015). Mouse models of hereditary hemorrhagic telangiectasia: recent advances and future challenges. Frontiers in Genetics, 6, 45. [Link]

  • Tual-Chalot, S., et al. (2019). Angiopoietin-2 Inhibition Rescues Arteriovenous Malformation in a Smad4 Hereditary Hemorrhagic Telangiectasia Mouse Model. Arteriosclerosis, Thrombosis, and Vascular Biology, 39(1), 102–115. [Link]

Sources

A Head-to-Head Comparison of 12(S)-hydroxy-16-Heptadecynoic Acid and HET0016: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of eicosanoid research, the precise modulation of cytochrome P450 (CYP) enzyme activity is paramount for elucidating signaling pathways and developing novel therapeutics. Among the myriad of available chemical tools, 12(S)-hydroxy-16-Heptadecynoic Acid and HET0016 have emerged as notable inhibitors of specific CYP450-mediated arachidonic acid metabolism. This guide provides an in-depth, head-to-head comparison of these two compounds, offering researchers the critical data and experimental context needed to select the appropriate tool for their studies in inflammation, cancer, and beyond.

Introduction: Targeting Eicosanoid Pathways

Eicosanoids, a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, are pivotal regulators of a vast array of physiological and pathological processes. The cytochrome P450 monooxygenases play a crucial role in metabolizing arachidonic acid to produce biologically active eicosanoids, such as hydroxyeicosatetraenoic acids (HETEs) and prostaglandins. The targeted inhibition of these enzymes offers a powerful approach to dissecting their roles in disease and identifying new therapeutic avenues. This guide focuses on two such inhibitors: this compound, a mechanism-based inactivator of prostaglandin ω-hydroxylase, and HET0016, a potent and selective inhibitor of 20-HETE synthesis.

Mechanism of Action: A Tale of Two Inhibitors

While both compounds target CYP enzymes involved in fatty acid metabolism, their specificities and mechanisms of inhibition differ significantly.

This compound: A Mechanism-Based Inactivator

This compound is a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, with a notable selectivity for prostaglandin ω-hydroxylase.[1][2] This class of enzymes, primarily members of the CYP4A and CYP4F subfamilies, is responsible for the ω-hydroxylation of prostaglandins, a key step in their inactivation and metabolism.[3]

The (S)-enantiomer of 12-hydroxy-16-heptadecynoic acid has been shown to be approximately twice as active as the (R)-enantiomer, with a reported Ki of 1.8 µM and a t1/2 of 0.7 minutes for the inactivation of purified cytochrome P450 4A4.[4] As a mechanism-based inhibitor, it is processed by the target enzyme to a reactive intermediate that then covalently binds to and irreversibly inactivates the enzyme. This mode of action can provide prolonged inhibition even after the compound has been cleared.

G AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases PGs Prostaglandins (PGE2, etc.) PG_Synthases->PGs CYP4F Prostaglandin ω-hydroxylase (e.g., CYP4A4, CYP4F) PGs->CYP4F Inactive_PGs ω-hydroxy PGs (Inactive Metabolites) CYP4F->Inactive_PGs Inhibitor This compound Inhibitor->CYP4F Mechanism-based Inactivation

Caption: Inhibition of prostaglandin metabolism by this compound.

It is critical to distinguish this compound from other similarly named lipids. For instance, 12(S)-hydroxyheptadecatrienoic acid (12(S)-HHT) is a cyclooxygenase product that acts as a ligand for the leukotriene B4 receptor 2 (BLT2), involved in inflammation and wound healing.[2][5][6][7] 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) is a lipoxygenase product with pleiotropic effects in cancer progression and inflammation.[8][9] The subject of this guide, this compound, is a synthetic inhibitor targeting a different enzymatic pathway.

HET0016: A Potent and Selective 20-HETE Synthase Inhibitor

HET0016, or N-Hydroxy-N′-(4-n-butyl-2-methylphenyl)formamidine, is a highly potent and selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE).[10][11] 20-HETE is a significant metabolite of arachidonic acid produced by CYP4A and CYP4F enzymes and is a potent vasoconstrictor and pro-inflammatory mediator.

HET0016 exhibits remarkable selectivity for 20-HETE formation. In rat renal microsomes, the IC50 for 20-HETE synthesis is approximately 35 nM, while the IC50 for the formation of epoxyeicosatrienoic acids (EETs) is around 2800 nM.[10] Its potency is even greater in human renal microsomes, with a reported IC50 of 8.9 nM for 20-HETE synthesis.[10] Studies have shown that HET0016 acts as a non-competitive inhibitor of 20-HETE formation.[5]

G AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F Isoforms AA->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 Downstream Downstream Effects: - Vasoconstriction - Inflammation - Angiogenesis HETE_20->Downstream Inhibitor HET0016 Inhibitor->CYP4A_4F Potent & Selective Non-competitive Inhibition

Caption: Inhibition of 20-HETE synthesis by HET0016.

Comparative Performance and Physicochemical Properties

A direct comparison of the key features of these two inhibitors is essential for experimental design.

FeatureThis compoundHET0016
Target Enzyme(s) Prostaglandin ω-hydroxylase (CYP4A/4F)[1][2]20-HETE synthase (CYP4A/4F)[10][11]
Mechanism Mechanism-based (irreversible)[1][4]Non-competitive (reversible)[5]
Potency Ki = 1.8 µM[4]IC50 = 8.9 nM (human), 35 nM (rat)[10]
Selectivity Selective for prostaglandin ω-hydroxylase[4]Highly selective for 20-HETE synthesis over EETs and other CYPs[10][11]
Solubility Soluble in DMF, DMSO, and Ethanol[1]Poor aqueous solubility, often formulated with cyclodextrin or lecithin[5]
Pharmacokinetics Data not widely availableShort biological half-life[5]
In Vivo Applications Primarily used as a biochemical tool; limited in vivo data available.Neuroprotection, anti-inflammatory, anti-angiogenic/anti-cancer effects demonstrated in rodent models.[6]

Applications in Preclinical Research

The distinct profiles of these two inhibitors lend them to different research applications.

HET0016: A Versatile In Vivo Tool

The extensive characterization of HET0016 in various animal models makes it a valuable tool for investigating the pathophysiology of 20-HETE. Key applications include:

  • Neuroprotection: HET0016 administration has been shown to reduce brain damage in models of thromboembolic stroke, implicating 20-HETE as a mediator of ischemic injury.[5]

  • Inflammation: In spontaneously hypertensive rats, chronic treatment with HET0016 attenuates cerebrovascular inflammation and oxidative stress.[6][12] It has also been shown to reduce the secretion of inflammatory cytokines like TNF-α and IL-1β in a model of retinal ischemia-reperfusion injury.[13]

  • Cancer Biology: By inhibiting the pro-angiogenic effects of 20-HETE, HET0016 has been demonstrated to decrease tumor growth, particularly in models of glioblastoma and triple-negative breast cancer.[10][14]

Despite its efficacy, the clinical development of HET0016 has been hampered by its poor solubility and short half-life, prompting research into more drug-like analogs.[7]

This compound: A Specific Probe for Prostaglandin Metabolism

In contrast to HET0016, this compound is best characterized as a specific biochemical probe. Its utility lies in its ability to irreversibly inactivate prostaglandin ω-hydroxylase, allowing researchers to investigate the specific consequences of inhibiting this metabolic pathway.

Currently, there is a notable lack of published in vivo studies exploring the broader therapeutic effects of this compound in disease models. Its primary application remains in vitro, to delineate the role of prostaglandin metabolism in cellular processes. This represents a significant opportunity for future research to explore its potential in vivo effects, for instance, in cancers where prostaglandin signaling is dysregulated.

Experimental Protocols: In Vitro CYP450 Inhibition Assay

To facilitate the direct comparison of these or other novel inhibitors, a robust experimental protocol is essential. Below is a generalized, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific CYP450 isozyme using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound dilutions C Pre-incubate microsome mix and test compound A->C B Prepare substrate & microsome mix in buffer B->C D Initiate reaction with NADPH C->D E Incubate at 37°C D->E F Stop reaction with organic solvent E->F G Centrifuge to pellet protein F->G H Analyze supernatant by LC-MS/MS G->H I Quantify metabolite formation H->I J Calculate % inhibition and determine IC50 I->J

Caption: Workflow for a CYP450 inhibition (IC50) assay.

Protocol: Determination of IC50 for CYP450 Inhibition

1. Materials and Reagents:

  • Human Liver Microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • CYP-specific probe substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

  • Test inhibitor (this compound or HET0016) dissolved in a suitable solvent (e.g., DMSO)

  • Acetonitrile or methanol (ice-cold, containing an internal standard) for reaction termination

  • 96-well incubation plates

  • LC-MS/MS system

2. Experimental Procedure:

  • Prepare Reagents: Thaw HLMs on ice. Prepare serial dilutions of the test inhibitor in the appropriate solvent. Prepare a working solution of the probe substrate in the incubation buffer.

  • Incubation Setup: In a 96-well plate, add the potassium phosphate buffer.

  • Add the HLM suspension to the buffer (final protein concentration typically 0.1-0.5 mg/mL).

  • Add a small volume (e.g., 1 µL) of the test inhibitor dilutions to the wells. Include vehicle controls (solvent only) and positive control inhibitor wells.

  • Add the probe substrate to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for metabolite formation.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold organic solvent (e.g., acetonitrile with an internal standard like tolbutamide or labetalol).

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Quantification: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of metabolite formation in the presence of each inhibitor concentration.

  • Normalize the data to the vehicle control (defined as 100% activity or 0% inhibition).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol can be adapted to determine the inhibition constant (Ki) and the mode of inhibition by varying both substrate and inhibitor concentrations.[1]

Conclusion and Future Directions

This compound and HET0016 are both valuable chemical probes for the study of eicosanoid biology, yet they occupy distinct niches.

  • HET0016 is a well-established, potent, and selective inhibitor of 20-HETE synthesis with a substantial body of in vivo data supporting its utility in models of stroke, inflammation, and cancer. Its primary limitation is its suboptimal pharmacokinetic profile, making the development of next-generation analogs a key priority.

  • This compound is a specific, mechanism-based inactivator of prostaglandin ω-hydroxylase. It serves as an excellent tool for in vitro studies aimed at understanding the specific role of this enzyme. The significant gap in our understanding of its in vivo effects presents a compelling area for future investigation, which could reveal novel therapeutic applications.

For researchers choosing between these compounds, the decision rests on the experimental question. To investigate the broad pathophysiological roles of 20-HETE in vivo, HET0016 is the clear choice. To specifically dissect the function of prostaglandin ω-hydroxylation in a cellular context, this compound provides a precise, irreversible tool. The continued exploration of both these molecules and their respective pathways will undoubtedly yield further insights into the complex world of eicosanoid signaling.

References

  • Jain, M., et al. (2008). Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation. Pharmaceutical Research, 25(11), 2589-2597. [Link]

  • Barna, B., et al. (2012). Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats. British Journal of Pharmacology, 167(4), 787-798. [Link]

  • Barna, B., et al. (2012). Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats. British Journal of Pharmacology, 167(4), 787-798. [Link]

  • Okuno, T., et al. (2008). 12(S)-Hydroxyheptadeca-5Z, 8E, 10E-trienoic acid is a natural ligand for leukotriene B4 receptor 2. The Journal of Experimental Medicine, 205(4), 759-766. [Link]

  • Pan, J. (2021). Preclinical Development of 20-HETE Formation Inhibitors and Propofol Pharmacokinetics in Neurocritical Care Patients. D-Scholarship@Pitt. [Link]

  • Cyprotex. (n.d.). CYP Inhibition Assay (Ki). Evotec. [Link]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • Burger, A., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(10), 1418-1424. [Link]

  • Wikipedia. (n.d.). 12-Hydroxyeicosatetraenoic acid. [Link]

  • Kikuta, Y., Kusunose, E., & Kusunose, M. (2002). Prostaglandin and leukotriene omega-hydroxylases. Prostaglandins & Other Lipid Mediators, 68-69, 245-263. [Link]

  • Wang, L., et al. (2020). Study on the mechanism of 20-hydroxyeicosatetraenoic acid in retinal ischemia–reperfusion injury. Medicine, 99(3), e18797. [Link]

  • Liu, M., et al. (2014). 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor. The Journal of Experimental Medicine, 211(6), 1063-1078. [Link]

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology, 133(3), 325-329. [Link]

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology, 133(3), 325-329. [Link]

  • Wikipedia. (n.d.). 12-Hydroxyheptadecatrienoic acid. [Link]

  • Chen, M., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Journal of Lipid Research, 59(11), 2134-2144. [Link]

  • PubChem. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 12S-Hete. National Center for Biotechnology Information. [Link]

  • Chen, M., et al. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Journal of Lipid Research, 59(11), 2134-2144. [Link]

  • Zhang, T., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Frontiers in Immunology, 12, 784228. [Link]

  • ResearchGate. (n.d.). The signaling pathway of PGE2. [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Spandl, J., et al. (2019). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 47(5), 455-463. [Link]

  • Zhang, Y., et al. (2018). Effects of Inflammatory Factor Expression Regulated by 12/15 Lipoxygenase on Obesity-Related Nephropathy. Mediators of Inflammation, 2018, 5923171. [Link]

  • Chen, M., et al. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Prostaglandins & Other Lipid Mediators, 96(1-4), 2-8. [Link]

  • Alvarez, J.V., et al. (2014). HET0016, a selective inhibitor of 20-HETE synthesis, decreases pro-angiogenic factors and inhibits growth of triple negative breast cancer in mice. PLoS One, 9(12), e116247. [Link]

  • ResearchGate. (n.d.). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. [Link]

  • To, N.Q., et al. (2020). Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling. Nutrients, 12(8), 2363. [Link]

  • Venn-Watson, S., & Butterworth, C. (2024). Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. Cancers, 16(11), 2056. [Link]

  • ResearchGate. (n.d.). Anticancer potential of bioactive 16-methylheptadecanoic acid methyl ester derived from marine Trichoderma. [Link]

  • ResearchGate. (n.d.). Elevated 12-hydroxyeicosatetraenoic acid (12-HETE) levels in serum of individuals with newly diagnosed Type 1 diabetes. [Link]

  • Hassan, I., et al. (2021). 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword. Prostaglandins & Other Lipid Mediators, 157, 106599. [Link]

  • Zhang, Y., et al. (2018). Prostaglandin E2 triggers cytochrome P450 17α hydroxylase overexpression via signal transducer and activator of transcription 3 phosphorylation and promotes invasion in endometrial cancer. Oncology Letters, 16(4), 4545-4552. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Mechanism-Based Inhibition of 12(S)-hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for an enzyme inhibitor is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technically focused comparison of methodologies to confirm the mechanism-based inhibition of 12(S)-hydroxy-16-Heptadecynoic Acid (12-HHT), a known inhibitor of cytochrome P450 (CYP) ω-hydroxylase.[1][2] We will move beyond simple IC50 determinations to explore the experimental nuances that distinguish a true mechanism-based inhibitor from a reversible or other type of irreversible inhibitor.

The Hallmarks of Mechanism-Based Inhibition

Mechanism-based inhibitors, also known as suicide substrates, are a unique class of enzyme inactivators.[3] Initially, they bind to the enzyme in a reversible manner, mimicking the natural substrate. The enzyme then proceeds with its catalytic cycle, but in doing so, it converts the inhibitor into a highly reactive intermediate. This intermediate then forms a covalent bond with a residue in or near the active site, leading to irreversible inactivation of the enzyme.[3][4]

Confirming this sequence of events requires a multi-faceted experimental approach. The key characteristics we aim to demonstrate for 12-HHT are:

  • Time-dependent inhibition: The inhibitory effect increases with the duration of pre-incubation of the enzyme with the inhibitor.[5][6]

  • NADPH-dependent inhibition: For CYP enzymes, the catalytic conversion of the inhibitor requires the presence of the cofactor NADPH.[6][7][8]

  • Irreversibility: Once the covalent bond is formed, the inhibition cannot be reversed by simple dilution or dialysis.[9][10][11]

  • Covalent Adduct Formation: Direct evidence of a covalent bond between the inhibitor and the enzyme.[12][13]

Experimental Workflow for Confirmation

The following sections detail the logical flow of experiments designed to unequivocally confirm the mechanism-based inhibition of 12-HHT.

Experimental Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Confirmation of Irreversibility cluster_2 Phase 3: Direct Evidence of Covalent Modification IC50_Shift_Assay IC50 Shift Assay Dialysis_Experiment Dialysis Experiment IC50_Shift_Assay->Dialysis_Experiment Significant IC50 Shift (NADPH-dependent) Mass_Spectrometry Mass Spectrometry (Adduct Formation) Dialysis_Experiment->Mass_Spectrometry Inhibition Persists Post-Dialysis

Caption: Logical progression of experiments to confirm mechanism-based inhibition.

Part 1: The IC50 Shift Assay - A First Look at Time-Dependency

The IC50 shift assay is a cornerstone for identifying time-dependent inhibition (TDI).[6][7][8][14][15] The principle lies in comparing the half-maximal inhibitory concentration (IC50) of 12-HHT under two conditions: with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation suggests that the enzyme is catalytically converting 12-HHT into a more potent inhibitor, a hallmark of mechanism-based inhibition.[6]

Comparative Inhibitors

To provide context for our results with 12-HHT, we will compare its behavior to known inhibitors of cyclooxygenase (COX) enzymes, which are also involved in prostaglandin metabolism.[16][17][18][19][20]

InhibitorTarget Enzyme(s)Mechanism of InhibitionExpected IC50 Shift
12(S)-HHT CYP450 ω-hydroxylaseMechanism-BasedSignificant Shift
Aspirin COX-1, COX-2Irreversible (Covalent Acetylation)Significant Shift
Ibuprofen COX-1, COX-2Reversible (Competitive)No Significant Shift
Celecoxib COX-2Reversible (Competitive)No Significant Shift
Experimental Protocol: IC50 Shift Assay
  • Preparation of Reagents:

    • Prepare a stock solution of 12(S)-HHT in a suitable solvent (e.g., DMSO).

    • Prepare human liver microsomes (HLMs) or a recombinant CYP450 ω-hydroxylase enzyme solution in an appropriate buffer.

    • Prepare an NADPH regenerating system.

    • Prepare the substrate for the CYP450 ω-hydroxylase.

  • No Pre-incubation Condition:

    • In a 96-well plate, add the enzyme, 12-HHT at various concentrations, and buffer.

    • Initiate the reaction by adding the substrate and NADPH simultaneously.

    • Incubate for a fixed time.

    • Terminate the reaction and quantify the product formation.

  • Pre-incubation Condition:

    • In a separate set of wells, pre-incubate the enzyme with 12-HHT at various concentrations and NADPH for a defined period (e.g., 30 minutes).[7][8]

    • Initiate the reaction by adding the substrate.

    • Incubate for the same fixed time as the no pre-incubation condition.

    • Terminate the reaction and quantify the product formation.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of 12-HHT for both conditions.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

    • A fold shift in IC50 of ≥ 1.5 is often considered indicative of time-dependent inhibition.[15]

IC50 Shift Assay cluster_no_preincubation No Pre-incubation cluster_preincubation With Pre-incubation A Enzyme + 12-HHT B Add Substrate + NADPH A->B C Measure Activity B->C H Compare IC50 Values C->H D Enzyme + 12-HHT + NADPH E Pre-incubate (e.g., 30 min) D->E F Add Substrate E->F G Measure Activity F->G G->H

Caption: Workflow of the IC50 shift assay.

Part 2: Dialysis Experiment - Confirming Irreversibility

A significant IC50 shift strongly suggests mechanism-based inhibition, but it does not definitively prove irreversibility. To distinguish between a tight-binding reversible inhibitor and a true covalent modifier, a dialysis experiment is essential.[9][21] The principle is that unbound, reversible inhibitors will be removed through a semi-permeable membrane, restoring enzyme activity. In contrast, a covalently bound inhibitor will remain attached to the enzyme, and the inhibition will persist after dialysis.[9][11][22]

Experimental Protocol: Dialysis
  • Enzyme-Inhibitor Incubation:

    • Incubate the CYP450 ω-hydroxylase with a high concentration of 12-HHT (sufficient to cause near-maximal inhibition) in the presence of NADPH.

    • As a control, incubate the enzyme with a known reversible inhibitor (e.g., ibuprofen for COX enzymes, or a suitable reversible CYP inhibitor).

    • Also, prepare a vehicle control (enzyme incubated with NADPH and vehicle).

  • Dialysis:

    • Place the incubation mixtures into dialysis tubing with an appropriate molecular weight cutoff.

    • Dialyze against a large volume of buffer for an extended period (e.g., overnight) with several buffer changes to ensure complete removal of the unbound inhibitor.

  • Activity Measurement:

    • After dialysis, recover the enzyme solutions.

    • Measure the residual enzyme activity of the 12-HHT-treated sample, the reversible inhibitor-treated sample, and the vehicle control.

Expected Outcomes
TreatmentExpected Residual ActivityInterpretation
12(S)-HHT Significantly lower than vehicle controlIrreversible Inhibition
Reversible Inhibitor Similar to vehicle controlReversible Inhibition
Vehicle Control Baseline activityNo Inhibition

Part 3: Mass Spectrometry - The Definitive Proof of Covalent Adduct Formation

The most direct and compelling evidence for mechanism-based inhibition is the detection of a covalent adduct between the inhibitor and the enzyme.[12][13] Mass spectrometry (MS) is the gold standard for this analysis.[12][13][23][24] By precisely measuring the mass of the protein, we can detect the mass increase corresponding to the addition of the 12-HHT molecule.

Experimental Protocol: Intact Protein Mass Spectrometry
  • Sample Preparation:

    • Incubate the CYP450 ω-hydroxylase with an excess of 12-HHT and NADPH.

    • As a control, incubate the enzyme under the same conditions but without 12-HHT.

    • Remove excess, unbound inhibitor using a suitable method (e.g., size-exclusion chromatography).

  • Mass Spectrometry Analysis:

    • Analyze both the treated and untreated enzyme samples by high-resolution mass spectrometry (e.g., ESI-Q-TOF).

    • Deconvolute the resulting spectra to determine the intact mass of the protein in each sample.

Data Interpretation

An increase in the mass of the 12-HHT-treated enzyme that corresponds to the molecular weight of 12-HHT provides definitive evidence of covalent adduct formation. Further "bottom-up" proteomics approaches, involving enzymatic digestion of the protein followed by LC-MS/MS analysis, can be employed to identify the specific amino acid residue that has been modified.[12][25]

Mass Spec Analysis A Incubate Enzyme with 12-HHT + NADPH B Purify Enzyme-Inhibitor Complex A->B C Intact Protein MS Analysis B->C D Observe Mass Shift (Enzyme + 12-HHT) C->D E Bottom-up Proteomics (Optional) D->E F Identify Modified Residue E->F

Caption: Mass spectrometry workflow for adduct confirmation.

Conclusion

By systematically progressing through this series of experiments—from the initial indication of time-dependency in the IC50 shift assay, to the confirmation of irreversibility via dialysis, and culminating in the direct observation of a covalent adduct by mass spectrometry—researchers can unequivocally confirm the mechanism-based inhibition of this compound. This rigorous, evidence-based approach is essential for building a comprehensive understanding of a compound's mechanism of action and is a critical component of modern drug discovery and development.

References

  • Assessment of compound inhibition reversibility by dialysis. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. PubMed. [Link]

  • Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Lecturio. [Link]

  • Selective cyclooxygenase-2 inhibitors: similarities and differences. PubMed. [Link]

  • 12-Hydroxyheptadecatrienoic acid. Wikipedia. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. [Link]

  • Selective cyclooxygenase‐2 inhibitors: similarities and differences. Taylor & Francis Online. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Mechanism-based inhibitors of prostaglandin .omega.-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. NIH. [Link]

  • Evaluation Of Single Point And IC50 Shift Assays For Measuring Time-Dependent Inhibition Of Drug Discovery Compounds. Technology Networks. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology - ACS Publications. [Link]

  • CYP Time-Dependent Inhibition (TDI) Using an IC 50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. Springer Nature Experiments. [Link]

  • Bottom-up MS analysis of covalent protein–drug adducts. (A) Detection... ResearchGate. [Link]

  • Cyprotex CYP Time Dependent Inhibition (IC50 shift) Fact Sheet. Evotec. [Link]

  • Identification of CYP Mechanism-Based Inhibitors. Springer Nature Experiments. [Link]

  • Enzyme inhibitors. [Link]

  • Enzymes: Irreversible Inhibition. Request PDF - ResearchGate. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Biological Chemistry- Dialysis of a Mixture. UW-Madison Demonstration Lab. [Link]

Sources

A Comparative Guide to 12(S)-hydroxy-16-Heptadecynoic Acid as a Selective Suicide Substrate for Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytochrome P450 and the Intricacies of Suicide Inhibition

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of endogenous and exogenous compounds, including the majority of clinically used drugs.[1] Their activity dictates the pharmacokinetic and pharmacodynamic properties of numerous therapeutic agents, making the study of CYP450 inhibition a cornerstone of drug development and biomedical research. A particularly intriguing and potent form of enzyme inactivation is "suicide inhibition," a mechanism-based process where the enzyme converts a seemingly benign substrate into a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[2] This guide provides an in-depth analysis of 12(S)-hydroxy-16-heptadecynoic acid (12(S)-HDoHE) as a selective suicide substrate for a specific subset of CYP450 enzymes, comparing its performance with other notable inhibitors and providing the experimental framework to assess such interactions.

This compound: A Selective Inactivator of Prostaglandin ω-Hydroxylase

This compound has been identified as a mechanism-based inhibitor of cytochrome P450 4A4 (CYP4A4), a pulmonary enzyme responsible for the ω-hydroxylation of prostaglandins. The stereochemistry at the 12-position is crucial for its activity, with the (S)-enantiomer being approximately twice as active as the (R)-enantiomer.

The inhibitory action of 12(S)-HDoHE is classified as suicide inhibition, where the enzyme metabolizes the substrate, leading to its own inactivation. While the precise molecular mechanism of covalent adduct formation with CYP4A4 has not been fully elucidated in the available literature, it is understood that the terminal acetylene group of the molecule is a key structural feature for this mechanism-based inactivation. Such terminal alkynes are known to be converted by CYP450s into reactive intermediates, such as ketenes or thioketenes, which can then acylate the heme or specific amino acid residues within the enzyme's active site, leading to irreversible inhibition.

Comparative Analysis: 12(S)-HDoHE vs. Alternative CYP4 ω-Hydroxylase Inhibitors

To provide a comprehensive understanding of 12(S)-HDoHE's utility, it is essential to compare it with other known inhibitors of CYP4 ω-hydroxylases. Two notable alternatives are 17-Octadecynoic acid (17-ODYA) and N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine (HET0016).

InhibitorTarget CYP(s)Potency (IC50)SelectivityMechanism of Action
This compound CYP4A4Not explicitly stated in provided resultsSelective for prostaglandin ω-hydroxylaseSuicide Inhibition
17-Octadecynoic Acid (17-ODYA) CYP4 family< 100 nM for 20-HETE formation[3][4]Less selective; also inhibits epoxygenasesSuicide Substrate
HET0016 CYP4A1, CYP4A2, CYP4A3, CYP4A11, CYP4F2~9-35 nM for 20-HETE formation[5][6][7][8]Highly selective for CYP4 family over CYP2C9, CYP2D6, CYP3A4Irreversible, Non-competitive

Key Insights from the Comparison:

  • Potency: HET0016 demonstrates the highest potency among the three, with IC50 values in the low nanomolar range for inhibiting 20-HETE synthesis.[5][6][7][8] 17-ODYA is also a potent inhibitor, with an IC50 below 100 nM.[3][4]

  • Selectivity: HET0016 exhibits superior selectivity for the CYP4 family compared to other major CYP isoforms like CYP2C9, CYP2D6, and CYP3A4.[5][7][8] In contrast, 17-ODYA is less selective and can also inhibit CYP-mediated epoxygenase activity.[9] The full selectivity profile of 12(S)-HDoHE against a broad panel of CYP isozymes is not extensively detailed in the available literature, representing an area for further investigation.

  • Mechanism: All three compounds lead to irreversible inhibition of their target enzymes. 12(S)-HDoHE and 17-ODYA are classified as suicide substrates, implying that they require enzymatic turnover to exert their inhibitory effect. HET0016 is described as an irreversible, non-competitive inhibitor.[6][10]

Experimental Protocols for Assessing Suicide Inhibition

The hallmark of a suicide inhibitor is its time-dependent and NADPH-dependent inactivation of the target enzyme. The IC50 shift assay is a standard in vitro method to identify and characterize such inhibitors.

Detailed Step-by-Step Methodology for the IC50 Shift Assay

This protocol is designed to determine if a test compound exhibits time-dependent inhibition of a specific CYP450 isozyme using human liver microsomes (HLMs) or recombinant CYP450 enzymes.

Materials:

  • Test compound (e.g., 12(S)-HDoHE)

  • Positive control suicide inhibitor (e.g., a known inhibitor for the target CYP)

  • Negative control (vehicle, typically DMSO)

  • Human Liver Microsomes (HLMs) or recombinant CYP450 enzyme

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • CYP450 probe substrate (specific for the isozyme of interest)

  • Incubator/water bath (37°C)

  • 96-well plates

  • LC-MS/MS system for metabolite quantification

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

Experimental Workflow:

experimental_workflow cluster_preincubation Pre-incubation Phase (30 min @ 37°C) cluster_incubation Incubation Phase (Time-course) cluster_analysis Analysis Phase A Condition 1: - Microsomes - Test Compound - Buffer C Add Probe Substrate + NADPH (to Condition 1) A->C Start of Incubation B Condition 2: - Microsomes - Test Compound - Buffer - NADPH D Add Probe Substrate B->D Start of Incubation E Quench Reaction C->E D->E F LC-MS/MS Analysis E->F G Calculate IC50 Values F->G H Determine IC50 Shift G->H

Caption: Experimental workflow for the IC50 shift assay.

Protocol Steps:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and probe substrate in an appropriate solvent (e.g., DMSO). Prepare the NADPH regenerating system and keep it on ice.

  • Pre-incubation:

    • In a 96-well plate, for the "-NADPH" condition , add the phosphate buffer, HLMs (or recombinant enzyme), and various concentrations of the test compound.

    • In a separate set of wells for the "+NADPH" condition , add the phosphate buffer, HLMs (or recombinant enzyme), various concentrations of the test compound, and the NADPH regenerating system.

    • Incubate both sets of wells for a defined period (e.g., 30 minutes) at 37°C to allow for potential metabolism-dependent inactivation in the "+NADPH" condition.

  • Incubation:

    • To the "-NADPH" pre-incubation wells , add the probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

    • To the "+NADPH" pre-incubation wells , add the probe substrate to initiate the metabolic reaction.

    • Incubate the plates at 37°C for a time that ensures linear metabolite formation (determined in preliminary experiments).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the plates to pellet the protein. Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • Plot the percentage of remaining enzyme activity against the logarithm of the test compound concentration for both the "-NADPH" and "+NADPH" conditions.

    • Determine the IC50 value for each condition by non-linear regression analysis.

    • Calculate the IC50 shift: A significant decrease (typically >1.5 to 2-fold) in the IC50 value for the "+NADPH" condition compared to the "-NADPH" condition indicates time-dependent inhibition, characteristic of a suicide substrate.

Determining Kinetic Constants (kinact and KI)

For compounds that exhibit a significant IC50 shift, a more detailed kinetic study is warranted to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI). This provides a more quantitative measure of the inhibitor's potency.

kinact_KI_determination A Pre-incubate Enzyme + Inhibitor + NADPH at various time points B Add Probe Substrate A->B C Measure Residual Enzyme Activity B->C D Plot ln(% Activity) vs. Pre-incubation Time C->D E Determine kobs from the slope D->E F Plot kobs vs. Inhibitor Concentration E->F G Determine kinact and KI (non-linear regression) F->G

Caption: Workflow for determining kinact and KI.

Conclusion and Future Directions

This compound stands as a valuable research tool for selectively probing the function of CYP4A4 and the prostaglandin ω-hydroxylation pathway. Its characterization as a suicide substrate underscores the importance of mechanism-based inhibition in achieving selectivity. When compared to other CYP4 inhibitors like 17-ODYA and HET0016, 12(S)-HDoHE offers a unique profile, though a comprehensive head-to-head comparison of potency and broad-spectrum selectivity is still needed.

Future research should focus on elucidating the precise molecular mechanism of CYP4A4 inactivation by 12(S)-HDoHE, including the identification of the covalent adduct. A thorough selectivity screening against a panel of major human CYP450 isozymes would significantly enhance its utility and provide a clearer picture of its potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for researchers to further characterize 12(S)-HDoHE and other potential suicide inhibitors, ultimately contributing to a deeper understanding of CYP450 enzymology and the development of more selective and effective therapeutic agents.

References

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Retrieved January 14, 2026, from [Link]

  • CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values - CORE. (n.d.). Retrieved January 14, 2026, from [Link]

  • Time Dependent CYP Inhibition (kinact/KI) | Cyprotex - Evotec. (n.d.). Retrieved January 14, 2026, from [Link]

  • Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex - Evotec. (n.d.). Retrieved January 14, 2026, from [Link]

  • Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4 - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • An outlook on suicide enzyme inhibition and drug design - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Suicide inhibition of α-oxamine synthases: Structures of the covalent adducts of 8-amino-7-oxononanoate synthase with trifluoroalanine - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mechanism-based probes of the topology and function of fatty acid hydroxylases - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • An outlook on suicide enzyme inhibition and drug design - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Validating the Activity of 12(S)-hydroxy-16-Heptadecynoic Acid: A Comparative Guide to Conventional and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the roles of cytochrome P450 (CYP) ω-hydroxylases, the validation of specific and potent inhibitors is a critical step. 12(S)-hydroxy-16-Heptadecynoic Acid (12(S)-HHA) has been identified as a mechanism-based inhibitor of this enzyme class, particularly targeting CYP4A4, an enzyme implicated in the metabolism of prostaglandins and fatty acids, and consequently involved in physiological and pathophysiological processes such as inflammation and blood pressure regulation.[1][2][3] This guide provides an in-depth comparison of various experimental methods to validate the inhibitory activity of 12(S)-HHA, offering both established protocols and innovative alternative approaches.

Understanding the Target: Cytochrome P450 ω-Hydroxylases

Cytochrome P450 ω-hydroxylases are a sub-family of CYP enzymes that catalyze the hydroxylation of the terminal carbon (ω-position) of fatty acids.[1][3] This metabolic pathway is crucial for the regulation of signaling lipids, such as prostaglandins and leukotrienes.[1][2][4] Dysregulation of CYP ω-hydroxylase activity has been linked to various diseases, making inhibitors like 12(S)-HHA valuable tools for research and potential therapeutic development.[1][2]

Mechanism of Action of this compound

12(S)-HHA is a mechanism-based inhibitor, meaning it is converted by the target enzyme into a reactive intermediate that then irreversibly inactivates the enzyme.[5][6] This mode of action provides a high degree of specificity and prolonged duration of inhibition. The validation of such inhibitors requires methods that can distinguish between reversible and irreversible, time-dependent inhibition.

I. Conventional In Vitro Methods for Validating 12(S)-HHA Activity

The foundational approach to characterizing an enzyme inhibitor involves in vitro assays using purified enzymes or subcellular fractions rich in the target enzyme, such as human liver microsomes (HLMs).

A. Direct Inhibition and IC50 Determination

This initial screening step assesses the concentration-dependent reversible inhibition of the enzyme.

  • Preparation of Reagents:

    • Pooled human liver microsomes (HLMs) or recombinant CYP4A4 enzyme.

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • CYP4A4-specific substrate (e.g., lauric acid).

    • 12(S)-HHA and comparator compounds (e.g., 12(R)-HHA, 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid) dissolved in a suitable solvent (e.g., DMSO).

    • Termination solution (e.g., acetonitrile with an internal standard).

  • Assay Procedure:

    • Pre-incubate HLMs or recombinant enzyme with a series of concentrations of 12(S)-HHA or comparator in a 96-well plate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and the specific substrate.

    • Incubate for a predetermined time, ensuring the reaction is in the linear range.

    • Terminate the reaction with the termination solution.

    • Analyze the formation of the hydroxylated metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Time-Dependent Inhibition (TDI) and the IC50 Shift Assay

For mechanism-based inhibitors like 12(S)-HHA, it is crucial to assess time-dependent inhibition. The IC50 shift assay is a standard method for this purpose.[7][8][9][10]

  • Principle: The IC50 value of a time-dependent inhibitor will decrease (shift to the left) when the inhibitor is pre-incubated with the enzyme and NADPH prior to the addition of the substrate.

  • Assay Procedure:

    • Perform two parallel sets of experiments as described for the direct IC50 determination.

    • Condition 1 (No Pre-incubation): Add the inhibitor, enzyme, and NADPH regenerating system simultaneously with the substrate.

    • Condition 2 (+NADPH Pre-incubation): Pre-incubate the enzyme with the inhibitor and the NADPH regenerating system for a set time (e.g., 30 minutes) at 37°C before adding the substrate to initiate the reaction.[7][9][10]

    • Condition 3 (-NADPH Pre-incubation - Optional Control): Pre-incubate the enzyme with the inhibitor in the absence of NADPH, then add NADPH and substrate simultaneously. This helps to distinguish between NADPH-dependent and -independent degradation of the inhibitor.

  • Data Analysis:

    • Determine the IC50 values for both conditions.

    • Calculate the IC50 shift ratio: IC50 (no pre-incubation) / IC50 (+NADPH pre-incubation). A significant shift (typically >1.5-2 fold) indicates time-dependent inhibition.[7]

cluster_0 Condition 1: No Pre-incubation cluster_1 Condition 2: +NADPH Pre-incubation A1 Mix Enzyme, Inhibitor, NADPH & Substrate A2 Incubate A1->A2 A3 Terminate & Analyze A2->A3 A4 Calculate IC50_no_preinc A3->A4 C1 Calculate IC50 Shift Ratio: IC50_no_preinc / IC50_+NADPH A4->C1 B1 Pre-incubate Enzyme, Inhibitor & NADPH B2 Add Substrate B1->B2 B3 Incubate B2->B3 B4 Terminate & Analyze B3->B4 B5 Calculate IC50_+NADPH B4->B5 B5->C1 C2 Shift > 2? C1->C2 C3 Time-Dependent Inhibition C2->C3 Yes C4 Reversible Inhibition C2->C4 No

Caption: Workflow of the IC50 shift assay to determine time-dependent inhibition.

C. Determination of Kinetic Constants (KI and kinact)

For a more detailed characterization of mechanism-based inhibition, the determination of the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI) is necessary.

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of 12(S)-HHA and NADPH for different time points.

    • At each time point, take an aliquot of the pre-incubation mixture and add it to a reaction mixture containing the substrate to measure the remaining enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed inactivation rate constant (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the Km of the plot).

Parameter12(S)-HHA12(R)-HHA2,2-dimethyl-12-hydroxy-16-heptadecynoic acid
KI (µM) 1.83.64.9
t1/2 at saturation (min) 0.70.81.0
Table 1: Inactivation parameters for 12(S)-HHA and its analogs against purified rabbit lung prostaglandin ω-hydroxylase (CYP4A4). Data from Burger et al., J. Med. Chem. 1993.[5]

II. Alternative and Advanced Methods for Validation

While conventional in vitro methods provide fundamental kinetic data, a range of alternative techniques can offer deeper insights into the inhibitor's mechanism, binding properties, and effects in more physiologically relevant systems.

A. Biophysical Methods for Direct Binding Analysis

These methods directly measure the interaction between the inhibitor and the enzyme, providing information on binding affinity, kinetics, and thermodynamics.

ITC directly measures the heat changes that occur upon binding of an inhibitor to its target enzyme.[7][9][11][12][13] This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. For covalent inhibitors, ITC can be adapted to measure the kinetics of both the initial non-covalent binding and the subsequent covalent modification.[11][12]

  • The enzyme solution is placed in the sample cell of the calorimeter.

  • The inhibitor solution is titrated into the sample cell in a series of small injections.

  • The heat released or absorbed during the binding event is measured.

  • For covalent inhibitors, the data analysis can be complex, often requiring specialized models to dissect the initial binding from the covalent reaction.

SPR is a label-free technique that measures the real-time binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface.[14][15][16][17] SPR can provide kinetic data, including association (kon) and dissociation (koff) rates, and determine the binding affinity (Kd). For covalent inhibitors, SPR can be used to monitor the formation of the irreversible complex.[14][15]

A1 Immobilize Enzyme on Sensor Chip A2 Inject Inhibitor (Analyte) A1->A2 A3 Monitor Binding (Association Phase) A2->A3 A4 Inject Buffer (Dissociation Phase) A3->A4 A5 Analyze Sensorgram A4->A5 A6 Determine kon, koff, Kd and Covalent Modification Rate A5->A6

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

B. Cell-Based Assays

Moving from isolated enzymes to a cellular context provides a more physiologically relevant environment to assess the inhibitor's efficacy and potential off-target effects.[18]

  • Cell Culture: Use a cell line that expresses CYP4A4, such as genetically modified HepaRG™ cells or primary human hepatocytes.

  • Treatment: Treat the cells with various concentrations of 12(S)-HHA.

  • CYP4A4 Activity Measurement:

    • Add a CYP4A4-specific substrate to the cells.

    • After incubation, collect the cell culture medium.

    • Analyze the formation of the hydroxylated metabolite by LC-MS/MS.

  • Data Analysis: Determine the IC50 of 12(S)-HHA in the cellular system.

C. In Silico and Computational Approaches

Computational modeling can provide valuable insights into the binding mode of an inhibitor and can be used to predict the inhibitory potential of new compounds.[19][20]

Molecular docking simulations can predict the binding pose of 12(S)-HHA within the active site of CYP4A4. This can help to rationalize the observed inhibitory activity and guide the design of more potent inhibitors.

A1 In Silico Docking of 12(S)-HHA into CYP4A4 A2 Predict Binding Mode and Key Interactions A1->A2 A5 Correlate Computational and Experimental Data A2->A5 A3 In Vitro Inhibition Assays (IC50, Ki, kinact) A4 Experimental Validation of Inhibitory Potency A3->A4 A4->A5 A6 Structure-Activity Relationship (SAR) and Lead Optimization A5->A6

Caption: Integration of in silico and in vitro approaches for inhibitor validation.

D. Emerging Technologies

Organ-on-a-chip technology provides a microfluidic platform to culture cells in a 3D environment that mimics the architecture and function of human organs.[8][21][22][23][24] A "liver-on-a-chip" model can be used to study the metabolism and potential hepatotoxicity of 12(S)-HHA in a more physiologically relevant context than traditional cell culture.[21][23][24]

Electrochemical biosensors with immobilized CYP enzymes offer a rapid and sensitive method for detecting CYP activity and inhibition.[1][25][26][27] These biosensors can eliminate the need for cofactors like NADPH, simplifying the assay setup.[1][25]

III. Comparative Summary of Validation Methods

MethodPrincipleKey OutputsAdvantagesLimitations
Direct IC50 Assay Measures concentration-dependent reversible enzyme inhibition.IC50Simple, high-throughput.Does not characterize time-dependent inhibition.
IC50 Shift Assay Compares IC50 with and without pre-incubation with NADPH.IC50 shift ratioDifferentiates reversible from time-dependent inhibition.Indirect measure of inactivation kinetics.
kinact/KI Determination Measures rate of enzyme inactivation at different inhibitor concentrations and times.kinact, KIProvides detailed kinetic parameters of inactivation.More complex and time-consuming.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon inhibitor binding.Kd, ΔH, ΔS, stoichiometryProvides thermodynamic and kinetic data.Requires specialized equipment; data analysis can be complex for covalent inhibitors.
Surface Plasmon Resonance (SPR) Measures real-time binding to an immobilized enzyme.kon, koff, KdReal-time kinetic data, label-free.Requires enzyme immobilization, which can affect activity.
Cell-Based Assays Measures inhibitor activity in a cellular context.Cellular IC50More physiologically relevant, assesses cell permeability and metabolism.More complex than in vitro assays, potential for off-target effects.
In Silico Modeling Computational prediction of inhibitor binding.Binding pose, predicted affinityRapid, cost-effective, guides experimental design.Predictions require experimental validation.
Organ-on-a-Chip 3D cell culture in a microfluidic device.Data on metabolism, toxicity in a tissue-like context.High physiological relevance.Technically challenging, still an emerging technology.
CYP Biosensors Electrochemical detection of CYP activity.Real-time activity dataRapid, sensitive, potentially cofactor-independent.Requires stable enzyme immobilization and validation.

Conclusion

The validation of findings with this compound as a cytochrome P450 ω-hydroxylase inhibitor requires a multi-faceted approach. While conventional in vitro methods provide essential kinetic data, a comprehensive understanding of its mechanism and potential physiological effects is best achieved by integrating these with alternative and advanced techniques. Biophysical methods like ITC and SPR can offer a deeper understanding of the binding event, while cell-based assays and emerging technologies like organ-on-a-chip provide a more physiologically relevant context. By employing a combination of these methodologies, researchers can build a robust and self-validating data package to confidently characterize the inhibitory properties of 12(S)-HHA and similar compounds.

References

  • Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. [Link]

  • Wikipedia. Cytochrome P450 omega hydroxylase. [Link]

  • BeCyte. Organ-on-a-chip: a new paradigm for drug screening and disease modeling. [Link]

  • The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology. [Link]

  • Di Trani, J., et al. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. 2021. [Link]

  • Biocompare. Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. 2018. [Link]

  • Cyprotex. Time Dependent CYP Inhibition (IC50 Shift). [Link]

  • Wang, Y., et al. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. 2021. [Link]

  • Ravan, S., et al. Studying metabolism with multi-organ chips: new tools for disease modelling, pharmacokinetics and pharmacodynamics. PubMed Central. 2022. [Link]

  • Bistolas, N., et al. Cytochrome P450 (CYP) enzymes and the development of CYP biosensors. PubMed. 2013. [Link]

  • Bistolas, N., et al. Cytochrome P450 biosensors-a review. SciSpace. 2005. [Link]

  • Merck Group. Organ-on-a-chip: transforming drug development. [Link]

  • Maurer, C., et al. A Cytochrome P450 3A4 Biosensor Based on Generation 4.0 PAMAM Dendrimers for the Detection of Caffeine. PubMed Central. 2016. [Link]

  • Wilson, T., et al. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. 2020. [Link]

  • Quiñones-Maldonado, R., et al. Organ-on-a-Chip systems for new drugs development. PubMed Central. 2021. [Link]

  • Antherieu, S., et al. Cytochrome P450 1A1/2, 2B6 and 3A4 HepaRG Cell-Based Biosensors to Monitor Hepatocyte Differentiation, Drug Metabolism and Toxicity. MDPI. 2019. [Link]

  • Al-Gharabli, S., et al. An update on the discovery and development of reversible covalent inhibitors. PubMed Central. 2023. [Link]

  • Concept Life Sciences. Emerging strategies in covalent inhibition. YouTube. 2021. [Link]

  • Yan, Z., et al. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. Springer Nature Experiments. 2014. [Link]

  • Evaluation Of Single Point And IC50 Shift Assays For Measuring Time-Dependent Inhibition Of Drug Discovery Compounds. Technology Networks. [Link]

  • Burger, A., et al. Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. PubMed. 1993. [Link]

  • Renaud, J., et al. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. 2016. [Link]

  • Kumar, A., et al. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors. PubMed Central. 2016. [Link]

  • Pelkonen, O., et al. Inhibition and induction of CYP enzymes in humans: an update. PubMed Central. 2020. [Link]

  • Wang, Y., et al. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. 2021. [Link]

  • Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. PubMed Central. [Link]

  • Fischer, S., et al. Modification of prostaglandin metabolism in vivo by long-chain omega-3 polyunsaturates. PubMed. 1990. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • In-vitro CYP inhibition pooled. Protocols.io. [Link]

  • Paine, M. F., et al. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. 2017. [Link]

  • Wikipedia. Cytochrome P450 omega hydroxylase. [Link]

  • An In Vitro Model for Predicting In Vivo Inhibition of Cytochrome P450 3A4 by Metabolic Intermediate Complex Formation. ResearchGate. [Link]

  • Kikuta, Y., et al. Prostaglandin and leukotriene omega-hydroxylases. PubMed. 2002. [Link]

  • In Vivo Assessment of Cytochrome P450 3A4 and P-Glycoprotein Activity:Impact on Clinical Practice. Bentham Science. [Link]

  • Kim, D., et al. Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites. PubMed. 2018. [Link]

  • Determination of the cytochrome P-450 IV marker, ω-hydroxylauric acid, by high-performance liquid chromatography and fluorimetric detection. ResearchGate. [Link]

  • Validated assays for human cytochrome P450 activities. ResearchGate. [Link]

  • McAllister, R. M., et al. Dietary omega 3 fatty acid alters prostaglandin synthesis, glucose transport and protein turnover in skeletal muscle of healthy and diabetic rats. PubMed Central. 1992. [Link]

  • Zhang, T., et al. Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. PubMed. 2023. [Link]

  • Inflammation Modulating Effects of Prostaglandins and Omega-3 Fatty Acids. Semantic Scholar. [Link]

  • The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. National Institutes of Health. [Link]

  • Anti-inflammatory effects of omega 3 fatty acid in fish oil linked to lowering of prostaglandin. EurekAlert!. 2006. [Link]

  • 16-Heptadecynoic acid. PubChem. [Link]

  • 12S-Hydroxy-16-heptadecynoic acid. PubChem. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 12(S)-Hydroxyheptadecatrienoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

This guide provides a comparative analysis of the biological efficacy of 12(S)-hydroxyheptadecatrienoic acid. It is designed for researchers, scientists, and drug development professionals engaged in the study of lipid mediators in inflammation, wound healing, and cellular signaling.

A critical point of clarification is necessary at the outset. The query for "12(S)-hydroxy-16-Heptadecynoic Acid" points to a specific molecule that is documented primarily as a mechanism-based inhibitor of Cytochrome P450 (CYP450) ω-hydroxylase, with a reported K_i value of 1.8 µM.[1][2] However, there is a notable scarcity of broader in vitro and in vivo efficacy data for this specific alkyne-containing fatty acid in the public scientific literature.

Conversely, a structurally similar and extensively studied compound, 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (commonly abbreviated as 12(S)-HHTrE or 12-HHT ), is a prominent metabolite in the arachidonic acid cascade. Given the detailed requirements of this guide for comparative experimental data, it is highly probable that 12(S)-HHTrE is the intended subject of investigation. This guide will, therefore, focus on the well-documented efficacy of 12(S)-HHTrE, providing a robust comparison with a relevant alternative, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), to illuminate their distinct biological roles.

Introduction: Biosynthesis and a Tale of Two Pathways

12(S)-HHTrE is not merely a biological curiosity but a significant product of the cyclooxygenase (COX) pathway.[3][4] When cells are activated, arachidonic acid is metabolized by COX enzymes to form the unstable intermediate Prostaglandin H₂ (PGH₂). The enzyme thromboxane synthase (TXAS) then acts on PGH₂, concurrently producing thromboxane A₂ (TXA₂) and, in nearly equimolar amounts, 12(S)-HHTrE and malondialdehyde.[4][5] For many years, 12(S)-HHTrE was considered an inactive byproduct of TXA₂ synthesis.[4][6] However, recent research has redefined it as a potent signaling molecule in its own right, primarily through its action as a high-affinity endogenous ligand for the Leukotriene B₄ Receptor 2 (BLT2), a G protein-coupled receptor (GPCR).[3][5][7]

This origin is critical. It distinguishes 12(S)-HHTrE from another key arachidonic acid metabolite, 12(S)-HETE, which is generated via a separate, parallel pathway mediated by the 12-lipoxygenase (12-LOX) enzyme.[4][8] This divergence in biosynthesis is the foundational reason for their distinct structures and, consequently, their different and sometimes opposing biological functions.

AA Arachidonic Acid (in cell membrane) COX COX Pathway AA->COX LOX 12-LOX Pathway AA->LOX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 HETE 12(S)-HETE LOX->HETE TXAS Thromboxane Synthase PGH2->TXAS HHT 12(S)-HHTrE TXAS->HHT + TXA₂ + MDA

Figure 1: Divergent biosynthetic pathways of 12(S)-HHTrE and 12(S)-HETE.

Mechanism of Action: Receptor-Mediated Signaling

The primary mechanism through which 12(S)-HHTrE exerts its effects is by binding to and activating the BLT2 receptor.[5][7] BLT2 activation initiates downstream signaling cascades that influence cellular behaviors such as migration and cytokine production. In contrast, 12(S)-HETE primarily signals through a different GPCR, GPR31, and can also interact with the BLT2 receptor at higher concentrations and act as a competitive antagonist at the thromboxane receptor.[9][10][11]

The 12(S)-HHTrE/BLT2 signaling axis is particularly crucial in epithelial and immune cells, promoting tissue repair and modulating inflammation.

cluster_membrane Cell Membrane HHT 12(S)-HHTrE BLT2 BLT2 Receptor (GPCR) HHT->BLT2 G_Protein G Protein Activation BLT2->G_Protein Signaling Downstream Signaling Cascades (e.g., MAPK/ERK) G_Protein->Signaling Response Cellular Response (e.g., Migration, Cytokine Suppression) Signaling->Response

Figure 2: Simplified signaling pathway of 12(S)-HHTrE via the BLT2 receptor.

Comparative In Vitro Efficacy

The differing biological roles of 12(S)-HHTrE and 12(S)-HETE are clearly demonstrated in cell-based assays. 12(S)-HHTrE is predominantly associated with pro-reparative and specific anti-inflammatory functions, whereas 12(S)-HETE often exhibits pro-inflammatory and pro-angiogenic activities.

Key In Vitro Activities:

  • Chemotaxis: 12(S)-HHTrE is a potent chemoattractant for cells expressing the BLT2 receptor, such as mast cells and keratinocytes. This directed migration is fundamental to its role in wound healing and immune responses.[3][5]

  • Anti-Inflammatory Effects: In keratinocytes, 12(S)-HHTrE can suppress the synthesis of pro-inflammatory cytokines like IL-6 induced by UVB radiation, indicating a protective, anti-inflammatory role in the skin.[12]

  • Angiogenesis & Proliferation: In contrast, 12(S)-HETE has been shown to be a mitogenic factor for microvascular endothelial cells, promoting their proliferation and the formation of capillary-like structures, key events in angiogenesis.[13] This can be a critical factor in pathological conditions like tumor growth.[10]

Parameter12(S)-HHTrE 12(S)-HETE References
Primary Receptor BLT2GPR31, BLT2 (low affinity)[5][10][11]
Keratinocyte Migration Potently stimulatesLess characterized for migration[3][8]
Mast Cell Chemotaxis Induces chemotaxis via BLT2Less potent[5]
Endothelial Cell Proliferation Not a primary functionStimulates proliferation[13]
In Vitro Angiogenesis No significant role reportedPromotes tube formation[10][13]
Inflammatory Cytokine (IL-6) Production Suppresses (in keratinocytes)Can be pro-inflammatory[10][12]
Featured Protocol: In Vitro Keratinocyte Scratch Wound Assay

This protocol is designed to assess the effect of 12(S)-HHTrE on the migration of human keratinocytes, a key process in epidermal wound healing. The causality is clear: if 12(S)-HHTrE promotes migration, the "wound" will close faster than in untreated controls.

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_ana Analysis P1 1. Culture HaCaT keratinocytes to confluence in a 24-well plate P2 2. Serum-starve cells for 12-24h to synchronize and reduce baseline proliferation P1->P2 E1 3. Create a linear scratch in the monolayer with a sterile p200 pipette tip P2->E1 E2 4. Wash with PBS to remove dislodged cells E1->E2 E3 5. Add fresh medium containing Vehicle, 12(S)-HHTrE (e.g., 100 nM), or Positive Control (e.g., EGF) E2->E3 D1 6. Image the scratch at T=0h using phase- contrast microscopy E3->D1 D2 7. Incubate at 37°C, 5% CO₂ D1->D2 D3 8. Image the same field at subsequent time points (e.g., 12h, 24h) D2->D3 A1 9. Quantify the wound area at each time point using ImageJ or similar software D3->A1 A2 10. Calculate % Wound Closure and compare between treatment groups A1->A2

Figure 3: Workflow for the in vitro keratinocyte scratch wound assay.

Step-by-Step Methodology:

  • Cell Culture: Plate human keratinocytes (e.g., HaCaT cell line) in a 24-well plate and culture until a confluent monolayer is formed.

  • Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours. This minimizes confounding effects from proliferation.

  • Wounding: Create a uniform, straight scratch across the center of each well using a sterile 200 µL pipette tip.

  • Wash: Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh serum-free medium containing the vehicle control (e.g., ethanol), varying concentrations of 12(S)-HHTrE (e.g., 1-100 nM), or a positive control like Epidermal Growth Factor (EGF).

  • Imaging: Immediately capture images of the scratches at designated points in each well (Time 0).

  • Incubation: Return the plate to a 37°C, 5% CO₂ incubator.

  • Analysis: Capture images of the same fields at predetermined time points (e.g., 8, 16, 24 hours). Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the Time 0 area. Statistical analysis (e.g., ANOVA) is used to determine significance.

Comparative In Vivo Efficacy

The distinct in vitro activities of 12(S)-HHTrE and 12(S)-HETE translate to different outcomes in animal models of disease and physiology.

Key In Vivo Activities:

  • Wound Healing: The pro-migratory effect of 12(S)-HHTrE on keratinocytes is validated in vivo. In murine models of skin injury, topical application of 12(S)-HHTrE accelerates wound closure, a direct consequence of enhanced re-epithelialization via the BLT2 receptor.[3][8]

  • Inflammation: In models of inflammatory colitis, mice lacking the BLT2 receptor show more severe inflammation, suggesting that the endogenous 12(S)-HHTrE/BLT2 axis plays a protective role in maintaining epithelial barrier function.[1][4]

  • Thrombosis: An interesting distinction arises with a related compound, 12(S)-HETrE (derived from DGLA, not arachidonic acid), which shows anti-thrombotic functions in vivo without affecting bleeding time.[9] This highlights the subtle structural differences that can lead to major functional changes.

  • Pathological Angiogenesis: The mitogenic and pro-angiogenic properties of 12(S)-HETE are observed in vivo in models of tumor growth, where it can promote the formation of new blood vessels that supply the tumor.[10][13]

Model / Endpoint12(S)-HHTrE 12(S)-HETE References
Murine Skin Wound Healing Accelerates closureCan be pro-inflammatory[4][8][14]
DSS-Induced Colitis Protective (via BLT2)Not established as protective[1][4]
Tumor Angiogenesis Model Not implicatedPro-angiogenic[10][13][15]
Platelet Aggregation No direct aggregatory activityCan enhance aggregation[5][8]
Featured Protocol: Murine Full-Thickness Excisional Wound Model

This in vivo model provides a robust system to evaluate the therapeutic potential of 12(S)-HHTrE in promoting tissue repair. It is a self-validating system where accelerated wound closure and improved histological parameters in the treated group versus the vehicle group provide direct evidence of efficacy.

P1 1. Acclimatize mice (e.g., C57BL/6) and anesthetize P2 2. Shave the dorsal surface and sterilize the skin P1->P2 E1 3. Create two 4-mm full- thickness excisional wounds on the dorsum using a biopsy punch P2->E1 E2 4. Topically apply Vehicle to the left wound and 12(S)-HHTrE solution to the right wound E1->E2 E3 5. Photograph wounds with a scale reference (Day 0) E2->E3 D1 6. House mice individually and repeat topical application daily E3->D1 D2 7. Monitor and photograph wounds on alternate days (e.g., Day 2, 4, 6, 8) D1->D2 A1 8. Measure wound area from photographs and calculate % closure D2->A1 A2 9. On final day (e.g., Day 8), e euthanize and excise wound tissue for histology (H&E, IHC) D2->A2 A3 10. Analyze re-epithelialization, granulation, and angiogenesis histologically A2->A3

Figure 4: Workflow for the murine excisional wound healing model.

Step-by-Step Methodology:

  • Animal Preparation: Following IACUC-approved protocols, anesthetize an adult mouse (e.g., C57BL/6). Shave the dorsal fur and sterilize the skin with alcohol and betadine.

  • Wounding: Use a sterile 4-mm dermal biopsy punch to create two full-thickness excisional wounds on the upper back, spaced well apart.

  • Treatment (Day 0): Immediately after wounding, apply a set volume (e.g., 20 µL) of the vehicle control to one wound and the 12(S)-HHTrE formulation to the other. This intra-animal control minimizes biological variability.

  • Measurement (Day 0): Place a ruler next to the wounds and take a high-resolution digital photograph. This is the baseline for wound size.

  • Post-Operative Care: House mice in individual cages to prevent wound licking or fighting. Provide appropriate analgesia as per veterinary guidelines.

  • Daily Treatment & Monitoring: Repeat the topical applications daily or as determined by the study design. Photograph the wounds every other day.

  • Macroscopic Analysis: Use image analysis software to trace the wound margin in the photographs and calculate the open wound area. Express this as a percentage of the initial wound area on Day 0.

  • Histological Analysis: At the end of the experiment (e.g., Day 8 or 10), euthanize the mice and harvest the entire wound bed. Process the tissue for histology. Stain sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

Synthesis & Conclusion

The evidence clearly establishes 12(S)-HHTrE as a bioactive lipid mediator with a distinct, pro-reparative profile, contrasting sharply with the often pro-inflammatory and pro-angiogenic actions of its 12-LOX-derived counterpart, 12(S)-HETE.

  • In Vitro: The efficacy of 12(S)-HHTrE is centered on its ability to induce chemotaxis in BLT2-expressing cells, such as keratinocytes, which underpins its role in wound healing.

  • In Vivo: This cellular activity translates directly to accelerated wound closure in preclinical models. Its role in maintaining the epithelial barrier in the gut further underscores its homeostatic and protective functions.

The choice of which lipid mediator to study and what experimental system to use is therefore paramount. For research focused on accelerating tissue repair or mitigating certain inflammatory conditions, 12(S)-HHTrE presents a compelling target. Conversely, studies on pathological angiogenesis or the inflammatory drivers of cancer might focus on inhibiting the 12-LOX/12(S)-HETE axis. Understanding the causal chain—from the specific enzymatic pathway to receptor activation to the ultimate physiological outcome—is essential for designing targeted and effective therapeutic strategies.

References

  • Falardeau, P., Hamberg, M., & Samuelsson, B. (1976). Metabolism of 8,11,14-eicosatrienoic acid in human platelets. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

  • Okuno, T., Iizuka, Y., Okazaki, H., et al. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E-trienoic acid is a natural ligand for leukotriene B4 receptor 2. Journal of Experimental Medicine, 205(4), 759-766. [Link]

  • Liu, M., Saeki, K., Matsunobu, T., et al. (2014). 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor. Journal of Experimental Medicine, 211(6), 1063-1078. [Link]

  • Lee, J.W., et al. (2012). 12(S)-Hydroxyheptadeca-5Z,8E,10E-trienoic acid suppresses UV-induced IL-6 synthesis in keratinocytes, exerting an anti-inflammatory activity. Experimental & Molecular Medicine, 44(6), 378-386. [Link]

  • Wikipedia. (2023). 12-Hydroxyheptadecatrienoic acid. [Link]

  • Okuno, T., & Yokomizo, T. (2018). Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2. Inflammation and Regeneration, 38, 29. [Link]

  • Wikipedia. (2023). 12-Hydroxyeicosatetraenoic acid. [Link]

  • Nie, D., et al. (2006). GPR31, a G-protein-coupled receptor for 12-(S)-hydroxyeicosatetraenoic acid, is a potential target for prevention and treatment of cancer. Cancer Metastasis Reviews, 25(4), 511-518. [Link]

  • Okuno, T., et al. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E-trienoic acid is a natural ligand for leukotriene B4 receptor 2. The Journal of Experimental Medicine, 205(4), 759-66. [Link]

  • Osigbemhe, M., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Life Sciences International. [Link]

  • Golebiewska, E. M., & Poole, A. W. (2015). Platelet-leukocyte interactions in inflammation and cancer. Seminars in Cancer Biology, 35, S18-S28. [Link]

  • Honn, K. V., et al. (1995). 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis. Biochemical and Biophysical Research Communications, 211(2), 462-8. [Link]

  • Aursnes, I., et al. (1986). Increased aggregation and arachidonic acid transformation by psoriatic platelets: evidence that platelet-derived 12-hydroxy-eicosatetraenoic acid increases keratinocyte DNA synthesis in vitro. British Journal of Dermatology, 115(5), 545-52. [Link]

  • Jackson, C. (2017). Challenging the Paradigm: Anti-Inflammatory Interleukins and Angiogenesis. MDPI. [Link]

  • Sciex. (n.d.). Targeted profiling of lipid mediators. [Link]

  • Serhan, C. N., & Savill, J. (2005). Resolution of inflammation: the beginning programs the end. Nature Immunology, 6(12), 1191-1197. [Link]

  • Marcus, A. J., et al. (1988). Platelet-neutrophil interactions. (12S)-hydroxyeicosatetraen-1,20-dioic acid: a new eicosanoid synthesized by unstimulated neutrophils from (12S)-20-dihydroxyeicosatetraenoic acid. The Journal of Biological Chemistry, 263(5), 2223-9. [Link]

  • PubChem. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. [Link]

  • O'Donnell, V. B., et al. (2014). Lipid mediators in inflammation. Microbiology Spectrum, 2(5). [Link]

  • Okuno, T., & Yokomizo, T. (2021). Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid. Prostaglandins & Other Lipid Mediators, 152, 106502. [Link]

  • Hida, T., et al. (1997). Anti-angiogenic activity of arachidonic acid metabolism inhibitors in angiogenesis model systems involving human microvascular endothelial cells and neovascularization in mice. International Journal of Cancer, 73(4), 575-80. [Link]

  • Lab On A Chip. (n.d.). This compound - 1mg. [Link]

  • Di Gangi, M., et al. (2017). Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection. Analytical Methods, 9(42), 6068-6076. [Link]

  • Vlachojannis, C., et al. (2020). Anti-Inflammatory, Antithrombotic and Antioxidant Efficacy and Synergy of a High-Dose Vitamin C Supplement Enriched with a Low Dose of Bioflavonoids; In Vitro Assessment and In Vivo Evaluation Through a Clinical Study in Healthy Subjects. Antioxidants, 9(8), 733. [Link]

  • Taniguchi, K., et al. (2021). LimeMap: a comprehensive map of lipid mediator metabolic pathways. Scientific Reports, 11(1), 2415. [Link]

  • Al-Fanarjeh, O., et al. (2024). Review: Human stem cell-based 3D in vitro angiogenesis models for preclinical drug screening applications. Journal of Materials Research, 39(3), 859-878. [Link]

  • Al-Abboodi, A., et al. (2023). Various Hydrogel Types as a Potential In Vitro Angiogenesis Model. Gels, 9(12), 946. [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of 12(S)-hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a molecule is not a trivial detail; it is a critical determinant of biological activity and safety. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric purity of 12(S)-hydroxy-16-heptadecynoic acid (12(S)-HHT), a significant lipid mediator. We will delve into the technical nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just protocols, but the scientific rationale underpinning these powerful techniques.

The Critical Imperative of Enantiomeric Purity: The Case of 12(S)-HHT

This compound is a metabolite of arachidonic acid, produced via the cyclooxygenase (COX) pathway. Its biological significance has evolved from being considered a mere byproduct to a recognized endogenous ligand for the leukotriene B4 receptor 2 (BLT2). The interaction with BLT2 implicates 12-HHT in various physiological processes, including epithelial barrier function and inflammatory responses.

The chirality at the C-12 position is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. For instance, the two enantiomers of 12-hydroxyeicosatetraenoic acid (12-HETE), a closely related compound, exhibit differential biological activities. Therefore, the ability to accurately quantify the enantiomeric excess (% ee) of 12(S)-HHT is not just an analytical exercise but a fundamental requirement for meaningful biological studies and the development of safe and effective therapeutics.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for chiral separation is a critical decision, guided by factors such as the physicochemical properties of the analyte, the required sensitivity, sample matrix complexity, and throughput needs. Here, we compare three workhorse techniques in the analytical chemist's arsenal: Chiral HPLC, Chiral SFC, and GC-MS.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Differential interaction with a chiral stationary phase using a supercritical fluid (typically CO2) as the mobile phase.Separation of volatile diastereomeric derivatives on a non-chiral column based on differences in boiling points and vapor pressures.
Sample Volatility Not required.Not required.Requires conversion to volatile derivatives.
Derivatization Often required to introduce a chromophore for UV detection or to enhance chiral recognition.May be used to improve peak shape or selectivity.Mandatory to create volatile and thermally stable diastereomers.
Speed Moderate to long analysis times.Typically faster than HPLC due to the low viscosity and high diffusivity of the mobile phase.Can be fast, but derivatization adds to the overall sample preparation time.
Sensitivity (LOD/LOQ) Good, can be enhanced with sensitive detectors (e.g., MS).Good, and often enhanced when coupled with MS. LLOQs in the range of 0.03-6.00 ng/mL have been reported for related compounds.Excellent, especially with selected ion monitoring (SIM) or tandem MS.
"Green" Chemistry Uses significant volumes of organic solvents.Uses compressed CO2 as the primary mobile phase, reducing organic solvent consumption.Requires organic solvents for derivatization and extraction.
Instrumentation Widely available in most analytical laboratories.Gaining popularity, but less common than HPLC.Widely available.
Method Development Can be complex, requiring screening of multiple columns and mobile phases.Often faster method development compared to HPLC.Derivatization step adds complexity to method development.

Experimental Protocols and Methodologies

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a gold standard for enantiomeric separations due to its versatility and the wide availability of chiral stationary phases (CSPs). For hydroxy fatty acids, polysaccharide-based CSPs are often the first choice. Derivatization is frequently employed to introduce a chromophore for sensitive UV detection and to enhance the interaction with the CSP.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample 12(S)-HHT Sample Derivatization Derivatization with 2,4-dinitrofluorobenzene (DNFB) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto Chiral Column Evaporation->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess (% ee) Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis of 12(S)-HHT.

  • Derivatization:

    • To 100 µL of the sample solution containing 12-HHT in a suitable solvent (e.g., acetonitrile), add 50 µL of a 1% (w/v) solution of 2,4-dinitrofluorobenzene (DNFB) in acetonitrile and 20 µL of a 1 M potassium borate buffer (pH 9.0).

    • Vortex the mixture and heat at 60°C for 30 minutes. The DNFB reacts with the hydroxyl group of 12-HHT, forming a dinitrophenyl (DNP) ether derivative that is UV-active.

    • Cool the reaction mixture to room temperature.

  • Extraction:

    • Add 500 µL of n-hexane and 500 µL of deionized water to the reaction vial.

    • Vortex vigorously for 1 minute to extract the DNP-derivatized 12-HHT into the organic phase.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial.

  • Evaporation and Reconstitution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape. The optimal ratio should be determined during method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 360 nm (the maximum absorbance of the DNP chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Causality Behind Experimental Choices:

  • Derivatization with DNFB: 12-HHT lacks a strong chromophore, making sensitive UV detection challenging. DNFB introduces a DNP group, significantly enhancing UV absorbance and thus sensitivity. The alkaline pH of the borate buffer facilitates the nucleophilic aromatic substitution reaction.

  • Polysaccharide-based CSP: These columns, particularly those with amylose or cellulose derivatives, have proven to be highly effective for a broad range of chiral compounds, including hydroxy fatty acids, due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Normal Phase Mobile Phase: The use of n-hexane and isopropanol provides a non-polar environment that promotes the chiral recognition interactions on the polysaccharide-based CSP. Trifluoroacetic acid is added to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better resolution.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, which, due to its low viscosity and high diffusivity, allows for faster separations and reduced solvent consumption.

cluster_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis cluster_data Data Analysis Sample 12(S)-HHT Sample Dissolution Dissolution in Modifier Sample->Dissolution Injection Injection onto Chiral Column Dissolution->Injection Separation Gradient Elution Injection->Separation Detection Tandem Mass Spectrometry (MS/MS) Separation->Detection Integration Peak Integration (MRM) Detection->Integration Calculation Enantiomeric Ratio Calculation Integration->Calculation

Caption: Workflow for Chiral SFC-MS/MS Analysis of 12(S)-HHT.

  • Sample Preparation:

    • Dissolve the 12-HHT sample in a suitable organic solvent that is miscible with the SFC mobile phase, such as methanol or a mixture of methanol and acetonitrile. A typical concentration would be in the range of 10-100 ng/mL.

  • SFC-MS/MS Conditions:

    • Column: A polysaccharide-based chiral column, for example, a Lux i-Amylose-3 (150 x 3.0 mm, 3 µm) or similar.

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of modifier (e.g., 5%) and ramp up to a higher percentage (e.g., 40%) over a few minutes to elute the enantiomers.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40°C.

    • Back Pressure Regulator (BPR): 150 bar.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

    • MS/MS Transition: Monitor a specific Multiple Reaction Monitoring (MRM) transition for 12-HHT. For example, for the deprotonated molecule [M-H]-, a possible transition could be m/z 281.2 -> fragment ion. The specific fragment should be determined by infusing a standard.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers from the MRM chromatograms.

    • Calculate the enantiomeric ratio or % ee.

Causality Behind Experimental Choices:

  • Supercritical CO2: The use of supercritical CO2 as the main mobile phase component results in faster analysis times and higher efficiency compared to liquid chromatography.

  • Methanol Modifier: The addition of an organic modifier like methanol is necessary to increase the solvating power of the mobile phase and to ensure the elution of the polar 12-HHT from the column. Formic acid is added to improve peak shape and ionization efficiency in the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): MS/MS detection provides exceptional sensitivity and selectivity, allowing for the quantification of low levels of the undesired enantiomer even in complex biological matrices. The use of MRM minimizes interferences from other components in the sample.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, but it requires the analyte to be volatile and thermally stable. Since 12-HHT is a non-volatile fatty acid, derivatization is mandatory. The common approach for chiral analysis of non-volatile compounds by GC is to create diastereomers, which can then be separated on a standard, non-chiral GC column.

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 12(S)-HHT Sample Esterification Esterification of Carboxylic Acid Sample->Esterification Diastereomer_Formation Reaction with Chiral Derivatizing Agent Esterification->Diastereomer_Formation Extraction Extraction of Diastereomers Diastereomer_Formation->Extraction Injection Injection onto Achiral GC Column Extraction->Injection Separation Temperature Programmed Elution Injection->Separation Detection Mass Spectrometry (Scan or SIM) Separation->Detection Integration Peak Integration Detection->Integration Calculation Diastereomeric Ratio Calculation Integration->Calculation

Caption: Workflow for GC-MS Analysis of 12(S)-HHT via Diastereomer Formation.

  • Esterification:

    • To the dried 12-HHT sample, add 200 µL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 80°C for 1 hour to convert the carboxylic acid to its methyl ester.

    • Cool the reaction and evaporate the methanol under a stream of nitrogen.

  • Diastereomer Formation:

    • To the dried methyl ester, add 50 µL of anhydrous pyridine and 50 µL of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

    • Heat at 60°C for 30 minutes. The MTPA-Cl will react with the hydroxyl group of the 12-HHT methyl ester to form diastereomeric MTPA esters.

    • Evaporate the reagents under nitrogen.

  • Extraction:

    • Partition the residue between 500 µL of n-hexane and 500 µL of a saturated sodium bicarbonate solution.

    • Vortex and centrifuge.

    • Transfer the upper hexane layer containing the diastereomeric derivatives to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A standard non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600 or in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic fragment ions of the MTPA esters.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers.

    • The ratio of the peak areas will correspond to the enantiomeric ratio of the original 12-HHT sample.

Causality Behind Experimental Choices:

  • Two-Step Derivatization: The carboxylic acid group is first esterified to prevent its interference with the subsequent reaction and to improve its chromatographic behavior. The hydroxyl group is then reacted with a chiral derivatizing agent (MTPA-Cl) to form diastereomers.

  • MTPA-Cl: This is a widely used chiral derivatizing agent because it reacts readily with alcohols, and the resulting diastereomers are often well-resolved on standard GC columns. The trifluoromethyl group also provides a characteristic mass spectral fragmentation pattern.

  • Achiral GC Column: The key to this method is that the diastereomers are no longer mirror images; they have different physical properties, including boiling points, and can therefore be separated on a conventional, non-chiral GC column.

Validation and Performance Comparison

A robust analytical method is a validated one. The following table summarizes key validation parameters that should be assessed for each technique, along with typical performance characteristics for the analysis of hydroxy fatty acids.

Validation ParameterChiral HPLCChiral SFCGC-MSICH Guideline Reference
Specificity/Selectivity Baseline resolution of enantiomers (Rs > 1.5).Baseline resolution of enantiomers.Baseline resolution of diastereomers.Q2(R1)
Linearity (r²) ≥ 0.99≥ 0.995≥ 0.99Q2(R1)
Limit of Quantitation (LOQ) ng/mL range0.03 - 6.00 ng/mL for related compoundspg/mL to ng/mL rangeQ2(R1)
Precision (%RSD) < 15%< 15%< 15%Q2(R1)
Accuracy (% Recovery) 85 - 115%89 - 109% for related compounds85 - 115%Q2(R1)
Robustness Small variations in mobile phase composition, flow rate, temperature.Small variations in modifier %, back pressure, temperature.Small variations in oven temperature program, derivatization time.Q2(R1)

Conclusion: Selecting the Optimal Technique

The choice of the most appropriate technique for the enantiomeric purity analysis of this compound is a multi-faceted decision.

  • Chiral HPLC is a reliable and widely accessible technique, particularly suitable for routine quality control in laboratories with existing HPLC infrastructure. Its main drawback is the longer analysis time and higher consumption of organic solvents.

  • Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact. For high-throughput screening and laboratories prioritizing "green" chemistry, SFC is an excellent choice. The initial investment in instrumentation may be higher, but the long-term operational savings can be substantial.

  • GC-MS , while requiring a more involved sample preparation process, provides unparalleled sensitivity and specificity. When trace-level quantification of the undesired enantiomer is critical, or when dealing with complex matrices where interferences are a major concern, the selectivity of GC-MS is a distinct advantage.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can make an informed decision to ensure the accurate and reliable determination of the enantiomeric purity of this compound, a crucial aspect of advancing research and drug development in this field.

References

  • Kozlov, O.; et al. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. Analytica Chimica Acta, 2025 , 1345, 343735. [Link]

  • Quaranta, F.; et al.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 12(S)-hydroxy-16-Heptadecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research not only through innovative products but also by ensuring the safety and integrity of your laboratory environment. The proper management of chemical waste is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 12(S)-hydroxy-16-Heptadecynoic Acid, grounding procedural instructions in the principles of chemical safety and regulatory compliance.

Understanding the Compound: A Profile of this compound

This compound is a specialized research chemical, primarily known as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase.[1] Given its specific biological activity and that it is intended for research purposes only, it is crucial to handle it with the assumption of potential hazards until comprehensive toxicological and environmental data become available.[2]

Key properties relevant to handling and disposal are summarized below:

PropertyDescriptionSource
CAS Number 148019-74-3[1]
Physical Form Crystalline solid[2]
Molecular Formula C₁₇H₃₀O₃[3]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (approx. 50 mg/ml). Limited solubility in aqueous buffers like PBS (approx. 1 mg/ml).[2]
Storage Recommended storage at -20°C[2]

Core Principle: This material should be considered hazardous until or unless formally determined otherwise.[2] Standard laboratory due diligence requires treating it as a regulated chemical waste stream.

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle governing the disposal of this compound is strict segregation from general and other waste streams.[4][5] It must never be disposed of down the drain or in the standard trash. The following protocol outlines the necessary steps for its safe collection and disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the compound in any form (pure solid, dissolved in solvent, or as waste), always wear appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields

  • A properly fitted lab coat

Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[6]

Step 2: Waste Collection & Segregation Proper segregation is a mandate from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][7]

  • Solid Waste: Collect waste this compound solid in a dedicated, robust container with a secure lid.

  • Liquid Waste (Solutions): If the compound is in an organic solvent (e.g., ethanol, DMSO), collect it in a separate, compatible container designated for flammable or organic solvent waste. Do not mix it with aqueous or other incompatible waste streams.[4]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weighing paper, or gloves, should be collected as solid hazardous waste.[8] Sharps must be placed in a designated, puncture-proof sharps container.[4][7]

Step 3: Container Selection and Labeling Waste container management is a critical compliance point.[9]

  • Container Choice: Use only containers that are chemically compatible with the waste being collected (e.g., glass or polyethylene for organic solvents). The container must be in good condition and have a tightly sealing lid.[4]

  • Labeling: This is a strict EPA requirement.[9] Every waste container must be clearly labeled with the words "Hazardous Waste." [9][10] The label must also include the full chemical name—"this compound"—and list any solvents and their approximate concentrations.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA) Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]

  • Location: The SAA must be under the control of the laboratory personnel and situated near where the waste is generated.[12]

  • Container Management: Keep waste containers securely closed except when you are actively adding waste.[13]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[14]

Step 5: Arranging for Disposal Hazardous waste must be removed from your facility by a licensed transporter.[10]

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will provide specific instructions and manage the final pickup and disposal process, which typically involves incineration by a certified contractor.[6][7]

  • Documentation: Complete any required waste pickup forms or online requests as mandated by your institution.[11]

Spill and Emergency Procedures

In the event of a spill, prioritize safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[6]

    • Clean the spill area thoroughly.

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.

Scientific Rationale and Regulatory Framework

The rigorous procedures outlined above are not arbitrary; they are based on established principles of chemical safety and federal regulations.

  • Precautionary Principle: For many research chemicals, comprehensive hazard data is unavailable. The product safety information for this compound advises treating it as hazardous.[2] This precautionary approach minimizes risk to personnel and the environment.

  • Environmental Protection: The molecular structure, containing a carboxylic acid and an alkyne group, suggests potential for environmental persistence or unforeseen aquatic toxicity. Regulations under the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, are designed to prevent the release of such chemicals into the environment.[15]

  • Personnel Safety: The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes clear protocols for chemical handling and waste disposal to prevent exposure.[4][7] Improper handling could lead to skin, eye, or respiratory irritation.

The disposal workflow is designed as a self-validating system to ensure compliance and safety at every stage, from generation to final transport.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Immediate Actions cluster_2 Waste Collection & Storage cluster_3 Final Disposal gen Generate Waste: This compound (Solid, Solution, or Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 segregate Segregate Waste Stream ppe->segregate Step 2 container Select Compatible, Sealable Container segregate->container Step 3 waste_form Waste Form? segregate->waste_form labeling Label Container: 'Hazardous Waste' + Contents container->labeling Step 4 saa Store in Designated SAA (Keep Closed) labeling->saa Step 5 ehs Contact Institutional EHS Office saa->ehs Step 6 (When container is full or per institutional policy) pickup Schedule Waste Pickup with Licensed Contractor ehs->pickup Step 7 waste_form->container Solid or Liquid

Caption: Disposal workflow for this compound waste.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Advantum Health. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

  • Environment, Health and Safety Manual - Chapter 05.07: Chemical Waste Disposal. University of North Carolina at Chapel Hill. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]

  • 12S-Hydroxy-16-heptadecynoic acid. PubChem, National Institutes of Health. Available at: [Link]

  • Deep-Frying Waste in Fatty Acids to Rethink Plastics. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

  • How to dispose off lipids waste? ResearchGate. Available at: [Link]

  • Waste fat, oil and grease transformed into high-grade biodiesel. CORDIS, European Commission. Available at: [Link]

  • Production of volatile fatty acids from wastewater screenings using a leach-bed reactor. PubMed, National Institutes of Health. Available at: [Link]

  • Separation Mechanism of Fatty Acids from Waste Cooking Oil and Its Flotation Performance in Iron Ore Desiliconization. MDPI. Available at: [Link]

  • 12-Hydroxyeicosatetraenoic acid. Wikipedia. Available at: [Link]

  • 12-Hydroxyheptadecatrienoic acid. Wikipedia. Available at: [Link]

  • Synthesis of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available at: [Link]

  • Reduction of Alkynes. Chad's Prep (YouTube). Available at: [Link]

  • Preparation of Alkynes. OpenOChem Learn. Available at: [Link]

  • Acid/Base Neutralization Procedure for Laboratory Disposal. UBC Zoology. Available at: [Link]

  • PREPARATION OF ALKYNES. All About Chemistry (YouTube). Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Preparation Of Alkynes From Dihalides And Calcium Carbide. BYJU'S. Available at: [Link]

  • Stimulation of 12-HETE production in human platelets by an immunomodulator, LF 1695. PubMed, National Institutes of Health. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 12(S)-hydroxy-16-Heptadecynoic Acid: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In our pursuit of scientific advancement, the bedrock of every successful experiment is an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 12(S)-hydroxy-16-Heptadecynoic Acid. As a biologically active molecule—a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase—it demands meticulous handling to ensure the integrity of your research and, most importantly, the safety of laboratory personnel.[1][2]

This document moves beyond a simple checklist. It is designed to instill a deep understanding of why specific precautions are necessary, empowering you to build a self-validating system of safety for this and other novel research chemicals.

The Precautionary Principle: Assessing the Hazard

This compound is supplied as a crystalline solid for research purposes only and is not intended for human or veterinary use.[1][3] Authoritative sources indicate that the material should be considered hazardous until more comprehensive toxicological information is available.[3] This necessitates the adoption of the precautionary principle: in the absence of complete hazard data, we treat the compound with a high degree of caution, assuming it may be harmful if improperly handled.

Potential routes of exposure include:

  • Inhalation: Aerosolized powder when handling the solid form.

  • Dermal Contact: Skin contact with the solid or its solutions.

  • Ocular Contact: Eye contact with the solid or its solutions.

  • Ingestion: Accidental ingestion.

Therefore, our safety protocols are designed to create robust barriers against these exposure routes at every stage of the workflow.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

Personal Protective Equipment is the final and most personal line of defense against chemical exposure. Its effectiveness hinges on proper selection, consistent use, and understanding its limitations. The minimum PPE for any work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] However, for direct handling, enhanced protection is mandatory.

The following table summarizes the required PPE for key operational steps.

Task Torso & Body Hand Protection Eye & Face Protection Respiratory Protection
Weighing Solid Compound Long-sleeved, buttoned lab coat.[5][6]Disposable nitrile gloves (consider double-gloving).[4][7]Chemical splash goggles.[4][8]Recommended: Use within a certified chemical fume hood. If not possible, an N95 respirator is a minimum precaution.[7]
Preparing Stock Solutions Long-sleeved, buttoned lab coat.Disposable nitrile gloves. Change immediately if contact with solvent occurs.[4]Chemical splash goggles and a face shield when handling splash-risk volumes.[4][6][8]Mandatory: All solution preparation must be performed inside a certified chemical fume hood.[6]
General Handling of Dilute Solutions Long-sleeved, buttoned lab coat.Disposable nitrile gloves.Safety glasses with side shields (minimum); goggles for splash risks.[4][8]Not required if handled in well-ventilated areas with no risk of aerosolization.
Causality Behind the Choices:
  • Hand Protection : Disposable nitrile gloves provide excellent protection against incidental splashes of the recommended solvents (Ethanol, DMSO, DMF) and the compound itself.[3][4] Double-gloving is a prudent measure when handling the concentrated solid, as it provides an extra layer of security against tears and contamination.

  • Eye & Face Protection : Chemical splash goggles are essential because they form a seal around the eyes, offering superior protection from splashes and airborne powder compared to standard safety glasses.[4][8] A face shield should be used in conjunction with goggles when preparing stock solutions, as this activity presents the highest risk of a significant splash.[6][8]

  • Respiratory Protection : The primary inhalation risk comes from the fine, crystalline solid.[3] Performing all weighing and solution preparation steps in a chemical fume hood is the most effective engineering control to mitigate this risk.[6]

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures safety and logistical efficiency from receipt to disposal.

Workflow for Safe Handling of this compound

G Safe Handling Workflow cluster_prep Preparation cluster_handling Direct Handling (in Fume Hood) cluster_use Experimental Use cluster_cleanup Cleanup & Disposal A Receive & Verify Compound B Store at -20°C in designated area [Stability: ≥4 years] A->B Upon arrival C Prepare Workspace (Decontaminate surface, ensure fume hood is certified) B->C Before use D Don Full PPE (Lab Coat, Goggles, Nitrile Gloves) C->D E Weigh Crystalline Solid (Use anti-static weigh boat) D->E F Prepare Stock Solution (Soluble in Ethanol, DMSO, DMF up to 50 mg/ml) E->F Dissolve in appropriate solvent G Perform Experiment with Dilute Solutions F->G Use in experiments H Decontaminate Glassware & Surfaces G->H Post-experiment I Dispose of Contaminated PPE & Waste (Follow institutional chemical waste guidelines) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Protocol Steps:
  • Pre-Handling:

    • Upon receipt, verify the product integrity. The compound is a crystalline solid.[3]

    • Immediately transfer to stable storage at -20°C. The compound is stable for at least four years under these conditions.[3]

    • Before use, prepare a designated workspace within a certified chemical fume hood.

    • Don all required PPE as outlined in the table above (lab coat, double gloves, goggles).

  • Preparing a Stock Solution (Example):

    • Place a calibrated analytical balance inside the fume hood.

    • Carefully weigh the desired amount of this compound solid into a suitable vial.

    • Using a calibrated pipette, add the solvent of choice (e.g., DMSO, Ethanol) to the vial to achieve the desired concentration. The compound is soluble up to approximately 50 mg/ml in these organic solvents.[3]

    • Cap the vial securely and vortex until the solid is completely dissolved. Purging the vial with an inert gas before capping can enhance stability.[3]

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Decontamination and Disposal Plan

A safe experiment is one that is properly concluded.

  • Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the compound must be decontaminated. Rinse surfaces with the solvent used (e.g., ethanol) followed by a standard laboratory detergent and water.

  • Waste Disposal:

    • Solid Waste: All contaminated disposable items, including gloves, weigh boats, and pipette tips, must be placed in a dedicated, sealed hazardous chemical waste container.

    • Liquid Waste: Unused stock solutions and experimental waste containing this compound must be collected in a designated hazardous liquid waste container. Do not pour this material down the drain.[9]

    • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately remove contaminated clothing.[9] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If they experience difficulty breathing, seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill of the solid, carefully sweep it up (avoiding dust generation) and place it in a sealed waste container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in the sealed waste container.[9] Decontaminate the spill area thoroughly. Report all spills to your laboratory supervisor or safety officer.

By integrating these protocols into your daily workflow, you not only ensure your personal safety but also contribute to a robust culture of safety that is the hallmark of high-impact research.

References

  • Personal Protective Equipment Requirements for Laboratories , Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide , Lab Manager. [Link]

  • Personal Protective Equipment , Health & Safety, The University of Edinburgh. [Link]

  • 12S-Hydroxy-16-heptadecynoic acid , PubChem, National Institutes of Health. [Link]

  • UAH Laboratory Personal Protective Equipment , The University of Alabama in Huntsville. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory , Westlab. [Link]

  • Frequently Asked Questions about Hereditary Hemorrhagic Telangiectasia (HHT) , UPMC. [Link]

  • Hereditary Hemorrhagic Telangiectasia , Cure HHT. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 2
12(S)-hydroxy-16-Heptadecynoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.